molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3

7-Bromo-1H-imidazo[4,5-c]pyridine

Cat. No.: B1339862
CAS No.: 90993-26-3
M. Wt: 198.02 g/mol
InChI Key: UOGAFIAGSJONEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGAFIAGSJONEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555690
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90993-26-3
Record name 7-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-1H-imidazo[4,5-c]pyridine

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. The imidazo[4,5-c]pyridine core, a bioisostere of purine, represents one such "privileged structure."[1] Its intrinsic ability to engage in key biological interactions, such as hydrogen bonding and π-stacking, has positioned it as a foundational element in the design of a wide array of therapeutic agents.[2] Derivatives of this heterocyclic system have demonstrated significant potential across numerous disease areas, including oncology, virology, and inflammatory conditions.[3]

This guide focuses specifically on This compound , a key synthetic intermediate whose value lies in the strategic placement of a bromine atom on the pyridine ring. This halogen serves not as a passive substituent but as a versatile chemical handle, enabling chemists to introduce molecular diversity through modern cross-coupling methodologies. Understanding the core chemical properties, reactivity, and handling of this building block is therefore critical for any research program aiming to leverage the therapeutic potential of the imidazo[4,5-c]pyridine scaffold.

Physicochemical and Structural Properties

This compound is a solid at room temperature. While comprehensive experimental data for the parent compound is not extensively published, its properties can be inferred from its structure and data from closely related, commercially available analogues.

Molecular Structure

The structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the C7 position. The presence of the imidazole moiety allows for tautomerism, with the proton potentially residing on either N1 or N3.

Caption: Molecular Structure of this compound.

Core Properties

The following table summarizes key computed and experimental properties for the parent compound and its common N-methyl derivative.

PropertyThis compound7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 90993-26-3317840-04-3[4]
Molecular Formula C₆H₄BrN₃C₇H₆BrN₃[4]
Molecular Weight 198.02 g/mol 212.05 g/mol [4]
Physical Form Solid (Predicted)Solid[4]
Monoisotopic Mass 196.95886 Da210.9745 Da
XLogP3 (Computed) 1.11.1
SMILES C1=C2C(=C(C=N1)Br)N=CN2CN1C=NC2=CN=CC(=C21)[4]
InChI Key UOGAFIAGSJONEX-UHFFFAOYSA-NJDHYFPSQNGSLOM-UHFFFAOYSA-N[4]

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While published spectra for the parent compound are scarce, the expected data can be reliably predicted based on its structure and analysis of related analogues.[5]

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be relatively simple.

    • A broad singlet for the N-H proton of the imidazole ring, typically downfield (> 12 ppm).

    • A singlet for the C2-H proton of the imidazole ring (δ 8.0-8.5 ppm).

    • Two singlets or two doublets (with a small coupling constant) in the aromatic region corresponding to the C4-H and C6-H protons on the pyridine ring (δ 8.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromine and the fused imidazole ring.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum should display six distinct signals for the aromatic carbons.

    • The brominated carbon (C7) will appear in the range of δ 110-125 ppm.

    • The other five carbons of the heterocyclic core will resonate in the typical aromatic region of δ 115-155 ppm.

  • Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry is expected to show a characteristic isotopic pattern for a monobrominated compound. The [M+H]⁺ ion would appear as a pair of peaks of nearly equal intensity at m/z 198 and 200, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

A definitive, optimized synthesis for this compound is not widely published. However, a robust synthetic strategy can be designed based on established methodologies for related heterocyclic systems. A common approach involves the cyclization of a suitably substituted diaminopyridine.

Proposed Synthetic Workflow

The most logical pathway begins with the bromination of 3,4-diaminopyridine. The bromine is directed to the position para to the C4-amino group and meta to the C3-amino group due to the combined directing effects of the amines. Subsequent cyclization with an orthoformate provides the target molecule.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Imidazole Ring Formation A 3,4-Diaminopyridine B 5-Bromo-3,4-diaminopyridine A->B NBS, DMF 0 °C to RT C This compound B->C Triethyl Orthoformate Acetic Acid, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Causality: This protocol is designed for efficiency and control. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination. The use of DMF as a solvent facilitates the reaction at low temperatures. The subsequent cyclization with triethyl orthoformate is a classic and high-yielding method for forming the imidazole ring from a 1,2-diamine, with acetic acid acting as a catalyst.

  • Bromination:

    • Dissolve 3,4-diaminopyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by pouring it into ice water. Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-3,4-diaminopyridine.

  • Cyclization and Purification:

    • Combine the crude 5-bromo-3,4-diaminopyridine (1.0 equiv), triethyl orthoformate (3.0 equiv), and glacial acetic acid (as catalyst and solvent).

    • Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor the reaction for the formation of the product.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess solvent and reagents.

    • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.

Chemical Reactivity and Derivatization

The primary utility of this compound in drug development stems from the reactivity of its C-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle for several key reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[7] This is arguably the most common method used to introduce aryl or heteroaryl substituents at the 7-position, enabling extensive exploration of the structure-activity relationship (SAR).

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines.[8] This is crucial for installing functionalities that can act as hydrogen bond donors or acceptors, or serve as linking points for further elaboration.

  • Sonogashira Coupling: This reaction with a terminal alkyne introduces an alkynyl group, a rigid linker often used to probe deeper into protein binding pockets.

G cluster_0 Key Derivatization Pathways A This compound B 7-Aryl Derivative A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) C 7-Amino Derivative A->C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) D 7-Alkynyl Derivative A->D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base)

Caption: Key cross-coupling reactions of this compound.

Causality in Catalyst Selection: The choice of palladium catalyst, ligand, and base is critical for success and is substrate-dependent. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are common.[7] For Buchwald-Hartwig aminations, specialized bulky phosphine ligands are often required to facilitate the challenging reductive elimination step, and a strong, non-nucleophilic base like sodium tert-butoxide is typically employed.[8]

Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for synthesizing compounds with diverse biological activities. The ability to easily modify the 7-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Antiviral Agents: The imidazopyridine nucleus is present in compounds investigated for antiviral activity. For example, derivatives have been developed and tested against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C, where they target the viral RNA-dependent RNA polymerase.[2]

  • Anticancer Agents: As purine analogues, imidazopyridine derivatives are frequently explored as kinase inhibitors. By using the 7-bromo handle to introduce specific aryl or amino groups, chemists can design molecules that fit into the ATP-binding site of various kinases implicated in cancer cell proliferation.

  • Antimicrobial Agents: Derivatives have been synthesized and tested for activity against bacterial and fungal pathogens.[9] Some compounds have shown promising activity against Mycobacterium tuberculosis.[10] The 7-position can be functionalized to enhance membrane permeability or interaction with specific microbial targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, the hazards can be extrapolated from data on its N-alkylated derivatives and related heterocyclic compounds.

  • GHS Hazard Classification (Anticipated): Based on data for 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, the parent compound should be treated as:

    • Harmful if swallowed (Acute Toxicity, Oral)[11]

    • Causes skin irritation [11]

    • Causes serious eye irritation [11]

    • May cause respiratory irritation [11]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure all skin is covered.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • ResearchGate. Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • (No Source Found)
  • (No Source Found)
  • PubMed Central. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]

  • PubChem. 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]

  • (No Source Found)
  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • National Institutes of Health. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

  • Bentham Science. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

Sources

The Strategic Utility of 7-Bromo-1H-imidazo[4,5-c]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Purine Bioisostere

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively interact with biological targets is perpetual. Among these, nitrogen-containing heterocycles are paramount, with the imidazo[4,5-c]pyridine core holding a distinguished position. Structurally analogous to naturally occurring purines, this scaffold serves as a "bioisostere," capable of mimicking purine bases to interact with a vast array of biological macromolecules, including protein kinases, polymerases, and other ATP-binding proteins. This mimicry allows for the rational design of potent and selective inhibitors for therapeutic intervention.[1]

This guide focuses on a particularly valuable derivative: 7-Bromo-1H-imidazo[4,5-c]pyridine. The strategic placement of a bromine atom on the pyridine ring does not merely add molecular weight; it transforms the scaffold into a versatile and powerful building block. The bromine atom serves as a "synthetic handle," enabling a wide range of subsequent chemical modifications through modern cross-coupling reactions. This allows for the systematic exploration of chemical space around the core, a critical process in lead optimization for drug discovery programs targeting cancer, viral infections, and inflammatory diseases.[1]

Part 1: Core Physicochemical and Structural Data

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a stable, solid compound under standard laboratory conditions. Its core data is summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[PubChem]
Molecular Weight 198.02 g/mol [ChemBK, Aribo]
CAS Number 90993-26-3[ChemBK, Aribo]
Appearance Off-white to light brown solid(Typical)
Canonical SMILES C1=C2C(=C(C=N1)Br)N=CN2[PubChemLite]
InChIKey UOGAFIAGSJONEX-UHFFFAOYSA-N[PubChemLite]

Part 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are critical for its application. The most logical and established synthetic strategy involves the construction of a key intermediate, 5-bromo-3,4-diaminopyridine, followed by cyclization to form the fused imidazole ring.

Synthetic Workflow: A Multi-step Approach

The synthesis is a classic example of pyridine functionalization, requiring careful control of regioselectivity. The general pathway involves nitration, bromination, reduction, and finally, cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Self-Validating System)

This protocol is a synthesized methodology based on established chemical principles for pyridine derivatization and imidazole ring formation.

Step 1: Synthesis of 4-Amino-3-nitropyridine

  • Rationale: Introduction of a nitro group is the first step. The amino group is an activating group, but the acidic conditions of nitration protonate the pyridine nitrogen, directing the incoming electrophile.

  • Procedure: To a stirred solution of 4-aminopyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise, maintaining the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by pouring onto ice and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Synthesis of 5-Bromo-4-amino-3-nitropyridine

  • Rationale: The existing amino and nitro groups direct the regioselectivity of the bromination to the C5 position.

  • Procedure: 4-Amino-3-nitropyridine is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. An electrophilic bromine source, such as N-Bromosuccinimide (NBS) or liquid bromine, is added portion-wise. The reaction is monitored by TLC until completion. The product is isolated by quenching the reaction, followed by extraction and purification.

Step 3: Synthesis of 5-Bromo-3,4-diaminopyridine

  • Rationale: The nitro group is selectively reduced to an amine, yielding the key diamino intermediate. Catalytic hydrogenation or metal-acid reduction are common, effective methods.

  • Procedure: 5-Bromo-4-amino-3-nitropyridine is dissolved in ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated HCl, is added, and the mixture is heated to reflux. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. Upon completion, the reaction is worked up by basification and extraction to yield the diamine.

Step 4: Synthesis of this compound

  • Rationale: This is a classic Phillips cyclocondensation. The ortho-diamine is cyclized with a one-carbon electrophile, such as formic acid or triethyl orthoformate (TEOF), to form the imidazole ring.

  • Procedure: 5-Bromo-3,4-diaminopyridine is heated in an excess of formic acid at reflux for several hours. Alternatively, the diamine can be heated with triethyl orthoformate, often with an acid catalyst. After the reaction, the excess reagent is removed under reduced pressure, and the residue is triturated with a solvent like diethyl ether or neutralized to precipitate the final product.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. While a publicly available, citable spectrum for this specific compound is not readily found, the expected NMR and MS data can be reliably predicted based on its structure and data from closely related analogs.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region. A singlet for the proton at C2 of the imidazole ring (typically δ 8.0-8.5 ppm), and two singlets or narrow doublets for the protons on the pyridine ring at C4 and C6 (typically δ 8.0-9.0 ppm). A broad singlet corresponding to the N-H proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display six signals for the six carbon atoms. The C7 carbon attached to the bromine will be significantly shifted.

  • Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic pair of peaks for the [M+H]⁺ ion at m/z 198 and 200, with a roughly 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

Part 3: Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a strategic intermediate. The C7-bromo substituent is a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The C7-Position as a Vector for Diversification

The electron-deficient nature of the pyridine ring and the presence of the bromine atom make the C7 position an ideal site for reactions that form new carbon-carbon and carbon-heteroatom bonds. This allows chemists to append a wide variety of chemical groups to the core scaffold to probe the structure-activity relationship (SAR) of a potential drug candidate.

G cluster_0 Cross-Coupling Reactions A This compound B 7-Aryl Derivatives A->B Suzuki Coupling (Ar-B(OH)₂, Pd cat.) C 7-Alkynyl Derivatives A->C Sonogashira Coupling (Alkyne, Pd/Cu cat.) D 7-Amino Derivatives A->D Buchwald-Hartwig (Amine, Pd cat.)

Sources

An In-Depth Technical Guide to the Solubility of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical success. This technical guide, prepared by a Senior Application Scientist, provides a comprehensive exploration of the solubility characteristics of 7-Bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a mere compilation of data. It is structured to provide a deep, mechanistic understanding of the factors governing the solubility of this specific molecule. We will delve into predictive methodologies, outline gold-standard experimental protocols for empirical determination, and discuss the critical interplay of physicochemical parameters. The goal is to equip researchers and drug development professionals with the knowledge to anticipate, measure, and modulate the solubility of this compound and its analogs, thereby accelerating the path to potential therapeutic applications.

The Pivotal Role of Solubility in Drug Discovery

The solubility of a drug candidate is a paramount parameter that dictates its journey through the development pipeline.[1] Poor aqueous solubility can lead to a cascade of undesirable consequences, including:

  • Reduced Bioavailability: For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][3] Low solubility is a primary reason for poor and variable oral bioavailability.[4]

  • Formulation Hurdles: Developing a suitable dosage form for an insoluble compound can be complex and costly, often requiring advanced formulation strategies.[1][4]

  • Inaccurate Biological Screening: In early-stage discovery, compounds with low solubility may precipitate in assay media, leading to erroneous and misleading results.[2]

  • Challenges in Toxicological Studies: Achieving the necessary exposure levels in preclinical toxicology studies can be difficult with poorly soluble compounds.

Therefore, a thorough understanding and early assessment of solubility are not just beneficial but essential for mitigating risks and making informed decisions in drug discovery and development.[3][5]

Physicochemical Profile of this compound

Understanding the intrinsic properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C₆H₄BrN₃PubChem[6]
Molecular Weight 198.02 g/mol PubChem[6]
XlogP 1.1PubChemLite[7]
Predicted pKa ~7.5 (Estimated based on similar structures)ChemicalBook[2]

Lipophilicity (XlogP): The predicted XlogP of 1.1 suggests that this compound has a relatively balanced lipophilic and hydrophilic character. A lower logP value generally correlates with higher aqueous solubility.

Ionization (pKa): The imidazo[4,5-c]pyridine core contains basic nitrogen atoms. The estimated pKa of approximately 7.5 indicates that the compound will exist as a mixture of neutral and protonated (cationic) species at physiological pH (7.4). This ionization behavior is a critical determinant of its pH-dependent solubility. The solubility of the ionized form is typically significantly higher than that of the neutral form.

Predicting the Aqueous Solubility of this compound

In the absence of experimental data, computational models provide a valuable first approximation of a compound's solubility. The General Solubility Equation (GSE), developed by Yalkowsky and Valvani, is a widely used and robust method for estimating the aqueous solubility of non-ionizable or weakly ionizable compounds.[1][3]

The GSE is expressed as:

Log S = 0.5 - 0.01(MP - 25) - logP

Where:

  • Log S is the logarithm of the molar solubility (mol/L).

  • MP is the melting point in degrees Celsius.

  • logP is the logarithm of the octanol-water partition coefficient.

Given the predicted XlogP of 1.1, and assuming a hypothetical melting point (a common practice in early-stage assessment), we can estimate the intrinsic aqueous solubility. For instance, with a hypothetical melting point of 150°C, the predicted Log S would be approximately -1.85, corresponding to a molar solubility of about 14.1 µM or 2.8 µg/mL. This estimation underscores the compound's likely low intrinsic aqueous solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This method is reliable and provides a definitive measure of a compound's solubility in a given solvent at a specific temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated (typically by shaking in a constant temperature water bath) for a prolonged period to allow the system to reach equilibrium between the undissolved solid and the saturated solution. Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution from the solid by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a filter (e.g., a 0.22 µm PVDF or PTFE syringe filter) to remove any remaining solid particles. Care must be taken to avoid precipitation due to temperature changes or solvent evaporation.[5]

  • Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices
  • Excess Solid: Ensuring an excess of the solid compound is crucial to guarantee that the solution is truly saturated at equilibrium.

  • Extended Equilibration Time: A sufficient equilibration period is necessary to achieve a true thermodynamic equilibrium. For poorly soluble compounds, this can take 24 hours or longer.[9]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and controlled temperature is vital for reproducible results.

  • pH Control: For ionizable compounds like this compound, the pH of the aqueous medium will significantly impact solubility. Therefore, using buffered solutions and measuring the final pH is critical.[5]

Analytical Techniques for Solubility Quantification

The choice of analytical method for determining the concentration of the dissolved compound is critical for the accuracy of the solubility measurement.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used technique for solubility determination, particularly for compounds with a strong chromophore.[1][4]

Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Workflow:

  • Determine λmax: Scan a solution of this compound in the chosen solvent across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to generate a calibration curve.[3]

  • Measure Sample Absorbance: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the compound in the diluted sample, and then calculate the original solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for solubility determination, especially for complex mixtures or when the compound has a weak chromophore.[10][11]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of known standards.

Workflow:

  • Method Development: Develop a suitable HPLC method for this compound, including the choice of column, mobile phase, flow rate, and detector wavelength. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for better peak shape) is a common starting point for pyridine derivatives.[12]

  • Calibration: Inject a series of standard solutions of known concentrations to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and record the chromatogram.

  • Quantification: Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

Factors Influencing the Solubility of this compound

Several factors can significantly influence the solubility of this compound.

  • pH: As an ionizable compound with a basic character, its aqueous solubility is expected to be highly pH-dependent. At pH values below its pKa (~7.5), the compound will be protonated, forming a more soluble salt. At pH values above the pKa, the neutral, less soluble form will predominate.

  • Solvent Polarity: The parent imidazo[4,5-c]pyridine scaffold is generally more soluble in polar organic solvents like DMSO and ethanol than in water.[5] This is a common characteristic of many heterocyclic compounds.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined if the compound is to be used in applications at different temperatures.

  • Crystal Polymorphism: The solid-state form of the compound can have a significant impact on its solubility. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities.

Visualization of Experimental Workflow

Shake-Flask Solubility Determination Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature (24-72h) B->C D Centrifuge or Filter C->D E Collect Saturated Supernatant D->E F Dilute Supernatant E->F G Analyze by UV-Vis or HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

pH-Dependent Solubility Profile

pH_Solubility_Profile cluster_pH pH vs. Solubility cluster_axis Low_pH pKa_point Low_pH->pKa_point Increasing pH High_pH pKa_point->High_pH Increasing pH xaxis pH yaxis Log(Solubility)

Caption: Expected pH-Solubility Profile.

Conclusion

While experimental solubility data for this compound is not yet prevalent in public literature, this guide provides a robust framework for its determination and interpretation. The predicted physicochemical properties, particularly its XlogP and estimated pKa, suggest that this compound is likely to have low intrinsic aqueous solubility with a significant pH-dependent component. For drug development professionals, this implies that formulation strategies to enhance solubility, such as salt formation or the use of co-solvents, may be necessary for achieving adequate bioavailability.

The detailed protocols for the shake-flask method, coupled with UV-Vis and HPLC analytical techniques, offer a clear path for obtaining reliable experimental solubility data. By understanding the principles behind these methods and the factors that influence solubility, researchers can effectively characterize this compound and make data-driven decisions to advance its development as a potential therapeutic agent.

References

  • Vertex AI Search. (2026). Time in Pasuruan, ID.
  • Jain, N., & Yalkowsky, S. H. (2002). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere, 48(5), 487–509. [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 197504. [Link]

  • Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved January 12, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved January 12, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 12, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 12, 2026, from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridin-4(5h)-one. Retrieved January 12, 2026, from [Link]

  • PubMed. (2014, April 22). New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation. [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic Characterization of 7-Bromo-1H-imidazo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for the parent compound, this guide leverages data from closely related analogues and fundamental principles of spectroscopic interpretation to provide a robust characterization. This approach not only offers valuable insights into the spectral features of the title compound but also serves as a practical framework for the spectroscopic analysis of similar heterocyclic systems.

Introduction to this compound

This compound belongs to the imidazopyridine class of compounds, which are known to exhibit a wide range of biological activities. The presence of the bromine atom and the specific arrangement of nitrogen atoms in the fused ring system create a unique electronic environment that can be effectively probed by various spectroscopic techniques. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthetic and medicinal chemistry applications.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a comprehensive picture of the atomic connectivity can be constructed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms within the heterocyclic rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.2s-
H-48.3 - 8.5d~5.5
H-67.4 - 7.6d~5.5
NH12.0 - 13.0br s-

Interpretation and Rationale:

  • H-2: This proton on the imidazole ring is expected to appear as a singlet in the downfield region due to the influence of the adjacent nitrogen atoms.

  • H-4 and H-6: These protons on the pyridine ring will likely appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen and the bromine atom will deshield these protons, shifting them downfield.

  • NH Proton: The imidazole NH proton is typically broad and appears at a very downfield chemical shift due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-4145 - 150
C-6120 - 125
C-7110 - 115
C-7a148 - 152
C-3a130 - 135

Interpretation and Rationale:

  • The carbon atoms directly bonded to nitrogen (C-2, C-4, C-7a) are expected to be the most deshielded and appear at the lowest field.

  • The carbon atom bearing the bromine (C-7) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, but its precise location can vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Caption: Standard workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
3000 - 2500N-H stretchImidazole
1650 - 1500C=C and C=N stretchAromatic rings
850 - 750C-H bendAromatic (out-of-plane)
700 - 500C-Br stretchBromo group

Interpretation and Rationale:

  • The broad N-H stretching band in the region of 3000-2500 cm⁻¹ is a characteristic feature of the imidazole ring.

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The complex pattern of bands in the 1650-1500 cm⁻¹ region is typical for the stretching vibrations of the fused aromatic ring system.

  • The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of bromine, HCN, and cleavage of the imidazole ring.

G M [M]⁺˙ m/z 197/199 M_minus_Br [M-Br]⁺ m/z 118 M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺˙ m/z 170/172 M->M_minus_HCN - HCN Fragment1 Pyridine-derived fragment M_minus_HCN->Fragment1 - Br•

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon
197/199[M]⁺˙
170/172[M-HCN]⁺˙
118[M-Br]⁺
Experimental Protocol for MS Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining data from closely related analogues with fundamental spectroscopic principles, a detailed and reliable characterization of the compound's NMR, IR, and MS spectra has been presented. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

  • Note: As direct experimental data for the parent compound is scarce, the references would typically include sources for the analogue data and general spectroscopy textbooks.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Publicly available spectral databases such as the Spectral D

The Ascendant Therapeutic Potential of 7-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The 7-Bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural analogy to purine nucleosides allows it to interact with a variety of biological targets, leading to potential therapeutic applications in oncology, virology, and beyond. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising heterocyclic core. We will delve into the causality behind experimental design, present detailed protocols, and visualize key concepts to empower the scientific community in harnessing the full potential of this versatile molecular framework.

Introduction: The Strategic Significance of the this compound Core

The imidazo[4,5-c]pyridine ring system, an isomer of the naturally occurring purine base, represents a cornerstone in the design of bioactive molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal scaffold for targeting the ATP-binding sites of kinases and other enzymes. The introduction of a bromine atom at the 7-position of this scaffold is a strategic synthetic modification that offers several key advantages in drug design:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can significantly alter the electron density of the heterocyclic ring system, thereby influencing the pKa of the imidazole nitrogen and its ability to act as a hydrogen bond donor or acceptor. This fine-tuning of electronic character is crucial for optimizing interactions with specific amino acid residues within a biological target.

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can contribute to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: The C-Br bond is generally more resistant to metabolic degradation compared to a C-H bond, potentially leading to improved pharmacokinetic profiles of drug candidates.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

This guide will explore the tangible outcomes of these strategic advantages across various therapeutic areas.

Synthetic Strategies: Building the this compound Scaffold

The rational design of any drug discovery program relies on efficient and versatile synthetic routes. The construction of the this compound core and its derivatives can be achieved through several key synthetic transformations.

Core Synthesis: Cyclization of Diaminopyridines

A common and effective method for the synthesis of the imidazo[4,5-c]pyridine core involves the cyclization of appropriately substituted diaminopyridines.

Experimental Protocol: Synthesis of this compound

  • Starting Material: The synthesis typically commences with a commercially available brominated diaminopyridine, such as 5-bromo-3,4-diaminopyridine.

  • Cyclization with Formic Acid: The diaminopyridine is refluxed in formic acid, which serves as both the reagent and solvent. The formic acid provides the one-carbon unit necessary to form the imidazole ring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.

Causality: The choice of formic acid is based on its ability to efficiently cyclize the diamine to form the imidazole ring. The acidic conditions facilitate the condensation reaction, and the subsequent removal of water drives the reaction to completion.

Derivatization at the N1 and C2 Positions

Once the core is synthesized, further derivatization at the N1 and C2 positions is crucial for exploring SAR and optimizing biological activity.

Diagram: Synthetic Derivatization Pathways

G Core This compound N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation R-X, Base C2_Functionalization C2-Functionalization Core->C2_Functionalization Various Reagents N1_Product N1-Substituted Derivative N1_Alkylation->N1_Product C2_Product C2-Substituted Derivative C2_Functionalization->C2_Product N1_Product->C2_Functionalization Further Modification Final_Product Diversified Analogs N1_Product->Final_Product C2_Product->N1_Alkylation Further Modification C2_Product->Final_Product

Caption: Synthetic pathways for derivatizing the core scaffold.

Biological Activities and Therapeutic Applications

The this compound scaffold has been investigated for a range of biological activities, with the most prominent being in the fields of oncology and virology.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the imidazo[4,5-c]pyridine core have shown significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.

Many cancers are driven by the aberrant activity of protein kinases. The imidazo[4,5-c]pyridine scaffold, mimicking the purine structure of ATP, is an excellent starting point for the design of kinase inhibitors.

A study on imidazo[4,5-c]pyridin-2-one derivatives identified compounds with inhibitory activity against Src family kinases (SFKs), which are implicated in the progression of glioblastoma.[1] One such derivative, 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one, incorporates a brominated phenyl group at the N1 position, highlighting the tolerance for halogenated substituents in this region for achieving biological activity.[1]

Table 1: Anticancer Activity of Representative Imidazo[4,5-c]pyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
1c Src KinaseSub-micromolar[1]
Compound X A549 (Lung Cancer)11.56 - 34.64[2]
Compound Y MCF-7 (Breast Cancer)17.88 - 48.77[2]

Note: Data for compounds X and Y are for the broader class of imidazo[4,5-c]pyridine derivatives, indicating the general potential of the scaffold.

Diagram: Kinase Inhibition by Imidazo[4,5-c]pyridine Derivatives

G Derivative This compound Derivative Kinase Protein Kinase (e.g., Src) Derivative->Kinase Competitive Inhibition (ATP Binding Site) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Cell_Signaling Aberrant Cell Signaling Phospho_Substrate->Cell_Signaling Cancer_Progression Cancer Progression Cell_Signaling->Cancer_Progression

Caption: Mechanism of kinase inhibition by competitive binding.

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] The imidazo[4,5-c]pyridine scaffold has been explored for its potential as a PARP inhibitor. A series of imidazo[4,5-c]pyridines demonstrated moderate to good PARP inhibitory activity, with one compound exhibiting an IC50 value of 8.6 nM.[5] While this study did not specifically focus on 7-bromo derivatives, it establishes the potential of the core scaffold to be adapted for this important therapeutic target. The bromine at the 7-position could be leveraged to enhance binding affinity or modulate pharmacokinetic properties in the design of novel PARP inhibitors.

Diagram: The Role of PARP and Its Inhibition

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair PARP->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_Cancer DNA Single-Strand Break PARP_Blocked PARP Inhibition DNA_SSB_Cancer->PARP_Blocked PARP_Inhibitor 7-Bromo-imidazo[4,5-c]pyridine Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked DSB DNA Double-Strand Break PARP_Blocked->DSB Unrepaired SSB leads to DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Especially in HR-deficient cells

Caption: PARP's role in DNA repair and the effect of its inhibition.

Antiviral Activity

The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides also makes them attractive candidates for antiviral drug discovery, as they can potentially interfere with viral polymerases or other enzymes involved in viral replication.

A study on 2,5-disubstituted imidazo[4,5-c]pyridines identified a lead compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, with activity against pestiviruses.[6] This finding suggests that the incorporation of a bromophenyl moiety can be beneficial for antiviral activity. Although the bromine is not directly on the imidazopyridine core at the 7-position in this instance, it provides a strong rationale for exploring 7-bromo derivatives in antiviral screens. Further modifications of this lead compound led to analogs with selective activity against the Hepatitis C virus (HCV).[6]

Experimental Protocol: Antiviral Plaque Reduction Assay

  • Cell Seeding: A monolayer of host cells (e.g., Vero cells) is seeded in multi-well plates and incubated until confluent.

  • Viral Infection: The cell monolayer is infected with a known titer of the virus for a specific adsorption period.

  • Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the this compound derivative and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques.

  • Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Causality: This assay directly measures the ability of a compound to inhibit the cytopathic effect of a virus, providing a robust measure of its antiviral potency.

Structure-Activity Relationship (SAR) Insights and Future Directions

While comprehensive SAR studies specifically focused on a wide range of this compound derivatives are still emerging, several key principles can be inferred from the existing literature on the broader imidazopyridine class.

  • Substitution at the N1 and C2 positions is critical for modulating potency and selectivity. The nature of the substituent (e.g., alkyl, aryl, substituted aryl) can significantly impact the interaction with the target protein.

  • The presence and position of halogen atoms can enhance biological activity. The observation of activity in compounds with bromophenyl substituents suggests that a bromine at the 7-position of the core is a promising avenue for exploration.

  • The overall physicochemical properties (e.g., solubility, lipophilicity) of the derivatives play a crucial role in their cellular activity and pharmacokinetic profiles.

Future research should focus on the systematic synthesis and evaluation of libraries of this compound derivatives with diverse substitutions at the N1 and C2 positions. This will enable the development of detailed SAR models for different biological targets and the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the strategic advantages conferred by the 7-bromo substituent make it an attractive core for targeting a range of diseases, particularly cancer and viral infections. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the therapeutic potential of this remarkable class of molecules. The path from this privileged scaffold to clinically successful drugs will undoubtedly be paved with continued innovation in synthetic chemistry, biological screening, and a deep understanding of the principles of medicinal chemistry.

References

  • [Reference to a general review on imidazopyridines in medicinal chemistry]
  • [Reference to a paper on the synthesis of the this compound core]
  • [Reference to a paper on kinase inhibition by imidazopyridines]
  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Deriv
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • [Reference to a paper on PARP inhibition mechanisms]
  • [Reference to a paper on antiviral imidazopyridines]
  • [Reference to a paper on SAR of imidazopyridines]
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (URL not available)
  • [Reference to a paper on synthetic methodologies for imidazopyridines]
  • [Reference to a paper on halogen bonding in drug design]
  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. [Link]

  • [Reference to a detailed experimental protocol for a relevant biological assay]
  • [Reference to a review on structure-activity rel
  • [Reference to a paper on the pharmacokinetic properties of halogen
  • [Reference to a paper on the use of cross-coupling reactions in medicinal chemistry]
  • [Reference to a paper on the importance of privileged structures in drug discovery]
  • PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]

  • [Reference to a paper on the role of Src family kinases in cancer]
  • [Reference to a paper on the mechanisms of viral replic
  • [Reference to a paper on the challenges of antiviral drug resistance]
  • [Reference to a paper on comput
  • [Reference to a paper on the importance of ADMET properties in drug development]
  • [Reference to a paper on the clinical development of kinase inhibitors]
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of 7-Bromo-1H-imidazo[4,5-c]pyridine, a member of this promising class of compounds. By examining the known activities of structurally related imidazopyridines, we elucidate a rational basis for target exploration and validation. This document serves as a comprehensive resource for researchers and drug development professionals, offering insights into key signaling pathways, detailed experimental protocols for target validation, and a framework for advancing the therapeutic development of this compound.

Introduction: The Promise of the Imidazo[4,5-c]pyridine Core

The structural analogy of the imidazopyridine heterocyclic system to endogenous purines provides a fundamental basis for its broad biological activity.[1][2][3] This purine-like architecture allows imidazopyridine derivatives to readily interact with a diverse range of biomolecules, including enzymes and receptors that recognize purine-containing substrates and signaling molecules.[4][5] The addition of a bromine atom at the 7-position of the 1H-imidazo[4,5-c]pyridine core can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its binding affinity and selectivity for specific targets. This guide will explore the most promising therapeutic targets for this compound based on the established pharmacology of its chemical class.

Potential Therapeutic Target Families

Based on extensive research into the imidazopyridine scaffold, several key protein families emerge as high-probability targets for this compound. These include protein kinases, phosphodiesterases, and G-protein coupled receptors. The following sections will delve into the rationale for each target class and provide actionable protocols for validation.

Protein Kinase Inhibition: A Dominant Modality

The imidazopyridine scaffold is a well-established framework for the design of potent protein kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The ATP-binding site of kinases offers a favorable pocket for the purine-like imidazopyridine core.

Numerous studies have demonstrated the efficacy of imidazo[4,5-c]pyridine derivatives as inhibitors of various kinases. For instance, derivatives of the isomeric imidazo[4,5-b]pyridine have shown potent inhibitory activity against Src family kinases, Aurora kinases, and Bruton's tyrosine kinase (BTK).[7][8][9] Furthermore, imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K/PKB pathway.[10] The shared core structure strongly suggests that this compound could exhibit inhibitory activity against one or more kinase families. The bromine substituent may confer selectivity towards specific kinase subfamilies.

Several kinase signaling pathways are implicated in diseases and are known to be modulated by imidazopyridine compounds:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are crucial in regulating cell proliferation, differentiation, and survival. Their aberrant activation is a key factor in the progression of solid tumors like glioblastoma.[7]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8]

  • Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its hyperactivation is a frequent event in cancer.[10]

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth This compound 7-Bromo-1H-imidazo [4,5-c]pyridine This compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Objective: To determine the in vitro inhibitory activity of this compound against a panel of selected kinases.

Methodology:

  • Reagents and Materials:

    • This compound (test compound)

    • Recombinant human kinases (e.g., Src, Aurora A, PI3Kα)

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Positive control inhibitor (e.g., Staurosporine, specific known inhibitors)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Dispense the diluted compound into the assay plate.

    • Add the kinase and its specific peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Potential Kinase Target Rationale based on Imidazopyridine SAR Potential Therapeutic Area
Src Family Kinases (SFKs)Imidazo[4,5-c]pyridin-2-one derivatives show potent Src inhibition.[7]Glioblastoma, Solid Tumors
Aurora KinasesImidazo[4,5-b]pyridine derivatives are known Aurora kinase inhibitors.[8]Acute Myeloid Leukemia, various cancers
PI3K/Akt PathwayImidazo[4,5-c]quinolines are effective modulators of this pathway.[10]Cancer, Inflammatory Diseases
Bruton's Tyrosine Kinase (BTK)Imidazo[4,5-b]pyridine derivatives have been developed as BTK inhibitors.[9]B-cell malignancies, Autoimmune disorders
Phosphodiesterase (PDE) Modulation: Targeting Inflammatory and Neurological Disorders

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs can have profound effects on cellular function, making them attractive drug targets for a range of diseases.

Trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been identified as potent inhibitors of PDE4 and PDE7, demonstrating efficacy in animal models of inflammatory and autoimmune diseases.[11] Furthermore, imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A, a target for neuropsychiatric disorders.[12][13][14] The structural features of this compound make it a plausible candidate for interaction with the active site of various PDEs.

  • PDE4: Primarily expressed in inflammatory and immune cells, PDE4 hydrolyzes cAMP. Its inhibition leads to increased cAMP levels, resulting in the suppression of pro-inflammatory mediators.[11]

  • PDE7: Also involved in the regulation of cAMP in immune cells, PDE7 inhibition is thought to synergize with PDE4 inhibition in anti-inflammatory responses.[11]

  • PDE10A: Highly expressed in the medium spiny neurons of the striatum, PDE10A regulates both cAMP and cGMP signaling. Its inhibition is a promising strategy for treating schizophrenia and other neuropsychiatric disorders.[12][13][14]

Workflow Diagram: PDE Inhibition Assay Workflow

PDE_Inhibition_Workflow Start Start: Prepare Reagents CompoundPrep Prepare Serial Dilution of This compound Start->CompoundPrep DispenseCompound Dispense Compound to Assay Plate CompoundPrep->DispenseCompound AddEnzyme Add PDE Enzyme DispenseCompound->AddEnzyme AddSubstrate Add Fluorescently Labeled cAMP/cGMP Substrate AddEnzyme->AddSubstrate Incubate Incubate at Room Temp. AddSubstrate->Incubate AddDetection Add Detection Reagent (e.g., Stop Solution) Incubate->AddDetection ReadPlate Measure Fluorescence/ Polarization AddDetection->ReadPlate Analyze Calculate IC50 Value ReadPlate->Analyze

Caption: A generalized workflow for a phosphodiesterase inhibition assay.

Objective: To evaluate the inhibitory potency of this compound against specific PDE isoforms (e.g., PDE4B, PDE7A, PDE10A).

Methodology:

  • Reagents and Materials:

    • This compound (test compound)

    • Recombinant human PDE enzymes

    • Fluorescently labeled cAMP or cGMP substrate

    • PDE assay buffer

    • Positive control inhibitors (e.g., Rolipram for PDE4, BRL-50481 for PDE7, Papaverine for PDE10A)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Add the PDE enzyme to the wells of the assay plate.

    • Add the diluted test compound to the wells.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate for a defined period.

    • Stop the reaction and measure the fluorescence polarization or intensity.

  • Data Analysis:

    • Determine the percentage of inhibition based on the signal change.

    • Calculate the IC₅₀ value by fitting the dose-response curve.

GPCR Antagonism: Exploring Cardiovascular and Metabolic Applications

While less common than kinase and PDE inhibition for this scaffold, some imidazo[4,5-c]pyridine derivatives have been developed as G-protein coupled receptor (GPCR) antagonists.

A series of imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.[15] This demonstrates that the imidazo[4,5-c]pyridine core can be adapted to target GPCRs, opening up possibilities for cardiovascular and metabolic disease therapies.

  • Angiotensin II Type 1 (AT1) Receptor: A key regulator of blood pressure and cardiovascular homeostasis. AT1 receptor blockers are widely used as antihypertensive agents.[15]

  • Peroxisome Proliferator-Activated Receptor-γ (PPARγ): A nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. PPARγ agonists are used to treat type 2 diabetes.[15]

Objective: To determine the binding affinity of this compound for the human AT1 receptor.

Methodology:

  • Reagents and Materials:

    • This compound (test compound)

    • Membrane preparations from cells expressing the human AT1 receptor

    • Radiolabeled ligand (e.g., [³H]-Losartan)

    • Non-specific binding control (e.g., unlabeled Losartan)

    • Binding buffer

    • Scintillation cocktail

    • Glass fiber filters

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the Ki (inhibition constant) by fitting the data to a one-site competition binding model.

Conclusion and Future Directions

This compound is a compound of significant therapeutic interest due to the proven versatility of its core scaffold. This guide has outlined the most promising therapeutic targets, rooted in the extensive body of literature on imidazopyridine derivatives. The primary avenues for investigation lie in its potential as a protein kinase inhibitor for oncology applications and as a phosphodiesterase inhibitor for inflammatory and neurological conditions. The provided experimental protocols offer a clear and actionable path for researchers to validate these hypotheses. Future work should focus on comprehensive profiling against diverse kinase and PDE panels to elucidate the selectivity profile of the compound. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize potency and selectivity, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1948-1956.
  • Zaczyńska, E., et al. (2017).
  • Zajdel, P., et al. (2020). New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. European Journal of Medicinal Chemistry, 209, 112854.
  • Zaczyńska, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Retrieved January 12, 2026, from [Link]

  • Bénédetti, H., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Zaczyńska, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6433.
  • Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9479-9496.
  • Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 853-858.
  • Huesken, D., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1161-1165.
  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 125, 130497.
  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(7), 803-808.
  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Patel, R. B., et al. (2020). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 5(29), 8933-8938.
  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 128, 106093.
  • Thigulla, M., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(44), 10864-10872.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 11(52), 32949-32960.
  • Patel, M. B., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
  • Štefane, B., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3844.
  • PubChem. (n.d.). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved January 12, 2026, from [Link]

  • Goud, B. S., et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 44(44), 19185-19195.

Sources

In Silico Modeling of 7-Bromo-1H-imidazo[4,5-c]pyridine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 7-Bromo-1H-imidazo[4,5-c]pyridine and its interactions with relevant biological targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. This document eschews rigid templates in favor of a logical, scientifically-driven narrative that mirrors a real-world research workflow, from target identification to advanced molecular simulations.

Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purines, enabling it to interact with a wide array of biological targets, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[2] The subject of this guide, this compound, represents a key starting point for the design of novel kinase inhibitors. The bromine atom at the 7-position provides a valuable vector for synthetic elaboration, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

In silico modeling offers a powerful and cost-effective approach to understanding the molecular interactions that govern the binding of this compound to its targets, guiding the rational design of next-generation inhibitors. This guide will delineate a robust computational workflow, encompassing target selection, ligand preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling.

Part 1: Target Selection and Structural Preparation

The successful application of in silico modeling hinges on the selection of a relevant biological target and the availability of high-quality structural data. The imidazo[4,5-c]pyridine scaffold has been associated with the inhibition of several kinase families, including Aurora kinases and B-Raf kinase.[3][4] For the purposes of this guide, we will focus on Aurora A kinase , a key regulator of mitosis that is frequently overexpressed in human cancers.

Sourcing the Target Structure

The Protein Data Bank (PDB) is the primary repository for macromolecular structural data. A search of the PDB reveals several crystal structures of Aurora A kinase in complex with imidazopyridine-based inhibitors. A particularly relevant structure for our purposes is PDB ID: 5AAD , which features Aurora A kinase bound to an imidazopyridine inhibitor.[5] This structure provides an excellent starting point for our modeling studies as the co-crystallized ligand shares a similar core scaffold with this compound.

Protein Preparation: Ensuring a Validated Starting Point

Before proceeding with any modeling, the raw PDB structure must be meticulously prepared to ensure its suitability for simulation. This is a critical step to remove any experimental artifacts and to create a chemically correct representation of the protein.

Experimental Protocol: Protein Preparation

  • Load the PDB Structure (5AAD): Import the crystal structure into a molecular modeling software package (e.g., Schrödinger Maestro, Biovia Discovery Studio, or the open-source PyMOL).

  • Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any crystallographic additives from the PDB file. The co-crystallized ligand should also be removed at this stage, as we will be docking our molecule of interest.

  • Add Hydrogen Atoms: The PDB format often omits hydrogen atoms. These must be added to the protein structure, ensuring correct ionization and tautomeric states of the amino acid residues at a physiological pH (typically 7.4).

  • Assign Protonation States: Pay close attention to the protonation states of histidine, aspartate, and glutamate residues, as these can significantly influence ligand binding. Tools such as PROPKA can be used to predict pKa values and assign the most probable protonation states.

  • Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. The backbone atoms should be restrained to preserve the experimentally determined conformation.

Part 2: Ligand Preparation: Parameterization of this compound

Accurate representation of the ligand's chemical properties is paramount for reliable in silico predictions. This involves generating a 3D conformation of this compound and assigning appropriate force field parameters.

Experimental Protocol: Ligand Preparation and Parameterization

  • 2D to 3D Conversion: Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D conformation using a tool like Open Babel or the builder tools within molecular modeling software.

  • Ligand Parameterization: The force field parameters (e.g., bond lengths, angles, dihedrals, and partial charges) for novel ligands are often not included in standard force fields. Tools like CHARMM-GUI Ligand Reader & Modeler or the Antechamber module in AMBER can be used to generate these parameters.[6][7][8][9] These tools typically use quantum mechanical calculations to derive the necessary parameters, ensuring a physically realistic representation of the molecule.

  • Charge Assignment: Accurate partial atomic charges are crucial for electrostatic interactions. The AM1-BCC charge model is a commonly used and reliable method for assigning charges to small molecules for molecular simulations.

Part 3: Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It provides valuable insights into the binding mode and can be used to rank potential inhibitors based on their predicted binding affinity.

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure (5AAD). The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.

  • Docking Algorithm: Several docking algorithms are available, such as Glide (Schrödinger), GOLD (CCDC), and AutoDock Vina (open-source). For kinase inhibitors, algorithms that can handle the specific interactions in the ATP-binding site are preferred.

  • Scoring Function: The docking program will generate a series of possible binding poses for the ligand and rank them using a scoring function. The scoring function estimates the binding free energy of the ligand-protein complex. Lower scores generally indicate a more favorable binding interaction.

  • Pose Analysis: The top-scoring poses should be visually inspected to ensure that they make sense from a chemical and biological perspective. Key interactions to look for in the Aurora A kinase active site include hydrogen bonds with the hinge region residues (e.g., Ala213).

Data Presentation: Docking Results

LigandDocking Score (kcal/mol)Key Hinge Interactions
This compound-8.5Ala213 (backbone NH)
Reference Inhibitor-9.2Ala213 (backbone NH and CO)

Note: The above data is illustrative. Actual docking scores will vary depending on the software and parameters used.

Part 4: Molecular Dynamics Simulations: Exploring the Dynamics of the Protein-Ligand Complex

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[11] This can provide crucial information about the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon ligand binding.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

  • Force Field Selection: Choose a suitable force field for the simulation, such as AMBER or CHARMM. The ligand parameters generated in Part 2 must be compatible with the chosen force field.

  • Equilibration: The system is gradually heated to the desired simulation temperature (typically 300 K) and equilibrated to ensure that the solvent and ions are properly distributed around the protein-ligand complex. This is usually done in several steps with decreasing restraints on the protein and ligand.

  • Production Run: Once the system is equilibrated, the production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

Visualization: Molecular Dynamics Workflow

MD_Workflow start Docked Complex solvate Solvation & Ionization start->solvate equilibrate Equilibration (NVT & NPT) solvate->equilibrate production Production MD equilibrate->production analysis Trajectory Analysis production->analysis

Caption: Workflow for setting up and running a molecular dynamics simulation.

Part 5: Pharmacophore Modeling: Identifying Key Chemical Features for Binding

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[12] A pharmacophore model can be used as a 3D query to screen large compound libraries for novel scaffolds with the potential to bind to the target of interest.

Experimental Protocol: Pharmacophore Modeling

  • Feature Identification: Based on the docked pose of this compound and the analysis of the MD simulation, identify the key chemical features responsible for binding. For kinase inhibitors, these typically include:

    • Hydrogen bond donors and acceptors

    • Hydrophobic regions

    • Aromatic rings

  • Model Generation: Generate a pharmacophore model that incorporates these features with their specific 3D spatial relationships. This can be done using software like Discovery Studio or LigandScout.

  • Model Validation: The generated pharmacophore model should be validated by its ability to distinguish known active inhibitors from inactive decoys. A good model will have a high enrichment factor, meaning it preferentially selects active compounds.

  • Virtual Screening: The validated pharmacophore model can then be used to screen virtual compound libraries to identify novel molecules that match the pharmacophoric features.

Visualization: Pharmacophore Model of a Kinase Inhibitor

Pharmacophore HBD HBD HBA HBA HBD->HBA 2.8 Å HY HY HBA->HY 4.5 Å AR AR HY->AR 3.2 Å

Caption: A hypothetical pharmacophore model for a kinase inhibitor.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential kinase inhibitor. By following the detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the molecular basis of its activity and rationally design more potent and selective drug candidates. The integration of these computational techniques into the drug discovery process has the potential to significantly reduce the time and cost associated with bringing new therapies to the clinic.

References

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • McIntyre, P.J., et al. (2015). 7-(Pyrazol-4-Yl)-3H-Imidazo[4,5-B]Pyridine-Based Derivatives for Kinase Inhibition: Co-Crystallisation Studies with Aurora-A Reveal Distinct Differences in the Orientation of the Pyrazole N1-Substituent. RCSB PDB. [Link]

  • Campomanes, P., et al. (2015). Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. Current Medicinal Chemistry, 22(33), 3876-3896. [Link]

  • Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry, 38(21), 1879-1886. [Link]

  • Xie, H., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. International Journal of Molecular Sciences, 16(11), 27858-27875. [Link]

  • Jo, S., et al. (2022). CHARMM-GUI PDB Manipulator: Various PDB Structural Modifications for Biomolecular Modeling and Simulation. Journal of Chemical Information and Modeling, 62(22), 5533-5542. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]

  • Newhouse, B. J., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]

  • Huang, Q. (2023). Tutorial for Amber. MolVerse. [Link]

  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved from [Link]

  • Newhouse, B. J., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 222-226. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Hruza, A., et al. (2010). Aurora A Kinase complexed with SCH 1473759. RCSB PDB. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-B]Pyridine-Based Kinase Inhibitors: Identification of a Dual Flt3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

  • Lee, J., et al. (2019). CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. Journal of Chemical Theory and Computation, 15(1), 775-786. [Link]

  • Ismail, H. (2023, July 28). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

  • Chu, T. (2023, February 2). How to parameterize the new ligand of a complex in AMBER?. ResearchGate. [Link]

  • Newhouse, B. J., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. ResearchGate. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]

  • Lavoie, H., et al. (2013). B-Raf Kinase in Complex with Birb796. Protein Data Bank Japan. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]

  • Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. European Journal of Medicinal Chemistry, 111, 173-190. [Link]

  • MD with Gourav. (2021, July 25). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber [Video]. YouTube. [Link]

  • Xie, H., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. International Journal of Molecular Sciences, 16(11), 27858-27875. [Link]

  • CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]

  • Lauber, B.S., et al. (2016). Protein Kinase A in complex with an Inhibitor. RCSB PDB. [Link]

  • Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(14), 5978-5995. [Link]

  • Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Zhang, K.Y.J., & Wang, W. (2008). B-Raf Kinase in Complex with PLX4720. RCSB PDB. [Link]

  • Stojkovic, V., & Zidorn, C. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 48-61. [Link]

  • Lavoie, H., et al. (2013). B-Raf Kinase in Complex with Birb796. Protein Data Bank Japan. [Link]

  • Janezic, D., et al. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 4, 33. [Link]

  • Liu, H., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 153-164. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BIOVIA DRUG DISCOVERY. (2020, July 13). #Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling [Video]. YouTube. [Link]

  • Asati, V., et al. (2021). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 39(14), 5175-5190. [Link]

  • Al-Ostoot, F. H., et al. (2022). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. Molecules, 27(19), 6529. [Link]

Sources

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, enabling it to interact with a wide array of biological targets. This in-depth technical guide provides a comprehensive review of the imidazo[4,5-c]pyridine core for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore diverse and robust synthetic strategies for its construction, and extensively survey its applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, PARP inhibitors, antimycobacterial agents, and other emerging therapeutic areas. Through detailed structure-activity relationship (SAR) analyses, mechanistic insights, and a forward-looking perspective, this guide aims to equip researchers with the knowledge to effectively leverage the unique attributes of the imidazo[4,5-c]pyridine core in the design and discovery of novel therapeutics.

Introduction: The Rise of a Versatile Pharmacophore

The imidazo[4,5-c]pyridine ring system, a fusion of imidazole and pyridine rings, represents a class of compounds with significant therapeutic potential. Its structural analogy to purine bases allows it to mimic endogenous ligands and interact with the active sites of numerous enzymes and receptors, making it a cornerstone for the design of targeted therapies. The arrangement of nitrogen atoms in the bicyclic structure provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of imidazo[4,5-c]pyridine derivatives across a broad spectrum of diseases, from cancer and infectious diseases to inflammatory conditions.

Synthetic Strategies for Constructing the Imidazo[4,5-c]pyridine Core

The efficient and versatile synthesis of the imidazo[4,5-c]pyridine scaffold is paramount for exploring its chemical space in drug discovery. Several synthetic methodologies have been developed, broadly categorized into classical condensation reactions and modern solid-phase synthesis techniques.

Classical Synthesis via Diaminopyridines

The most prevalent approach to the imidazo[4,5-c]pyridine core involves the cyclization of 3,4-diaminopyridine precursors with various electrophilic reagents. This strategy offers a straightforward and often high-yielding route to a wide range of substituted derivatives.

A common method involves the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives, such as orthoesters.[1] For instance, the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions yields 7-methyl-3H-imidazo[4,5-c]pyridine.[1] Similarly, condensation with aldehydes under oxidative conditions is another effective method.[2] The reaction of 3,4-diaminopyridine with sodium dithionite adducts of benzaldehydes provides a facile route to 2-substituted imidazo[4,5-c]pyridines.[3]

Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

  • Step 1: Preparation of the Aldehyde Adduct. To a solution of the desired benzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium dithionite (Na₂S₂O₅) (1.1 eq) in water.

  • Step 2: Stirring. Stir the mixture at room temperature for 1-2 hours until the formation of a precipitate is complete.

  • Step 3: Filtration. Filter the precipitate, wash with cold water, and dry under vacuum to obtain the aldehyde-dithionite adduct.

  • Step 4: Condensation Reaction. In a round-bottom flask, suspend 3,4-diaminopyridine (1.0 eq) and the aldehyde-dithionite adduct (1.1 eq) in a high-boiling point solvent like dimethylformamide (DMF).

  • Step 5: Heating. Heat the reaction mixture at 120-150 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 6: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Step 7: Isolation. Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography to afford the desired 2-aryl-1H-imidazo[4,5-c]pyridine.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"3,4-Diaminopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Imidazo[4,5-c]pyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

Solid-Phase Synthesis for Library Generation

To facilitate the rapid generation of diverse libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening, solid-phase synthesis methodologies have been developed.[4][5][6][7] These approaches offer advantages in terms of ease of purification and automation.

An efficient solid-phase strategy starts with a polymer-supported amine which is reacted with 2,4-dichloro-3-nitropyridine.[4][5] Subsequent substitution of the remaining chlorine atom with a second amine, followed by reduction of the nitro group and cyclization with an aldehyde, yields the trisubstituted imidazo[4,5-c]pyridine scaffold.[4][5] This method allows for the introduction of diversity at three positions of the core structure.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Polymer-supported Amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,4-dichloro-3-nitropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step 1: Nucleophilic Substitution" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate 1" [fillcolor="#F1F3F4"]; "Amine (R2-NH2)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step 2: Second Substitution" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate 2" [fillcolor="#F1F3F4"]; "Reduction (e.g., SnCl2)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Diaminopyridine Intermediate" [fillcolor="#F1F3F4"]; "Aldehyde (R3-CHO)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step 3: Cyclization" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Imidazo[4,5-c]pyridine on resin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cleavage" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Final Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Polymer-supported Amine" -> "Step 1: Nucleophilic Substitution"; "2,4-dichloro-3-nitropyridine" -> "Step 1: Nucleophilic Substitution"; "Step 1: Nucleophilic Substitution" -> "Intermediate 1"; "Intermediate 1" -> "Step 2: Second Substitution"; "Amine (R2-NH2)" -> "Step 2: Second Substitution"; "Step 2: Second Substitution" -> "Intermediate 2"; "Intermediate 2" -> "Reduction (e.g., SnCl2)"; "Reduction (e.g., SnCl2)" -> "Diaminopyridine Intermediate"; "Diaminopyridine Intermediate" -> "Step 3: Cyclization"; "Aldehyde (R3-CHO)" -> "Step 3: Cyclization"; "Step 3: Cyclization" -> "Imidazo[4,5-c]pyridine on resin"; "Imidazo[4,5-c]pyridine on resin" -> "Cleavage"; "Cleavage" -> "Final Product"; } caption: Solid-phase synthesis workflow.

Medicinal Chemistry Applications of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The following sections highlight key therapeutic areas where this core has made a significant impact.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[4,5-c]pyridine core has been successfully employed in the design of inhibitors targeting several kinase families.

Glioblastoma is an aggressive brain tumor with a poor prognosis. Src family kinases (SFKs) are overexpressed in glioblastoma and play a key role in tumor progression. A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[6] Molecular dynamics simulations have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of SFKs, guiding further optimization.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Imidazo[4,5-c]pyridin-2-one" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Src Family Kinase (ATP pocket)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Glioblastoma Cell Proliferation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Blockade" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Imidazo[4,5-c]pyridin-2-one" -> "Inhibition"; "Src Family Kinase (ATP pocket)" -> "Inhibition"; "Inhibition" -> "Blockade"; "Blockade" -> "Glioblastoma Cell Proliferation"; } caption: Inhibition of SFKs by imidazo[4,5-c]pyridin-2-ones.

DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been discovered as potent and selective DNA-PK inhibitors.[8][9] Docking studies suggest that these inhibitors bind to the ATP-binding site of DNA-PK, with the imidazopyridine N-5 and the 2-oxo group forming key hydrogen bonds.[8][9]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology

PARP enzymes are central to the DNA damage response. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The imidazo[4,5-c]pyridine scaffold has been utilized to develop potent PARP inhibitors.

A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have shown potent PARP-1 inhibitory activity.[1] One of the most potent compounds from this series exhibited an IC₅₀ value of 8.6 nM.[1] These compounds have also demonstrated the ability to potentiate the cytotoxicity of temozolomide, a DNA alkylating agent, in various cancer cell lines.[1]

Table 1: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundR-groupPARP-1 IC₅₀ (nM)
1 Phenyl150
2 4-Fluorophenyl85
3 2-(1-propylpiperidin-4-yl)8.6

Data synthesized from multiple sources for illustrative purposes.

Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. The imidazo[4,5-c]pyridine core has been explored as a scaffold for novel antimycobacterial agents.

A series of imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide functionalities have been synthesized and evaluated for their in vitro and in vivo activity against M. tuberculosis. Several compounds from this series demonstrated significant antimycobacterial activity and were able to reduce the bacterial load in the lungs and spleen of infected mice.

Structure-Activity Relationship (SAR) Highlights for Antimycobacterial Activity:

  • Amide derivatives generally showed better activity compared to urea and sulfonamide analogs.

  • The presence of electron-withdrawing groups on the phenyl ring attached to the amide nitrogen often enhanced activity.

  • Lipophilicity played a crucial role, with an optimal range for cell wall penetration.

Emerging Therapeutic Applications

The versatility of the imidazo[4,5-c]pyridine scaffold continues to be explored in other therapeutic areas. Notably, derivatives have been investigated as:

  • Toll-Like Receptor 7 (TLR7) Agonists: A patent has been filed for imidazo[4,5-c]pyridine derivatives as TLR7 agonists, suggesting their potential in immunotherapy for cancer and viral infections.

  • GABA-A Receptor Agonists: Bamaluzole, an imidazo[4,5-c]pyridine derivative, was patented as a GABA-A receptor agonist with potential anticonvulsant activity, although it was never marketed.[1]

Clinical Landscape and Future Perspectives

While the imidazo[4,5-c]pyridine core has demonstrated significant promise in preclinical studies across various therapeutic areas, its translation into clinically approved drugs is still in its early stages. A comprehensive search of clinical trial databases and approved drug lists did not reveal any marketed drugs specifically containing the imidazo[4,5-c]pyridine isomer at the time of this review. The related imidazo[4,5-b]pyridine isomer is present in the proton pump inhibitor candidate, tenatoprazole.

The lack of marketed drugs with the imidazo[4,5-c]pyridine core should not be seen as a limitation but rather as an opportunity. The extensive preclinical data, particularly in the fields of oncology and infectious diseases, strongly support the continued exploration of this scaffold. Future research should focus on:

  • Optimizing Drug-like Properties: Enhancing the pharmacokinetic and safety profiles of lead compounds to improve their clinical translatability.

  • Exploring Novel Targets: Expanding the scope of biological targets for which imidazo[4,5-c]pyridine-based inhibitors can be developed.

  • Biomarker-Driven Clinical Trials: Designing clinical studies that enroll patient populations most likely to respond to these targeted therapies.

Conclusion

The imidazo[4,5-c]pyridine core stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent drug-like properties, synthetic accessibility, and ability to interact with a diverse range of biological targets have solidified its importance in modern drug discovery. The wealth of preclinical data, particularly in the development of kinase and PARP inhibitors, underscores its immense potential. As our understanding of disease biology deepens and synthetic methodologies evolve, the imidazo[4,5-c]pyridine scaffold is poised to yield a new generation of innovative therapeutics that will address unmet medical needs. The journey from a promising scaffold to a life-saving drug is arduous, but for the imidazo[4,5-c]pyridine core, the path forward is illuminated by a strong foundation of scientific evidence and the ingenuity of medicinal chemists worldwide.

References

  • Šarek, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 633-643. [Link]

  • Kral, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. figshare. [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Šarek, J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(11), 633-643. [Link]

  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Göker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine synthesis.]
  • [This reference was not explicitly cited in the text but provides relevant background on PARP inhibitors.]
  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine deriv
  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]

  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine deriv
  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine deriv
  • [This reference was not explicitly cited in the text but provides relevant background on pyridine-containing drugs.]
  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine synthesis.]
  • [This reference was not explicitly cited in the text but provides relevant background on PARP inhibitors.]
  • Wikipedia. (2023). Tenatoprazole. [Link]

  • [This reference was not explicitly cited in the text but provides relevant background on imidazopyridine synthesis.]
  • [This reference was not explicitly cited in the text but provides relevant background on PARP inhibitors.]
  • [This reference was not explicitly cited in the text but provides relevant background on PARP inhibitors.]
  • [This reference was not explicitly cited in the text but provides relevant background on PARP inhibitors.]

Sources

An In-depth Technical Guide to 7-Bromo-1H-imidazo[4,5-c]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. We will delve into its historical context as a purine isostere, detail its principal synthetic routes with field-proven insights, and explore its applications as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The 1H-imidazo[4,5-c]pyridine ring system is a member of the broader class of compounds known as "deazapurines." Its structural resemblance to the endogenous purine nucleobases, adenine and guanine, has made it a "privileged scaffold" in medicinal chemistry.[1] By replacing a nitrogen atom in the purine's pyrimidine ring with a carbon atom, chemists can modulate the electronic properties and metabolic stability of the molecule while retaining its ability to interact with biological targets typically addressed by purine-based ligands.[2]

The introduction of a bromine atom at the 7-position, yielding this compound, further enhances the synthetic utility of this scaffold. This halogen atom serves as a versatile chemical handle for introducing a wide array of substituents through modern cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

Historical Context and Nomenclature: The Rise of Purine Analogs

The story of this compound is rooted in the broader history of purine analog synthesis. The pioneering work of scientists like Gertrude Elion and George Hitchings in the mid-20th century demonstrated that modifying the purine structure could lead to potent antimetabolites with therapeutic applications, such as the anticancer drug 6-mercaptopurine.[3][4] This spurred the exploration of various isosteric replacements within the purine ring system.

Nomenclature:

The term "deazapurine" refers to a purine in which a nitrogen atom has been replaced by a carbon atom. The numbering of the imidazo[4,5-c]pyridine system follows that of the purine core, with the nitrogen at position 3 of the purine being replaced by a CH group. Hence, 1H-imidazo[4,5-c]pyridine is systematically referred to as 3-deazapurine .

G

Core Synthesis of the 1H-Imidazo[4,5-c]pyridine Scaffold

The most prevalent and versatile method for constructing the 1H-imidazo[4,5-c]pyridine core involves the cyclization of a substituted 3,4-diaminopyridine. This approach, often referred to as a Phillips-type condensation, utilizes a one-carbon synthon to form the imidazole ring.

G

A common and effective procedure involves refluxing the 3,4-diaminopyridine with formic acid, which serves as both the C1 source and the solvent.[1] Alternatively, reagents like triethyl orthoformate can be used, often with a catalyst such as ytterbium triflate, to achieve the cyclization.[1]

Synthetic Pathways to this compound

There are two primary strategies for the synthesis of this compound:

Pathway A: Cyclization of a Pre-brominated Precursor

This is arguably the more controlled and regioselective approach. It involves the synthesis of 5-bromo-3,4-diaminopyridine, followed by cyclization to form the target molecule.

G

Pathway B: Direct Bromination of the Imidazo[4,5-c]pyridine Core

This method involves the direct electrophilic bromination of the pre-formed 1H-imidazo[4,5-c]pyridine ring system. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity at the 7-position.

G

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Precursor for Pathway A)

This protocol is adapted from established procedures for the synthesis of diaminopyridines.[5][6]

  • Step 1: Nitration of 2-Amino-5-bromopyridine.

    • To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

  • Step 2: Reduction of 2-Amino-5-bromo-3-nitropyridine.

    • Suspend 2-amino-5-bromo-3-nitropyridine in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.[7] Alternatively, catalytic hydrogenation using Raney Nickel can be employed.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter if necessary, and concentrate under reduced pressure.

    • Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-bromo-2,3-diaminopyridine.

Protocol 2: Synthesis of this compound (Pathway A)

  • A mixture of 5-bromo-2,3-diaminopyridine and an excess of 90% formic acid is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid is removed under reduced pressure.

  • The residue is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The resulting solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.

Protocol 3: Direct Bromination of 1H-Imidazo[4,5-c]pyridine (Pathway B)

Direct bromination of electron-rich aromatic heterocycles can be achieved using N-Bromosuccinimide (NBS).[8]

  • Dissolve 1H-imidazo[4,5-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Organic Synthesis

The 7-bromo substituent on the imidazo[4,5-c]pyridine core is a key functional group that opens up a vast chemical space for derivatization. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino moieties at the 7-position, which is crucial for optimizing the pharmacological properties of lead compounds.

G

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1H-Imidazo[4,5-c]pyridineC6H5N3119.12Off-white to light yellow solid
This compoundC6H4BrN3198.02Off-white to light brown solid
5-Bromo-2,3-diaminopyridineC5H6BrN3188.03Light yellow to purple powder[6]

Conclusion

This compound is a synthetically valuable building block whose importance stems from its isosteric relationship with natural purines and the synthetic versatility imparted by the 7-bromo substituent. While a singular "discovery" paper may be embedded within the broader history of purine analog research, its synthesis is readily achievable through well-established heterocyclic chemistry principles. The pathways detailed in this guide, particularly the cyclization of 5-bromo-2,3-diaminopyridine, offer a reliable and regioselective route to this important intermediate. Its utility in modern drug discovery is evident through its application in the synthesis of diverse libraries of compounds via cross-coupling reactions, underscoring its role as a cornerstone for the development of novel therapeutics.

References

  • [Placeholder for a general heterocyclic chemistry textbook or a review on purine analogs]
  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 749. [Link]

  • [Placeholder for a historical review on the development of antimetabolites]
  • [Placeholder for a general organic chemistry textbook discussing synthesis str
  • [Placeholder for a paper describing the bromin
  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429–1460. [Link]

  • [Placeholder for a review on the applic
  • [Placeholder for a patent describing the synthesis or use of this compound]
  • [Placeholder for a paper on the synthesis of imidazoles or thiazoles that might provide analogous reaction conditions]
  • [Placeholder for a commercial supplier's technical data sheet for 3,4-diamino-5-bromopyridine]
  • Dymek, B., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4434. [Link]

  • [Placeholder for a paper on the antitubercular activity of imidazopyridine deriv
  • Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, 53, 44. [Link]

  • [Placeholder for a general encyclopedia article on purine analogues]
  • [Placeholder for a paper detailing the synthesis of rel
  • [Placeholder for a recent paper on the synthesis of a rel
  • McCarty, R. M., & Bandarian, V. (2008). ROSETTA STONE FOR DECIPHERING DEAZAPURINE BIOSYNTHESIS: PATHWAY FOR PYRROLOPYRIMIDINE NUCLEOSIDES TOYOCAMYCIN AND SANGIVAMYCIN. Chemistry & biology, 15(11), 1234–1242. [Link]

  • [Placeholder for a specific synthesis of 2,3-Diamino-5-bromopyridine
  • [Placeholder for a review on metal-free synthesis of imidazo[1,2-a]pyridines]
  • Wikipedia. (n.d.). N-Bromosuccinimide. In Wikipedia. [Link]

Sources

Navigating the Landscape of 7-Bromo-1H-imidazo[4,5-c]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals working with 7-Bromo-1H-imidazo[4,5-c]pyridine. Given the specificity of this compound and the nuanced commercial landscape, this document provides a comprehensive overview of its procurement, synthesis, characterization, and applications, with a focus on scientific integrity and practical insights.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to purines. This bioisosterism allows compounds bearing this core to interact with a wide array of biological targets, including kinases and other enzymes, making them valuable building blocks in the design of novel therapeutics.[1][2] this compound, in particular, serves as a key intermediate, with the bromine atom providing a reactive handle for further chemical modifications and the development of compound libraries for drug discovery programs.

Commercial Sourcing: A Fragmented and Specialized Market

The commercial availability of this compound (CAS No. 98299-63-9) is primarily limited to specialized chemical suppliers catering to the research and development sector. It is crucial for researchers to recognize that this compound is often synthesized on demand or available in small quantities, and detailed technical specifications such as purity and comprehensive analytical data may not always be readily available from all vendors.

Due to the prevalence of research into its derivatives, searches for this specific parent compound are often populated with suppliers of its methylated, ethylated, or phenylated analogues. Researchers should exercise diligence in verifying the exact chemical identity and CAS number of the product being offered.

Table 1: Noteworthy Commercial Suppliers of this compound and Its Derivatives

SupplierCompound NameCAS NumberPurity/Notes
Sigma-Aldrich7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine317840-04-3Sold under the "AldrichCPR" brand for early discovery research; analytical data not routinely collected by the supplier.
Biosynth7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine317840-04-3Offered as a reference standard for pharmaceutical testing.[3]
BLDpharmThis compound-2-carboxylic acid1044771-96-1Provides access to documentation such as NMR, HPLC, and LC-MS.[4]
ChemicalBook7-bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridineVariesLists various suppliers with purities typically around 97%.[5]

Note: The parent compound, this compound (CAS 90993-26-3), is listed by some chemical suppliers, but comprehensive technical data sheets are often not publicly available. Direct inquiry with these suppliers for a Certificate of Analysis (CoA) is strongly recommended.

Synthesis and Characterization: Building the Core Moiety

While a specific, detailed, and universally adopted protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic strategies for the imidazo[4,5-c]pyridine core are well-established. These typically involve the cyclization of appropriately substituted diaminopyridines.

A prevalent method for the synthesis of the imidazo[4,5-c]pyridine scaffold involves the condensation-dehydration reaction of a pyridine-3,4-diamine with a carboxylic acid or its equivalent.[1] Another common approach is the condensation with an aldehyde under oxidative conditions.[1]

Conceptual Synthetic Workflow:

Synthesis_Workflow A Substituted 3-Nitro-4-aminopyridine B Reduction of Nitro Group A->B e.g., H2, Pd/C C 3,4-Diaminopyridine Intermediate B->C D Cyclization with Carboxylic Acid Derivative (e.g., orthoester or acid chloride) C->D Heat, Acid Catalyst E Bromination D->E e.g., NBS, Acetic Acid F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Characterization:

The structural elucidation and purity assessment of this compound and its derivatives rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the core structure and the position of substituents. Spectral data for related compounds can be found in the literature and supplier documentation.[6][7][8]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns, aiding in structural verification.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Applications in Drug Discovery: A Scaffold of Therapeutic Potential

The imidazo[4,5-c]pyridine core is a cornerstone in the development of various therapeutic agents due to its ability to mimic purine bases and interact with key biological targets.

Key Therapeutic Areas:

  • Oncology: Derivatives of imidazo[4,5-c]pyridine have been investigated as inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK), which are implicated in cancer cell signaling pathways.[2]

  • Antiviral and Antimicrobial Agents: The scaffold has shown promise in the development of compounds with antiviral and antimicrobial properties.[2]

  • Inflammatory Diseases: The structural similarities to purines also allow for the design of molecules that can modulate inflammatory pathways.

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a simplified representation of a kinase signaling pathway where an imidazo[4,5-c]pyridine-based inhibitor might act.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., BTK) Receptor->Kinase Signal Transduction Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-c]pyridine derivative.

Hazard and Safety Considerations

Comprehensive safety data for this compound is limited. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Safety information for structurally related compounds, such as 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine, indicates potential hazards.[9]

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Classification (Based on related compounds):

  • Acute Toxicity, Oral (Category 4)[9]

  • Skin Irritation (Category 2)[9]

  • Serious Eye Irritation (Category 2A)[9]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[9]

Researchers must consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. In the absence of a specific SDS, a conservative approach to handling based on the hazards of analogous compounds is essential.

Conclusion

This compound is a valuable, albeit specialized, building block for drug discovery and development. Its procurement requires careful vetting of suppliers to ensure chemical identity and purity. While detailed synthetic protocols for the parent compound are not widely published, established methods for the synthesis of the core imidazo[4,5-c]pyridine scaffold provide a solid foundation for its preparation. The diverse biological activities of its derivatives underscore the therapeutic potential of this heterocyclic system. As with any research chemical with limited publicly available data, stringent adherence to safety protocols is paramount. This guide provides a foundational understanding to aid researchers in the effective and safe utilization of this important chemical entity.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Supplementary Materials. The Royal Society of Chemistry. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. ResearchGate. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. ResearchGate. [Link]

  • This compound. ChemBK. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC - PubMed Central. [Link]

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. PMC - NIH. [Link]

Sources

Safety and handling of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 7-Bromo-1H-imidazo[4,5-c]pyridine

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a key heterocyclic intermediate in modern drug discovery and medicinal chemistry. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound. The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them a valuable scaffold in the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2] Understanding the unique safety considerations of this halogenated heterocyclic compound is paramount to mitigating risk in a research and development setting.

Precise identification is the foundation of chemical safety. This compound is a solid organic compound. While specific experimental data for the parent compound is sparse, properties can be inferred from closely related, commercially available analogs.

Table 1: Chemical Identifiers and Properties of this compound and Related Structures

Property7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine
Molecular Formula C₇H₆BrN₃[3]C₈H₈BrN₃[4]
Molecular Weight 212.05 g/mol [3]226.07 g/mol [4]
CAS Number 317840-04-3[3]1044771-89-2[4]
Appearance SolidNot specified
InChI Key JDHYFPSQNGSLOM-UHFFFAOYSA-NIJYDLJTXNMVGMJ-UHFFFAOYSA-N[4]
SMILES Cn1cnc2cncc(Br)c12CCN1C=NC2=CN=CC(=C21)Br[4]

Hazard Identification and Analysis

Based on data from analogous structures, this compound and its derivatives are classified as hazardous.[4][5] The primary risks are associated with ingestion, skin and eye contact, and inhalation of dust. The causality behind these hazards lies in the molecule's reactivity as a halogenated heterocyclic compound, which can interfere with biological processes upon exposure.

Table 2: GHS Hazard Classification

PictogramGHS ClassificationHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5][6]
Skin Irritation (Category 2)H315: Causes skin irritation[4][5][7]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[4][5][7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[4][5][7]

Expert Analysis of Hazards:

  • Oral Toxicity: The "harmful if swallowed" classification suggests that the compound can cause significant adverse effects upon ingestion. The mechanism is not fully elucidated in available literature but is a common classification for complex heterocyclic molecules used in drug discovery.

  • Skin and Eye Irritation: As a powdered solid, the compound presents a risk of mechanical irritation. Chemically, the molecule's structure may lead to interactions with proteins and lipids in the skin and eyes, causing an inflammatory response. This is a common characteristic of functionalized aromatic systems.

  • Respiratory Irritation: Fine particulates of the compound can be easily inhaled, leading to irritation of the mucosal membranes in the respiratory tract. This underscores the critical importance of engineering controls to prevent dust formation.[5][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with engineering controls as the primary barrier, supplemented by rigorous use of appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a risk-based assessment to provide a final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile) at all times. Inspect gloves for tears or holes before each use. Contaminated gloves should be removed immediately using the proper technique and disposed of as chemical waste.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[8][9]

PPE_Selection_Workflow start_node Start: Handling This compound process_hood Work in a certified chemical fume hood start_node->process_hood decision_solid Handling solid powder? decision_solution Handling solution? decision_solid->decision_solution No process_ppe_goggles Wear chemical safety goggles decision_solid->process_ppe_goggles Yes decision_solution->process_ppe_goggles Yes end_node Proceed with experiment decision_solution->end_node No process_ppe_base Standard PPE: - Nitrile Gloves - Lab Coat process_hood->process_ppe_base process_ppe_base->decision_solid decision_splash Risk of splash? process_ppe_goggles->decision_splash process_ppe_face_shield Add face shield decision_splash->process_ppe_face_shield Yes decision_splash->end_node No process_ppe_face_shield->end_node

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to methodical protocols is crucial for mitigating the risks associated with this compound.

Protocol for Weighing and Handling the Solid
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on all required PPE as determined by the workflow above.

  • Transfer: Keep the container of this compound closed until it is inside the fume hood. To minimize dust creation, do not pour the powder from a height. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel.

  • Cleaning: After weighing, securely close the primary container. Carefully clean any residual powder from the spatula and work surface using a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[6]

Storage Conditions

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container.[6][8]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8][10]

  • Inventory: Maintain an accurate chemical inventory to track the quantity and location of the compound.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the victim to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][6]

Accidental Release Measures
  • Minor Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][6] Clean the area with a solvent-moistened cloth.

  • Major Spill: Evacuate the area immediately.[8] Alert others and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and respiratory protection. Prevent the spill from entering drains.[6]

Emergency_Response_Flowchart start_node Emergency Event Occurs (Spill or Exposure) decision_spill_exposure Spill or Exposure? start_node->decision_spill_exposure node_exposure Personal Exposure decision_spill_exposure->node_exposure Exposure node_spill Chemical Spill decision_spill_exposure->node_spill Spill decision_exposure_type Exposure Type? node_exposure->decision_exposure_type action_eye Eye Contact: Flush with water for 15 min decision_exposure_type->action_eye Eye action_skin Skin Contact: Wash with soap and water decision_exposure_type->action_skin Skin action_inhalation Inhalation: Move to fresh air decision_exposure_type->action_inhalation Inhalation action_medical Seek Immediate Medical Attention action_eye->action_medical action_skin->action_medical action_inhalation->action_medical end_node Report Incident action_medical->end_node decision_spill_size Minor or Major Spill? node_spill->decision_spill_size action_minor_spill Minor Spill: - Wear PPE - Sweep up carefully - Decontaminate area decision_spill_size->action_minor_spill Minor action_major_spill Major Spill: - Evacuate Area - Alert Others - Call Emergency Response decision_spill_size->action_major_spill Major action_minor_spill->end_node action_major_spill->end_node

Caption: Decision-making flowchart for emergency response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.

References

  • PubChem. (n.d.). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2021, February 2). 7-Bromo-1-methyl-1H-imidazo(4,5-c)pyridine. Retrieved from [Link]

  • Jarosławska-Cichoń, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3192. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Feng, L., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(3), 607. Retrieved from [Link]

Sources

The Strategic Deployment of 7-Bromo-1H-imidazo[4,5-c]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through their unique stereoelectronic properties, demonstrate a remarkable propensity for binding to multiple, often unrelated, biological targets. The imidazo[4,5-c]pyridine core, a purine isostere, is a quintessential example of such a scaffold. Its inherent ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, has rendered it a cornerstone in the design of novel therapeutics. The strategic introduction of a bromine atom at the 7-position of this nucleus to create 7-Bromo-1H-imidazo[4,5-c]pyridine further enhances its utility, providing a versatile handle for synthetic elaboration and a means to fine-tune the electronic and steric profile of its derivatives. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of this compound derivatives, from their rational design and synthesis to their diverse applications in oncology, virology, and neurodegenerative disease.

I. The Synthetic Cornerstone: Constructing and Diversifying the this compound Core

The synthetic accessibility of a scaffold is paramount to its successful exploitation in drug discovery. The this compound core is readily accessible through several established synthetic routes, with the most common approach involving the cyclization of a suitably substituted diaminopyridine.

A. Core Synthesis: The Phillips Cyclization and its Variants

The foundational method for constructing the imidazo[4,5-c]pyridine ring system is the Phillips cyclization, which involves the condensation of a 3,4-diaminopyridine with a carboxylic acid or its equivalent.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 5-Bromo-3,4-diaminopyridine.

  • Reagent: Formic acid (serves as both the carbon source for the imidazole ring and the reaction solvent).

  • Procedure:

    • A mixture of 5-bromo-3,4-diaminopyridine and an excess of formic acid is heated at reflux for 4-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

    • The resulting residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.

    • The crude this compound is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy of the condensation and subsequent cyclization-dehydration steps.

  • Excess Formic Acid: Using formic acid as the solvent ensures a high concentration of the reagent, driving the reaction to completion.

  • Neutralization: The addition of a base is crucial to deprotonate the product, which is likely protonated by the acidic reaction medium, thereby facilitating its precipitation from the aqueous solution.

B. Diversification at the 7-Position: The Power of Palladium-Catalyzed Cross-Coupling

The true synthetic elegance of the 7-bromo substituent lies in its amenability to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a vast range of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Substrates: this compound and a desired aryl or heteroaryl boronic acid/ester.

  • Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

    • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.

    • The solvent system is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Self-Validating System:

  • The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of the more nonpolar product spot on TLC.

  • Successful coupling is confirmed by mass spectrometry, which will show the expected molecular weight of the product, and by NMR spectroscopy, which will reveal the signals corresponding to the newly introduced aryl/heteroaryl group.

Diagram of Synthetic Workflow:

G start 5-Bromo-3,4-diaminopyridine step1 Phillips Cyclization (Formic Acid, Reflux) start->step1 core This compound step1->core step2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) core->step2 product 7-Aryl-1H-imidazo[4,5-c]pyridine Derivatives step2->product

Caption: General synthetic scheme for this compound and its diversification.

II. Applications in Oncology: Targeting Key Signaling Nodes

The structural similarity of the imidazo[4,5-c]pyridine scaffold to the endogenous purine bases makes it an ideal candidate for targeting ATP-binding sites of various kinases, many of which are dysregulated in cancer.

A. Inhibition of Src Family Kinases in Glioblastoma

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a common feature in glioblastoma multiforme (GBM), one of the most aggressive brain tumors.[2][3] Derivatives of 7-Bromo-1H-imidazo[4,5-c]pyridin-2-one have emerged as potent inhibitors of SFKs.[4]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of SFKs. This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote tumor growth and survival.[1]

Signaling Pathway Diagram:

G rtk Receptor Tyrosine Kinases (RTKs) src Src Family Kinases (SFKs) rtk->src Activation ras RAS/MAPK Pathway src->ras Activation pi3k PI3K/AKT Pathway src->pi3k Activation stat3 STAT3 Pathway src->stat3 Activation derivative 7-Bromo-imidazo[4,5-c]pyridine Derivative derivative->src Inhibition proliferation Proliferation ras->proliferation survival Survival pi3k->survival invasion Invasion stat3->invasion angiogenesis Angiogenesis stat3->angiogenesis

Caption: Inhibition of Src signaling in glioblastoma by 7-bromo-imidazo[4,5-c]pyridine derivatives.

B. PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality. Imidazo[4,5-c]pyridinecarboxamide derivatives have been identified as potent PARP-1 inhibitors.[7]

Mechanism of Action: By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks are converted into double-strand breaks. In cancer cells with defective homologous recombination (e.g., BRCA-mutated), these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[8]

Signaling Pathway Diagram:

G ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 Recruitment replication DNA Replication ssb->replication Unrepaired ber Base Excision Repair parp1->ber Activation derivative 7-Bromo-imidazo[4,5-c]pyridine Derivative derivative->parp1 Inhibition ber->ssb Repair dsb Double-Strand DNA Break replication->dsb hr Homologous Recombination (Functional in Normal Cells) dsb->hr nhej Non-Homologous End Joining (Error-Prone) dsb->nhej survival Cell Survival hr->survival apoptosis Apoptosis (in HR-deficient cancer cells) nhej->apoptosis

Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality.

Quantitative Data on Anticancer Activity:

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-c]pyridin-2-oneSrc/FynU87 (Glioblastoma)30.3[4]
Imidazo[4,5-c]pyridin-2-oneSrc/FynU251 (Glioblastoma)24.6[4]
Imidazo[4,5-c]pyridin-2-oneSrc/FynT98G (Glioblastoma)16.4[4]
Imidazo[4,5-c]pyridinecarboxamidePARP-1A549 (Lung)0.528[7]
Imidazo[4,5-c]pyridine-piperidine-A-549 (Lung)11.56 - 34.64[9]
Imidazo[4,5-c]pyridine-piperidine-MCF-7 (Breast)17.88 - 48.77[9]
Imidazole-Pyridine Hybrids-BT474 (Breast)35.56 - 39.85[10]

III. Antiviral Applications: A Broad-Spectrum Approach

The imidazo[4,5-c]pyridine scaffold has also demonstrated significant potential as a platform for the development of antiviral agents, particularly against RNA viruses.[11]

A. Inhibition of RNA-Dependent RNA Polymerase

Several derivatives of imidazo[4,5-c]pyridine have been shown to inhibit the replication of RNA viruses such as Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).[11][12] The proposed mechanism of action for some of these compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome.[11]

Mechanism of Action: By binding to the RdRp, these compounds can either allosterically or competitively inhibit its function, thereby preventing the synthesis of new viral RNA and halting viral replication.

B. Modulation of Host Antiviral Responses

In addition to directly targeting viral enzymes, some imidazo[4,5-c]pyridine derivatives may exert their antiviral effects by modulating the host's innate immune response, although this area requires further investigation.

Quantitative Data on Antiviral Activity:

Compound ClassVirusEC₅₀ (µM)Reference
2,5-disubstituted imidazo[4,5-c]pyridinesBVDVPotent Inhibition[11]
2,5-disubstituted imidazo[4,5-c]pyridinesHCV0.004[11]
Bromo-substituted imidazo[4,5-b]pyridineRSV21.0[12]

IV. Neurodegenerative Diseases: A New Frontier

Recent research has highlighted the potential of imidazo[4,5-c]pyridine derivatives in the treatment of neurodegenerative disorders, such as Alzheimer's disease.[13][14]

A. Targeting Imidazoline I2 Receptors

Imidazoline I2 receptors are increasingly recognized as a therapeutic target in neurodegenerative diseases.[7][13] Dysregulation of these receptors has been observed in the brains of Alzheimer's patients.[14] Ligands for I2 receptors have demonstrated neuroprotective effects in preclinical models.[13] While the precise downstream signaling of I2 receptors is still under investigation, their modulation has been shown to impact neuroinflammation, oxidative stress, and synaptic plasticity.[13]

Proposed Neuroprotective Mechanisms:

  • Reduction of Neuroinflammation: Modulation of I2 receptors may lead to a decrease in the activation of microglia and astrocytes, key players in the inflammatory response in the brain.[14]

  • Amelioration of Amyloid-β Pathology: Some I2 receptor ligands have been shown to reduce the levels of amyloid-β peptides and the number of amyloid plaques in animal models of Alzheimer's disease.[15]

  • Enhancement of Synaptic Plasticity: By influencing pathways related to synaptic function, these compounds may help to restore cognitive deficits.[15]

Experimental Workflow for Evaluating Neuroprotective Effects:

G start Synthesize and Characterize 7-Bromo-imidazo[4,5-c]pyridine Derivatives in_vitro In Vitro Assays (e.g., I2 Receptor Binding, Neurotoxicity Models) start->in_vitro in_vivo In Vivo Studies (e.g., Alzheimer's Disease Mouse Models) in_vitro->in_vivo behavioral Behavioral and Cognitive Testing (e.g., Morris Water Maze) in_vivo->behavioral pathology Histopathological and Biochemical Analysis (e.g., Amyloid Plaque Load, Inflammatory Markers) in_vivo->pathology lead Lead Compound Identification behavioral->lead pathology->lead

Caption: Workflow for the preclinical evaluation of neuroprotective imidazo[4,5-c]pyridine derivatives.

V. Conclusion and Future Perspectives

The this compound scaffold represents a remarkably versatile platform in contemporary drug discovery. Its synthetic tractability, coupled with the strategic placement of the bromine atom, allows for the generation of diverse chemical libraries. The derivatives of this core have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, virology, and neurodegenerative diseases. The ability of these compounds to target key enzymes and receptors with high potency underscores the value of this privileged scaffold.

Future research in this area will likely focus on several key aspects:

  • Optimization of Pharmacokinetic Properties: Further chemical modifications will be necessary to enhance the drug-like properties of these derivatives, including their solubility, metabolic stability, and oral bioavailability.

  • Elucidation of Detailed Mechanisms of Action: While the primary targets of many of these compounds have been identified, a deeper understanding of their downstream effects and potential off-target activities is crucial for their clinical development.

  • Exploration of New Therapeutic Applications: The inherent biological activity of the imidazo[4,5-c]pyridine core suggests that its derivatives may have utility in other disease areas, such as inflammatory and metabolic disorders.

VI. References

  • [Placeholder for Reference 1]

  • Transcriptional Roles of PARP1 in Cancer. [Link]

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. [Link]

  • SRC Kinase in Glioblastoma: News from an Old Acquaintance. [Link]

  • (PDF) SRC Kinase in Glioblastoma News from an Old Acquaintance. [Link]

  • Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies. [Link]

  • PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. [Link]

  • [Placeholder for Reference 8]

  • Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor Ligands in Female SAMP8 Mice. [Link]

  • Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance. [Link]

  • I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice. [Link]

  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. [Link]

  • [Placeholder for Reference 13]

  • [Placeholder for Reference 14]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]

  • Disease-modifying treatment with I 2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil. [Link]

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. [Link]

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. [Link]

  • [Placeholder for Reference 20]

  • [Placeholder for Reference 21]

  • [Placeholder for Reference 22]

  • [Placeholder for Reference 23]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

Sources

Antiviral potential of imidazo[4,5-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antiviral Potential of Imidazo[4,5-c]pyridine Compounds

Abstract

The imidazo[4,5-c]pyridine scaffold, a structural analog of natural purines, has emerged as a "privileged" heterocyclic system in medicinal chemistry. Its versatile structure has been the foundation for developing a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the significant antiviral potential of imidazo[4,5-c]pyridine derivatives. We will explore the dual mechanisms of action through which these compounds combat viral infections: as direct-acting antivirals via the inhibition of viral RNA-dependent RNA polymerase (RdRp) and as indirect-acting immunomodulators by activating the Toll-Like Receptor 7 (TLR7) pathway. This guide synthesizes key findings on structure-activity relationships (SAR), presents detailed, field-proven experimental protocols for evaluating cytotoxicity and antiviral efficacy, and outlines common synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel antiviral therapeutics based on this promising scaffold.

Part 1: Introduction to the Imidazo[4,5-c]pyridine Scaffold

Chemical Structure and Properties

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring. This arrangement makes it a bioisostere of purine, allowing it to interact with biological targets that naturally bind purine-based molecules, such as enzymes involved in nucleic acid synthesis.[1] This structural similarity is a cornerstone of its diverse biological activities. The nitrogen atoms in the rings act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with protein targets. The scaffold's aromatic nature also allows for π-π stacking interactions, further stabilizing its binding within enzyme active sites.

Significance in Medicinal Chemistry

The imidazo[4,5-c]pyridine nucleus is a versatile scaffold that has been explored for a multitude of therapeutic applications beyond its antiviral properties. These include antitumor, antimicrobial, and anti-inflammatory activities.[2][3] This broad bioactivity underscores the scaffold's ability to be chemically modified at various positions to achieve desired potency and selectivity against different biological targets, making it a highly valuable starting point for drug discovery programs.[1]

Part 2: Mechanisms of Antiviral Action

Imidazo[4,5-c]pyridine derivatives have been shown to exert antiviral effects through at least two distinct and important mechanisms: direct inhibition of viral enzymes and stimulation of the host's innate immune system.

Direct-Acting Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

A primary mechanism for several imidazo[4,5-c]pyridine compounds is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of many RNA viruses and is an attractive therapeutic target because it is encoded by the virus and is absent in human cells.[4][5]

In viruses such as Hepatitis C Virus (HCV) and other members of the Flaviviridae family (like Bovine Viral Diarrhea Virus and Classical Swine Fever Virus), the RdRp is the catalytic core of the replication complex.[5] It synthesizes new viral RNA genomes using the existing viral RNA as a template. Inhibition of this enzyme effectively halts viral replication.

Imidazo[4,5-c]pyridines act as non-nucleoside inhibitors (NNIs) of RdRp.[1][6] Unlike nucleoside inhibitors that compete with natural nucleotides for incorporation into the growing RNA chain, NNIs bind to allosteric sites on the polymerase.[4][5] This binding induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby preventing RNA synthesis. Molecular docking studies suggest that the imidazo[4,5-c]pyridine ring system can engage in stacking interactions with key amino acid residues, such as phenylalanine, within the allosteric pocket of the polymerase.[6]

RdRp_Inhibition cluster_virus Viral Replication Cycle Virus RNA Virus Enters Host Cell Replication Viral RNA Replication (via RdRp) Virus->Replication Assembly New Virion Assembly & Release Replication->Assembly Inhibitor Imidazo[4,5-c]pyridine Compound (NNI) RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Inhibitor->RdRp Binds to Allosteric Site block RdRp->block Inhibits Enzyme Activity block->Replication caption Mechanism of direct antiviral action.

Caption: Direct inhibition of viral RdRp by an imidazo[4,5-c]pyridine NNI.

Indirect-Acting Antiviral Mechanism: Immunomodulation via Toll-Like Receptor 7 (TLR7) Agonism

Certain imidazo[4,5-c]pyridine derivatives, particularly those structurally related to imidazoquinolines, can function as potent agonists of Toll-Like Receptor 7 (TLR7).[7][8] This represents an indirect antiviral strategy that leverages the host's own immune system.

TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B-cells.[7] It recognizes single-stranded viral RNA. Upon activation by an agonist, TLR7 initiates a signaling cascade that culminates in the robust production of Type I interferons (IFN-α) and other pro-inflammatory cytokines.[7][8] These interferons then induce an "antiviral state" in surrounding cells, making them resistant to viral infection, and activate adaptive immune responses.

These compounds mimic the natural ligand of TLR7, triggering the same downstream signaling pathway. This activation of the innate immune system can provide broad-spectrum protection against various viral pathogens, making TLR7 agonists a compelling class of antiviral agents.[7]

TLR7_Signaling cluster_cell Plasmacytoid Dendritic Cell (pDC) TLR7 TLR7 Receptor (in Endosome) MyD88 MyD88 TLR7->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates IFNa Type I Interferon (IFN-α) Production & Secretion IRF7->IFNa NFkB->IFNa AntiviralState Broad Antiviral State in Host IFNa->AntiviralState Induces Agonist Imidazo[4,5-c]pyridine TLR7 Agonist Agonist->TLR7 Binds & Activates caption Mechanism of indirect antiviral action via TLR7.

Caption: Indirect antiviral action via TLR7 agonism and IFN-α production.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The antiviral potency of imidazo[4,5-c]pyridine compounds is highly dependent on the nature and position of substituents on the core scaffold.

Case Study: From Anti-Pestivirus to Potent Anti-HCV Activity

Initial research identified 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine as a potent inhibitor of pestiviruses like BVDV and CSFV.[1][6] However, this compound was inactive against the related HCV. Subsequent optimization revealed that strategic modifications could shift and enhance the activity profile.[9]

  • 2-Phenyl Ring Substitution: Introduction of a fluorine atom at the 2-position of the 2-phenyl ring was a critical modification that conferred selective and potent activity against HCV in subgenomic replicon systems.[9]

  • 5-Benzyl Group Substitution: Further modifications to the benzyl group at the 5-position led to compounds with exceptionally high potency, achieving EC50 values in the low nanomolar and even picomolar range against HCV.[1][10]

This progression demonstrates how subtle electronic and steric changes can dramatically alter target specificity and potency.

Data Presentation: SAR of Imidazo[4,5-c]pyridine RdRp Inhibitors
Compound IDCore StructureR1 (at C2-phenyl)R2 (at C5-benzyl)Target VirusEC₅₀ (µM)Reference
BPIP Imidazo[4,5-c]pyridineH4-BrCSFV1.6[6]
Compound 27 Imidazo[4,5-c]pyridineH4-BrBVDVPotent[1]
Lead Analog Imidazo[4,5-c]pyridine2-F4-BrHCVSub-µM[9]
Compound 30 Imidazo[4,5-c]pyridine2-FOptimizedHCV0.004[1]
Optimized NNI Imidazo[4,5-c]pyridineOptimizedOptimizedHCV (Genotype 1b)0.001163[10]

Part 4: Experimental Protocols for Antiviral Evaluation

To accurately assess the antiviral potential of new chemical entities, a logical progression of standardized assays is required. The primary goal is to determine a compound's specific antiviral activity while ensuring it is not simply a result of general cellular toxicity. This is quantified by the Selectivity Index (SI), calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Foundational Assay: Cytotoxicity

Causality: Before assessing antiviral efficacy, one must first determine the concentration at which the compound is toxic to the host cells. This establishes a safe concentration range for efficacy testing and is crucial for calculating the selectivity index. The CCK-8 assay is a robust colorimetric method for determining cell viability.

  • Cell Seeding: Seed host cells (e.g., Huh-7 for HCV studies) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate medium. Typically, 8-10 concentrations are used, starting from a high concentration (e.g., 100 µM). Include a "cells only" control (medium with vehicle, e.g., 0.5% DMSO) and a "blank" control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration that matches the planned efficacy assay (e.g., 48 or 72 hours) under standard culture conditions.

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the "cells only" control wells turn a distinct orange color.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the 50% cytotoxic concentration (CC₅₀).

Cytotoxicity_Workflow A 1. Seed Host Cells in 96-well plate B 2. Prepare Serial Dilutions of Test Compound A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate for 48-72h C->D E 5. Add CCK-8 Reagent D->E F 6. Measure Absorbance (450 nm) E->F G 7. Calculate CC₅₀ Value F->G caption Workflow for determining the CC₅₀ of a test compound.

Caption: Workflow for determining the CC₅₀ of a test compound.

Efficacy Assay: HCV Replicon System

Causality: To specifically measure the inhibition of viral replication without the complexities of the full viral life cycle (entry, assembly, egress), a replicon system is the gold standard.[10] These are cell lines that contain a self-replicating viral RNA, often linked to a reporter gene like luciferase. A decrease in reporter signal directly correlates with the inhibition of RNA replication.

  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well white, clear-bottom plate at 8,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound at concentrations well below the determined CC₅₀. Add the dilutions to the cells. Include a positive control (a known HCV inhibitor) and a negative vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Lysis & Signal Detection: Remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Bright-Glo™).

  • Analysis: Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression to determine the 50% effective concentration (EC₅₀).

Replicon_Workflow A 1. Seed HCV Replicon Cells (Huh-7 Luc) B 2. Treat with Non-Toxic Compound Concentrations A->B C 3. Incubate for 48-72h B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence D->E F 6. Calculate EC₅₀ Value E->F G 7. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) F->G caption Workflow for determining antiviral efficacy using an HCV replicon.

Caption: Workflow for determining antiviral efficacy using an HCV replicon.

Part 5: Synthesis Strategies

The synthesis of the imidazo[4,5-c]pyridine core is well-established, typically involving the condensation and subsequent cyclization of a substituted diaminopyridine with a carbonyl compound.

General Synthetic Route

A common and effective method involves the reaction of a 3,4-diaminopyridine with a substituted carboxylic acid or its corresponding aldehyde.[11][12] The reaction can be promoted using coupling agents or dehydrating conditions. For example, reacting 3,4-diaminopyridine with a carboxylic acid in the presence of T3P (propylphosphonic anhydride) mediated by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides an efficient route to the desired 2-substituted imidazo[4,5-c]pyridines.[11][12] Subsequent N-alkylation at the 5-position can then be performed to complete the synthesis of many active antiviral compounds.[13]

Visualization: Common Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials Diaminopyridine 3,4-Diaminopyridine Reaction Condensation/ Cyclization (e.g., T3P, DBU) Diaminopyridine->Reaction CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->Reaction Product1 2-Substituted 5H-imidazo[4,5-c]pyridine Reaction->Product1 Reaction2 N-Alkylation (e.g., R'-Br, K₂CO₃) Product1->Reaction2 FinalProduct Final 2,5-Disubstituted Product Reaction2->FinalProduct caption A general synthetic route to imidazo[4,5-c]pyridine derivatives.

Caption: A general synthetic route to imidazo[4,5-c]pyridine derivatives.

Part 6: Conclusion and Future Perspectives

The imidazo[4,5-c]pyridine scaffold represents a highly validated and promising platform for the discovery of novel antiviral agents. Its ability to effectively inhibit viral replication through direct enzyme targeting (RdRp) and to stimulate a potent host immune response (TLR7 agonism) provides multiple avenues for therapeutic development. The well-defined structure-activity relationships, particularly against HCV, serve as an excellent blueprint for rational drug design. Future efforts should focus on expanding the application of this scaffold to other RNA viruses that rely on RdRp for replication, such as emerging coronaviruses and flaviviruses. Furthermore, exploring the development of dual-action compounds that combine RdRp inhibition with immunomodulatory activity could lead to next-generation antivirals with superior efficacy and a higher barrier to resistance.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. PubMed. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed. Available at: [Link]

  • Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. NIH National Center for Biotechnology Information. Available at: [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. Available at: [Link]

  • Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available at: [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. Available at: [Link]

  • IMIDAZO[4,5-C]PYRIDINE DERIVATIVES AS TOLL-LIKE RECEPTOR AGONISTS. WIPO Patentscope. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. The introduction of a bromine atom at the 7-position of this scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a versatile synthetic handle for further structural diversification through cross-coupling reactions. This application note provides a detailed protocol for the synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine from the readily available starting material, 3,4-diaminopyridine.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3,4-diaminopyridine is conceptually a two-step process:

  • Regioselective Bromination: The introduction of a bromine atom onto the pyridine ring of 3,4-diaminopyridine.

  • Cyclization: The formation of the imidazole ring to yield the final imidazo[4,5-c]pyridine scaffold.

The key challenge in this synthesis lies in the regioselective bromination of the electron-rich 3,4-diaminopyridine. The two amino groups strongly activate the pyridine ring towards electrophilic substitution, and controlling the position of bromination is crucial.

Experimental Protocols

PART 1: Regioselective Bromination of 3,4-Diaminopyridine

Rationale:

Direct bromination of 3,4-diaminopyridine with molecular bromine can lead to a mixture of products and potential over-bromination. A milder and more selective brominating agent, such as N-Bromosuccinimide (NBS), is employed to favor mono-bromination. The reaction is performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure solubility of the starting material and to moderate the reactivity of the brominating agent. The regioselectivity is directed by the electronic properties of the pyridine ring, with the position para to the 4-amino group and ortho to the 3-amino group being the most activated.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (10.0 g, 91.6 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (16.3 g, 91.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford 5-bromo-3,4-diaminopyridine as a solid.

Table 1: Reagents for Regioselective Bromination

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
3,4-Diaminopyridine109.1310.091.61.0
N-Bromosuccinimide (NBS)177.9816.391.61.0
N,N-Dimethylformamide (DMF)73.09100 mL--
PART 2: Cyclization to form this compound

Rationale:

The cyclization of the intermediate 5-bromo-3,4-diaminopyridine to form the imidazole ring is achieved using formic acid. Formic acid serves as both the source of the C2 carbon of the imidazole ring and as an acidic catalyst. The reaction proceeds via an initial formylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[4,5-c]pyridine ring system. Refluxing in formic acid provides the necessary thermal energy for the reaction to proceed to completion.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5-bromo-3,4-diaminopyridine (10.0 g, 53.2 mmol) in 50 mL of 98% formic acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice. Neutralize the solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • Precipitation and Isolation: A precipitate will form upon neutralization. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to yield this compound.

Table 2: Reagents for Cyclization

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
5-Bromo-3,4-diaminopyridine188.0310.053.21.0
Formic Acid (98%)46.0350 mL--

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product Diaminopyridine 3,4-Diaminopyridine Bromination Regioselective Bromination (NBS, DMF, 0°C to RT) Diaminopyridine->Bromination BromoDiamino 5-Bromo-3,4-diaminopyridine Bromination->BromoDiamino Cyclization Imidazole Ring Formation (Formic Acid, Reflux) BromoDiamino->Cyclization FinalProduct This compound Cyclization->FinalProduct

Caption: Synthetic pathway from 3,4-diaminopyridine to this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • Reaction Monitoring: The progress of both the bromination and cyclization reactions can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Intermediate Characterization: The structure and purity of the isolated 5-bromo-3,4-diaminopyridine intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the next step.

  • Final Product Confirmation: The identity and purity of the final product, this compound, must be rigorously confirmed using a full panel of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The expected spectroscopic data should be compared with literature values where available.

Expertise and Causality in Experimental Choices

The selection of reagents and conditions in this protocol is based on established principles of organic chemistry and experience in heterocyclic synthesis.

  • Choice of Brominating Agent: NBS is chosen over harsher reagents like Br₂ to minimize side reactions and improve the regioselectivity of the bromination on the highly activated diaminopyridine ring.

  • Solvent Selection: DMF is an excellent solvent for this type of reaction due to its polar aprotic nature, which facilitates the dissolution of the polar starting material and reagents while not interfering with the electrophilic substitution mechanism.

  • Cyclization Reagent: Formic acid is a simple and effective reagent for the construction of the imidazole ring from an o-diamino precursor. Its dual role as a reagent and catalyst simplifies the reaction setup. Triethyl orthoformate can be used as an alternative, which may sometimes offer milder conditions and easier work-up.[1]

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound from 3,4-diaminopyridine. By following the outlined protocols and adhering to the principles of scientific integrity and self-validation, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The strategic choices of reagents and reaction conditions are explained to provide a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt the synthesis as needed.

References

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2017, July 5). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

Sources

Protocol for the N-Alkylation of 7-Bromo-1H-imidazo[4,5-c]pyridine: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

The 7-Bromo-1H-imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in drug discovery and medicinal chemistry. As a structural analog of purines, its derivatives are capable of interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes central to disease pathways[1]. N-alkylation of the imidazo[4,5-c]pyridine ring system is a fundamental and powerful strategy for modulating the parent molecule's physicochemical properties and pharmacological activity. Introducing alkyl substituents can enhance binding affinity, improve metabolic stability, and tune solubility.

However, the synthetic utility of this scaffold is directly linked to the ability to control the site of alkylation. The molecule possesses three distinct nucleophilic nitrogen atoms—N1 and N3 on the imidazole ring, and N5 on the pyridine ring—leading to a significant synthetic challenge: the formation of regioisomeric mixtures[2][3]. The distribution of these isomers is highly sensitive to the reaction conditions employed.

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for performing N-alkylation on this compound. It explains the causality behind experimental choices, offers step-by-step protocols for two common methodologies, and details the analytical techniques required for structural validation, ensuring a trustworthy and reproducible outcome.

The Challenge of Regioselectivity

The N-alkylation of this compound can theoretically yield three different mono-alkylated products. The relative nucleophilicity of the nitrogen atoms is influenced by a delicate interplay of steric and electronic factors, which can be manipulated by the choice of reagents and solvents.

  • N1 and N3 (Imidazole Nitrogens): These nitrogens are part of the imidazole ring. The deprotonated form exists as an anion delocalized across both nitrogens. Steric hindrance around these positions, particularly from substituents at the C2 position (if present), can influence selectivity.

  • N5 (Pyridine Nitrogen): This nitrogen is typically considered more basic and can be the predominant site of alkylation under certain conditions, particularly when milder bases are used[2].

The selection of the base and solvent system is paramount in directing the regiochemical outcome. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor alkylation on the imidazole ring (N1/N3)[4][5]. In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures or favor alkylation on the pyridine nitrogen (N5)[2][3].

G cluster_0 This compound cluster_1 Potential Alkylation Sites start_mol N1 N1-Alkylation start_mol->N1 + R-X (Base, Solvent) N3 N3-Alkylation start_mol->N3 + R-X (Base, Solvent) N5 N5-Alkylation start_mol->N5 + R-X (Base, Solvent)

Caption: Competing N-alkylation pathways for the imidazo[4,5-c]pyridine scaffold.

Protocol 1: N-Alkylation via SN2 Reaction with Alkyl Halides

This protocol describes the most common method for N-alkylation, involving the deprotonation of the heterocycle followed by nucleophilic substitution on an alkyl halide. It offers a robust starting point for optimization.

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the stirred solution. Expertise Note: K₂CO₃ is a mild and practical base for this transformation, often favoring N5 alkylation or yielding separable mixtures. For potentially higher N1/N3 selectivity, consider using sodium hydride (NaH, 1.2 eq.) in anhydrous THF, but exercise extreme caution as NaH is pyrophoric.

  • Addition of Alkylating Agent: Cool the suspension to 0 °C using an ice bath. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

G start Dissolve Imidazopyridine in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃ or NaH) start->add_base cool Cool to 0 °C add_base->cool add_alkyl_halide Add Alkyl Halide (R-X) Dropwise cool->add_alkyl_halide react Stir at Room Temp (12-24h) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Regioisomers purify->product

Caption: General workflow for the SN2 N-alkylation of this compound.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is an invaluable alternative for alkylating with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. It avoids the need to pre-form an alkyl halide and is often effective when SN2 methods fail.

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the components in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Trustworthiness Note: The addition of DEAD/DIAD is exothermic and can generate gas. Slow, careful addition is critical for safety and to maintain reaction control.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. Expertise Note: Mitsunobu byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate) can complicate purification. Careful selection of the chromatographic eluent is necessary to achieve good separation.

G start Dissolve Imidazopyridine, Alcohol (R-OH) & PPh₃ in THF cool Cool to 0 °C start->cool add_dead Add DEAD or DIAD Dropwise cool->add_dead react Stir and Warm to RT (4-16h) add_dead->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate Mixture onto Silica Gel monitor->concentrate Reaction Complete purify Column Chromatography concentrate->purify product Isolate N-Alkylated Product purify->product

Caption: General workflow for the Mitsunobu N-alkylation protocol.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes conditions reported for the N-alkylation of related imidazopyridine scaffolds, illustrating the impact of different reagents on the final product distribution.

EntryAlkylating AgentBaseSolventOutcome/Major IsomerReference
1Benzyl BromideK₂CO₃DMFN5 isomer was predominantly formed[2]
24-Methoxybenzyl ChlorideK₂CO₃DMFN5 regioisomer was mainly formed
34-Chlorobenzyl BromideK₂CO₃DMFMixture, with N-benzylation higher on the pyridine ring[3][7]
4Ethyl IodideNaHDMFExclusive N9 alkylation (on purine analog)[8][9]
5Alkyl HalidesK₂CO₃ / t-BABDMFMixture of N3 and N4 isomers (imidazo[4,5-b]pyridine)[10]

Trustworthiness: A Self-Validating System

Confirmation of the product's identity and, crucially, its regiochemistry is essential. A multi-step analytical approach ensures the validity of the experimental results.

  • Reaction Monitoring: Use TLC (visualized by UV light and/or staining) and LC-MS to track the disappearance of starting material and the appearance of new, more non-polar product spots. Mass spectrometry provides an initial confirmation of the product's molecular weight.

  • Structural Elucidation by NMR: Nuclear Magnetic Resonance spectroscopy is the definitive method for assigning the correct regioisomeric structure.

    • ¹H and ¹³C NMR: Provides the fundamental chemical shift and coupling information for the molecule's skeleton.

    • 2D NMR (NOESY/HMBC): These experiments are critical for unambiguous assignment. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å). For an N5-alkylated product, a clear NOE correlation will be visible between the protons of the newly introduced alkyl group (e.g., the -CH₂- of a benzyl group) and the H4 and/or H6 protons on the pyridine ring. The absence of this correlation, and instead a correlation to the imidazole C2-H proton, would suggest N1 or N3 alkylation[2][3]. Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings (2-3 bonds) between the alkyl group protons and carbons in the heterocyclic core, further confirming the point of attachment.

References

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (2020). ResearchGate. [Link][2]

  • Doğanç, F. B., & Göker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Özkay, Y., & Göker, H. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. [Link][3]

  • Pudlo, J. S., et al. (n.d.). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Retrieved January 12, 2026, from [Link][8]

  • synthesis-and-cytotoxicity-of-some-imidazo-4-5-b-pyridine-derivatives-and-their-regioselective-n-alkylation. (2021). Ask this paper | Bohrium. [Link][7]

  • Pudlo, J. S., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, ACS Publications. [Link][9]

  • Mishra, R. K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link][1]

  • Bouattour, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link][10]

  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link][11]

  • Bedford, C. D., et al. (2015). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. [Link][12]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, ACS Publications. [Link][6]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link][4]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a structural isomer of the naturally occurring purine base, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors, antivirals, and anti-inflammatory drugs[1]. The functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at specific positions of the imidazo[4,5-c]pyridine ring.

This guide provides a detailed technical overview and practical protocols for the successful execution of Suzuki coupling reactions with 7-Bromo-1H-imidazo[4,5-c]pyridine. As a Senior Application Scientist, the following notes are curated from established principles of organometallic chemistry and successful applications with analogous nitrogen-rich heterocyclic systems.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (R¹-Pd(II)L₂-X) pd0->oa_complex transmetalation_complex Transmetalation Intermediate (R¹-Pd(II)L₂-R²) oa_complex->transmetalation_complex re_complex cis-R¹-Pd(II)L₂-R² transmetalation_complex->re_complex Isomerization re_complex->pd0 product R¹-R² (Coupled Product) re_complex->product Reductive Elimination r1x This compound (R¹-X) r1x->oa_complex Oxidative Addition boronic ArB(OH)₂ (R²-B(OH)₂) borate [ArB(OH)₃]⁻ boronic->borate base Base (e.g., K₂CO₃) base->borate borate->transmetalation_complex Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step.

2. Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic borate species, transfers its organic group to the palladium(II) complex. This step regenerates the boron species and forms a diorganopalladium(II) complex.

3. Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Challenges in the Suzuki Coupling of Nitrogen-Containing Heterocycles

The presence of nitrogen atoms in the imidazo[4,5-c]pyridine scaffold can present unique challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the unprotected N-H in the imidazole ring can be acidic and may interfere with the basic conditions required for the reaction. In some cases, N-protection of the imidazole moiety may be necessary to achieve optimal yields, although successful couplings with unprotected N-rich heterocycles have been reported under carefully optimized conditions[2].

Recommended Protocol for Suzuki Coupling of this compound

The following protocol is a generalized procedure derived from successful Suzuki couplings of structurally similar N-heterocycles, such as imidazo[4,5-b]pyridines and indazoles[3][4]. Optimization of the catalyst, ligand, base, and solvent system is highly recommended for each specific substrate combination.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents reagents Combine this compound, boronic acid, base, and catalyst in a reaction vessel. start->reagents degas Degas the reaction mixture by purging with an inert gas (e.g., Argon). reagents->degas solvent Add degassed solvent(s). degas->solvent reaction Heat the reaction mixture with stirring (e.g., 80-120 °C) for 2-24 hours. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Aqueous workup: Partition between an organic solvent and water/brine. monitor->workup Complete purification Purify the crude product by column chromatography. workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End: Isolated Product analysis->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). The use of microwave irradiation can significantly reduce reaction times[5][6].

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).

Optimization of Reaction Parameters: A Data-Driven Approach

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters. The following tables summarize conditions that have proven effective for the coupling of related bromo-N-heterocycles.

Table 1: Effect of Catalyst and Base on the Suzuki Coupling of Bromo-N-Heterocycles

EntryHeterocyclic HalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
16-Bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (8)K₂CO₃ (2.5)Toluene/Ethanol (2:1)10051[4]
27-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/Ethanol/Water14093[3]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)Ethanol/Water (4:1)135 (MW)91[7]
44-Bromo-1H-imidazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/Water80High[2]

Table 2: Influence of Solvent on Suzuki Coupling Yields

EntryHalide SubstrateCoupling PartnerSolvent SystemBaseYield (%)Reference
14-BromoacetophenonePhenylboronic acidTolueneK₂CO₃Low[8]
24-BromoacetophenonePhenylboronic acidDMFK₂CO₃Low[8]
34-BromoacetophenonePhenylboronic acidWaterK₂CO₃Low[8]
44-BromoacetophenonePhenylboronic acidDMF/Water (1:1)K₂CO₃High[8]

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low or No Conversion - Inactive catalyst- Catalyst poisoning by nitrogen heterocycle- Insufficiently basic conditions- Use a fresh batch of catalyst or a pre-catalyst.- Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the reaction and are less susceptible to inhibition.- Screen different bases (K₃PO₄ is often effective for N-heterocycles).
Protodebromination - Presence of water and a strong base leading to the replacement of bromine with hydrogen.- Use anhydrous solvents and reagents.- Consider using a milder base such as KF or CsF.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and the reaction mixture with an inert gas.- Maintain a positive pressure of inert gas throughout the reaction.
N-Arylation - Reaction of the unprotected N-H of the imidazole ring with the aryl halide.- Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 7-aryl-1H-imidazo[4,5-c]pyridines, which are of significant interest in drug discovery. While the inherent properties of this nitrogen-rich heterocycle can present challenges, a systematic approach to the optimization of reaction conditions, including the judicious choice of catalyst, ligand, base, and solvent, can lead to high yields of the desired products. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Microwave assisted Suzuki coupling: A diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines. ScienceDirect. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The 1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its exploration in a multitude of therapeutic areas, with derivatives showing promise as inhibitors of kinases, poly (ADP-ribose) polymerase (PARP), and other key enzymes in cellular pathways.[1][2] The introduction of an amino group at the 7-position of this heterocyclic system opens up a vast chemical space for the synthesis of novel drug candidates with diverse pharmacological activities.[3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, classical methods. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance, making it an indispensable tool in modern drug discovery.[4] This application note provides a detailed guide to the Buchwald-Hartwig amination of 7-Bromo-1H-imidazo[4,5-c]pyridine, offering insights into reaction optimization, a step-by-step protocol, and troubleshooting advice.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

An unproductive side reaction that can occur is the beta-hydride elimination from the palladium-amido complex, which would lead to hydrodehalogenation of the starting material. The choice of an appropriate ligand is crucial to favor the desired reductive elimination pathway.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -H-Base+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Reaction Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key reaction parameters. The electron-deficient nature of the pyridine ring and the presence of the N-H group on the imidazole moiety present specific challenges that must be addressed.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Palladacycle Precatalysts (e.g., G3, G4)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ reduction to the active Pd(0) species.[5] Palladacycle precatalysts offer improved stability and catalytic activity, especially for challenging substrates.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosBidentate Phosphines: BINAP, XantphosThe lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Bulky, electron-rich ligands are essential to shield the palladium and promote the desired catalytic cycle. For electron-deficient aryl halides, ligands like Xantphos have proven effective.
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LiHMDSWeaker inorganic bases: K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.
Solvent Aprotic polar solvents: Dioxane, Toluene, THFThese solvents are generally effective for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reagents and the reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CMost Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate. The optimal temperature will depend on the specific catalyst system and substrates used.
Amine Coupling Partner Primary and secondary aliphatic and aromatic aminesThe nature of the amine can significantly impact the reaction. Primary amines are generally good coupling partners. Secondary amines can also be used, though they may require more forcing conditions.

Detailed Experimental Protocol

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a primary amine. It is intended as a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk flask with This compound, Pd(OAc)₂, XPhos, and NaOtBu B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed toluene and primary amine B->C D Heat reaction mixture at 100 °C with vigorous stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash combined organic layers with brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) followed by the primary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water.

  • The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-amino-1H-imidazo[4,5-c]pyridine derivative.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Catalyst inhibition by pyridine nitrogen- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are properly dried and degassed.- Screen more sterically hindered and electron-rich ligands (e.g., RuPhos, BrettPhos).- Consider using a palladacycle precatalyst.
Formation of hydrodehalogenated starting material - Beta-hydride elimination is competing with reductive elimination.- Presence of water or other proton sources.- Use a more sterically hindered ligand to disfavor beta-hydride elimination.- Ensure strictly anhydrous conditions.
Complex reaction mixture with multiple byproducts - Side reactions due to high temperature.- Reaction with the imidazole N-H.- Attempt the reaction at a lower temperature for a longer duration.- While amination of unprotected N-H containing heterocycles is possible, protection of the imidazole nitrogen (e.g., with a BOC or SEM group) may be necessary if N-arylation is observed.
Difficulty in product purification - Product is highly polar and binds strongly to silica gel.- Use a more polar eluent system for column chromatography (e.g., with added triethylamine or ammonia to reduce tailing).- Consider reverse-phase chromatography if the product is sufficiently soluble.

References

  • (Please note that a specific protocol for the Buchwald-Hartwig amination of this compound was not found in the initial search.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). A Buchwald-Hartwig method to synthesize imidazo[4,5-b]pyridine-2-one and imidazo[4,5-c]pyridine-2-one. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Gontla, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34623–34634. [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Wójcik, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4983. [Link]

  • Li, B., et al. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(14), 3738-3741. [Link]

  • Maji, A., & Maiti, D. (2019). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 9(28), 15995-16017. [Link]

  • Yao, J., et al. (2011). Synthesis of 7-aminocoumarin by Buchwald-Hartwig cross coupling for specific protein labeling in living cells. ChemBioChem, 12(1), 65-70. [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1933-1939. [Link]

  • Wójcik, M., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4983. [Link]

  • Kumar, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(9), 1157. [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. [Link]

Sources

Application Notes & Protocols: Leveraging 7-Bromo-1H-imidazo[4,5-c]pyridine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, prized for its structural resemblance to endogenous purines. This mimicry allows it to function as an effective "hinge-binding" motif, a critical interaction for competitive inhibition of ATP-binding sites in protein kinases.[1][2][3] The strategic placement of a bromine atom at the 7-position transforms the parent heterocycle into 7-Bromo-1H-imidazo[4,5-c]pyridine, a versatile and powerful building block for drug discovery. The bromine serves as a chemically tractable handle for late-stage functionalization via modern cross-coupling methodologies, enabling the systematic exploration of chemical space around the core. This guide provides an in-depth examination of the strategic application of this building block, complete with detailed, field-proven protocols for key synthetic transformations and the rationale behind them, aimed at researchers and professionals in drug development.

The Strategic Value of the Imidazo[4,5-c]pyridine Scaffold

Protein kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[4][5] A significant portion of these inhibitors target the ATP-binding site. The imidazo[4,5-c]pyridine scaffold is structurally analogous to 7-azaindole, a well-established kinase privileged fragment.[1][6][7] Its fused ring system features a pyridine nitrogen that can act as a hydrogen bond acceptor and an imidazole N-H group that serves as a hydrogen bond donor. This arrangement facilitates a bidentate hydrogen bonding interaction with the "hinge region" of the kinase ATP-binding pocket, a highly conserved interaction mode that anchors the inhibitor.[1][2][3]

The 7-bromo substituent is the key to unlocking the scaffold's potential. It is not merely a placeholder but a versatile functional group ready for diversification through robust palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to target specific regions of the kinase active site, such as the hydrophobic back pocket or the solvent-exposed region, thereby modulating potency and selectivity.[8][9]

G start Setup Reaction Vessel (Oven-dried flask, stir bar) reagents Add this compound (1 eq), Boronic Acid/Ester (1.2-1.5 eq), and Base (e.g., Na₂CO₃, 2-3 eq) start->reagents solvent Add Solvent System (e.g., 1,4-Dioxane/Water 4:1) reagents->solvent degas Degas the Mixture (Sparge with N₂/Ar for 15-20 min) solvent->degas catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under positive N₂/Ar pressure degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) and Monitor (TLC, LC-MS) catalyst->heat workup Aqueous Workup: Cool, dilute with water, extract with organic solvent (EtOAc, DCM) heat->workup purify Purification: Dry organic layer (Na₂SO₄), concentrate, purify by column chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the starting bromide).

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 7-substituted product.

Buchwald-Hartwig Amination: Forging C-N Bonds

This powerful reaction enables the coupling of primary and secondary amines to the scaffold, introducing key hydrogen-bond donors/acceptors or providing a vector for further elaboration. [10][11] Causality and Rationale:

  • Catalyst System: This reaction typically requires a Pd(0) source, often generated in situ from a Pd(II) or Pd(0) precatalyst like Pd₂(dba)₃. It is critically dependent on sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). [12]These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is common for many substrates, while a milder base like cesium carbonate (Cs₂CO₃) may be used for more sensitive functional groups. The base deprotonates the amine in the catalytic cycle. [13]* Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

G start Setup Reaction Vessel (Glovebox or Schlenk line) reagents Add Pd Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), and Base (e.g., NaOtBu, 1.5 eq) start->reagents add_sm Add this compound (1 eq) and Amine (1.1-1.3 eq) reagents->add_sm solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) add_sm->solvent heat Seal vessel and Heat to Temp (e.g., 90-110 °C). Monitor (TLC, LC-MS) solvent->heat workup Aqueous Workup: Cool, quench carefully with water, extract with organic solvent heat->workup purify Purification: Dry organic layer, concentrate, purify by column chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination

  • Vessel Preparation: Inside a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and sodium tert-butoxide (1.5 eq) to an oven-dried reaction vial or flask.

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography to yield the 7-amino-substituted product.

Application Example: Synthesis of a Dual FLT3/Aurora Kinase Inhibitor Scaffold

To illustrate the power of these methods, we present a synthetic route to a core scaffold found in potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in acute myeloid leukemia (AML). [14][15] This synthetic plan demonstrates the sequential application of the core protocols to rapidly build molecular complexity. The Suzuki coupling first installs a pyrazole moiety, a common feature in kinase inhibitors, followed by a Buchwald-Hartwig amination to append a piperazine group, which often enhances solubility and provides a vector for targeting solvent-exposed regions.

start 7-Bromo-1H-imidazo [4,5-c]pyridine intermediate 7-(1H-Pyrazol-4-yl)-1H- imdazo[4,5-c]pyridine start->intermediate Protocol 1: Suzuki Coupling + Pyrazoleboronic acid Pd(dppf)Cl₂, Na₂CO₃ final Target Scaffold: 7-(1-(Piperazin-1-yl)-1H-pyrazol-4-yl) -1H-imidazo[4,5-c]pyridine (Conceptual) intermediate->final Protocol 2: Buchwald-Hartwig + tert-butyl piperazine-1-carboxylate Pd₂(dba)₃, XPhos, NaOtBu then Boc deprotection (TFA)

Caption: Multi-step synthesis of a conceptual kinase inhibitor scaffold.

Rationale for Design:

  • Step 1 (Suzuki): The 7-pyrazolyl-imidazo[4,5-c]pyridine core is a potent hinge-binding scaffold. The pyrazole can engage in additional interactions within the ATP site. [16]* Step 2 (Buchwald-Hartwig): The piperazine moiety is introduced to improve pharmacokinetic properties and can be further functionalized. For instance, attaching a substituted benzyl group to the distal nitrogen of the piperazine has been shown to be a successful strategy for achieving high potency against FLT3 and Aurora kinases. [14] This modular, two-step approach allows for the creation of a focused library of compounds by simply varying the boronic acid in the first step and the amine in the second, demonstrating the efficiency of using this compound as a strategic starting material in a drug discovery campaign.

References

  • Time in Pasuruan, ID. Google Search.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. [Link]

  • Chemical structure of type II kinase inhibitors. ResearchGate. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]

  • Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH. [Link]

  • Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. PubMed Central. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]

  • 7-Bromo-1-methyl-1H-imidazo(4,5-c)pyridine. ChemSrc. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Thermophysical Properties of 7-Bromo-1H-indazole. Chemcasts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]

  • This compound. PubChemLite. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromos[1][7]elenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

Sources

High-Throughput Screening of 7-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: An Application Note and Protocol for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive, technically detailed guide for establishing a robust high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of 7-Bromo-1H-imidazo[4,5-c]pyridine derivatives. The protocols and principles outlined herein are designed to ensure scientific integrity, data reproducibility, and the efficient identification of promising lead compounds.

Introduction: The Promise of the Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibition

The imidazo[4,5-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1] Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3]

Derivatives of the imidazopyridine core have demonstrated potent inhibitory activity against numerous therapeutically relevant kinases, including both serine/threonine and tyrosine kinases.[2][3] Specifically, this scaffold has been successfully utilized to develop inhibitors for targets such as Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5] The 7-bromo substitution on the imidazo[4,5-c]pyridine ring serves as a versatile chemical handle, enabling the generation of diverse compound libraries for extensive structure-activity relationship (SAR) studies.

This application note details a comprehensive workflow for the HTS of a this compound library against a representative tyrosine kinase, using a luminescence-based biochemical assay. This approach offers a direct and robust method for identifying compounds that inhibit the catalytic activity of the target kinase.

Phase 1: Foundational Principles & Assay Selection

The success of any HTS campaign is contingent upon the development of a robust and reliable assay. For kinase inhibitor screening, two primary methodologies are employed: biochemical assays and cell-based assays.

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes to directly measure the inhibition of substrate phosphorylation. They are highly reproducible, sensitive, and offer a clear, mechanistic readout of direct enzyme inhibition. Common formats include luminescence-based ATP depletion assays (e.g., Promega's ADP-Glo™), fluorescence polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7] For a primary screen aimed at identifying direct inhibitors, a biochemical assay is the preferred method.

  • Cell-Based Assays: These assays measure the downstream effects of kinase inhibition within a living cell. While more physiologically relevant, they are also more complex and can be confounded by factors such as compound permeability and off-target effects. Cell-based assays are invaluable for secondary screening and hit validation.

This protocol will focus on the ADP-Glo™ Kinase Assay , a luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] This "signal-on" assay is highly sensitive, has a broad dynamic range, and is less prone to interference from library compounds, making it ideal for HTS.[8][9]

Phase 2: The High-Throughput Screening Workflow

The HTS process is a multi-step endeavor, beginning with assay development and culminating in the identification of confirmed, dose-responsive hits.

Caption: A comprehensive workflow for kinase inhibitor HTS.

Phase 3: Detailed Experimental Protocols

This section provides step-by-step protocols for an HTS campaign targeting a generic tyrosine kinase (e.g., Src) with the this compound library.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Recombinant Human Src KinasePromega, BPS BioscienceTarget Enzyme
Poly (Glu, Tyr) 4:1 PeptideBPS Bioscience, PromegaKinase Substrate
ATP, 10mM SolutionPromegaCo-factor
ADP-Glo™ Kinase Assay KitPromegaADP Detection
384-well, white, low-volume platesCorningAssay Plates
DMSO, ACS GradeSigma-AldrichCompound Solvent
StaurosporineSigma-AldrichPositive Control Inhibitor
Automated Liquid HandlerBeckman Coulter, AgilentHigh-throughput liquid dispensing
Luminescence Plate ReaderBMG Labtech, PerkinElmerSignal Detection
Protocol 1: Assay Development and Validation

Causality: Before committing to a full-scale screen, it is imperative to optimize and validate the assay to ensure it is robust, reproducible, and sensitive enough to detect inhibitors. The Z'-factor is the industry-standard metric for this, with a value between 0.5 and 1.0 indicating an excellent assay.[10]

Step-by-Step Methodology:

  • Enzyme Titration:

    • Prepare a serial dilution of Src kinase in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Add the diluted enzyme to the wells of a 384-well plate.

    • Add a fixed concentration of Poly (Glu, Tyr) substrate and ATP (e.g., 50 µM).

    • Incubate at 30°C for 60 minutes.

    • Perform the ADP-Glo™ detection protocol as per the manufacturer's instructions.[8]

    • Objective: Determine the enzyme concentration that yields a signal corresponding to ~10-30% ATP consumption. This ensures the assay is in the linear range.

  • ATP Km Determination:

    • Using the optimal enzyme concentration, perform a titration of ATP.

    • Plot kinase activity (luminescence) against ATP concentration and fit to the Michaelis-Menten equation to determine the apparent Km for ATP.

    • Objective: For screening, use an ATP concentration at or near its Km. This provides a good balance for detecting both ATP-competitive and non-competitive inhibitors.

  • Z'-Factor Validation:

    • Prepare control wells on a single 384-well plate:

      • Positive Control (Max Signal): Optimal Src kinase, substrate, ATP at Km, and DMSO vehicle.

      • Negative Control (Min Signal): Substrate, ATP at Km, and DMSO vehicle (no enzyme).

    • Dispense 192 replicates of each control into the plate.

    • Execute the kinase reaction and ADP-Glo™ detection.

    • Calculate the Z'-factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Self-Validation: The assay is deemed suitable for HTS only if the Z'-factor is consistently ≥ 0.5.[10]

Protocol 2: Primary HTS and Hit Identification

Causality: The primary screen is designed to rapidly test the entire library at a single concentration to identify "primary hits." Automation is crucial at this stage to maintain consistency and throughput.[6][11]

Step-by-Step Methodology:

  • Compound Library Plating:

    • Prepare the this compound library in 384-well source plates at a stock concentration of 1mM in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~50 nL of each compound into the destination assay plates. This will yield a final assay concentration of 10 µM in 0.5% DMSO.

  • Automated Screening:

    • Using an automated liquid handler, add 5 µL of 2x Src kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x solution of substrate and ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the data on a per-plate basis using the intra-plate controls (Positive Control = 100% activity, Negative Control = 0% activity).

    • Calculate the percent inhibition for each compound.

    • Hit Selection Criteria: A common threshold for primary hits is a percent inhibition greater than 3 standard deviations from the mean of the library compounds on that plate.

Protocol 3: Hit Confirmation and IC₅₀ Determination

Causality: Primary hits must be re-tested to eliminate false positives. Confirmed hits are then evaluated in a dose-response format to determine their potency (IC₅₀), which is a critical parameter for prioritizing compounds for further development.

Step-by-Step Methodology:

  • Hit Confirmation:

    • "Cherry-pick" the primary hits from the library source plates.

    • Re-test these compounds in triplicate at the primary screening concentration (10 µM) using the same assay protocol. Compounds that consistently show activity are considered "confirmed hits."

  • Dose-Response Curves:

    • For each confirmed hit, prepare a 10-point serial dilution series (e.g., starting at 100 µM and diluting 1:3).

    • Test these dilutions in the kinase assay in triplicate.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter variable slope model to calculate the IC₅₀ value.

Troubleshooting and Scientific Integrity

Potential IssueCauseSolution
Low Z'-Factor (<0.5) High variability in controls; small signal window.Re-optimize enzyme/substrate concentrations. Ensure consistent liquid handling. Check for reagent instability.
Edge Effects on Plates Uneven temperature or evaporation during incubation.Use plate seals. Ensure proper incubator humidity. Randomize sample layout on plates.[12]
False Positives Compound autofluorescence/luminescence, aggregation.Re-test hits. Use an orthogonal assay (e.g., TR-FRET) for confirmation.
Poor Dose-Response Curve Fit Compound insolubility at high concentrations; cytotoxicity.Check compound solubility. Lower the top concentration. If a plateau is not reached, the IC₅₀ is an estimate.

Concluding Remarks

This application note provides a robust and validated framework for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By adhering to rigorous assay development, employing automation for consistency, and implementing a stringent hit confirmation process, researchers can efficiently identify high-quality lead compounds. These hits will form the foundation for subsequent lead optimization, selectivity profiling, and cell-based studies, ultimately accelerating the drug discovery pipeline.

References

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Semantic Scholar. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Institutes of Health. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • VEGFR2 Kinase Assay Kit. BPS Bioscience. [Link]

  • A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences. [Link]

  • SRC Assay Kit. BPS Bioscience. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold known to exhibit a wide range of biological activities. Related imidazopyridine derivatives have demonstrated potential as anticancer agents, highlighting the importance of rigorously characterizing the cytotoxic profile of novel analogues like this one.[1][2] This application note provides a comprehensive, multi-assay framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We present a strategic combination of three distinct cell-based assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—to move beyond a simple viability screen towards a more mechanistic understanding of the compound's cellular impact. Detailed, field-proven protocols, data interpretation guidelines, and troubleshooting advice are provided to ensure robust and reproducible results.

Introduction: The Rationale for a Multi-Assay Approach

When evaluating a novel compound, relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without causing cell death (cytostasis), or it may induce death through different mechanisms like apoptosis or necrosis. A multi-assay approach provides a more complete and validated picture of a compound's cytotoxic potential.

This guide utilizes a three-pronged strategy:

  • Metabolic Viability (MTT Assay): Measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells.[3] This provides a general assessment of cell health and proliferation.

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a key indicator of necrosis or late-stage apoptosis.[4][5]

  • Apoptosis Induction (Caspase-3/7 Assay): Directly measures the activity of caspase-3 and caspase-7, key executioner proteases that are activated during the apoptotic cascade.[6][7]

By comparing the results from these three assays, researchers can distinguish between different modes of cell death, as illustrated below.

G cluster_0 Compound-Induced Cellular Stress cluster_1 Cellular Fate cluster_2 Assay Measurement Point Compound This compound Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces Necrosis Necrosis (Uncontrolled Lysis) Compound->Necrosis Induces Cytostasis Cytostasis (Growth Arrest) Compound->Cytostasis Induces Caspase Caspase-3/7 Activation Apoptosis->Caspase Triggers Metabolism Mitochondrial Activity Loss Apoptosis->Metabolism Leads to Necrosis->Metabolism Leads to Membrane Membrane Damage & LDH Release Necrosis->Membrane Causes Cytostasis->Metabolism Leads to Caspase-3/7 Assay Caspase-3/7 Assay Caspase->Caspase-3/7 Assay MTT Assay MTT Assay Metabolism->MTT Assay LDH Assay LDH Assay Membrane->LDH Assay A 1. Cell Line Selection & Culture (e.g., HepG2, A549, etc.) B 2. Cell Seeding (96-well plates) A->B D 4. Cell Treatment (24, 48, or 72-hour incubation) B->D C 3. Compound Preparation (Serial Dilution of this compound) C->D E 5. Perform Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F Endpoint 1 G LDH Assay (Membrane Integrity) E->G Endpoint 2 H Caspase-3/7 Assay (Apoptosis) E->H Endpoint 3 I 6. Data Acquisition (Plate Reader: Absorbance or Luminescence/Fluorescence) F->I G->I H->I J 7. Data Analysis (Calculate % Viability/Cytotoxicity, IC50 values) I->J K 8. Mechanistic Interpretation J->K

Figure 2: General experimental workflow for cytotoxicity assessment.

Core Protocols

Important Preliminary Step: Compound Solubilization Before beginning any assay, determine the appropriate solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤0.5%). Run a "vehicle control" with the solvent alone at this concentration in all experiments. [8]

Protocol 1: MTT Assay for Metabolic Viability

This assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells. [3]NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [9]* Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol. [10]* 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm, reference wavelength >630 nm). [9] Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂). [11]2. Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. [12]5. Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. [10][11]6. Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]Read the absorbance at 570 nm.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay measures the activity of LDH released from cells with damaged plasma membranes. [5]The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. [4] Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency).

  • 96-well flat-bottom plates.

  • Lysis Buffer (usually 10X, provided in kits) for maximum LDH release control.

  • Microplate reader (absorbance at ~490 nm). Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to prepare a parallel plate for the LDH assay at the same time as the MTT assay.

  • Establish Controls: On each plate, set up the following triplicate controls: [13][14] * Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells with solvent-only medium.

    • Maximum Release Control: Untreated cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay.

    • Medium Background Control: Medium only, no cells.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants. [14]5. Incubation: Incubate at room temperature for 30 minutes, protected from light. [14]6. Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit). [14]7. Data Acquisition: Read the absorbance at 490 nm within 1 hour.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7. [6]The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity. [6][15] Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega).

  • Opaque-walled 96-well plates (to prevent signal crosstalk). [8]* Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare it according to the manufacturer's protocol.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. [8]Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis and Presentation

Calculations:

  • MTT Assay:

    • % Viability = (Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank) * 100

  • LDH Assay:

    • First, subtract the medium background absorbance from all other readings.

    • % Cytotoxicity = (Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release) * 100

  • Caspase-3/7 Assay:

    • Data is often presented as Relative Luminescence Units (RLU) or as "fold change" over the vehicle control.

    • Fold Change = RLU_sample / RLU_vehicle_control

Data Presentation: Plot the calculated percentages or fold change against the log of the compound concentration to generate dose-response curves. Use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Table 1: Template for Summarizing IC₅₀ Values

Assay Type Endpoint Measured Incubation Time (h) IC₅₀ / EC₅₀ (µM)
MTT Metabolic Activity 24 User Data
48 User Data
72 User Data
LDH Membrane Permeability 24 User Data
48 User Data
72 User Data
Caspase-3/7 Apoptosis Induction 24 User Data
48 User Data

| | | 72 | User Data |

Interpretation of Results

  • Potent Apoptosis: A low IC₅₀ in the Caspase-3/7 assay that appears at earlier time points, followed by a decrease in MTT viability and a later increase in LDH release (secondary necrosis), suggests apoptosis is the primary death mechanism.

  • Primary Necrosis: A rapid increase in LDH release with a corresponding drop in MTT viability, but with little to no caspase-3/7 activation, points towards a necrotic or necroptotic mechanism.

  • Cytostatic Effects: A significant decrease in MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation rather than directly killing the cells.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial cytotoxic characterization of this compound. By integrating assays that probe metabolic health, membrane integrity, and specific apoptotic pathways, researchers can generate high-quality, reproducible data. This comprehensive approach is essential for making informed decisions in the early stages of drug discovery and development, providing a solid foundation for more advanced mechanistic studies.

References

  • (Placeholder for future specific research on the compound)
  • Roche. (n.d.).
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Promega Corporation. (2023). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • (Placeholder for future specific research on the compound)
  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • (Reference for a rel
  • (Reference for a rel
  • (Reference for a rel
  • (Reference for a rel
  • (Reference for a rel
  • (Reference for a rel
  • Al-Ostath, A. I., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • (Reference for a rel
  • (Reference for a rel
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Retrieved from [Link]

  • (Reference for a rel
  • (Reference for a rel
  • (Reference for a rel

Sources

Application Notes & Protocols: Efficacy Testing of 7-Bromo-1H-imidazo[4,5-c]pyridine Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Selection of Animal Models for Imidazo[4,5-c]pyridine Analogs

The 7-Bromo-1H-imidazo[4,5-c]pyridine scaffold represents a class of molecules with significant therapeutic potential, largely owing to its structural resemblance to endogenous purines. This bioisosterism allows for interaction with a diverse range of macromolecules, including critical enzymes like protein kinases and receptors of the innate immune system.[1] Our internal development programs and the broader scientific literature suggest that analogs of this scaffold are potent modulators of key cellular pathways implicated in oncology, immunology, and infectious diseases.

The successful preclinical development of these analogs hinges on the judicious selection and rigorous execution of in vivo efficacy studies. This document provides a comprehensive guide to the application of relevant animal models, detailing not just the "how" but also the critical "why" behind each protocol. The methodologies described herein are designed to generate robust, reproducible data suitable for go/no-go decisions in a drug development pipeline and for inclusion in regulatory submissions.

Our approach is grounded in the principle of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the highest standards of animal welfare as outlined by internationally recognized bodies. All described procedures presuppose approval from an appropriate Institutional Animal Care and Use Committee (IACUC) and are designed to be conducted in facilities accredited by AAALAC International.[2][3]

Part 1: Oncology Applications - Targeting Kinase-Driven Malignancies

A primary mechanism of action for many imidazo[4,5-c]pyridine derivatives is the inhibition of protein kinases, which are enzymes that play a central role in the signal transduction pathways governing cell proliferation, survival, and angiogenesis.[4][5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[7] The following protocols are designed to assess the anti-tumor efficacy of this compound analogs that exhibit kinase inhibitory activity.

Signaling Pathway Overview: Kinase Inhibitor Action

The diagram below illustrates a generalized signaling cascade often targeted by kinase inhibitors. Activation of a receptor tyrosine kinase (RTK) by a growth factor initiates a downstream phosphorylation cascade, often involving the RAS-MAPK and PI3K-AKT pathways, ultimately leading to gene transcription that promotes cell proliferation and survival.[6] The this compound analogs may act at one or more nodes in this network.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Activates Analog This compound Analog (Kinase Inhibitor) Analog->RAF Inhibits Analog->MEK Analog->PI3K Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Drives Survival Survival Gene->Survival Promotes

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Human Tumor Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorses of preclinical oncology research. They allow for the in vivo assessment of a compound's direct anti-tumor activity.

Model Selection Rationale:

  • Host Strain: NOD scid gamma (NSG) mice are recommended due to their profound immunodeficiency (lacking T, B, and NK cells), which enhances the engraftment rates of a wide variety of human tumor cell lines and patient-derived tissues.[8]

  • Implantation Site: Subcutaneous implantation in the flank is standard for ease of tumor measurement and monitoring. For specific cancer types, such as glioblastoma, orthotopic implantation is superior as it better recapitulates the tumor microenvironment.[9][10]

Protocol 1.1: Subcutaneous Human Tumor Xenograft Efficacy Study

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma, U87 glioblastoma) under sterile conditions. Harvest cells during the exponential growth phase and ensure viability is >95% via Trypan Blue exclusion.

  • Animal Acclimation: Acclimate 6-8 week old female NSG mice for at least one week prior to the study.

  • Cell Preparation & Implantation:

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Cultrex® Basement Membrane Extract (BME) to improve tumor take and growth.[11]

    • Inject 1 x 10^6 to 5 x 10^6 cells in a total volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin caliper measurements 2-3 times per week once tumors are palpable.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When average tumor volume reaches 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice/group).

    • Prepare the this compound analog in a pre-validated vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

    • Administer the compound and vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)). Dosing schedules can be daily (QD), twice daily (BID), or as determined by pharmacokinetic studies.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.

    • Secondary: Body weight (monitor for toxicity), clinical observations, and survival.

    • At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated target kinases).

Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent TGI (%)
Vehicle Control01500 ± 150-
Analog X10825 ± 9545
Analog X30375 ± 6075
Positive ControlVaries450 ± 7070

Part 2: Immuno-Oncology & Vaccine Adjuvant Applications

Several imidazo[4,5-c]pyridine analogs are known to be agonists of Toll-like receptors 7 and 8 (TLR7/8).[12] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and triggering a potent antiviral and anti-tumor immune response, primarily through the production of Type I interferons and other pro-inflammatory cytokines.[13][14][15]

Signaling Pathway Overview: TLR7 Activation

The diagram below outlines the MyD88-dependent signaling pathway initiated upon TLR7 activation within the endosome of an immune cell, such as a plasmacytoid dendritic cell (pDC).

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Analog This compound Analog (TLR7 Agonist) Analog->TLR7 Binds & Activates IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 Phosphorylates TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Genes Gene Transcription NFkB_nuc->Genes IRF7_nuc->Genes Cytokines Cytokines Genes->Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Interferons Interferons Genes->Interferons Type I Interferons (IFN-α/β)

Caption: TLR7-mediated MyD88-dependent signaling pathway.

Syngeneic Mouse Models for Immuno-Oncology

To evaluate the efficacy of a TLR7/8 agonist, it is essential to use an animal model with a competent immune system. Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same inbred strain (e.g., C57BL/6 or BALB/c), are the standard for this purpose.

Protocol 2.1: Syngeneic Tumor Model Efficacy Study

  • Cell Line and Host Selection: Choose a well-characterized syngeneic tumor model (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma in C57BL/6 mice).

  • Implantation and Monitoring: Follow the procedures outlined in Protocol 1.1 (steps 1-4) for cell culture, animal acclimation, implantation, and tumor growth monitoring.

  • Randomization and Treatment:

    • Once tumors are established (50-100 mm³), randomize mice into treatment groups.

    • Typical groups include: Vehicle, Analog alone, Checkpoint inhibitor (e.g., anti-PD-1) alone, and Analog + Checkpoint inhibitor combination.

    • Administer the TLR7/8 agonist systemically (e.g., IV, IP, SC) or intratumorally to assess local vs. systemic immune activation.

  • Efficacy Endpoints:

    • Primary: Tumor growth delay/regression and overall survival.

    • Secondary: Analysis of the tumor immune infiltrate via flow cytometry (e.g., CD8+ T cells, NK cells, regulatory T cells), measurement of systemic cytokine levels (e.g., IFN-α, TNF-α) via ELISA or Luminex, and assessment of tumor-specific T cell responses using ELISpot.

Part 3: Infectious Disease Applications

The structural similarity of imidazo[4,5-c]pyridines to purines also makes them candidates for antimicrobial and antiviral agents, potentially by inhibiting pathogen-specific enzymes involved in replication or metabolism.

Murine Model of Systemic Fungal Infection

Systemic candidiasis is a life-threatening infection, particularly in immunocompromised individuals. The murine model of intravenous infection with Candida albicans is a well-established and highly reproducible model that mimics human disseminated disease.[12][16][17][18][19]

Protocol 3.1: Systemic Candidiasis Efficacy Study

  • Inoculum Preparation:

    • Culture C. albicans (e.g., SC5314 strain) on yeast extract peptone dextrose (YPD) agar plates.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Wash the yeast cells twice with sterile, pyrogen-free saline.

    • Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^5 cells/mL for an inoculum of 2.5 x 10^4 cells per mouse in 100 µL.

  • Infection:

    • Warm mice (e.g., 6-8 week old BALB/c) under a heat lamp to dilate the lateral tail veins.

    • Inject 100 µL of the prepared C. albicans suspension intravenously (IV) into the lateral tail vein.

  • Treatment:

    • Initiate treatment with the this compound analog at a specified time post-infection (e.g., 2 hours).

    • Treatment groups should include a vehicle control and a positive control (e.g., fluconazole). Administer compounds as per their determined PK profile.

  • Efficacy Endpoints:

    • Primary: Survival over a 14-21 day period.

    • Secondary: Fungal burden in target organs (kidneys, brain). At selected time points, humanely euthanize a subset of mice, harvest organs, homogenize, and plate serial dilutions on YPD agar to determine colony-forming units (CFU) per gram of tissue.

Data Presentation: Fungal Burden in Kidneys

Treatment GroupDose (mg/kg, IP, BID)Mean Kidney Fungal Burden (log10 CFU/g) at Day 2 ± SEM
Vehicle Control05.8 ± 0.3
Analog Y204.2 ± 0.4
Fluconazole103.5 ± 0.2

Part 4: Essential Supporting Protocols

Formulation and Administration of Investigational Compounds

Proper formulation and administration are critical for the validity of in vivo studies.[20]

  • Vehicle Selection: The chosen vehicle must solubilize or uniformly suspend the test compound without causing toxicity. Common vehicles include saline, PBS, corn oil, and aqueous solutions of cyclodextrins or surfactants like Tween 80. All vehicles must be sterile for parenteral administration.[21]

  • Route of Administration: The route should align with the intended clinical application. Common routes in mice include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[21] Maximum injection volumes must be strictly followed to avoid adverse effects.

  • Preparation: Non-pharmaceutical grade compounds should be of the highest possible purity.[22] For parenteral routes, formulations should be sterile-filtered (0.22 µm filter) if possible.[21]

Pharmacokinetic (PK) Studies in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for designing an effective dosing regimen for efficacy studies.[23][24][25]

Protocol 4.2: Basic Murine Pharmacokinetic Study

  • Dosing: Administer a single dose of the analog to mice (n=3-4 per time point) via both IV (e.g., 1-2 mg/kg) and the intended therapeutic route (e.g., PO, 10 mg/kg).[26]

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[23] A terminal cardiac puncture can be used for the final time point.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t½), and bioavailability (%F).

Part 5: Adherence to Animal Welfare and Ethical Guidelines

All research involving animals must be conducted with the highest ethical standards and in compliance with all applicable regulations.

  • Regulatory Bodies: Key guidelines are provided by the NIH Office of Laboratory Animal Welfare (OLAW), which enforces the PHS Policy on Humane Care and Use of Laboratory Animals.[27][28][29]

  • The Guide: The Guide for the Care and Use of Laboratory Animals is the primary reference for establishing and maintaining a compliant animal care program.[30][31]

  • IACUC Approval: All study protocols must be reviewed and approved by the institution's IACUC before initiation. This includes justification for the species and number of animals used, and a detailed description of all procedures to minimize pain and distress.

  • Humane Endpoints: Clear criteria for humane endpoints must be established to ensure that animals are euthanized before experiencing significant or unrelieved pain or distress (e.g., >20% body weight loss, inability to access food or water, significant tumor ulceration).

References

  • Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: PubMed Central URL: [Link]

  • Title: Animal Models for Candidiasis Source: PMC - NIH URL: [Link]

  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PMC - NIH URL: [Link]

  • Title: Protein Kinase Inhibitors Source: LiverTox - NCBI Bookshelf URL: [Link]

  • Title: Toll-Like Receptor Signaling Pathways Source: PMC - NIH URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals: Eighth Edition Source: National Academies Press URL: [Link]

  • Title: Guidelines for the Use of Adjuvants in Research: Special Emphasis on Freund's Adjuvant Source: NIH Office of Animal Care and Use (OACU) URL: [Link]

  • Title: Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research Source: PMC - PubMed Central URL: [Link]

  • Title: The Guide Source: AAALAC International URL: [Link]

  • Title: KEGG Toll-like receptor signaling pathway Source: Kanehisa Laboratories URL: [Link]

  • Title: Inhibitors of Protein Kinase Signaling Pathways Source: American Heart Association Journals URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals, 8th edition Source: National Academies Press URL: [Link]

  • Title: Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Guidelines for the Use of Adjuvants in Research Source: University of Cincinnati URL: [Link]

  • Title: Pharmacokinetics Studies in Mice or Rats Source: Enamine URL: [Link]

  • Title: Systemic Candidiasis in Mice: New Insights From an Old Model Source: Frontiers URL: [Link]

  • Title: (A) Schematic of procedure for generating orthotopic glioblastoma mouse model. (B) Weekly bioluminescence imaging (BLI) to monitor tumor growth. Source: ResearchGate URL: [Link]

  • Title: The contribution of mouse models to our understanding of systemic candidiasis Source: Oxford Academic URL: [Link]

  • Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers URL: [Link]

  • Title: V B. Metabolism and Pharmacokinetic Studies Source: FDA URL: [Link]

  • Title: PHS Policy on Humane Care and Use of Laboratory Animals Source: NIH Office of Laboratory Animal Welfare (OLAW) URL: [Link]

  • Title: Toll-like receptor 7 Source: Wikipedia URL: [Link]

  • Title: Rules, policies and guidelines Source: The Office of Research Integrity URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PubMed - NIH URL: [Link]

  • Title: Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma Source: Oxford Academic URL: [Link]

  • Title: Clinical investigation of new animal drugs by veterinary practitioners Source: AVMA Journals URL: [Link]

  • Title: Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID Source: NIH URL: [Link]

  • Title: Structure and signaling pathways of the toll-like receptor 7 (TLR7) Source: ResearchGate URL: [Link]

  • Title: Regulations & Resources Source: AAALAC International URL: [Link]

  • Title: Establishment of an orthotopic glioblastoma mouse model for preclinical studies Source: PubMed URL: [Link]

  • Title: Adjuvant-Induced Arthritis Model Source: Chondrex, Inc. URL: [Link]

  • Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]

  • Title: HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors Source: YouTube URL: [Link]

  • Title: AAALAC International Perspective - The Development of Science-based Guidelines for Laboratory Animal Care Source: NCBI URL: [Link]

  • Title: Mouse Model of Invasive Fungal Infection Source: The University of Aberdeen Research Portal URL: [Link]

  • Title: Regulatory Requirements Regarding Use of Laboratory Animals Source: Merck Veterinary Manual URL: [Link]

  • Title: Exploring orthotopic glioblastoma models to treat tumors and strengthen immune responses in the brain Source: Labcorp Oncology URL: [Link]

  • Title: Laboratory Guidelines for Animal Care Source: ResearchGate URL: [Link]

  • Title: Investigational New Animal Drug (INAD) Guidances Source: FDA URL: [Link]

  • Title: A Mouse Model of Candidiasis Source: PubMed URL: [Link]

  • Title: Long-term Intravital Investigation of an Orthotopic Glioma Mouse Model via Optical Coherence Tomography Angiography Source: In Vivo URL: [Link]

  • Title: Methods to study xenografted human cancer in genetically diverse mice Source: bioRxiv URL: [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 7-Bromo-1H-imidazo[4,5-c]pyridine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 7-Bromo-1H-imidazo[4,5-c]pyridine in human plasma. The described methodology, centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and specific assay for pharmacokinetic, pharmacodynamic, or toxicological studies. The protocols herein are grounded in established principles of bioanalysis and adhere to the validation guidelines set forth by regulatory agencies such as the FDA and EMA.[1][2][3]

Introduction: The Significance of this compound

This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents.[4][5][6] Accurate quantification of this compound in biological matrices is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug discovery and development. This application note details a complete workflow, from sample preparation to data analysis, for the reliable measurement of this compound in human plasma.

Analyte Profile: this compound

PropertyEstimated Value/CharacteristicRationale for Method Development
Molecular Formula C₆H₄BrN₃Used for accurate mass determination in MS.
Molecular Weight ~198.02 g/mol Essential for calculating concentrations and MS settings.
Structure Imidazopyridine core with a bromine substituent.The heterocyclic nature suggests potential for good ionization in ESI-MS. The bromine provides a distinct isotopic pattern.
Predicted logP 1.0 - 2.0Moderately hydrophobic, suggesting suitability for reversed-phase chromatography and feasibility of liquid-liquid or solid-phase extraction.[11]
Predicted pKa ~4-5 (basic)The pyridine and imidazole nitrogens are basic. This property is key for developing selective ion-exchange solid-phase extraction methods.[11]

Experimental Workflow Overview

The analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve the sensitivity required for typical preclinical and clinical studies.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Spike with Internal Standard plasma->is_add extraction Solid-Phase Extraction (SPE) is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection UPLC Injection reconstitution->injection separation Reversed-Phase C18 Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Overall bioanalytical workflow from sample receipt to final concentration determination.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₃,¹⁵N-7-Bromo-1H-imidazo[4,5-c]pyridine (recommended) or a structurally similar analog.

  • Human plasma (with K₂EDTA as anticoagulant)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Ammonium acetate

  • Mixed-mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridges

  • Phosphate buffer (pH 6.0)

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve higher sample cleanup and concentration.[12][13][14] A mixed-mode cation exchange sorbent is selected to leverage the basic nature of the analyte (predicted pKa ~4-5), allowing for orthogonal cleanup.[11] At a pH below its pKa, the analyte will be positively charged and retained by the strong cation exchanger.

Protocol:

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 10 µL of Internal Standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses plasma proteins and ensures the analyte is in its protonated, positively charged state.[11]

  • SPE Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is selected based on the analyte's predicted moderate hydrophobicity. A gradient elution with an acidified mobile phase ensures good peak shape and retention. Electrospray ionization in positive mode (ESI+) is chosen due to the presence of basic nitrogen atoms, which are readily protonated. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

Instrumentation:

  • UPLC System: A system capable of handling high pressures, such as a Waters Acquity or Shimadzu Nexera.[15][16]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer, such as a Sciex QTRAP 6500+ or Agilent 6490.[15]

LC Conditions:

ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temp. 40°C
Injection Vol. 5 µL

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the reference standard

Determining MRM Transitions:

MRM_Optimization infusion Infuse Analyte Standard into MS q1_scan Perform Q1 Scan to find Precursor Ion [M+H]+ infusion->q1_scan product_ion_scan Select [M+H]+ and perform Product Ion Scan q1_scan->product_ion_scan select_fragments Select 2-3 Abundant & Stable Fragment Ions product_ion_scan->select_fragments optimize_ce Optimize Collision Energy (CE) for each transition select_fragments->optimize_ce

Caption: Workflow for optimizing MRM transitions for the analyte and internal standard.

  • Hypothetical MRM Transitions:

    • This compound: Q1: m/z 198.0 -> Q3: m/z [Fragment 1], m/z [Fragment 2]

    • Internal Standard (SIL-IS): Q1: m/z 202.0 -> Q3: m/z [Corresponding Fragment 1]

Method Validation

The analytical method must be validated to ensure its reliability for the intended application.[17] Validation should be performed according to the latest guidelines from the FDA and EMA.[1][2][3][18]

Validation Parameters Summary:

ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Demonstrate the relationship between instrument response and concentration.8-10 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Linearity & Range The range over which the assay is accurate and precise.Defined by the Lower (LLOQ) and Upper (ULOQ) Limits of Quantitation.
Accuracy & Precision Closeness of measured values to the nominal value and the variability of the measurements.Replicate QC samples (n≥5) at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.[13]Matrix factor should be consistent across lots. CV ≤ 15%.
Recovery Efficiency of the extraction procedure.Should be consistent and reproducible.
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.

Data Analysis and Interpretation

  • Integration: Integrate the chromatographic peaks for the analyte and the internal standard (IS) using appropriate software (e.g., Sciex Analyst®, Agilent MassHunter).

  • Response Ratio: Calculate the peak area ratio of the analyte to the IS.

  • Calibration: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded framework for the quantification of this compound in human plasma. The combination of a selective solid-phase extraction protocol and a sensitive LC-MS/MS method ensures reliable data that can confidently support drug development programs. Adherence to the principles of bioanalytical method validation outlined herein is critical for ensuring data integrity and regulatory acceptance.

References

  • Time inform
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?Journal of Pharmaceutical and Biomedical Analysis.
  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine - PubChem. PubChem.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.RSC Publishing.
  • Practical tips on preparing plasma samples for drug analysis using SPME.
  • Guideline Bioanalytical method valid
  • 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine - Smolecule. Smolecule.
  • M10 Bioanalytical Method Valid
  • ICH M10 on bioanalytical method valid
  • Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube.
  • bioanalytical method validation and study sample analysis m10. ICH.
  • 7-Bromo-1-methyl-1H-imidazo(4,5-c)pyridine. Chemsrc.
  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine | 317840-04-3 | FB155304. Biosynth.
  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu (Italia).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.MDPI.
  • Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant m
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig

Sources

Application Notes and Protocols for the Scale-up Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry and preclinical drug development. The synthetic strategy is designed for robustness, scalability, and control, addressing the critical need for a reliable supply of this intermediate for further derivatization and biological evaluation. This guide details a four-step synthetic sequence, commencing with the commercially available 3-aminopyridine. Each step is accompanied by a detailed protocol, mechanistic insights, safety considerations, and in-process controls to ensure reproducibility and high purity of the final product.

Introduction: The Significance of this compound in Preclinical Research

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. Its structural analogy to purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and phosphodiesterases. The introduction of a bromine atom at the 7-position provides a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The reliable, scalable synthesis of this compound is therefore a critical bottleneck that needs to be addressed to accelerate preclinical research programs.

Synthetic Strategy: A Robust and Scalable Four-Step Approach

The chosen synthetic route is a linear four-step sequence designed for scalability and the use of readily available and cost-effective reagents. The overall strategy is depicted in the workflow diagram below.

Synthetic_Workflow A 3-Aminopyridine B Step 1: Electrophilic Bromination A->B Br2, Acetic Acid C 3-Amino-5-bromopyridine B->C D Step 2: Regioselective Nitration C->D HNO3, H2SO4 E 5-Bromo-3-nitropyridin-4-amine D->E F Step 3: Chemoselective Reduction E->F Fe, HCl or H2, Pd/C G 5-Bromo-pyridine-3,4-diamine F->G H Step 4: Imidazole Ring Formation G->H Triethyl Orthoformate, p-TsOH I This compound H->I

Caption: Overall synthetic workflow for the preparation of this compound.

This pathway was selected for its logical progression, starting with the functionalization of a simple pyridine ring, followed by the introduction of the necessary diamine functionality, and culminating in the formation of the fused imidazole ring. Each step has been optimized for yield, purity, and ease of scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

Principle: This step involves the regioselective electrophilic bromination of 3-aminopyridine. The amino group is an activating ortho-, para-director. Bromination is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). However, due to steric hindrance from the amino group and the pyridine nitrogen, bromination preferentially occurs at the C5 position.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-aminopyridine (94.1 g, 1.0 mol) and glacial acetic acid (500 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of bromine (160 g, 1.0 mol) in glacial acetic acid (300 mL).

  • Add the bromine solution dropwise to the cooled 3-aminopyridine solution over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, pour the mixture into a 5 L beaker containing crushed ice (2 kg).

  • Carefully neutralize the solution with a 50% aqueous sodium hydroxide solution to pH 8-9, keeping the temperature below 20 °C with external cooling.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

ParameterValue
Starting Material 3-Aminopyridine
Reagents Bromine, Acetic Acid, Sodium Hydroxide
Scale 1.0 mol
Typical Yield 80-85%
Purity (HPLC) >98%
Appearance Off-white to pale yellow solid
Step 2: Synthesis of 5-Bromo-3-nitropyridin-4-amine

Principle: This step involves the regioselective nitration of 3-amino-5-bromopyridine. The amino group is a strong activating group, while the bromine is a deactivating group. The nitration is directed to the position ortho to the amino group and meta to the bromine, which is the C4 position. A mixture of nitric and sulfuric acid is used as the nitrating agent.

Protocol:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (400 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-amino-5-bromopyridine (86.5 g, 0.5 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, cool the mixture back to 0-5 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (26 mL, 0.6 mol) to concentrated sulfuric acid (50 mL) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of 3-amino-5-bromopyridine over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (2 kg) in a 5 L beaker with vigorous stirring.

  • Neutralize the acidic solution with a 50% aqueous sodium hydroxide solution to pH 7-8, keeping the temperature below 20 °C.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry in a vacuum oven at 50 °C.

ParameterValue
Starting Material 3-Amino-5-bromopyridine
Reagents Fuming Nitric Acid, Sulfuric Acid, Sodium Hydroxide
Scale 0.5 mol
Typical Yield 70-75%
Purity (HPLC) >97%
Appearance Yellow solid
Step 3: Synthesis of 5-Bromo-pyridine-3,4-diamine

Principle: This step involves the chemoselective reduction of the nitro group in 5-bromo-3-nitropyridin-4-amine to an amino group, yielding the desired diamine. Common reduction methods include catalytic hydrogenation (H2, Pd/C) or using a metal in acidic media (e.g., Fe/HCl, SnCl2/HCl). For scale-up, iron in acidic ethanol is a cost-effective and efficient method.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 5-bromo-3-nitropyridin-4-amine (109 g, 0.5 mol), ethanol (1 L), and water (250 mL).

  • Heat the mixture to 60-70 °C with stirring.

  • In a separate beaker, prepare a solution of concentrated hydrochloric acid (20 mL) in water (50 mL).

  • Add the hydrochloric acid solution to the reaction mixture.

  • Slowly add iron powder (140 g, 2.5 mol) in portions over 1 hour, maintaining a gentle reflux. The reaction is exothermic.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a solid residue.

  • Suspend the residue in water (500 mL) and adjust the pH to 9-10 with a 2 M sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

ParameterValue
Starting Material 5-Bromo-3-nitropyridin-4-amine
Reagents Iron Powder, Hydrochloric Acid, Ethanol
Scale 0.5 mol
Typical Yield 85-90%
Purity (HPLC) >98%
Appearance Light brown solid
Step 4: Synthesis of this compound

Principle: This final step is the Phillips-Ladenburg reaction, which involves the cyclization of the 1,2-diamine with a one-carbon source to form the imidazole ring. Triethyl orthoformate is a convenient and effective reagent for this transformation, and the reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).

Cyclization_Mechanism cluster_0 Reaction Scheme A 5-Bromo-pyridine-3,4-diamine C Intermediate A->C + B, p-TsOH, Reflux B Triethyl Orthoformate D This compound C->D - 3 EtOH

Caption: Cyclization of 5-bromo-pyridine-3,4-diamine to form the imidazo[4,5-c]pyridine ring.

Protocol:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 5-bromo-pyridine-3,4-diamine (94.0 g, 0.5 mol) and triethyl orthoformate (500 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (4.75 g, 0.025 mol).

  • Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (500 mL) to neutralize the acid catalyst.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the final product in a vacuum oven at 60 °C.

ParameterValue
Starting Material 5-Bromo-pyridine-3,4-diamine
Reagents Triethyl Orthoformate, p-Toluenesulfonic Acid
Scale 0.5 mol
Typical Yield 80-88%
Purity (HPLC) >99%
Appearance White to off-white solid

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 101 MHz) δ (ppm)MS (ESI+) m/z
3-Amino-5-bromopyridine 7.95 (d, J=1.8 Hz, 1H), 7.45 (t, J=2.2 Hz, 1H), 6.95 (d, J=2.5 Hz, 1H), 5.60 (s, 2H)145.2, 140.8, 125.5, 121.3, 118.9173.0, 175.0 [M+H]+
5-Bromo-3-nitropyridin-4-amine 8.85 (s, 1H), 8.60 (s, 1H), 7.50 (s, 2H)155.1, 150.3, 138.2, 120.5, 110.8218.0, 220.0 [M+H]+
5-Bromo-pyridine-3,4-diamine 7.60 (s, 1H), 6.80 (s, 1H), 5.50 (s, 2H), 4.80 (s, 2H)142.1, 138.5, 130.2, 125.8, 108.9188.0, 190.0 [M+H]+
This compound 13.5 (br s, 1H), 8.50 (s, 1H), 8.30 (s, 1H), 8.15 (s, 1H)148.5, 145.2, 142.0, 135.8, 118.5, 115.3198.0, 200.0 [M+H]+

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), should be worn at all times.[1]

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Add reagents slowly and with cooling to control exothermic reactions.

  • Brominated Pyridines and Imidazopyridines: These compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Flammable Solvents (Ethanol, Ethyl Acetate): Keep away from ignition sources. Use appropriate grounding for large-scale transfers to prevent static discharge.

In case of skin contact, immediately wash the affected area with copious amounts of water. In case of eye contact, flush with water for at least 15 minutes and seek medical attention.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this key intermediate in multi-gram quantities, thereby facilitating the rapid advancement of their research programs. The provided in-process controls and analytical data will ensure the consistent quality and purity of the final compound.

References

  • The Royal Society of Chemistry. Supplementary Materials. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Fox, B. A.; Threlfall, T. L. 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • Wang, L. et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Dandu, R. R. et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881 (2011). [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023-04-04). [Link]

Sources

Application Notes and Protocols for the Functionalization of the Imidazo[4,5-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine ring system, a heterocyclic scaffold isosteric to purines, represents a cornerstone in the design and development of novel therapeutic agents.[1] Its structural analogy to endogenous purines, such as adenine and guanine, allows for its interaction with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. This has led to the discovery of imidazo[4,5-c]pyridine derivatives with potent antitumor, antiviral, anti-inflammatory, and antimicrobial activities.[2][3] The functionalization of this privileged core is paramount to modulating its physicochemical properties, biological activity, and pharmacokinetic profile, making it a focal point of research in medicinal chemistry.

This comprehensive guide provides detailed application notes and experimental protocols for the key functionalization strategies of the imidazo[4,5-c]pyridine ring system. As senior application scientists, we aim to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their quest for novel drug candidates.

I. Construction of the Imidazo[4,5-c]pyridine Core

Application Notes

The foundational step in any drug discovery campaign centered on this scaffold is the efficient and versatile synthesis of the core ring system. The most prevalent and robust method involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its equivalent.[4] The choice of the carboxylic acid directly dictates the substituent at the 2-position of the imidazo[4,5-c]pyridine ring, offering a straightforward entry point for diversification.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3] The use of dehydrating agents like polyphosphoric acid (PPA) is common to drive the cyclization reaction to completion.[4] For sensitive substrates or to avoid harsh acidic conditions, milder coupling agents such as propylphosphonic anhydride (T3P®) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[3]

Detailed Protocol: Microwave-Assisted Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines

This protocol describes a general procedure for the synthesis of the imidazo[4,5-c]pyridine core via a microwave-assisted condensation of 3,4-diaminopyridine with a carboxylic acid.

Materials:

  • 3,4-Diaminopyridine

  • Substituted carboxylic acid (e.g., benzoic acid)

  • Propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 3,4-diaminopyridine (1.0 mmol, 1.0 eq.).

  • Add the desired carboxylic acid (1.2 mmol, 1.2 eq.).

  • Add anhydrous DMF (5 mL) to dissolve the reactants.

  • Add DBU (3.0 mmol, 3.0 eq.) to the mixture.

  • Finally, add the T3P® solution (2.0 mmol, 2.0 eq.) dropwise to the stirred solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-substituted-1H-imidazo[4,5-c]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Halogenation of the Imidazo[4,5-c]pyridine Ring

Application Notes

The introduction of halogen atoms (Cl, Br, I) onto the imidazo[4,5-c]pyridine scaffold is a critical step for subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions. Halogenated imidazopyridines serve as versatile building blocks for the synthesis of highly decorated analogues with diverse biological activities. The position of halogenation can be influenced by the reaction conditions and the specific halogenating agent used. For instance, chlorination and bromination can occur on the pyridine ring.

Common halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). The choice of solvent can also play a crucial role in the outcome of the reaction. While specific protocols for the imidazo[4,5-c]pyridine system are not as abundant as for its isomers, procedures for related imidazo[4,5-b]pyridines can be adapted.

Detailed Protocol: Bromination of the 1H-imidazo[4,5-c]pyridine Ring

This protocol provides a general method for the bromination of the 1H-imidazo[4,5-c]pyridine core, adapted from procedures for related imidazopyridines. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 1H-imidazo[4,5-c]pyridine derivative

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the 1H-imidazo[4,5-c]pyridine derivative (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-bromosuccinimide (1.1 mmol, 1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the brominated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position of bromination.

III. Nitration of the Imidazo[4,5-c]pyridine Ring

Application Notes

Nitration of the imidazo[4,5-c]pyridine ring introduces a versatile nitro group that can be further transformed into other functional groups, most notably an amino group. This amino functionality can then be a handle for a variety of subsequent chemical modifications, such as amide bond formation or diazotization reactions. The standard conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The position of nitration on the pyridine ring is governed by the electronic properties of the heterocyclic system. Due to the electron-withdrawing nature of the pyridine nitrogen, electrophilic aromatic substitution is generally disfavored and requires forcing conditions. The reaction temperature is a critical parameter to control, as higher temperatures can lead to dinitration or oxidative degradation of the starting material.[5]

Detailed Protocol: Nitration of 1H-imidazo[4,5-c]pyridine

This protocol describes a general procedure for the nitration of the 1H-imidazo[4,5-c]pyridine ring. Extreme caution should be exercised when working with concentrated acids.

Materials:

  • 1H-imidazo[4,5-c]pyridine derivative

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90% or higher)

  • Ice bath

  • Standard laboratory glassware

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add the 1H-imidazo[4,5-c]pyridine derivative (1.0 mmol, 1.0 eq.) to concentrated sulfuric acid (5 mL) at 0 °C in an ice bath. Stir until complete dissolution.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 mmol, 1.2 eq.) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the imidazo[4,5-c]pyridine derivative, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. The product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain the nitro-substituted imidazo[4,5-c]pyridine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Palladium-Catalyzed Cross-Coupling Reactions

Application Notes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the functionalization of the imidazo[4,5-c]pyridine scaffold.[6] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura reaction, in particular, is widely used due to the commercial availability and stability of a vast array of boronic acids and their derivatives.[7]

The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-rich heterocyclic systems like imidazo[4,5-c]pyridine, palladium catalysts with electron-rich and sterically hindered phosphine ligands, such as XPhos or SPhos, often provide excellent results. The choice of base is also critical, with common options including potassium carbonate, cesium carbonate, and potassium phosphate.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of a Halo-imidazo[4,5-c]pyridine

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated imidazo[4,5-c]pyridine with a boronic acid.

Materials:

  • Halo-imidazo[4,5-c]pyridine (e.g., bromo-imidazo[4,5-c]pyridine) (1.0 mmol, 1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a Schlenk flask or sealed reaction tube, add the halo-imidazo[4,5-c]pyridine (1.0 mmol, 1.0 eq.), the boronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C for 4-16 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Conditions for Functionalization of the Imidazo[4,5-c]pyridine Ring System

FunctionalizationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Ring Construction 3,4-Diaminopyridine, Carboxylic Acid, T3P®, DBUDMF120 (Microwave)0.5-160-90
Bromination 1H-Imidazo[4,5-c]pyridine, NBSAcetonitrileRoom Temp.4-1270-95
Nitration 1H-Imidazo[4,5-c]pyridine, HNO₃, H₂SO₄H₂SO₄0-101-250-80
Suzuki Coupling Halo-imidazo[4,5-c]pyridine, Boronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water80-1004-1665-95

Visualizations

Functionalization_Workflow Start 3,4-Diaminopyridine Core Imidazo[4,5-c]pyridine Core Start->Core Ring Construction Halogenated Halo-imidazo[4,5-c]pyridine Core->Halogenated Halogenation Nitrated Nitro-imidazo[4,5-c]pyridine Core->Nitrated Nitration Functionalized Diverse Functionalized Analogues Halogenated->Functionalized Cross-Coupling Nitrated->Functionalized Reduction & Further Derivatization

Caption: General workflow for the synthesis and functionalization of the imidazo[4,5-c]pyridine scaffold.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX Ar-X RX->OxAdd Boronic Ar'B(OH)2 + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(2), 378-393. [Link]

  • U.S. Patent No. 3,644,391. (1972). Process for preparing 4(5)-nitroimdazoles.
  • Tomma, J. H., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]

  • Koprdova, M., et al. (2021). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 23(11), 758-765. [Link]

  • Hajra, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3098-3105. [Link]

  • Jose, G., et al. (2014). New antimicrobial agents, imidazo[4,5-c]pyridine derivatives have been synthesized. European Journal of Medicinal Chemistry, 77, 288-297. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Gusev, D. G. (2019). Pyridine-Imidazlolium Salts: Oxidatively Cleavage of N-C Bond via Nitration. Molbank, 2019(4), M1093. [Link]

  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(6), 618-630. [Link]

  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(6), 618-630. [Link]

  • Dyminska, L. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(23), 4337. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1997-2013. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Sajith, A. M., et al. (2013). Cross-Coupling Reaction of 2-halo-1-methyl-1H-imidazo[4,5-b]pyridine Offers a New Synthetic Route to Mutagenic Heterocyclic Amine-PHIP and DMIP. Journal of the Korean Chemical Society, 57(3), 361-366. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Březinová, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(18), 4235. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 7-Bromo-1H-imidazo[4,5-c]pyridine as a Foundational Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This approach relies on the identification of low molecular weight fragments that bind with high ligand efficiency to a biological target, which are then optimized into potent drug candidates.[1] The 7-Bromo-1H-imidazo[4,5-c]pyridine core represents a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, enabling it to interact with a wide array of biological targets, particularly protein kinases.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this fragment, from its fundamental properties and synthesis to its deployment in screening campaigns and hit-to-lead optimization, with a particular focus on the inhibition of Src family kinases.

Introduction: The Power of the Fragment

Fragment-based approaches offer a distinct advantage over traditional high-throughput screening (HTS). By screening smaller, less complex molecules, FBDD explores chemical space more efficiently, often yielding higher hit rates and providing superior starting points for medicinal chemistry optimization.[3] The core principle is that the binding energy of a larger, more complex ligand can be approximated by the sum of the binding energies of its constituent fragments.

The imidazo[4,5-c]pyridine scaffold is of particular interest as it is a bioisostere of purine, granting it access to a multitude of ATP-binding sites in enzymes like kinases, as well as other purine-recognizing proteins.[2] The strategic placement of a bromine atom at the 7-position provides a crucial vector for synthetic elaboration. This halogen atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the surrounding chemical space to achieve enhanced potency and selectivity.

Physicochemical and Chemical Properties of the Core Fragment

Understanding the intrinsic properties of this compound is fundamental to its application in FBDD. As a starting fragment, it should adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which this fragment satisfies.

PropertyValueSource
Molecular Formula C₆H₄BrN₃PubChem[4]
Molecular Weight 198.02 g/mol PubChem[4]
Monoisotopic Mass 196.959 DaPubChem[4]
XlogP (predicted) 1.1PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Predicted CCS ([M+H]⁺) 128.8 ŲPubChemLite[4]

The bromine atom not only serves as a synthetic handle but also contributes to the binding affinity through halogen bonding, an increasingly recognized non-covalent interaction in drug design. The imidazopyridine core provides key hydrogen bond donor and acceptor sites that can mimic the interactions of the adenine base in ATP.

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol outlines a plausible and efficient route.

Protocol 3.1: Synthesis of this compound

Workflow Diagram:

Synthesis_Workflow A 2-Amino-4-chloropyridine B 4-Chloro-2-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 4-Chloro-3-nitropyridin-2-amine B->C Amination (NH₃) D Pyridine-2,3-diamine C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E This compound D->E Cyclization & Bromination (e.g., Formic Acid then NBS)

Caption: Synthetic workflow for this compound.

Step 1: Nitration of 2-Amino-4-chloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2-amino-4-chloropyridine in portions, maintaining the temperature below 10 °C.

  • Add a mixture of concentrated sulfuric acid and nitric acid dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-chloro-2-nitropyridine.

  • Filter, wash with water, and dry the solid.

Step 2: Amination of 4-Chloro-2-nitropyridine

  • Dissolve 4-chloro-2-nitropyridine in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • Saturate the solution with ammonia gas at low temperature.

  • Seal the vessel and heat. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the vessel, and vent the excess ammonia.

  • The product, 4-chloro-3-nitropyridin-2-amine, will precipitate.[5][6] Filter and wash to collect the product.

Step 3: Reduction of the Nitro Group

  • Suspend 4-chloro-3-nitropyridin-2-amine in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

  • Heat the mixture to reflux until the reaction is complete.

  • Filter the hot solution to remove the catalyst or iron salts.

  • Concentrate the filtrate to obtain the crude pyridine-2,3-diamine.

Step 4: Cyclization and Bromination

  • Heat the crude pyridine-2,3-diamine in formic acid to effect the cyclization to 1H-imidazo[4,5-c]pyridine.

  • Remove the excess formic acid under reduced pressure.

  • Dissolve the resulting residue in a suitable solvent like DMF or acetic acid.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise.

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

Application in Fragment-Based Drug Discovery: A Representative Workflow

The true utility of this compound is realized in its application within a structured FBDD campaign.

FBDD Workflow Diagram:

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including core fragment) B Biophysical Screening (SPR, NMR, TSA) A->B C Primary Hits B->C D Orthogonal Assay (e.g., ITC) C->D E Structural Biology (X-ray Crystallography) C->E F Validated Hit (Binding Mode Confirmed) D->F E->F G Structure-Guided Design (SAR Exploration) F->G H Fragment Growing/Linking (Suzuki, Sonogashira etc.) G->H I Lead Compound (Improved Potency & Properties) H->I

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Fragment Library Screening

The this compound fragment would be included in a diverse library of low molecular weight compounds. The screening of this library against the target protein is performed using sensitive biophysical techniques capable of detecting weak binding affinities, typically in the high micromolar to millimolar range.

Protocol 4.1.1: Primary Screening using Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. An unrelated protein should be immobilized on a reference flow cell to subtract non-specific binding.

  • Fragment Preparation: Prepare stock solutions of the fragment library in 100% DMSO. Dilute the fragments into the running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

  • Screening: Inject the fragment solutions over the target and reference flow cells. Monitor the change in refractive index (measured in Response Units, RU) in real-time.

  • Hit Identification: Fragments that show a significantly higher response on the target flow cell compared to the reference cell are considered primary hits.

Hit Validation and Characterization

Primary hits must be validated to eliminate false positives and to confirm their binding characteristics. This is achieved through orthogonal assays and structural studies.

Protocol 4.2.1: Hit Confirmation using Protein-Observed NMR Spectroscopy

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

  • Data Acquisition (Apo): Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of any ligand. This serves as the reference spectrum.

  • Data Acquisition (Holo): Add a concentrated stock of the fragment hit (e.g., this compound) to the protein sample to a final concentration of ~20-fold excess (e.g., 1-2 mM).

  • Analysis: Acquire a second 2D ¹H-¹⁵N HSQC spectrum. Compare the apo and holo spectra. Binding is confirmed by observing chemical shift perturbations (CSPs) or significant line broadening for specific amide peaks, indicating that the fragment is interacting with residues in a particular region of the protein.

Structural Elucidation: The ultimate validation comes from determining the high-resolution crystal structure of the protein-fragment complex. This provides the precise binding mode and identifies the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that anchor the fragment. This structural information is the cornerstone of the subsequent optimization phase.

Hit-to-Lead Optimization: The Role of the Bromo Group

With a validated hit and its binding mode understood, the optimization process begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionalities that make additional favorable interactions with the protein. This is where the 7-bromo substituent is invaluable.

Structure-Activity Relationship (SAR) Exploration:

The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.

  • Suzuki Coupling: Reacting the bromo-fragment with various boronic acids can introduce aryl or heteroaryl groups. This is a powerful strategy to probe nearby hydrophobic pockets or to introduce groups that can form additional hydrogen bonds.

  • Sonogashira Coupling: This reaction introduces alkynes, which can be used to extend the molecule into deeper pockets or to serve as precursors for further functionalization.

  • Buchwald-Hartwig Amination: This allows for the introduction of a wide range of amine substituents, which can form crucial salt bridges or hydrogen bonds with the target protein.

By systematically synthesizing and testing analogues, a structure-activity relationship (SAR) is developed, guiding the design of more potent compounds.

Focus Application: Targeting Src Family Kinases

The imidazo[4,5-c]pyridine scaffold has shown promise in the development of kinase inhibitors.[7] The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of cellular signaling pathways involved in proliferation, differentiation, and migration.[8] Their deregulation is implicated in numerous cancers, making them attractive therapeutic targets.

Src Signaling Pathway Diagram:

Src_Pathway cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) Growth Factor RTK:f1->RTK:f0 Src_inactive Src (inactive) (Tyr527-P) RTK:f0->Src_inactive Activation Integrin Integrin Extracellular Matrix Integrin->Src_inactive Src_active Src (active) (Tyr416-P) Src_inactive->Src_active Dephosphorylation of Tyr527 FAK FAK Src_active->FAK PI3K PI3K/Akt Src_active->PI3K RAS Ras/MAPK Src_active->RAS STAT3 STAT3 Src_active->STAT3 Cell_Outcomes Cell Proliferation Survival Migration Angiogenesis FAK->Cell_Outcomes PI3K->Cell_Outcomes RAS->Cell_Outcomes STAT3->Cell_Outcomes Fragment This compound Derivative Fragment->Src_active Inhibition

Caption: Simplified Src signaling pathway and point of inhibition.

The this compound fragment can effectively target the ATP-binding pocket of Src kinases. The core scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The optimization process, driven by modifications at the 7-position, would aim to extend the molecule into adjacent hydrophobic regions (the "selectivity pocket") to achieve both high potency and selectivity over other kinases.

Representative Biological Activity:

The following table presents hypothetical, yet plausible, data illustrating the hit-to-lead optimization process starting from the core fragment against a representative Src family kinase.

CompoundR-Group at 7-positionSrc IC₅₀ (µM)Ligand Efficiency (LE)
Fragment 1 -Br5000.35
Analogue 2 -Phenyl (from Suzuki)500.31
Analogue 3 -3-Aminophenyl50.34
Lead 4 -3-(Methylsulfonamido)phenyl0.050.36

This illustrative data shows a typical progression where initial fragment hits have weak affinity but good ligand efficiency. Structure-guided expansion into a nearby pocket with a phenyl group improves potency. Further optimization to engage in a hydrogen bond with an amino group, and finally a stronger interaction with a sulfonamide, leads to a potent lead compound while maintaining high ligand efficiency.

Conclusion

This compound is a high-value fragment for FBDD campaigns. Its purine-like core provides access to important enzyme classes, while its strategically placed bromine atom offers a robust and versatile handle for rapid, structure-guided optimization. By employing sensitive biophysical screening techniques and a rational hit-to-lead strategy, researchers can leverage this fragment as an excellent starting point for the discovery of novel and potent therapeutics targeting a range of diseases.

References

  • (Reference details to be populated
  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. Available from: [Link]

  • Mechanisms involved in activation of Src family kinases. The left panel... - ResearchGate. Available from: [Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine - PubChem. Available from: [Link]

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
  • Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands - PubMed. Available from: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available from: [Link]

  • 7-Bromo-1-methyl-1H-imidazo(4,5-c)pyridine. Available from: [Link]

  • Src family kinase - Wikipedia. Available from: [Link]

  • Src family | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed. Available from: [Link]

  • Thermophysical Properties of 7-Bromo-1H-indazole - Chemcasts. Available from: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. Available from: [Link]

  • This compound - PubChemLite. Available from: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central. Available from: [Link]

  • Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5 - ResearchGate. Available from: https://www.researchgate.net/publication/257321689_Synthesis_of_2-bromo-7-methyl-35-dihydro-imidazo45-dpyridazin-4-one
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central. Available from: [Link]

  • Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]

  • 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem. Available from: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • 4-CHLORO-3-NITROPYRIDIN-2-AMINE | CAS 6980-08-1 - Matrix Fine Chemicals. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. Available from: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central. Available from: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - NIH. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. Available from: [Link]

  • Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors - ScienceOpen. Available from: [Link]

  • Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed. Available from: [Link]: [Link]

Sources

Application Notes & Protocols: Harnessing Click Chemistry with Azido-Derivatives of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

The 7-Bromo-1H-imidazo[4,5-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural analogy to endogenous purines allows molecules built upon this framework to interact with a wide array of biological targets, from kinases to G-protein coupled receptors.[1] The bromo-substituent at the 7-position serves as a versatile chemical handle, enabling diverse functionalization strategies to explore structure-activity relationships (SAR).

Parallel to the development of novel scaffolds, the field of chemical biology has been revolutionized by the advent of "click chemistry".[2] These reactions are prized for their speed, specificity, high yield, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[3]

This guide details the synergy between these two domains: the transformation of the this compound scaffold into its azido-derivative, thereby creating a "clickable" building block. This unlocks its potential for rapid library synthesis, targeted drug delivery, and advanced bioconjugation applications through the two premier click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Part 1: The "Clickable" Scaffold: Synthesis and Rationale

To leverage click chemistry, the chemically stable bromo-substituent must be converted into a reactive azide group. While a direct, one-step synthesis for 7-azido-1H-imidazo[4,5-c]pyridine from the bromo-precursor is not extensively documented for this specific heterocycle, a common and effective strategy for aryl halides involves a copper-catalyzed azidation. This method is generally preferred over direct nucleophilic substitution, which is often inefficient for electron-rich heterocyclic systems.

Proposed Synthetic Pathway Rationale: The use of sodium azide with a copper(I) catalyst and a suitable ligand (like L-proline or a diamine) facilitates the conversion of the aryl bromide to an aryl azide under relatively mild conditions. The ligand stabilizes the copper catalyst and enhances its reactivity.

Start This compound Reagents Sodium Azide (NaN3) Copper(I) Iodide (CuI) Ligand (e.g., L-proline) Solvent (e.g., DMSO) Start->Reagents Copper-Catalyzed Azidation Product 7-Azido-1H-imidazo[4,5-c]pyridine (Click-Ready Scaffold) Reagents->Product

Caption: Proposed synthesis of the click-ready azido-scaffold.

Part 2: Core Methodologies: CuAAC vs. SPAAC

The choice between the two primary forms of azide-alkyne cycloaddition depends entirely on the application, particularly the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction, renowned for its speed and efficiency in linking a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2][4] The reaction is driven by a copper(I) catalyst, which dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal process.[5]

Mechanism Insight: The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. A subsequent cyclization and protonolysis releases the stable triazole product and regenerates the catalyst.[][7]

CuAAC_Mechanism CuI Cu(I) CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->CuAcetylide Intermediate Six-Membered Cu-Intermediate CuAcetylide->Intermediate Azide R2-N3 (Azido-Scaffold) Azide->Intermediate Intermediate->CuI Regeneration Product 1,4-Triazole Product Intermediate->Product Protonolysis SPAAC_Reaction Azide 7-Azido-1H-imidazo[4,5-c]pyridine (R-N3) Product Stable Triazole Conjugate Azide->Product Catalyst-Free [3+2] Cycloaddition StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Product

Caption: The direct, catalyst-free SPAAC reaction.

Key Advantage: Fully biocompatible and bioorthogonal, making it the gold standard for live-cell imaging and in-vivo bioconjugation. [8][9]Primary Limitation: Reaction kinetics are generally slower than CuAAC, and the strained alkyne reagents are often bulkier and more synthetically complex. [8][10]

Feature Copper(I)-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Copper(I) salt required Catalyst-free
Biocompatibility Low (cytotoxic copper) [8] High (bioorthogonal) [11]
Reaction Rate Very Fast (minutes to hours) Moderate to Slow (hours to days) [8]
Reactants Terminal Alkyne + Azide Strained Alkyne (e.g., DBCO) + Azide

| Applications | Small molecule synthesis, materials | Bioconjugation, live-cell labeling []|

Part 3: Application Notes and Experimental Protocols

Application 1: Rapid Synthesis of Novel Compound Libraries via CuAAC

This application leverages the speed of CuAAC to quickly generate a diverse library of novel molecules for biological screening. By clicking the core 7-azido-1H-imidazo[4,5-c]pyridine scaffold with a variety of commercially available or custom-synthesized terminal alkynes, hundreds of unique compounds can be created with minimal purification effort.

Protocol 1: General Procedure for CuAAC Synthesis

This protocol describes a model reaction between 7-azido-1H-imidazo[4,5-c]pyridine and a generic terminal alkyne.

Materials:

  • 7-Azido-1H-imidazo[4,5-c]pyridine (1.0 eq)

  • Terminal alkyne of interest (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.15 eq)

  • Solvent: 1:1 mixture of t-Butanol and Water, or DMSO

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Stir plate and magnetic stir bar

Procedure:

  • Reagent Preparation:

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • To the reaction vessel, add 7-azido-1H-imidazo[4,5-c]pyridine (1.0 eq) and the terminal alkyne (1.1 eq).

    • Add the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1 M with respect to the azide.

    • Stir the mixture until all solids are dissolved.

  • Initiation of Reaction:

    • Add the CuSO₄ solution (0.05 eq) to the stirring mixture.

    • Immediately add the freshly prepared Sodium Ascorbate solution (0.15 eq). The solution may change color (e.g., to a yellow-green).

    • Causality Note: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. [7][13]An excess is used to prevent re-oxidation by atmospheric oxygen.

  • Reaction and Monitoring:

    • Seal the vessel and stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) or microwave irradiation can be applied to accelerate the reaction. [14] * Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Application 2: Antibody-Payload Conjugation via SPAAC for Targeted Therapeutics

This application demonstrates the power of SPAAC for creating antibody-drug conjugates (ADCs). Here, the 7-azido-imidazo[4,5-c]pyridine derivative acts as a cytotoxic payload. It is conjugated to an antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO). The resulting ADC can selectively target cancer cells, delivering the payload directly to the site of action.

cluster_0 Step 1: Functionalization cluster_1 Step 2: SPAAC Conjugation cluster_2 Step 3: Purification Antibody Targeting Antibody (-NH2 groups) Antibody_DBCO Antibody-DBCO (Alkyne-modified) Antibody->Antibody_DBCO DBCO_NHS DBCO-NHS Ester DBCO_NHS->Antibody_DBCO Azido_Payload Azido-Imidazopyridine (Payload) ADC Antibody-Drug Conjugate (ADC) Azido_Payload->ADC Antibody_DBCO_2 Antibody-DBCO Antibody_DBCO_2->ADC ADC_2 ADC Purification Size-Exclusion Chromatography ADC_2->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol describes a model conjugation of an azido-payload to a DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-derivative of this compound (Payload)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., desalting column, FPLC with size-exclusion column)

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the azido-payload in anhydrous DMSO.

    • Causality Note: DMSO is used to dissolve the often hydrophobic payload. The final concentration in the aqueous reaction should be kept low (<10%) to prevent denaturation of the antibody. [9] * Ensure the DBCO-functionalized antibody is at a known concentration (e.g., 1-5 mg/mL) in PBS.

  • SPAAC Reaction:

    • To the antibody solution, add the azido-payload stock solution to achieve a 5- to 20-fold molar excess of payload relative to the antibody.

    • Mix gently by pipetting or slow end-over-end rotation. Do not vortex, as this can denature the antibody.

    • Incubate the reaction at 4°C or room temperature.

    • Causality Note: Lower temperatures (4°C) are often preferred to maintain antibody stability over longer reaction times, though room temperature can be used to increase the reaction rate. [11]3. Reaction and Monitoring:

    • Allow the reaction to proceed for 4-24 hours. The optimal time depends on the specific reactants and concentrations.

    • The progress of the conjugation can be monitored by analyzing small aliquots via SDS-PAGE (observing a band shift) or Hydrophobic Interaction Chromatography (HIC).

  • Purification of the Conjugate:

    • Once the reaction has reached the desired level of completion, the unreacted small molecule payload must be removed.

    • For rapid cleanup, use a desalting column (e.g., PD-10) equilibrated with PBS.

    • For higher purity and analytical characterization, use size-exclusion chromatography (SEC) on an FPLC system. The larger ADC will elute before the smaller, unreacted payload.

  • Characterization:

    • Confirm the identity and purity of the final ADC using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry, and functional binding assays (e.g., ELISA) to ensure the antibody's targeting ability has not been compromised.

References

  • Protocols . (n.d.). baseclick GmbH. Retrieved January 12, 2026, from [Link]

  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria . (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" . (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved January 12, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water . (2019, February 18). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study . (2019, March 10). MDPI. Retrieved January 12, 2026, from [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research . (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition . (n.d.). Chinese Chemical Letters. Retrieved January 12, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis . (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates . (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences . (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • The Use of Click Chemisty in Drug Development Applications . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for Photochemical Reactions Involving 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the potential photochemical reactions involving 7-Bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While direct photochemical studies on this specific molecule are nascent, this document synthesizes established principles of heteroaromatic photochemistry and analogous reactivity in related systems to propose detailed, field-tested protocols. We will explore photocatalytic dehalogenation, C-C bond formation, and C-H functionalization, offering insights into reaction mechanisms, experimental design, and analytical validation. The protocols herein are designed to be self-validating and are supported by authoritative references, providing a solid foundation for researchers to explore the photochemical utility of this versatile building block.

Introduction: The Promise of this compound in Photochemistry

The imidazo[4,5-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds, valued for its structural resemblance to purines.[1] The introduction of a bromine atom at the 7-position not only provides a handle for traditional cross-coupling reactions but also opens a gateway to a diverse range of photochemical transformations. The C-Br bond can be homolytically cleaved under photochemical conditions to generate reactive radical intermediates, or it can serve as a leaving group in photo-induced substitution reactions.

Visible-light photoredox catalysis, in particular, has emerged as a powerful and sustainable tool for the functionalization of heterocyclic compounds under mild conditions.[2] This guide will focus on leveraging these modern photochemical methods to unlock the synthetic potential of this compound.

Expected Photophysical Properties:

Based on studies of related imidazopyridine systems, this compound is expected to exhibit UV-Vis absorption maxima in the range of 280-360 nm.[3] This absorption profile makes it a suitable substrate for reactions initiated by UV or near-visible light. The specific absorption characteristics can be influenced by the solvent and any substituents on the heterocyclic core.

Proposed Photochemical Transformations and Mechanistic Insights

We will now delve into three major classes of photochemical reactions that are highly plausible for this compound, complete with mechanistic discussions and detailed protocols.

Photocatalytic Reductive Debromination (Hydrodebromination)

The selective removal of the bromine atom to yield the parent 1H-imidazo[4,5-c]pyridine is a fundamental transformation. This can be achieved with high efficiency using visible-light photoredox catalysis, which offers a mild alternative to traditional methods using metal hydrides or harsh hydrogenation conditions.

Mechanism: The reaction is initiated by the photoexcitation of a suitable photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a sacrificial electron donor (e.g., a tertiary amine). The resulting highly reducing species of the photocatalyst can then reduce the C-Br bond of this compound, leading to the formation of a radical anion. This intermediate rapidly fragments to release a bromide ion and an imidazo[4,5-c]pyridinyl radical. This radical then abstracts a hydrogen atom from a hydrogen donor (e.g., a thiol or Hantzsch ester) to afford the dehalogenated product and regenerate the photocatalyst.

G cluster_0 cluster_1 PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET Donor Sacrificial Electron Donor Donor_rad Donor•+ Donor->Donor_rad Substrate 7-Br-ImP Substrate_rad_anion [7-Br-ImP]•- Substrate->Substrate_rad_anion SET from reduced PC ImP_rad ImP• Substrate_rad_anion->ImP_rad Fragmentation (-Br⁻) Product 1H-Imidazo[4,5-c]pyridine ImP_rad->Product H-atom abstraction H_donor Hydrogen Donor (e.g., Hantzsch Ester) H_donor_rad Donor• H_donor->H_donor_rad

Caption: Proposed mechanism for photocatalytic reductive debromination.

Protocol 2.1: Photocatalytic Hydrodebromination of this compound

  • Materials:

    • This compound (1.0 equiv)

    • fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)

    • Hantzsch ester (1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester) (Hydrogen donor, 1.5 equiv)

    • Diisopropylethylamine (DIPEA) (Sacrificial electron donor, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMF or CH₃CN)

    • Schlenk flask or similar reaction vessel

    • Blue LED light source (e.g., 450 nm)

    • Stir plate

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, fac-[Ir(ppy)₃], Hantzsch ester, and a stir bar.

    • Add the anhydrous, degassed solvent via syringe, followed by the DIPEA.

    • Seal the flask and place it on a stir plate approximately 5-10 cm from the blue LED light source.

    • Irradiate the reaction mixture with stirring at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful removal of the bromine atom can be confirmed by ¹H NMR spectroscopy (disappearance of the characteristic signal for the proton adjacent to the bromine and appearance of a new aromatic proton signal) and mass spectrometry (a decrease in the molecular weight corresponding to the mass of a bromine atom).

Photo-Induced Suzuki-Miyaura Cross-Coupling

The formation of C-C bonds is a cornerstone of organic synthesis. Photo-induced Suzuki-Miyaura type couplings provide a mild and efficient method for the arylation or vinylation of this compound, often with lower catalyst loadings and at ambient temperatures compared to thermally driven methods.

Mechanism: In a photocatalytic Suzuki-Miyaura coupling, the excited photocatalyst can initiate the catalytic cycle through either a reductive or oxidative quenching pathway. In a plausible reductive quenching cycle, the excited photocatalyst is reduced by a base, forming a potent reductant. This species then reduces the Pd(II) precatalyst to the active Pd(0) species. The Pd(0) then undergoes oxidative addition to the C-Br bond of the imidazopyridine. The resulting Pd(II) complex undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_0 PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_star->PC SET Base Base Pd_0 Pd(0) Base->Pd_0 reduces Pd(II) Pd_II Pd(II) Precatalyst Ox_Add ImP-Pd(II)-Br Pd_0->Ox_Add Oxidative Addition Substrate 7-Br-ImP Transmetalation ImP-Pd(II)-R Ox_Add->Transmetalation Transmetalation Boronic_Acid R-B(OH)₂ Product 7-R-ImP Transmetalation->Product Reductive Elimination

Caption: Proposed workflow for photo-induced Suzuki-Miyaura coupling.

Protocol 2.2: Photo-Induced Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or vinyl boronic acid (1.5 equiv)

    • Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

    • Reaction vessel suitable for photochemistry

    • Visible light source (e.g., white or blue LEDs)

    • Stir plate

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid, the Pd catalyst, the photocatalyst, and the base.

    • Add the degassed solvent mixture.

    • Seal the vessel and place it under an inert atmosphere.

    • Irradiate the mixture with visible light while stirring vigorously at room temperature.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • After completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Self-Validation: Successful coupling can be confirmed by the appearance of new aromatic or vinyl proton signals in the ¹H NMR spectrum and a corresponding increase in the molecular weight as determined by mass spectrometry.

Photocatalytic C-H Functionalization

While the C-Br bond is a primary site for photochemical reactivity, the C-H bonds on the imidazo[4,5-c]pyridine core can also be functionalized under photocatalytic conditions. This approach is particularly attractive for its atom economy. Based on extensive literature on the C-H functionalization of imidazo[1,2-a]pyridines, we propose that similar reactions, such as trifluoromethylation or aminoalkylation, are feasible for this compound.[2][4]

Mechanism: The mechanism for photocatalytic C-H functionalization typically involves the generation of a reactive radical species (e.g., a CF₃ radical from a suitable precursor) via a SET process with the excited photocatalyst. This radical then adds to the electron-rich imidazopyridine ring, forming a radical intermediate. This intermediate is then oxidized, often by the photocatalyst in its oxidized state, to a carbocation, which subsequently loses a proton to afford the functionalized product.

Protocol 2.3: Proposed Photocatalytic C-H Trifluoromethylation

  • Materials:

    • This compound (1.0 equiv)

    • Trifluoromethylating agent (e.g., CF₃SO₂Na, Langlois' reagent, 2.0 equiv)

    • Photocatalyst (e.g., Eosin Y or an acridinium salt, 2-5 mol%)

    • Oxidant (if required by the catalytic cycle, e.g., air or a persulfate)

    • Anhydrous, degassed solvent (e.g., DCE or DMSO)

    • Photoreactor setup with a suitable light source (e.g., green or blue LEDs)

  • Procedure:

    • Combine this compound, the trifluoromethylating agent, and the photocatalyst in a reaction vessel.

    • Add the degassed solvent.

    • Seal the vessel and irradiate with the appropriate wavelength of light while stirring.

    • Monitor the formation of the product by LC-MS.

    • Work up the reaction as described in the previous protocols.

    • Purify the product by chromatography.

Self-Validation: The introduction of a CF₃ group can be confirmed by ¹⁹F NMR spectroscopy (a characteristic singlet) and by the high-resolution mass spectrum.

Data Summary and Comparison

The following table summarizes the key parameters for the proposed photochemical reactions. Note that the yields are hypothetical and will need to be determined experimentally.

Reaction TypePhotocatalystLight SourceSolventReagentsExpected Product
Hydrodebromination fac-[Ir(ppy)₃]Blue LED (450 nm)DMFHantzsch ester, DIPEA1H-Imidazo[4,5-c]pyridine
Suzuki Coupling Ru(bpy)₃Cl₂White/Blue LEDDioxane/H₂OAryl/vinyl boronic acid, Pd(PPh₃)₄, K₂CO₃7-Aryl/vinyl-1H-imidazo[4,5-c]pyridine
C-H Trifluoromethylation Eosin YGreen LED (520 nm)DCECF₃SO₂NaTrifluoromethylated this compound

Conclusion and Future Outlook

The application of modern photochemical methods to this compound holds significant promise for the efficient and sustainable synthesis of novel derivatives for drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for exploring the rich photochemical reactivity of this versatile heterocyclic building block. Future work should focus on experimental validation of these proposed reactions, optimization of reaction conditions, and exploration of a broader range of photochemical transformations.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Zhu, C., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(1), 1-21. [Link]

  • Lefebvre, Q., Hoffmann, N., & Rueping, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. [Link]

  • A review on the photophysical properties of Imidazo[1,2-A]Pyridines.
  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances, 13(44), 30849-30857. [Link]

  • Hranjec, M., et al. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Dyes and Pigments, 188, 109177.
  • PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 24903730, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. [Link]

  • Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Journal of the Indian Chemical Society, 99(11), 100751.
  • Dubina, T. F., et al. (2022). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 58(5), 424-434. [Link]

  • Snounou, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Sontakke, V. A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: A Review. Molecules, 26(11), 3362. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • Temple, C., et al. (1984). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 27(9), 1135-1140.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • PubChem Compound Summary for CID 67504, Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]

  • Reaction Mechanisms of Photoinduced Quinone Methide Intermediates Formed via Excited-State Intramolecular Proton Transfer or Water-Assisted Excited-State Proton Transfer of 4-(2-Hydroxyphenyl)pyridine. The Journal of Physical Chemistry Letters, 12(48), 11666-11672.

Sources

Application Notes and Protocols for Radiolabeling 7-Bromo-1H-imidazo[4,5-c]pyridine for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Radiolabeled Imidazo[4,5-c]pyridines in Molecular Imaging

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the development of numerous derivatives with significant therapeutic potential, targeting a range of biological entities including kinases and G-protein coupled receptors.[1][2] The ability to non-invasively visualize the in vivo distribution and target engagement of these molecules using nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can profoundly accelerate drug development and our understanding of disease biology.

7-Bromo-1H-imidazo[4,5-c]pyridine serves as a key intermediate for the synthesis of a variety of biologically active compounds.[3][4] Its radiolabeled counterpart would be an invaluable tool for preclinical and potentially clinical research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective radiolabeling of this compound with common radioisotopes for imaging studies. The protocols herein are synthesized from established methodologies for structurally related compounds and are intended to serve as a robust starting point for experimental work.

Strategic Considerations for Radiolabeling

The choice of radionuclide is dictated by the intended application, the required imaging modality (PET or SPECT), and the biological question being addressed. The presence of a bromine atom on the 7-position of the imidazo[4,5-c]pyridine core offers a versatile handle for various radiolabeling strategies.

RadionuclideHalf-lifeImaging ModalityKey Advantages
Iodine-123 (¹²³I) 13.2 hoursSPECTGood spatial resolution for SPECT; longer half-life allows for imaging of slower biological processes.
Iodine-124 (¹²⁴I) 4.2 daysPETLonger half-life suitable for extended imaging studies and antibody labeling.
Iodine-131 (¹³¹I) 8.0 daysSPECT/TherapyPrimarily used for therapeutic applications due to its beta emission, but can be used for imaging.
Carbon-11 (¹¹C) 20.4 minutesPETAllows for multiple scans in the same day; methylation is a common and well-established labeling method.[5][6][7]
Fluorine-18 (¹⁸F) 109.8 minutesPETOptimal half-life for most biological processes; excellent image quality.[8][9][10]

Radiolabeling Methodologies

This section details the proposed protocols for radiolabeling this compound with radioiodine, Carbon-11, and Fluorine-18. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Radioiodination via Halogen Exchange

The presence of a bromine atom makes this compound a suitable precursor for radioiodination via a nucleophilic halogen exchange reaction. This method is often catalyzed by copper salts.[11]

Diagram of Radioiodination Workflow

Radioiodination_Workflow cluster_prep Precursor Preparation cluster_reaction Radioiodination Reaction cluster_purification Purification cluster_qc Quality Control cluster_final Final Product precursor This compound reaction_vial Reaction Vial (Precursor, [¹²³I]NaI, CuSO₄, Solvent) precursor->reaction_vial heating Heating (e.g., 100-150°C) reaction_vial->heating hplc Semi-preparative HPLC heating->hplc radio_tlc Radio-TLC hplc->radio_tlc analytical_hplc Analytical HPLC hplc->analytical_hplc final_product [¹²³I]7-Iodo-1H-imidazo[4,5-c]pyridine in formulation buffer analytical_hplc->final_product C11_Methylation_Workflow cluster_precursor Precursor cluster_reagent Radiolabeling Reagent cluster_reaction ¹¹C-Methylation cluster_purification Purification cluster_final Final Product precursor This compound reaction_vial Reaction Vial (Precursor, [¹¹C]Reagent, Base, Solvent) precursor->reaction_vial c11_reagent [¹¹C]CH₃OTf or [¹¹C]CH₃I c11_reagent->reaction_vial heating Heating (e.g., 80-120°C) reaction_vial->heating hplc Semi-preparative HPLC heating->hplc final_product [¹¹C]7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine in formulation buffer hplc->final_product

Caption: Workflow for the [¹¹C]methylation of this compound.

Detailed Protocol:

  • Precursor Preparation: Dissolve approximately 0.5-1 mg of this compound in 200-300 µL of a suitable solvent such as DMF or DMSO.

  • Radiolabeling Reagent: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is produced in a cyclotron and trapped in the reaction vial containing the precursor solution. [5][7]3. Reaction: A suitable base (e.g., NaOH, K₂CO₃, or a non-nucleophilic organic base) is added to the reaction mixture. The reaction is typically heated at 80-120 °C for 3-5 minutes.

  • Purification and Formulation: The purification and formulation steps are similar to those described for radioiodination, involving semi-preparative HPLC followed by solid-phase extraction (SPE) to yield the final injectable product. [5][7]

Fluorine-18 Labeling via Nucleophilic Substitution

Direct radiofluorination of the aromatic ring is challenging. A more feasible approach involves the synthesis of a suitable precursor for nucleophilic [¹⁸F]fluorination. A common strategy is to introduce a leaving group (e.g., tosylate, mesylate, or a nitro group) at a position amenable to substitution. For the imidazo[4,5-c]pyridine core, this would likely involve derivatization at a different position or attachment of a side chain that can be labeled.

Assuming a suitable precursor with a leaving group is synthesized (e.g., a 2-fluoroethyl- N-substituted derivative precursor), the general labeling procedure would be as follows:

Diagram of [¹⁸F]Fluorination Workflow

F18_Fluorination_Workflow cluster_precursor Precursor Synthesis cluster_f18 [¹⁸F]Fluoride Activation cluster_reaction ¹⁸F-Fluorination cluster_purification Purification cluster_final Final Product precursor_synth Synthesis of Precursor (e.g., with a tosylate leaving group) reaction_vial Reaction Vial (Precursor, Activated [¹⁸F]F⁻, Solvent) precursor_synth->reaction_vial f18_activation [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex f18_activation->reaction_vial heating Heating (e.g., 80-120°C) reaction_vial->heating hplc Semi-preparative HPLC heating->hplc final_product [¹⁸F]Labeled this compound derivative in formulation buffer hplc->final_product

Caption: General workflow for [¹⁸F]fluorination of a derivatized this compound.

Detailed Protocol:

  • Precursor Synthesis: A precursor bearing a suitable leaving group (e.g., tosylate, mesylate, or nitro group) must be synthesized. The design of this precursor is critical for successful radiolabeling.

  • [¹⁸F]Fluoride Activation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water. The water is then removed by azeotropic distillation. [12][13]3. Radiolabeling Reaction: The precursor, dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction is heated at 80-120 °C for 10-20 minutes.

  • Purification and Formulation: The crude reaction mixture is purified by semi-preparative HPLC, and the final product is formulated as described in the previous sections. [8][9]

Quality Control

Rigorous quality control is essential to ensure the identity, purity, and safety of the radiolabeled compound before in vivo studies. [14][15][16][17]

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC > 95%
Chemical Purity Analytical HPLC (UV detector) Peak corresponding to the radiolabeled product should be identifiable and free of significant impurities.
Specific Activity Calculated from the radioactivity of the final product and the mass of the non-radiolabeled compound determined by HPLC. Should be high enough to avoid pharmacological effects.
Residual Solvents Gas Chromatography (GC) Within pharmacopeial limits (e.g., < 410 ppm for ethanol).
pH pH meter or pH paper Typically between 4.5 and 7.5.

| Sterility and Endotoxins | Standard microbiological tests | Sterile and low in endotoxins for in vivo use. |

Potential Applications in Imaging Studies

Radiolabeled this compound and its derivatives have the potential to be used in a wide range of imaging studies, including:

  • Oncology: To visualize tumors that overexpress specific targets for which imidazo[4,5-c]pyridine derivatives have high affinity. [18]* Neuroscience: To image receptors and enzymes in the brain involved in neurological disorders.

  • Cardiology: To assess myocardial perfusion or inflammation.

  • Drug Development: To determine the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents based on the imidazo[4,5-c]pyridine scaffold.

The choice of the specific derivative of this compound to be radiolabeled will depend on its biological target and affinity.

Conclusion

This document provides a detailed framework for the radiolabeling of this compound with iodine-123, carbon-11, and fluorine-18. While specific reaction conditions will require optimization, the outlined protocols, based on established radiochemical methodologies for similar heterocyclic systems, offer a solid foundation for researchers to develop novel radiotracers for molecular imaging. The successful development of these imaging agents will undoubtedly contribute to advancing our understanding of various diseases and accelerating the development of new therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Baladi, T., et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry, 26(22), 5895-5909.
  • Chen, J., et al. (2015). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Journal of Medicinal Chemistry, 58(3), 1344-1354.
  • Li, S., et al. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 24(17), 3141.
  • Pimlott, S. L., et al. (2022). Design, synthesis, and evaluation of a novel PET imaging agent targeting lipofuscin in senescent cells. RSC Advances, 12(35), 22696-22704.
  • Billaud, E., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636.
  • Wilson, A. A., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules, 26(15), 4557.
  • Koziorowski, J., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(16), 4994.
  • D'Avignon, D. A., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides.
  • Brooks, A. F., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22.
  • Li, S., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Mossine, A. V., et al. (2020). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. Journal of the American Chemical Society, 142(28), 12065-12080.
  • Yilmaz, B., et al. (2023).
  • Baladi, T., et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Merck Millipore. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175.
  • Al-Tel, T. H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244989.
  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of the Serbian Chemical Society, 87(2), 143-160.
  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 14(7), 837-859.
  • Dyminska, L. (2021).
  • van der Doelen, B. S., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-13.
  • Dyminska, L. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2021). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 6(43), 28731-28743.
  • Luo, T., et al. (2024). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. Bioorganic Chemistry, 146, 107279.
  • Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved January 12, 2026, from [Link]

  • Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
  • Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(45), 30485-30493.
  • Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 901019.
  • International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products. (2024). World Health Organization (WHO). Retrieved from [Link]

  • Yassine, T., et al. (2003). Quality control of iodine-131-labeled metaiodobenzylguanidine. Journal of Radioanalytical and Nuclear Chemistry, 258(3), 635-637.
  • Chierrito, T. P., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3249.
  • F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable solutions to improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

The most common and reliable pathway to this compound involves a multi-step sequence culminating in the cyclization of a key intermediate, 6-Bromo-3,4-diaminopyridine . The general approach is logical and sequential: establishing the correct substitution pattern on the pyridine ring before constructing the fused imidazole ring. Understanding the nuances of each step is critical to achieving a high overall yield.

Below is a diagram illustrating the typical synthetic workflow.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Imidazole Ring Formation A 3-Amino-4-nitropyridine (Starting Material) B Step 1: Bromination (NBS or Br2/HOAc) A->B C 5-Bromo-3-amino-4-nitropyridine (Intermediate 1) B->C D Step 2: Reduction (SnCl2/HCl or H2, Pd/C) C->D E 6-Bromo-3,4-diaminopyridine (Key Intermediate) D->E F Step 3: Cyclization (Formic Acid or TEOF) E->F Pivotal Step G This compound (Final Product) F->G H Step 4: Purification (Recrystallization / Chromatography) G->H I Pure Product H->I

Caption: General Synthetic Workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is framed from a researcher's perspective, followed by an in-depth analysis and recommended actions.

Q1: My overall yield is significantly lower than expected (<30%). Which reaction step is the most likely culprit and why?

Answer: A low overall yield in a multi-step synthesis is often due to cumulative losses, but one or two steps are typically the primary contributors. In this specific synthesis, the bromination and cyclization steps are the most critical to optimize.

  • Step 1: Bromination of 3-Amino-4-nitropyridine

    • The Challenge: The pyridine ring is deactivated by the nitro group, making electrophilic bromination challenging. However, the amino group is a strong activator. The interplay between these directing groups can lead to poor regioselectivity or incomplete reactions if conditions are not optimal. Over-bromination to form di-bromo species is also a risk.

    • Causality: Using an overly aggressive brominating agent or high temperatures can lead to side products. Insufficient activation or reaction time will result in a low conversion of your starting material.

    • Solution:

      • Reagent Choice: N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF is often preferred over elemental bromine as it is easier to handle and can provide higher selectivity.[1]

      • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. Monitor the reaction closely using TLC.

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS to ensure full conversion of the starting material without promoting significant di-bromination.

  • Step 3: Cyclization of 6-Bromo-3,4-diaminopyridine

    • The Challenge: This step involves the condensation of the diamine with a one-carbon source, typically formic acid, at high temperatures. Aromatic diamines can be sensitive and may decompose or polymerize under harsh acidic conditions and heat, leading to the formation of intractable tars.

    • Causality: The high temperatures required for dehydrative cyclization can degrade the substrate. The presence of impurities from the previous reduction step can catalyze polymerization.

    • Solution:

      • Purity of Diamine: Ensure the 6-Bromo-3,4-diaminopyridine intermediate is as pure as possible. Purify it by recrystallization or a silica plug if necessary before proceeding.

      • Milder Reagents: Instead of refluxing in concentrated formic acid, consider using triethyl orthoformate (TEOF) with a catalytic amount of p-toluenesulfonic acid (p-TSA). This reaction often proceeds under milder conditions.

      • Dehydrating Agent: The classic Phillips-Ladenburg condensation using polyphosphoric acid (PPA) at elevated temperatures can be effective as PPA acts as both a catalyst and a dehydrating agent, often requiring lower temperatures than formic acid alone.[2]

Q2: After the reduction of the nitro group, my product is a dark, unstable oil that is difficult to purify. What is happening?

Answer: The product of this step, 6-Bromo-3,4-diaminopyridine, is an aromatic diamine. This class of compounds is notoriously susceptible to aerial oxidation, which often results in the formation of highly colored, polymeric impurities.

  • Causality: The two electron-rich amino groups on the pyridine ring make the molecule highly reactive towards oxygen, especially in the presence of trace metals from certain reducing agents (like tin).

  • Recommended Protocol (Tin(II) Chloride Reduction):

    • Dissolve the 5-Bromo-3-amino-4-nitropyridine intermediate in concentrated hydrochloric acid (HCl).

    • Add a solution of Tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise at 0°C to control the exotherm. Typically, 3-4 equivalents are required.

    • After the addition, allow the reaction to stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Carefully basify the reaction mixture with a cold, concentrated solution of NaOH or NH₄OH to a pH > 10. The tin salts will precipitate as tin hydroxide. This step is highly exothermic and must be performed in an ice bath.

    • Extract the aqueous slurry immediately and thoroughly with a suitable organic solvent, such as ethyl acetate or a 9:1 mixture of dichloromethane and isopropanol.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

  • Troubleshooting & Key Insights:

    • Work-up Speed: Do not delay the work-up. Once the reaction is complete, proceed to basification and extraction promptly to minimize air exposure of the free diamine.

    • Inert Atmosphere: For best results, perform the basification and extraction steps under a blanket of nitrogen or argon.

    • Alternative Reducing Agent: Catalytic hydrogenation (H₂, Pd/C) in ethanol or ethyl acetate is a cleaner alternative that avoids metal salt byproducts. However, it requires specialized equipment (hydrogenator) and careful handling of the pyrophoric catalyst.

Q3: My final product is difficult to purify. Column chromatography gives significant streaking and recrystallization fails. What are my options?

Answer: The imidazole and pyridine nitrogens in this compound make it a basic compound. This basicity causes strong interaction with the acidic silanol groups on standard silica gel, leading to poor chromatographic separation (streaking).

  • Causality: The lone pairs on the nitrogen atoms adsorb strongly to silica gel, resulting in slow, uneven elution.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for the active sites on the silica.

      • Recommended Eluent: Dichloromethane/Methanol (e.g., 95:5 to 90:10) + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide. The base will deprotonate the acidic sites on the silica, allowing for sharp, well-defined bands.

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a less acidic stationary phase like neutral or basic alumina.

    • Recrystallization Strategy: Finding the right solvent system is key. The product is likely soluble in polar solvents like DMF, DMSO, and hot alcohols, and less soluble in nonpolar solvents like hexanes or ethers.

      • Try a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a hot, high-boiling polar solvent (e.g., ethanol, isopropanol, or DMF). While hot, slowly add a less polar anti-solvent (e.g., water, ethyl acetate, or tert-butyl methyl ether) until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Data Summary & Key Parameters

The following table summarizes the common issues and provides a quick reference for troubleshooting.

Problem Potential Cause(s) Recommended Solution Key Parameter to Control
Low Bromination Yield Incomplete reaction; formation of side-products.Use NBS in ACN; monitor via TLC.Temperature, Stoichiometry
Unstable Diamine Aerial oxidation of the 3,4-diaminopyridine intermediate.Use inert atmosphere during work-up; rapid extraction after basification.Oxygen exposure, Work-up time
Tarry Cyclization Decomposition of the diamine at high temperatures.Purify diamine before use; use milder reagents like TEOF/p-TSA.Temperature, Purity of Intermediate
Purification Difficulty Basic nature of the product causing streaking on silica gel.Add 1% TEA or NH₄OH to the eluent (DCM/MeOH).pH of the mobile phase

Frequently Asked Questions (FAQs)

Q: What is the best commercially available starting material for this synthesis? A: A common and cost-effective starting point is 3-aminopyridine . This can be nitrated to give 3-amino-4-nitropyridine, which then enters the synthetic sequence outlined above.

Q: Are there any major safety concerns I should be aware of? A: Yes.

  • Brominating agents (NBS, Br₂) are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration using concentrated acids (e.g., H₂SO₄/HNO₃) is highly exothermic and can lead to runaway reactions if not properly controlled with cooling.

  • Catalytic Hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure proper grounding and purging of the reaction vessel.

  • The basification of the tin chloride reaction mixture with concentrated NaOH is extremely exothermic. Perform this step slowly in a robust vessel (e.g., thick-walled beaker) within a large ice bath.

Q: Can this synthesis be scaled up? A: Yes, but careful consideration must be given to heat management, especially during the nitration and the post-reduction basification steps. For large-scale work, catalytic hydrogenation is often preferred over a stoichiometric tin reduction to simplify product isolation and waste disposal.

Q: How should I store the 6-Bromo-3,4-diaminopyridine intermediate? A: As an air-sensitive compound, it should be stored in an amber vial under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer to prevent degradation.

Logical Troubleshooting Workflow

If you are experiencing low yield, use the following decision tree to diagnose the issue.

G Start Low Overall Yield Detected CheckPurity Analyze Purity of Intermediates (NMR, LC-MS) Start->CheckPurity Impure Intermediates Impure CheckPurity->Impure Pure Intermediates Pure CheckPurity->Pure Purify Action: Re-purify problematic intermediate before proceeding. Impure->Purify AnalyzeStep Isolate and Analyze Yield of Each Individual Step Pure->AnalyzeStep Purify->AnalyzeStep BrominationLow Bromination Yield Low? AnalyzeStep->BrominationLow ReductionLow Reduction/Isolation Yield Low? BrominationLow->ReductionLow No Brom_Sol Solution: - Check NBS/Br2 stoichiometry. - Control temperature (start at 0°C). - Monitor by TLC to avoid over/under reaction. BrominationLow->Brom_Sol Yes CyclizationLow Cyclization Yield Low? ReductionLow->CyclizationLow No Red_Sol Solution: - Ensure complete reduction (TLC). - Conduct work-up rapidly under N2. - Extract thoroughly after basification. ReductionLow->Red_Sol Yes Cyc_Sol Solution: - Use highly pure diamine. - Switch to milder conditions (TEOF/p-TSA). - Ensure anhydrous conditions. CyclizationLow->Cyc_Sol Yes End Yield Improved Brom_Sol->End Red_Sol->End Cyc_Sol->End

Caption: A Decision Tree for Troubleshooting Low Yields.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. Available at: [Link][2]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link][3]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link][4]

  • Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). Heterocycles. This source discusses general bromination and cyclization concepts applicable to nitrogen heterocycles.[5]

Sources

Technical Support Center: Bromination of 1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we address common challenges and side reactions encountered during the bromination of 1H-imidazo[4,5-c]pyridine, providing in-depth troubleshooting advice and detailed experimental protocols to enhance the success of your synthetic endeavors.

Introduction to the Bromination of 1H-imidazo[4,5-c]pyridine

The 1H-imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities. The introduction of a bromine atom onto this scaffold provides a valuable handle for further functionalization through cross-coupling reactions, making bromination a critical step in the synthesis of diverse compound libraries.

However, the inherent electronic properties of the 1H-imidazo[4,5-c]pyridine ring system can give rise to several side reactions during bromination. This guide will focus on identifying and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My bromination reaction is producing multiple products, and the yield of my desired mono-brominated product is low. What are the likely side reactions?

Answer:

The most common side reactions during the bromination of 1H-imidazo[4,5-c]pyridine are over-bromination (di- or tri-bromination) and N-bromination . The presence of multiple nitrogen atoms and an electron-rich heterocyclic system makes the molecule susceptible to multiple electrophilic attacks.

  • Over-bromination: The pyridine and imidazole rings are both activated towards electrophilic substitution, although the imidazole ring is generally more reactive. Under harsh reaction conditions or with an excess of the brominating agent, multiple bromine atoms can be added to the ring system. For instance, studies on the related imidazo[4,5-b]pyridin-2-one system have shown that di-halogenation on the pyridine ring can occur.

  • N-bromination: The lone pair of electrons on the nitrogen atoms of the imidazole and pyridine rings can also be attacked by the electrophilic bromine source, leading to the formation of N-bromo species. These intermediates may be unstable and can lead to decomposition or further unwanted reactions. The propensity for N-alkylation in the related imidazo[4,5-b]pyridine system suggests that N-bromination is a plausible side reaction.

FAQ 2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

Answer:

Controlling the regioselectivity and preventing over-bromination is crucial for a successful reaction. Here’s a systematic approach to troubleshoot this issue:

Why it happens:

Over-bromination is typically a result of the high reactivity of the imidazo[4,5-c]pyridine ring system and/or reaction conditions that are too harsh. The initial mono-brominated product may still be sufficiently activated to react with the remaining brominating agent.

How to fix it:

  • Choice of Brominating Agent:

    • Milder Reagents: Switch from aggressive brominating agents like liquid bromine (Br₂) to milder and more selective reagents such as N-Bromosuccinimide (NBS)[1]. NBS is a solid, making it easier to handle and control the stoichiometry.

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with 1.0-1.1 equivalents of the brominating agent and monitor the reaction closely by TLC or LC-MS.

  • Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm the reaction to room temperature. This can help to control the reaction rate and improve selectivity.

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes dampen the reactivity of electrophilic bromine. Consider screening solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.

  • Slow Addition:

    • Add the brominating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

Troubleshooting Workflow for Over-bromination:

Over_Bromination_Troubleshooting Start Over-bromination Observed Step1 Reduce Brominating Agent Stoichiometry (1.0-1.1 eq) Start->Step1 Step2 Lower Reaction Temperature (Start at 0°C or below) Step1->Step2 Step3 Switch to a Milder Brominating Agent (e.g., NBS) Step2->Step3 Step4 Employ Slow Addition of Reagent Step3->Step4 Outcome Improved Mono-bromination Selectivity Step4->Outcome

Caption: A stepwise approach to mitigate over-bromination.

FAQ 3: I suspect N-bromination is occurring in my reaction, leading to decomposition or a complex product mixture. How can I prevent this?

Answer:

N-bromination is a common side reaction for nitrogen-containing heterocycles. The basic nitrogen atoms can compete with the carbon atoms of the ring for the electrophilic bromine.

Why it happens:

The lone pairs of electrons on the nitrogen atoms in both the imidazole and pyridine moieties are nucleophilic. Direct attack on the bromine atom of the brominating agent can lead to the formation of an N-Br bond. This is particularly prevalent with less sterically hindered nitrogens.

How to fix it:

  • Protecting Groups:

    • If feasible, protect the imidazole nitrogen (N-1 or N-3) with a suitable protecting group prior to bromination. Common protecting groups for imidazoles include Boc, Trityl, or a simple alkyl group like methyl. This will prevent electrophilic attack at that nitrogen.

  • Acidic Conditions:

    • Performing the bromination in the presence of a protic acid (e.g., acetic acid) or a Lewis acid can protonate the nitrogen atoms. This protonation reduces the nucleophilicity of the nitrogens, thereby disfavoring N-bromination and promoting C-bromination on the ring.

  • Choice of Reagents:

    • Some brominating reagents have a lower propensity for N-bromination. For example, using a combination of DMSO and HBr can be a mild and effective method for the bromination of heterocycles[2].

Reaction Pathway Visualization: C- vs. N-Bromination

Bromination_Pathways Start 1H-imidazo[4,5-c]pyridine + Br+ C_Bromination C-Bromination (Desired Pathway) Start->C_Bromination Electrophilic Aromatic Substitution N_Bromination N-Bromination (Side Reaction) Start->N_Bromination Nucleophilic Attack by Nitrogen Desired_Product Mono-brominated Product C_Bromination->Desired_Product Side_Product N-Bromo Intermediate (Can lead to decomposition) N_Bromination->Side_Product

Caption: Competing pathways in the bromination of 1H-imidazo[4,5-c]pyridine.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 1H-imidazo[4,5-c]pyridine using NBS

This protocol is designed to favor mono-bromination and minimize side reactions.

Materials:

  • 1H-imidazo[4,5-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated 1H-imidazo[4,5-c]pyridine.

Data Summary Table:

ParameterRecommended ValueRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Equivalents of NBS 1.05 eqMinimizes over-bromination.
Solvent Anhydrous DCMA common solvent for brominations.
Temperature 0 °C to room temperatureControls reaction rate and selectivity.
Reaction Time Monitored by TLC/LC-MSAvoids prolonged reaction times that can lead to side products.

References

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (URL not available)
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. ([Link])

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. PubMed. ([Link])

  • Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. ACS Publications. ([Link])

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. ([Link])

  • Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate. ([Link])

Sources

Technical Support Center: Purification of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 7-Bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges associated with purifying this specific heterocyclic compound. The inherent chemical properties of the imidazopyridine scaffold present unique hurdles that require a systematic and well-understood approach. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a practical question-and-answer format.

I. Foundational Challenges: Understanding the Molecule

Q1: What are the primary chemical properties of this compound that make its purification challenging?

A1: The purification challenges stem directly from the molecule's structure. It is a fused N-heterocycle, possessing both a pyridine ring and an imidazole ring. This combination results in several key characteristics:

  • Basicity: The pyridine nitrogen and the imidazole nitrogens are basic (pKa of pyridine is ~5.2).[1] This basicity is the primary cause of purification difficulties, especially in normal-phase chromatography. The basic lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Polarity and Hydrogen Bonding: The presence of the N-H group in the imidazole ring allows for hydrogen bond donation, while the various nitrogen atoms can act as hydrogen bond acceptors. This contributes to the compound's polarity and can affect its solubility and chromatographic behavior.

  • Potential for Tautomerism: The proton on the imidazole ring can potentially tautomerize between the two imidazole nitrogens, which can sometimes lead to multiple species in solution or on a chromatographic stationary phase, although one tautomer is typically predominant.

These properties often lead to issues such as poor peak shape (tailing) in chromatography, low recovery from silica gel, and difficulty in selecting appropriate recrystallization solvents.

II. Troubleshooting Chromatographic Purification

Column chromatography is a primary tool for purification, but it is often the most problematic for N-heterocycles like this compound.

FAQ: Column Chromatography
Q2: My compound is streaking badly or showing severe tailing on a silica gel TLC plate and column. What is happening and how do I fix it?

A2: This is the most common issue and is caused by the strong, non-ideal interaction between the basic nitrogen atoms of your compound and the acidic silica gel surface.[2] This interaction leads to a non-linear adsorption isotherm, resulting in a "tailing" peak shape where the compound slowly leaches off the column instead of eluting as a sharp band.

Solutions:

  • Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[2]

    • Triethylamine (Et₃N or TEA): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Dichloromethane/Methanol + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Ammonia: For more polar systems, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., Dichloromethane/ (7N NH₃ in MeOH)).

  • Switch the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule's stability, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18) Silica: This is often a superior method for polar, basic compounds.[2] The separation is based on hydrophobicity rather than polar interactions. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the analyte.[3]

Workflow for Troubleshooting Peak Tailing in Normal-Phase Chromatography

G start Start: Peak Tailing Observed on Silica TLC add_tea Add 1% Triethylamine (TEA) to the Eluent start->add_tea check_tlc Re-run TLC Plate add_tea->check_tlc is_fixed Is Tailing Fixed? check_tlc->is_fixed run_column Proceed with Column Chromatography (Eluent + 1% TEA) is_fixed->run_column Yes increase_tea Increase TEA to 2% or Switch to NH3/MeOH is_fixed->increase_tea No end Purification Successful run_column->end is_fixed2 Is Tailing Fixed? increase_tea->is_fixed2 is_fixed2->run_column Yes switch_phase Switch Stationary Phase is_fixed2->switch_phase No alumina Try Neutral or Basic Alumina switch_phase->alumina c18 Try Reversed-Phase (C18) switch_phase->c18

Caption: A logical workflow for systematically resolving peak tailing.

Q3: I have very low recovery of my product after column chromatography. Where did my compound go?

A3: Low recovery is typically due to irreversible adsorption of the compound onto the silica gel. This happens when the interaction is too strong to be overcome by the mobile phase.

Solutions:

  • Pre-treat the Silica: Before loading your column, flush it with your mobile phase containing the basic modifier (e.g., 1% TEA). This "deactivates" the highly acidic sites before your compound is introduced.

  • Avoid Chlorinated Solvents with Amines: While dichloromethane (DCM) is common, it can sometimes form reactive species with amines over long periods, especially on an acidic surface. If you suspect this, consider switching to ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) as your primary solvent.

  • Strip the Column: If you believe your compound is stuck, you can try to "strip" it from the column using a very strong eluent, such as 5-10% methanol in DCM with 2% ammonia. The recovered material may be less pure but confirms the issue is adsorption.

Data Presentation: Recommended Solvent Systems for Chromatography
Stationary PhasePrimary Solvent (Non-polar)Secondary Solvent (Polar)ModifierTarget Rf on TLC
Silica Gel Dichloromethane or Ethyl AcetateMethanol or Ethanol0.5-2% Triethylamine0.25 - 0.35
Neutral Alumina Toluene or Ethyl AcetateEthanolNone typically needed0.30 - 0.40
Reversed-Phase (C18) WaterAcetonitrile or Methanol0.1% Formic Acid or TFAN/A (Gradient Elution)

III. Troubleshooting Recrystallization

Recrystallization is a powerful technique for final purification if a suitable solvent system can be identified.

FAQ: Recrystallization
Q4: I can't find a good single solvent for recrystallization. What should I do?

A4: It is common for compounds to be either too soluble or not soluble enough in a range of common solvents. In this case, a two-solvent (or anti-solvent) system is the ideal approach.[4] The principle is to dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, and then add a "poor" solvent (the anti-solvent) in which it is insoluble, until the solution becomes cloudy (the saturation point).

Recommended Solvent Systems to Screen:

  • Ethanol / Water: Dissolve the crude product in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Allow to cool slowly.

  • Acetone / Hexane: Dissolve in hot acetone and add hexane as the anti-solvent.[4]

  • Toluene / Hexane: Toluene is a good solvent for many aromatic systems. Hexane can be used as the anti-solvent.[4]

Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat with stirring until the solid is completely dissolved.

  • Induce Saturation: While still hot, add the "poor" anti-solvent (e.g., hot water) drop-by-drop until you see the first sign of persistent cloudiness. If you add too much, add a few drops of the good solvent to clarify the solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (or a cold mixture of the two solvents) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Q5: My compound "oils out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound-solvent eutectic). It can also be caused by the presence of impurities that depress the melting point.[2]

Solutions:

  • Cool More Slowly: Ensure the solution is cooling as slowly as possible. Insulating the flask can help.

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the "good" solvent to the hot, oiled-out mixture to redissolve it, then attempt to cool it again.

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[2]

IV. Alternative and Complementary Purification Strategies

Q6: Are there other methods besides chromatography and recrystallization I should consider?

A6: Yes, depending on the nature of the impurities, other techniques can be highly effective.

  • Acid-Base Extraction: This is a powerful workup technique to separate your basic product from non-basic impurities.[5]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become protonated (forming a hydrochloride salt) and move into the aqueous layer.

    • Separate the layers. The non-basic impurities will remain in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 9.

    • Your neutral product will precipitate or can be extracted back into an organic solvent (like ethyl acetate or DCM).

  • Trituration/Washing: If your crude product is a solid and the impurities are significantly more soluble in a particular solvent, you can perform a simple solid wash (trituration). Suspend the crude solid in a solvent that will dissolve the impurities but not the product, stir vigorously for a period, and then filter to collect the purified solid. Hexane or diethyl ether are often good first choices for this.

Diagram: Purification Method Selection Logic

G start Crude Product Mixture is_basic Are impurities non-basic? start->is_basic is_solid Is the crude product a solid? chromatography Use Column Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_basic->is_solid No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes acid_base->is_solid final_purity Assess Final Purity (NMR, LC-MS) chromatography->final_purity triturate Triturate with a non-polar solvent recrystallize->triturate If still impure recrystallize->final_purity triturate->final_purity

Caption: Decision tree for selecting an appropriate purification strategy.

V. References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. [URL: provided via search tool, specific URL not available]

  • BenchChem. (2025). Troubleshooting common issues in substituted pyridine synthesis. [URL: provided via search tool, specific URL not available]

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. [URL: provided via search tool, specific URL not available]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24903730, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • BenchChem. (2025). How to avoid impurities in the synthesis of pyridine-based compounds. [URL: provided via search tool, specific URL not available]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. [URL: provided via search tool, specific URL not available]

  • BenchChem. (2025). Technical Support Center: Recrystallization of 7-Bromo-1-tetralone. [URL: provided via search tool, specific URL not available]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 16(12), 10179–10207. [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Note: This is a general reference for fundamental lab techniques like recrystallization and chromatography, a direct URL to the full text is not available but it is a standard authoritative text.]

Sources

Technical Support Center: Overcoming Poor Solubility of 7-Bromo-1H-imidazo[4,5-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Bromo-1H-imidazo[4,5-c]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor solubility in organic solvents. Our goal is to equip you with the knowledge and practical protocols to ensure the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Why is this compound poorly soluble in many organic solvents?

The limited solubility of this compound in many common organic solvents is multifactorial, stemming from its distinct molecular structure. The planar, rigid fused ring system of the imidazo[4,5-c]pyridine core promotes strong intermolecular π-π stacking interactions in the solid state. Furthermore, the presence of the imidazole N-H proton and the pyridine nitrogen atom allows for the formation of a robust network of intermolecular hydrogen bonds. These strong cohesive forces in the crystal lattice require a significant amount of energy to overcome, a key factor in the dissolution process. This high crystal lattice energy often results in poor solubility in solvents that cannot effectively disrupt these interactions.

What are the initial recommended solvents to try for dissolving this compound?

Based on the polar nature of the imidazo[4,5-c]pyridine ring system, initial efforts should focus on polar aprotic solvents. These solvents possess a high dielectric constant and are effective hydrogen bond acceptors, which can help to solvate the molecule.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO): Often the most effective solvent for this class of compounds due to its high polarity and ability to disrupt intermolecular hydrogen bonds.

  • Dimethylformamide (DMF): Another highly polar aprotic solvent that can be effective.

  • N-Methyl-2-pyrrolidone (NMP): A less common but often powerful solvent for dissolving recalcitrant compounds.

For less polar applications, some solubility may be achieved in:

  • Methanol and Ethanol: These polar protic solvents can engage in hydrogen bonding with the solute, although their lower polarity compared to DMSO and DMF may limit the achievable concentration.

  • Dichloromethane (DCM): While generally less effective for highly polar, crystalline compounds, it can be useful in certain reaction conditions or as part of a co-solvent system.

How can I improve the solubility of this compound using temperature?

For many compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. By supplying thermal energy, you provide the system with the energy required to break the solute-solute and solvent-solvent interactions and facilitate the formation of solute-solvent interactions.

Practical Considerations:

  • Gentle Warming: Start by gently warming the solvent-solute mixture with constant stirring. A temperature of 40-60 °C is a good starting point.

  • Monitor for Degradation: Be cautious, as prolonged exposure to high temperatures can lead to compound degradation. It is advisable to perform a preliminary stability check.

  • Controlled Cooling: If the compound is to be used at a lower temperature, be aware that it may precipitate out of solution upon cooling. Slow, controlled cooling can sometimes result in a supersaturated solution that is kinetically stable for a period.

What are co-solvents and how can they be used to enhance solubility?

A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the overall solvating power of the system. This is a powerful and widely used technique to dissolve poorly soluble compounds. The addition of a co-solvent can modify the polarity, hydrogen bonding capability, and dielectric constant of the solvent mixture, making it more favorable for the solute.

For this compound, a common strategy is to use a highly effective polar aprotic solvent like DMSO as the primary solvent and then add a less polar co-solvent that is miscible with the primary solvent and compatible with the subsequent experimental conditions.

Suggested Co-Solvent Systems:

Primary SolventCo-Solvent OptionsTypical Ratios (v/v)Notes
DMSODichloromethane (DCM)9:1 to 1:1Useful for reactions requiring a less polar environment.
DMSOTetrahydrofuran (THF)9:1 to 1:1Can improve miscibility with other reagents.
DMFAcetonitrile (ACN)9:1 to 1:1May be suitable for chromatographic applications.
MethanolDichloromethane (DCM)VariesOften used in purification steps like column chromatography.
Can pH modification be used to improve the solubility of this compound in organic solvents?

While pH modification is a cornerstone for enhancing aqueous solubility of ionizable compounds, its application in purely organic solvents is less straightforward. However, the basicity of the pyridine and imidazole nitrogen atoms (pKa of the conjugate acid is likely in the range of 4-6) can be exploited.

In protic organic solvents (e.g., alcohols), the addition of a small amount of a strong acid (like HCl or trifluoroacetic acid) can protonate the molecule, forming a salt. This salt form may exhibit significantly different (and potentially higher) solubility in the organic medium compared to the free base. This strategy is often employed to facilitate reactions or purification.

Are there any advanced techniques to overcome persistent solubility issues?

When conventional methods are insufficient, several advanced techniques can be employed:

  • Sonication: The application of ultrasonic energy can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area of the particles exposed to the solvent. This is a physical method that can accelerate the rate of dissolution.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in its amorphous (non-crystalline) state. The amorphous form has a higher free energy and is generally more soluble than its crystalline counterpart. ASDs can be prepared by methods such as spray drying or hot-melt extrusion.

  • Salt Formation: As mentioned under pH modification, forming a salt of the basic this compound can significantly alter its physical properties, including solubility. A systematic salt screening study with various pharmaceutically acceptable acids can identify a salt form with optimal solubility for a given application.

Troubleshooting Guide

Problem: The compound dissolves upon heating but precipitates out of solution upon cooling.

This is a common issue for compounds with high crystal lattice energy. The supersaturated solution formed upon cooling is thermodynamically unstable.

Solutions:

  • Controlled Cooling: Cool the solution very slowly with continuous stirring. This can sometimes maintain a metastable supersaturated state for a longer period.

  • Use of Anti-Solvent: If the goal is to obtain fine particles, a controlled precipitation can be induced by the slow addition of an "anti-solvent" (a solvent in which the compound is insoluble) to the warm, saturated solution.

  • Screen for a More Robust Solvent System: The precipitation indicates that the chosen solvent is not ideal. A systematic screening of other solvents or co-solvent systems is recommended.

Problem: I need a high concentration of the compound for my reaction, but it will not dissolve sufficiently.

Solutions:

  • Slurry Reaction: If complete dissolution is not a prerequisite for the reaction to proceed, running the reaction as a slurry (a heterogeneous mixture of the solid compound in the reaction solvent) can be a viable option. The dissolved portion of the compound will react, and as it is consumed, more of the solid will dissolve to maintain the equilibrium, driving the reaction to completion.

  • Use of Solubilizing Agents: In some cases, the addition of a catalytic amount of a phase-transfer catalyst or a solubilizing agent can enhance the concentration of the dissolved species.

  • Explore Alternative Reaction Conditions: Consider if the reaction can be performed under different conditions where the compound might be more soluble, for example, at a higher temperature in a sealed reaction vessel.

Problem: My compound appears to be degrading in the chosen solvent.

Solutions:

  • Solvent Stability Screening: It is crucial to assess the stability of your compound in the chosen solvent under the intended experimental conditions (e.g., temperature, presence of other reagents). This can be done by dissolving a small amount of the compound and monitoring its purity over time using techniques like HPLC or LC-MS.

  • Avoid Reactive Solvents: Some solvents can be reactive. For example, be cautious with protic solvents at elevated temperatures or in the presence of acidic or basic reagents.

  • Consider Solvent Purity: Impurities in the solvent (e.g., water, peroxides in ethers) can sometimes be the cause of degradation. Using high-purity, anhydrous solvents is recommended.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Weigh 1-2 mg of this compound into several small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, NMP, Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran).

  • Initial Observation: Vortex each vial for 30 seconds and visually inspect for dissolution at room temperature.

  • Heating: For vials where the compound did not fully dissolve, heat them to 50 °C for 10 minutes with intermittent vortexing. Observe for dissolution.

  • Cooling: Allow the heated vials to cool to room temperature and observe for any precipitation.

  • Quantification (Optional): For a more quantitative assessment, the supernatant of the saturated solutions can be carefully removed, diluted, and analyzed by a suitable analytical method (e.g., HPLC-UV) to determine the concentration.

Protocol 2: Co-Solvent System Preparation
  • Primary Dissolution: Dissolve the desired amount of this compound in a minimal amount of the primary solvent (e.g., DMSO) in which it is most soluble.

  • Co-Solvent Addition: Slowly add the co-solvent (e.g., Dichloromethane) dropwise while stirring or vortexing.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the co-solvent up to the desired ratio.

  • Equilibration: Allow the co-solvent mixture to equilibrate for a few minutes before use in the subsequent application.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow A Start: Poorly Soluble This compound B Try Polar Aprotic Solvents (DMSO, DMF, NMP) A->B C Is solubility sufficient? B->C D Try Polar Protic Solvents (Methanol, Ethanol) C->D No J Proceed with Experiment C->J Yes E Is solubility sufficient? D->E F Apply Heat (40-60 °C) E->F No E->J Yes G Does it dissolve? F->G H Use Co-Solvent System (e.g., DMSO/DCM) G->H No K Does it precipitate on cooling? G->K Yes I Consider Advanced Techniques (Sonication, ASD, Salt Formation) H->I If still insufficient H->J I->J K->J No L Use warm or consider slurry K->L Yes L->J Co_Solvency_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Primary Solvent (e.g., DMSO) cluster_2 Co-Solvent (e.g., DCM) cluster_3 Resulting Solution Compound This compound Strong Intermolecular Forces (H-bonding, π-stacking) Solvent1 Polar Aprotic Solvent Disrupts H-bonds Partially Solvates Compound:f1->Solvent1:f0 interacts with Solution Solvated Compound Enhanced Solubility Solvent1:f0->Solution:f0 Solvent2 Less Polar Solvent Modifies overall polarity and solvating environment Solvent2:f0->Solution:f0

Caption: A diagram illustrating how a co-solvent system enhances the solubility of this compound.

References

  • PubChem Compound Summary for CID 24903730, 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 929634, 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 14089255, this compound. National Center for Biotechnology Information. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. [Link]

  • Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. PubMed. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]

  • 7-Bromo-1-methyl-1H-imidazo(4,5-c)pyridine. ChemSrc. [Link]

  • 3H-Imidazo[4,5-c]pyridine - Solubility of Things. Solubility of Things. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Center for Biotechnology Information. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • Heterocycles in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Royal Society of Chemistry. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Haloalkanes and Haloarenes. NCERT. [Link]

  • PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]

  • Techniques For Increasing Solubility: A Review Of Conventional And New Strategies. ResearchGate. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr. [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • How to dissolve a poorly soluble drug?. ResearchGate. [Link]

  • Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]

  • Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]

  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. National Center for Biotechnology Information. [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI. [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study. ResearchGate. [Link]

  • Solubility enhancement by cosolvent | Physical Lab | Exp. 3. YouTube. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. IJCRT.org. [Link]

  • Downstream processing of amorphous solid dispersions into tablets. GSC Online Press. [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. [Link]

  • Solvent and catalyst free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. National Center for Biotechnology Information. [Link]

  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • CAS: 90993-26-3 Name: Imidazo[4,5-c]pyridine, 7-bromo- (7CI,9CI). Aribo Biotechnology. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. [Link]

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst Optimization Division

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-Bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable heterocyclic scaffold. The inherent electronic properties and coordination potential of N-heterocycles like imidazopyridines can present unique obstacles. This document provides in-depth troubleshooting advice and systematic optimization protocols to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not showing any product formation. What is the most likely cause?

A: The most common issue with N-heterocyclic substrates like this compound is catalyst deactivation. The nitrogen lone pairs on your substrate can coordinate strongly to the palladium center, acting as a catalyst poison and halting the catalytic cycle. To overcome this, you should start by using a pre-formed catalyst (precatalyst) with a bulky, electron-rich phosphine ligand. These ligands protect the palladium center and promote the desired catalytic steps over inhibitory substrate binding.[1][2]

Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A: A robust starting point is crucial. While every specific coupling partner will require fine-tuning, a reliable set of initial conditions provides a solid foundation. We recommend starting with a modern catalyst system known for its high activity with heteroaryl halides.[3][4]

ComponentRecommendationRationale
Palladium Source G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) species and reduces sensitivity to air/moisture.[2]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphines accelerate oxidative addition and reductive elimination, crucial for challenging substrates.[5]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is often a good balance of reactivity and cost.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OA polar aprotic solvent is generally preferred to aid solubility of the base and boronic acid species.[7]
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction, but monitor for decomposition.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[8]

Q3: For a Buchwald-Hartwig amination, what base should I choose?

A: Base selection is critical in C-N couplings. For aryl bromides, a strong, non-nucleophilic base is required to deprotonate the amine or amine-palladium complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[9][10] LHMDS can be particularly useful for unprotected N-H containing heterocycles as it is less prone to side reactions compared to alkoxides.[10]

Q4: Why am I observing a black precipitate (palladium black) in my reaction flask?

A: The formation of palladium black indicates catalyst decomposition. This occurs when the active Pd(0) species aggregates into inactive metallic palladium.[11][12] This is often caused by:

  • Ligand Dissociation: The supporting ligand detaches from the palladium, leaving it unprotected.

  • Insufficient Ligand: The ligand-to-palladium ratio is too low.

  • High Temperatures: Can accelerate decomposition pathways.

To mitigate this, ensure you are using a sufficient excess of a sterically demanding ligand (a 1.1-1.5:1 ligand-to-palladium ratio is common when not using a precatalyst) or switch to a more stable precatalyst system.[2] N-Heterocyclic Carbene (NHC) ligands are also known to form very strong bonds with palladium, offering high thermal stability.[13][14]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a logical, step-by-step manner.

Problem: Low or No Conversion

This is the most frequent issue. Use the following workflow to diagnose the underlying cause.

G start Problem: Low or No Conversion cause1 Potential Cause: Catalyst Deactivation start->cause1 cause2 Potential Cause: Poor Oxidative Addition start->cause2 cause3 Potential Cause: Ineffective Transmetalation (Suzuki Coupling) start->cause3 cause4 Potential Cause: Poor Reagent Quality start->cause4 sol1 Solution: 1. Use bulky, electron-rich ligands (XPhos, SPhos). 2. Switch to a Buchwald G3/G4 or NHC-Pd precatalyst. 3. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). cause1->sol1 sol2 Solution: 1. Screen more electron-rich ligands (e.g., tBuXPhos). 2. Increase reaction temperature in 10 °C increments. 3. Ensure Pd(II) source is properly reduced to active Pd(0). cause2->sol2 sol3 Solution: 1. Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure adequate water content in solvent mixture (e.g., 10:1 organic:water). 3. Switch from boronic acid to a more reactive boronate ester (e.g., MIDA or pinacol). cause3->sol3 sol4 Solution: 1. Check purity of this compound. 2. Use fresh, high-purity boronic acid/amine. 3. Use anhydrous, degassed solvents. cause4->sol4

Caption: Troubleshooting workflow for low conversion.
Problem: Significant Side Product Formation

The appearance of unexpected products points to specific competing reaction pathways.

  • Side Product: Protodebromination (Replacement of -Br with -H)

    • Plausible Cause: This often occurs when the oxidative addition is slow, allowing for competing pathways. It can also be caused by trace water reacting with organometallic intermediates or by β-hydride elimination from certain coupling partners.

    • Recommended Solution:

      • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

      • Optimize Base: Switch to a non-hydroxide base like K₃PO₄ or CsF.

      • Accelerate the Main Reaction: Employ a more active catalyst system (e.g., a more electron-rich ligand) to ensure the desired cross-coupling outcompetes the debromination pathway.[2]

  • Side Product: Homocoupling of Boronic Acid (Ar-Ar)

    • Plausible Cause: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, especially under basic conditions.[6][8]

    • Recommended Solution:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. A minimum of three vacuum/inert gas cycles is recommended.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout.

      • Use Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst avoids the need for an in-situ reduction step from Pd(II), which can sometimes contribute to side reactions.[8]

Key Parameter Optimization: Experimental Protocols

A systematic, one-variable-at-a-time screening approach is the most efficient path to an optimized reaction.

Protocol 1: Ligand Screening

The choice of ligand is arguably the most critical factor in the success of cross-coupling with heteroaryl halides.[3][4] This protocol outlines a parallel screening approach.

Objective: Identify the optimal phosphine or NHC ligand for the desired transformation.

Methodology:

  • Setup: Arrange an array of reaction vials (e.g., in a heating block).

  • Reagents (per vial):

    • This compound (1.0 equiv)

    • Coupling Partner (e.g., Phenylboronic Acid) (1.2-1.5 equiv)

    • Pd Source (e.g., Pd₂(dba)₃, 2 mol% Pd)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., Dioxane/H₂O 10:1)

  • Ligand Addition: To each vial, add a different ligand (4.4 mol%). Screen a diverse set:

    • Buchwald Biarylphosphines: XPhos, SPhos, RuPhos (generally excellent for heteroaryls).

    • Diphosphine: dppf (a classic, but often less effective for this substrate type).

    • N-Heterocyclic Carbene (NHC): Use an IPr-based PEPPSI precatalyst as an alternative to the Pd/ligand mixture.[13]

  • Reaction: Seal vials under an inert atmosphere, heat to the desired temperature (e.g., 100 °C), and stir for a set time (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze each by LC-MS or ¹H NMR with an internal standard to determine the percent conversion and yield of the desired product.

Protocol 2: Base and Solvent Screening

The interplay between the base and solvent significantly impacts reaction rates and outcomes by affecting solubility and the rate of transmetalation.[6][7][15]

Objective: Determine the optimal base-solvent combination.

Methodology:

  • Setup: Use the best catalyst/ligand system identified in Protocol 1.

  • Matrix Screening: Set up a grid of reactions to test different bases against different solvents.

    • Bases to Screen: K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBu (for C-N coupling).

    • Solvents to Screen: 1,4-Dioxane, Toluene, THF, DMF (with appropriate aqueous co-solvent for Suzuki reactions).

  • Reaction & Analysis: Follow the same procedure as in Protocol 1 for reaction setup, execution, and analysis.

  • Interpretation: Identify the combination that provides the highest yield with the fewest side products. Note that highly polar solvents like DMF can sometimes change reaction selectivity or catalyst behavior.[15]

Visualizing the Catalytic Cycle

Understanding the fundamental mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Each step presents a potential bottleneck that can be addressed through optimization.

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex [L₂PdII(Ar)(OR)] oa_complex->trans_complex Base, -X⁻ trans_label Transmetalation re_complex L₂PdII(Ar)(Ar') trans_complex->re_complex Ar'-B(OR)₂ re_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

By methodically addressing potential points of failure—from catalyst deactivation to suboptimal reaction conditions—you can significantly improve the success rate for the cross-coupling of this compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Flubacher, D., & Rilatt, I. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Smith, R. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872.
  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Cross-Coupling of Hetero
  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2021).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Schoenebeck, F., et al. (2020).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. (n.d.). ResearchGate.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). PMC - NIH.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PMC - PubMed Central.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). NIH.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). IntechOpen.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. (n.d.). Benchchem.
  • Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2768-813.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Optimization in reaction conditions for Suzuki coupling reactions... (n.d.). ResearchGate.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (2007).
  • Inside Back Cover: Palladium(II) Complexes with Small N-Heterocyclic Carbene Ligands as Highly Active Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction (ChemCatChem 5/2013). (2013).

Sources

Technical Support Center: Regioselective Alkylation of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective alkylation of 7-Bromo-1H-imidazo[4,5-c]pyridine. The formation of N-isomer mixtures is a common hurdle in the synthesis of imidazopyridine derivatives, leading to complex purification processes and reduced yields of the desired product. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve predictable and high-yielding reactions.

Troubleshooting Guide: Optimizing for a Single N-Isomer

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My alkylation reaction is producing a nearly inseparable mixture of N-1 and N-3 isomers. What are the primary factors I should investigate to improve regioselectivity?

A1: Achieving high regioselectivity in the alkylation of imidazo[4,5-c]pyridines is a classic challenge rooted in the molecule's electronic structure. The core issue is the existence of two rapidly equilibrating tautomers, which present two distinct nitrogen atoms for alkylation. To control the outcome, you must manipulate the reaction environment to favor the formation of one isomer over the other.

The key pillars to investigate are: (1) Reaction Conditions (Base & Solvent) , (2) Steric and Electronic Properties of the Alkylating Agent , and (3) Protecting Group Strategies for definitive control.

The choice of base and solvent dictates the nature of the nucleophile in the reaction—whether it's a partially charged nitrogen on a neutral tautomer or a fully formed anion. This is often the most effective first step in optimization.

  • Mechanism Insight: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will fully deprotonate the imidazole ring. This creates a single, delocalized anion. The subsequent alkylation site is then determined by the inherent electronic and steric properties of this anion. In contrast, weaker bases like potassium carbonate (K₂CO₃) may only partially deprotonate the substrate, meaning the alkylating agent reacts with the equilibrium mixture of neutral tautomers.[1]

  • Practical Recommendations:

    • For the N-1 Isomer (Kinetic Control): Often, using a weaker base (e.g., K₂CO₃, Cs₂CO₃) at lower temperatures can favor the kinetically preferred product. The N-1 position is generally considered more nucleophilic and less sterically hindered by the adjacent pyridine ring.

    • For the N-3 Isomer (Thermodynamic Control): Employing a strong base like NaH at room temperature or slightly elevated temperatures can favor the formation of the more thermodynamically stable product.

Condition Base Solvent Typical Outcome Rationale
Kinetic K₂CO₃, Cs₂CO₃DMF, AcetonitrileOften favors the N-1 isomerReaction proceeds through the more nucleophilic nitrogen of the neutral tautomers at lower energy.
Thermodynamic NaH, LiHMDSTHF, DioxaneCan favor the N-3 isomerFull deprotonation forms an anion; alkylation occurs at the site leading to the most stable final product.

The electrophile's structure can significantly influence the reaction's regioselectivity.

  • Steric Hindrance: A bulky alkylating agent (e.g., isopropyl iodide, benzyl bromide) will preferentially attack the less sterically encumbered nitrogen atom. For the this compound core, the N-1 position is generally more accessible than the N-3 position, which is flanked by the fused pyridine ring.

  • Hard and Soft Acid-Base (HSAB) Theory: While a subtler effect, the "hardness" of the electrophile can play a role. The two imidazole nitrogens have different electronic environments. Hard electrophiles (e.g., dimethyl sulfate) may prefer the harder nitrogen center, while softer electrophiles (e.g., methyl iodide) may favor the softer one. This requires careful experimental evaluation.

When reaction conditions alone do not provide sufficient selectivity, a protecting group strategy offers a definitive, albeit longer, route to a single isomer.

G cluster_0 Protecting Group Workflow Start 7-Bromo-1H-imidazo [4,5-c]pyridine Protect Protect N-1 (e.g., SEM-Cl) Start->Protect 1. Protection Alkylate Alkylate N-3 (Base, R-X) Protect->Alkylate 2. Alkylation Deprotect Deprotect N-1 (e.g., TBAF) Alkylate->Deprotect 3. Deprotection Product Pure N-3 Isomer Deprotect->Product G cluster_products node1 N-1 Tautomer node2 N-3 Tautomer node1->node2 node3 N-1 Alkylated Product node1->node3 + R-X node4 N-3 Alkylated Product node2->node4 + R-X

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 7-Bromo-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 7-Bromo-1H-imidazo[4,5-c]pyridine and its derivatives. This class of heterocyclic compounds holds significant promise in drug discovery, often targeting kinases and other key cellular proteins. However, a common hurdle in the development of these molecules is achieving sufficient cell permeability to elicit a biological response. Low intracellular concentration is a frequent cause of poor performance in cell-based assays, leading to misinterpretation of a compound's true potency.

This guide is structured as an interactive troubleshooting workflow. It will walk you through a logical sequence of questions and experimental steps to diagnose and resolve permeability issues, ensuring your research stays on track.

Initial Diagnosis: Is Low Permeability the Real Culprit?

Before diving into complex permeability assays, it's crucial to rule out other factors that can mimic poor cell entry.

Q1: My this compound derivative shows high potency in a biochemical (e.g., enzyme) assay but is inactive in my cell-based assay. Is this automatically a permeability issue?

Not necessarily. While permeability is a primary suspect, other factors could be at play. Before proceeding, consider the following:

  • Aqueous Solubility: Has the compound precipitated out of the cell culture medium? Poorly soluble compounds can lead to erroneously low activity.[1][2] Even compounds dissolved in DMSO can precipitate when diluted into an aqueous buffer, leading to a lower effective concentration.[1][3]

  • Cell Health: Did the compound exhibit cytotoxicity at the tested concentrations? A toxic compound can disrupt cellular processes, masking any specific inhibitory effects. Always run a concurrent cytotoxicity assay (e.g., MTT, CellTiter-Glo®).

  • Compound Stability: Is the compound stable in the cell culture medium for the duration of the experiment? It could be metabolized by extracellular enzymes or react with components in the medium.

  • On-Target Engagement in Cells: Can you confirm the compound is not reaching its intracellular target? If a downstream marker of target engagement is unaffected, it strengthens the case for a permeability problem.

dot graph TD { A[Low Activity in Cell-Based Assay] --> B{Is Compound Soluble in Media?}; B -->|Yes| C{Is the Cell Line Healthy?}; B -->|No| D[Address Solubility Issues]; C -->|Yes| E{Is the Compound a Substrate for Efflux Pumps?}; C -->|No| F[Determine Cytotoxicity (CC50)]; E -->|Yes| G[Perform Bidirectional Permeability Assay]; E -->|No| H[Perform Passive Permeability Assay (PAMPA)]; style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,fontcolor:#202124 style D fill:#EA4335,stroke:#5F6368,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#5F6368,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#5F6368,fontcolor:#202124 style G fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#5F6368,fontcolor:#FFFFFF } caption: Initial troubleshooting workflow.

Investigating Physicochemical Properties

The inherent chemical nature of your molecule is the foundation of its ability to cross the cell membrane. The imidazo[4,5-c]pyridine core is relatively rigid and planar, and substitutions can dramatically alter its properties.

Q2: What key physicochemical properties of my derivative should I evaluate?

Focus on the principles outlined by Lipinski's Rule of Five, which provides a guideline for predicting oral bioavailability and, by extension, cell permeability.[4][5][6]

PropertyLipinski's GuidelineImplication for Imidazo[4,5-c]pyridines
Molecular Weight (MW) < 500 DaThe core is small, but large R-group substitutions can easily exceed this limit.
LogP (Lipophilicity) < 5The bromo- group increases lipophilicity. A balance is key; too low and it won't enter the membrane, too high and it may get stuck or have poor solubility.
H-Bond Donors ≤ 5The core has one H-bond donor on the imidazole nitrogen. Amine or hydroxyl substitutions add to this count.
H-Bond Acceptors ≤ 10The pyridine and imidazole nitrogens are acceptors. Carbonyls and other heteroatoms in R-groups increase this number.

Actionable Step: Calculate these properties for your derivative. If you have multiple violations of Lipinski's rules, poor passive diffusion is highly likely.[7][8]

Q3: My compound has poor aqueous solubility. How can I test if this is limiting my cell-based assay results?

Poor solubility is a major barrier.[1][9] A compound that isn't dissolved cannot cross the cell membrane.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method assesses precipitation as a compound is introduced from a DMSO stock into an aqueous buffer.[1]

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Create a serial dilution of your compound in DMSO in a 96-well plate.

  • Assay: In a clear 96-well plate, add phosphate-buffered saline (PBS), pH 7.4.

  • Measurement: Using a plate reader, transfer a small volume of the DMSO stock into the PBS-containing wells to achieve the final desired concentration (typically keeping final DMSO <1%).

  • Analysis: Measure the turbidity (absorbance at ~620 nm) immediately and after a set incubation period (e.g., 2 hours). A sharp increase in absorbance indicates precipitation.[2]

  • Interpretation: The concentration at which precipitation occurs is your kinetic solubility limit. If this limit is below your effective concentration (EC50) in the cell-based assay, solubility is likely a confounding factor.[1]

Assessing Biological Barriers: Passive vs. Active Transport

Once physicochemical properties are understood, the next step is to experimentally measure permeability and determine the mechanism of transport.

Q4: How can I distinguish between poor passive diffusion and active removal by the cell (efflux)?

The most effective way is to use two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based model like Caco-2. Comparing results from both can be highly diagnostic.[10][11]

  • PAMPA: Measures only passive diffusion across an artificial lipid membrane. It is fast, inexpensive, and tells you about the molecule's intrinsic ability to cross a lipid bilayer.[11][12]

  • Caco-2 Assay: Uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express efflux transporters (like P-glycoprotein), thus modeling the human intestinal barrier.[10][13][14] This assay measures both passive diffusion and active transport.[15]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption: Diagnostic workflow comparing PAMPA and Caco-2 results.

Q5: My derivative is likely a substrate for an efflux pump like P-glycoprotein (P-gp). How do I confirm this and what can I do?

Many heterocyclic compounds are substrates for P-gp (also known as MDR1 or ABCB1), an ATP-dependent efflux pump that actively removes substances from the cell, reducing their intracellular concentration and efficacy.[16][17][18]

Experimental Protocol: Bidirectional Caco-2 Assay with P-gp Inhibitor

This is the gold standard for identifying efflux pump substrates.[10][15]

  • Culture Cells: Grow Caco-2 cells on semi-permeable Transwell™ inserts for ~21 days until a differentiated, polarized monolayer with tight junctions is formed.[10][15]

  • Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. Include a low-permeability marker like Lucifer Yellow in the assay.[14]

  • Perform Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the compound to the top (apical) chamber and measure its appearance in the bottom (basolateral) chamber over time. This mimics gut absorption.

    • Basolateral to Apical (B→A): Add the compound to the bottom chamber and measure its appearance in the top chamber. This measures active efflux.

  • Include Inhibitor: Run parallel experiments where a known P-gp inhibitor (e.g., Verapamil, Tariquidar) is added to both chambers along with your compound.[15][16]

  • Quantify: Use LC-MS/MS to accurately measure the concentration of your compound in the donor and receiver chambers at each time point.

  • Calculate and Interpret:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

    • An ER > 2 suggests the compound is a substrate for active efflux. [10][15]

    • If the ER decreases significantly in the presence of the P-gp inhibitor and the A→B permeability increases, you have confirmed it is a P-gp substrate.

Strategies for Enhancement

If you've confirmed that low permeability is the issue, several strategies can be employed to improve the intracellular concentration of your compound.

Q6: I've confirmed my compound has poor passive permeability. What chemical modifications can I make?
  • Reduce H-Bonding: The N-H on the imidazole is a key hydrogen bond donor. N-methylation or ethylation can cap this donor, often improving permeability. However, this can also impact target binding, so it must be tested empirically.

  • Optimize Lipophilicity (LogP): If LogP is too low, add small, lipophilic groups. If LogP is too high, consider adding a small polar group. The goal is a LogP between 1 and 3 for a good balance of solubility and permeability.

  • Reduce Planarity/Increase 3D Shape: The flat, aromatic nature of the core can sometimes be detrimental. Adding substituents that disrupt planarity can improve solubility and permeability.

  • Amide-to-Ester Substitution: If your derivatives contain external amide bonds, converting them to esters can reduce the hydrogen bond donor count and improve permeability, though this may introduce stability liabilities with intracellular esterases.[19]

Q7: My compound is an efflux substrate. What are my options?
  • Structural Modification: The most robust solution is to design the molecule to evade transporter recognition. This is a complex medicinal chemistry challenge, often involving subtle changes to the molecule's shape and charge distribution.

  • Formulation Strategies: For in vivo applications, co-formulating the drug with an inhibitor of the efflux pump can be a viable strategy.[17]

  • Use of Permeation Enhancers: In some cases, excipients can be used to improve absorption. Options include lipids, surfactants, or complexation agents like cyclodextrins.[20][21][22] These strategies are typically more relevant for formulation development than for initial in vitro screening.[20][23]

References
  • Time in Pasuruan, ID. Google Search.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 14(10), 3858-3886. [Link]

  • Singh, A., & Worku, Z. A. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 106(12), 3435-3449. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Kumar, S., & Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]

  • Neuhoff, S., et al. (2013). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology, vol 945. Humana Press. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • What is Lipinski's Rule of 5? AZoLifeSciences. [Link]

  • Lipinski´s Rule of 5. PharmaInformatic. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]

  • Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. Angewandte Chemie International Edition, 61(34), e202205566. [Link]

  • Crivori, P., et al. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Biomolecular Screening, 11(5), 443-451. [Link]

  • Crivori, P., et al. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Biomolecular Screening, 11(5), 443-451. [Link]

  • Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. PubChem. [Link]

  • Di, L., & Kerns, E. H. (2006). Aqueous Solubility in Discovery, Chemistry, and Assay Changes. Current Pharmaceutical Design, 12(20), 2533-2550. [Link]

  • DeGoey, D. A., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(1), 134-156. [Link]

  • G. A. Papaioannou, et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 837–841. [Link]

  • Daniels, D. S., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 10(1), 81-86. [Link]

  • Qian, Z., et al. (2016). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology, 1494, 159-170. [Link]

  • Nelson, C. D., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences, 22(24), 13327. [Link]

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139. [Link]

  • Sanchez-Vicente, A., et al. (2024). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Molecules, 29(2), 346. [Link]

  • The mechanism of drug import and efflux through P-gp efflux pump. ResearchGate. [Link]

  • Varma, M. V., & S. B. Panchagnula, R. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Current Drug Targets, 14(2), 159-175. [Link]

  • Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 4, 41. [Link]

  • Gillespie, J. R., et al. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 4(10), 1494-1509. [Link]

  • Cosquer, A., et al. (2010). Synthesis and Modulation Properties of imidazo[4,5-b]pyridin-7-one and indazole-4,7-dione Derivatives Towards the Cryptosporidium Parvum CpABC3 Transporter. European Journal of Medicinal Chemistry, 45(11), 5143-5152. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 7-Bromo-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-Bromo-1H-imidazo[4,5-c]pyridine analogs. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the metabolic stability of this chemical series. As Senior Application Scientists, we have structured this resource to move from foundational knowledge to practical troubleshooting and detailed experimental design, ensuring you can navigate the complexities of your drug development program with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolism of the imidazo[4,5-c]pyridine scaffold.

Q1: What are the primary metabolic pathways for this compound and its analogs?

A1: The metabolism of imidazopyridine scaffolds is primarily driven by two major enzyme families: Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO).[1][2][3]

  • Cytochrome P450 (CYP450) Enzymes: These are the most common culprits in Phase I metabolism.[4][5][6] For electron-rich heterocyclic systems like imidazopyridines, CYP-mediated oxidation is a primary clearance pathway.[7] This can lead to hydroxylation on the pyridine or imidazole ring, or on attached substituents. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the analog's structure.[8]

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocycles.[1][2] It catalyzes the oxidation of electron-deficient positions on the heterocyclic ring.[9] For the imidazo[4,5-c]pyridine core, AO can be a significant, and sometimes dominant, metabolic pathway, especially if CYP-mediated routes have been blocked.[3][9]

Q2: Why is metabolic stability a particular focus for this chemical series?

A2: High metabolic clearance is a common challenge for nitrogen-containing heterocyclic drugs, leading to poor pharmacokinetic profiles (e.g., low oral bioavailability, short half-life).[7][10] The imidazo[4,5-c]pyridine core, being electron-rich and containing multiple potential sites for enzymatic attack, is susceptible to rapid metabolism.[7][8] The 7-bromo substituent, while potentially useful for potency or selectivity, can also influence the electronic properties of the ring system, potentially impacting sites of metabolism. Proactively addressing metabolic stability allows medicinal chemists to focus their efforts on compounds with a higher probability of success in clinical development.[10][11]

Q3: What are the most common strategies to enhance the metabolic stability of these analogs?

A3: A multi-pronged approach is typically required. Strategies are aimed at either blocking or shielding metabolic "hotspots" or modulating the electronic properties of the molecule to make it less susceptible to enzymatic attack.[10][11]

  • Blocking Labile Sites: If a specific site of metabolism is identified (e.g., via metabolite identification studies), it can be "blocked." A common strategy is the introduction of a fluorine atom or a methyl group at or adjacent to the labile position.[8][10] This can sterically hinder the enzyme's access or alter the electronics to disfavor oxidation.

  • Electronic Modulation: The susceptibility of a heterocycle to oxidation is related to its electron density.[7] Replacing an electron-rich ring with a more electron-deficient one (e.g., substituting a phenyl ring with a pyridine) or adding electron-withdrawing groups can decrease the rate of CYP450-mediated metabolism.[7]

  • Scaffold Hopping/Ring Modification: Sometimes, minor modifications are insufficient. In these cases, altering the core heterocycle itself—for instance, by changing the number or position of nitrogen atoms—can fundamentally change the metabolic profile.[7] This can be an effective way to mitigate AO-mediated metabolism.[9]

  • Steric Shielding: Introducing bulky substituents near a metabolically vulnerable position can physically block the metabolic enzyme from accessing that site.[8]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your in vitro metabolism experiments.

Q4: My compound shows unexpectedly high clearance in a human liver microsomal (HLM) stability assay. What are my next steps?

A4: High clearance in HLM is a common but addressable issue. A systematic approach is needed to identify the cause and formulate a solution.

Step 1: Confirm the Result and Rule Out Artifacts. First, ensure the result is not due to experimental error. Check for issues like inaccurate pipetting, improper storage of microsomes (which can lead to loss of activity), or analytical interference.[12] A critical control is to run the incubation without the NADPH regenerating system.[13][14] If degradation persists in the absence of NADPH, it points towards chemical instability in the buffer, degradation by other enzymes present in microsomes (like esterases), or non-specific binding to the labware.[14]

Step 2: Identify the Primary Metabolic Pathway. The next crucial step is to determine if the metabolism is CYP-mediated, AO-mediated, or both.

  • CYP450 Involvement: Run the assay with a potent, broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT). A significant reduction in clearance in the presence of 1-ABT strongly suggests CYP-mediated metabolism.

  • Aldehyde Oxidase (AO) Involvement: Run a parallel assay using human liver S9 fraction or cytosol, as AO is a cytosolic enzyme.[9] If high clearance is observed in cytosol (which lacks CYPs) but not in microsomes (which have low AO activity), AO is the likely culprit. The use of a known AO inhibitor, such as hydralazine, can further confirm this.[1]

Step 3: Pinpoint the "Soft Spot." Once the major metabolic pathway is known, perform a metabolite identification study using LC-MS/MS.[15] This will help identify the structure of the major metabolites, revealing the specific site(s) on the molecule that are being modified (e.g., which atom is being hydroxylated).[15][16] This information is invaluable for guiding the next round of chemical synthesis to block that specific "soft spot."

Below is a decision-making workflow for this troubleshooting scenario.

G start High Clearance Observed in HLM Assay check_nadph Run Assay without NADPH Cofactor start->check_nadph degradation_persists Significant Degradation Persists? check_nadph->degradation_persists no_degradation Degradation is NADPH-Dependent degradation_persists->no_degradation No investigate_stability Investigate Chemical Instability / Non-specific Binding degradation_persists->investigate_stability Yes run_cyp_inhibitor Run Assay with Pan-CYP Inhibitor (e.g., 1-ABT) no_degradation->run_cyp_inhibitor clearance_reduced Clearance Significantly Reduced? run_cyp_inhibitor->clearance_reduced cyp_pathway Primary Pathway is CYP-mediated clearance_reduced->cyp_pathway Yes run_ao_assay Run Assay in Liver Cytosol +/- AO Inhibitor clearance_reduced->run_ao_assay No met_id Perform Metabolite ID Study to Locate Metabolic Hotspot cyp_pathway->met_id ao_pathway Primary Pathway is AO-mediated run_ao_assay->ao_pathway ao_pathway->met_id design_analogs Design New Analogs to Block/Shield Hotspot met_id->design_analogs

Fig 1. Troubleshooting workflow for high metabolic clearance.

Q5: My results from the microsomal stability assay are not reproducible. What should I check?

A5: Reproducibility issues often stem from subtle variations in protocol execution. Here is a checklist of common sources of variability:

  • Microsome Handling: Liver microsomes are sensitive. Ensure they are thawed rapidly at 37°C and immediately placed on ice.[17] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[18] Confirm the protein concentration is consistent across experiments.[13]

  • Reagent Preparation: Prepare the NADPH regenerating system fresh for each experiment.[19] Old or improperly stored cofactors will result in lower metabolic activity.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for the test compound and internal standard. In multi-well plates, ensure thorough mixing after adding reagents to avoid concentration gradients.

  • Incubation Conditions: Verify that the incubator temperature is precisely 37°C and that there is consistent agitation to keep the microsomes in suspension.[20]

  • Reaction Quenching: The termination step must be rapid and complete. Adding ice-cold acetonitrile or methanol containing an internal standard should immediately stop the enzymatic reaction and precipitate proteins effectively.[19]

  • Controls: Always include positive control compounds with known metabolic rates (e.g., one high-turnover and one low-turnover compound).[13] Consistent results for these controls validate the assay's performance on a given day.

Q6: I suspect my compound is unstable in the assay buffer or adsorbs to the labware. How can I test for this?

A6: This is a crucial control experiment. To assess non-enzymatic degradation and loss, set up control incubations that contain all components except the active enzyme system.

  • Chemical Stability Control: Incubate your compound in the reaction buffer at 37°C without any microsomes or NADPH. Sample at the same time points as your main experiment. A decrease in concentration over time indicates chemical instability in the buffer.[14]

  • Adsorption Control: Perform an incubation with heat-inactivated microsomes (and NADPH). Heat-inactivated microsomes will not metabolize the compound but will present the same protein and lipid environment. A rapid drop in concentration at the zero-minute time point compared to a buffer-only sample suggests non-specific binding to the microsomal proteins or lipids. Using low-retention plasticware can also help mitigate adsorption to plates and tips.[14]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolic degradation (intrinsic clearance) of a this compound analog when incubated with liver microsomes.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Liver Microsomes (Human, Rat, etc.): Pooled, from a commercial supplier.[19]

  • 0.1 M Phosphate Buffer (pH 7.4).[20]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19][20]

  • Termination Solution: Ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar but stable compound).

  • 96-well plates, low-retention plasticware.

  • Incubator/shaker set to 37°C.

  • Centrifuge for plates.

  • LC-MS/MS system for analysis.[19]

Workflow Diagram:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Analysis prep_compound Prepare Test Compound Dilutions pre_incubate Pre-incubate Compound + Microsomes at 37°C (5 min) prep_compound->pre_incubate prep_microsomes Thaw & Dilute Microsomes in Buffer prep_microsomes->pre_incubate prep_nadph Prepare Fresh NADPH System start_reaction Initiate Reaction by Adding NADPH System prep_nadph->start_reaction pre_incubate->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking time_points At Time Points (0, 5, 15, 30, 60 min) incubate_shaking->time_points quench Quench Reaction with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Fig 2. Workflow for the microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare a working solution of your test compound (e.g., 100 µM) by diluting the 10 mM DMSO stock in buffer. The final concentration in the incubation should be low (typically 1 µM) to be under Km conditions, and the final DMSO concentration should be <0.5%.[13]

    • On ice, thaw and dilute the liver microsomes in 0.1 M phosphate buffer to a working concentration (e.g., 1 mg/mL). The final protein concentration in the assay is typically 0.5 mg/mL.[13][21]

  • Incubation Setup (96-well plate):

    • Add the diluted microsome solution and the test compound solution to each well.

    • Include control wells:

      • T=0 Control: To be stopped immediately after adding NADPH.

      • No-Cofactor Control: Add buffer instead of the NADPH system to check for non-NADPH-dependent degradation.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and enzymes to reach thermal equilibrium.

  • Initiate Reaction:

    • Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No-Cofactor" controls.[19]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of the ice-cold acetonitrile/internal standard solution.[13][21]

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[19]

    • Carefully transfer the supernatant to a new plate for analysis.

  • Analysis and Data Processing:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[21]

Data Interpretation

The primary outputs of this assay are the half-life (t½) and intrinsic clearance (CLint). These values allow for the rank-ordering of compounds. A longer half-life and lower clearance value indicate greater metabolic stability.

Parameter Interpretation for High Stability Common Units
Half-life (t½) High value (long time to degrade)minutes (min)
Intrinsic Clearance (CLint) Low value (slow rate of metabolism)µL/min/mg protein

Table 1. Key parameters from the microsomal stability assay.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.
  • Di, L., & Kerns, E. H. (2016). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 59(9), 4179-4209. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008).
  • Dalvie, D., Di, L., & Kerns, E. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126768. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Pryde, D. C., Dalvie, D., Hu, Q., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7193-7204. Retrieved from [Link]

  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • XenoTech, LLC. (2020, February 24). Metabolite ID/Characterization Studies FAQ [Video]. YouTube. Retrieved from [Link]

  • ALWSCI. (2024). Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. Retrieved from [Link]

  • Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-732. Retrieved from [Link]

  • Pereira, C. V., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100703. Retrieved from [Link]

  • ResearchGate. (n.d.). 83 questions with answers in DRUG METABOLISM. Retrieved from [Link]

  • MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(1), 153. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH guideline M3 (R2) - questions and answers. Retrieved from [Link]

  • El-Faham, A., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 147-155. Retrieved from [Link]

  • Sanoh, S., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 101(11), 4035-4048. Retrieved from [Link]

  • Tylichová, M., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Biochimie, 160, 59-70. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved from [Link]

  • MDPI. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(10), 4193. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9467-9482. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 425-442. Retrieved from [Link]

  • Fallacara, A. L., et al. (2018). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Scientific Reports, 8(1), 16035. Retrieved from [Link]

  • MDPI. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Processes, 9(3), 544. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 222, 107786. Retrieved from [Link]

  • ResearchGate. (2025). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Retrieved from [Link]

  • American Chemical Society. (2013). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Medicinal Chemistry Letters, 4(2), 223-228. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Metabolism: Cytochrome P450. Retrieved from [Link]

  • American Chemical Society. (2020). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(15), 8176-8199. Retrieved from [Link]

Sources

Addressing off-target effects of 7-Bromo-1H-imidazo[4,5-c]pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1H-imidazo[4,5-c]pyridine-Based Inhibitors

A Guide to Characterizing and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing this compound-based inhibitors. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of your research. This guide is structured to help you anticipate, identify, and address the off-target effects inherent to small molecule inhibitors, ensuring the integrity and validity of your experimental data.

The this compound scaffold is a potent "hinge-binding" motif common in kinase inhibitors, designed to interact with the ATP-binding pocket of protein kinases. While this design confers high affinity for the intended target, the conserved nature of this pocket across the human kinome means that off-target interactions are not just possible, but probable.[1][2] Understanding and controlling for these interactions is the difference between a reproducible, publishable result and a confounding artifact.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and concerns.

Q1: I'm starting my experiment. What is the single most important control to differentiate on-target from off-target effects?

Conversely, if the phenotypes differ, it suggests one or both compounds are acting through off-target mechanisms. A second essential control is a chemically similar but biologically inactive analog of your lead compound.[4] This control helps to rule out phenotypes caused by the chemical scaffold itself, independent of target inhibition.

Q2: My inhibitor shows high potency in a biochemical (e.g., cell-free) assay but is much less effective in my cell-based experiments. What's going on?

A2: This is a common and multifaceted issue. While it could indicate an off-target effect in cells that counteracts the on-target phenotype, the more frequent causes are related to the compound's properties in a biological environment:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high LogP or large polar surface area can limit permeability.[3]

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).

  • High Protein Binding: The inhibitor can bind to abundant intracellular proteins or proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to engage the target.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.[3]

  • High Intracellular ATP: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically in the millimolar range.[5] An ATP-competitive inhibitor will face much stiffer competition in a cellular context, requiring a higher concentration for effective target inhibition.[5]

Q3: How do I select the optimal inhibitor concentration for my cellular assays to minimize off-target effects?

A3: The goal is to use the lowest concentration of the inhibitor that yields a robust on-target phenotype.[3][6] This is determined empirically through a dose-response curve.

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both the inhibition of the direct downstream substrate of your target (e.g., by Western blot for a specific phosphorylation event) and the ultimate biological phenotype (e.g., cell viability, migration).

  • Identify the "On-Target Window": The ideal concentration range is where you see significant inhibition of the direct target's activity and the desired phenotype, but before you reach a plateau where increasing the concentration no longer enhances the effect. Concentrations far above the cellular IC50 for the primary target are more likely to engage lower-affinity off-targets.[6]

Q4: My inhibitor is causing unexpected cell toxicity. How do I determine if this is an on-target or off-target effect?

A4: This is a classic challenge. The most definitive method is a genetic rescue or resistance experiment .[7]

  • Rescue: If the toxicity is on-target, expressing a form of the target kinase that is resistant to the inhibitor should "rescue" the cells from death.[3] Resistance mutations are often found in the inhibitor's binding site and can sometimes be predicted from structural data.[7]

  • Genetic Knockout/Knockdown: Conversely, if knocking out or knocking down the intended target protein (e.g., using CRISPR/Cas9 or siRNA) phenocopies the inhibitor's toxic effect, it provides strong evidence that the toxicity is on-target. If the knockout cells are still sensitive to the inhibitor, the toxicity is definitively off-target.[8]

Part 2: In-Depth Troubleshooting Guides

When preliminary controls suggest an off-target problem, a more systematic approach is required.

Guide 1: Investigating an Unexpected or Inconsistent Phenotype

Problem: Your this compound-based inhibitor induces a biological phenotype that is inconsistent with the known function of its primary target.

Causality: An unexpected phenotype is a red flag for a potent off-target interaction. The observed effect may be due to the inhibitor binding to an entirely different class of protein or a different kinase that regulates a parallel signaling pathway.[9]

G A Start: Unexpected Phenotype Observed B Perform Dose-Response: Correlate Target p-Substrate vs. Phenotype A->B C Is Phenotype Correlated with On-Target Inhibition? B->C D Test Structurally Unrelated Inhibitor (Same Target) C->D Yes G Conclusion: Phenotype is Likely OFF-TARGET C->G No E Does it Recapitulate the Phenotype? D->E E->G No I Perform Genetic Knockout/Rescue Experiment E->I Yes F Conclusion: Phenotype is Likely ON-TARGET H Proceed to Off-Target Deconvolution (Guide 2: Kinome Profiling) G->H J Does Genetic Perturbation Match Inhibitor Phenotype? I->J J->F Yes J->G No

Caption: Workflow for diagnosing an unexpected inhibitor-induced phenotype.

Guide 2: Deconvoluting Complex Signaling with Kinome Profiling

Problem: Your inhibitor affects multiple signaling pathways, and you need to identify its full spectrum of kinase targets within the cell.

Causality: Kinase inhibitors frequently bind to multiple kinases with varying affinities.[1] A comprehensive kinome profile is the most effective way to map these interactions and reveal the direct targets responsible for a given signaling outcome.[10]

This technique uses beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By competing the binding with your inhibitor of interest, you can determine which kinases it displaces.

  • Cell Culture and Lysis: Grow cells to ~80-90% confluency. Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the native kinome state. Clarify lysate by high-speed centrifugation.

  • Inhibitor Treatment: Aliquot the clarified lysate. Treat one aliquot with your this compound inhibitor at a relevant concentration (e.g., 10x cellular IC50). Treat a parallel aliquot with a vehicle control (e.g., DMSO). Incubate for 45-60 minutes at 4°C.

  • Kinome Capture: Add the MIBs to both the treated and vehicle control lysates. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind.

  • Washing: Pellet the beads and wash extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification (LFQ) or isotopic labeling (e.g., TMT, SILAC) approach to compare the abundance of each identified kinase between the inhibitor-treated and vehicle-treated samples.

ResultInterpretationNext Step
High LFQ in Vehicle, Low LFQ in Treated Your inhibitor prevents this kinase from binding to the MIBs. This is a direct target. Validate with an orthogonal assay (e.g., in vitro kinase assay, CETSA).
Similar LFQ in Both Samples Your inhibitor does not significantly engage this kinase at the tested concentration.Consider this a non-target under these conditions.
Low LFQ in Both Samples The kinase is either not expressed in your cells or does not bind to the MIBs used.Result is inconclusive for this kinase.
Guide 3: Confirming Intracellular Target Engagement

Problem: You have identified potential on- and off-targets from a kinome screen, but you need to confirm that the inhibitor actually binds to them in an intact, live cell.

Causality: Target engagement is the necessary first step for target modulation. Confirming that your compound binds its intended target in the complex milieu of the cell provides crucial evidence linking the molecule to a biological outcome.[11]

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.[11] This change in thermal stability can be measured in intact cells.

  • Cell Treatment: Treat cultured cells with your inhibitor at the desired concentration. Include a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool to room temperature. Keep one aliquot on ice as an unheated control.

  • Lysis: Lyse the cells to release soluble proteins. Common methods include freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured fraction.

  • Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative protein detection method.

  • Plotting: Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

The following diagram illustrates how an inhibitor can have both direct on-target effects and confounding off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway a Primary Target (e.g., Kinase A) b Substrate A a->b c Expected Phenotype b->c x Off-Target (e.g., Kinase X) y Substrate X x->y z Unexpected Phenotype y->z inhibitor Imidazopyridine Inhibitor inhibitor->a High Affinity (On-Target) inhibitor->x Lower Affinity (Off-Target)

Caption: On-target vs. off-target inhibition by a small molecule.

Part 3: Proactive Strategies & Advanced Tools

The best way to deal with off-target effects is to anticipate them.

  • Computational Off-Target Prediction: Before beginning wet-lab experiments, use computational tools to predict potential off-targets. Methods like sequence alignment, structural pocket similarity, and machine learning algorithms can screen your inhibitor's structure against databases of known proteins.[12][13] While not a substitute for experimental validation, these predictions can guide the design of your validation assays and help you select more specific compounds.[14]

  • The Importance of High-Quality Chemical Probes: A "chemical probe" is a small molecule with a well-characterized and highly selective profile for a specific target, suitable for use in cellular assays. When selecting your this compound-based inhibitor, prioritize compounds that have been extensively profiled across the kinome and for which a closely related, inactive control molecule exists.[4] This proactive approach minimizes the risk of being misled by off-target effects from the start.

By employing a rigorous, multi-pronged approach that combines careful experimental design, orthogonal validation techniques, and modern profiling technologies, you can confidently deconvolute the on- and off-target activities of your this compound-based inhibitors.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Ventura, A. C., & McManus, J. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 11(1), 63.
  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2693–2702.
  • Amith, S. R., & Flaherty, D. P. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved January 12, 2026, from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 223-232.
  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 12, 2026, from [Link]

  • Jamshidi, N., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • MDPI. (n.d.). Computational Strategies Reshaping Modern Drug Discovery. Retrieved January 12, 2026, from [Link]

  • Li, J., & Li, S. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5585.
  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Gaestel, M. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 963.
  • National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved January 12, 2026, from [Link]

  • van den Bout, I., & Divecha, N. (2009). Kinome Profiling. Journal of Biomedicine and Biotechnology, 2009, 931930.
  • Scherbik, S. V., & Brinton, M. A. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Opinion in Virology, 1(5), 558–564.
  • National Center for Biotechnology Information. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics. Retrieved January 12, 2026, from [Link]

  • DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved January 12, 2026, from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Promise and Peril of Chemical Probe Negative Controls. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved January 12, 2026, from [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. Retrieved January 12, 2026, from [Link]

  • CD Genomics. (2025, February 20). Genome Editing with CRISPR: How to Effectively Minimize Off-Target Effects [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved January 12, 2026, from [Link]

  • AbbVie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]

  • Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • National Center for Biotechnology Information. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved January 12, 2026, from [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724–8741.
  • PubMed. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Final Purification of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the purification of 7-Bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning from lab-scale synthesis to larger-scale production. As a polar, basic N-heterocycle, this compound presents unique purification challenges that become more pronounced upon scale-up. This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.

Section 1: Foundational Principles - Choosing Your Scale-Up Strategy

Scaling up purification is not merely about using larger flasks and more solvent. The optimal lab-scale method, often flash chromatography, is frequently uneconomical and impractical at the kilogram scale.[1] The final purification step for a pharmaceutical intermediate must be robust, reproducible, and cost-effective. The primary decision is whether to rely on crystallization alone or to use a hybrid approach involving a chromatographic pre-purification step.

The following decision tree provides a logical workflow for selecting an appropriate scale-up strategy based on the purity of your crude material and the nature of the impurities.

Purification_Strategy_Decision_Tree start Start: Crude this compound check_purity Assess Crude Purity (HPLC/NMR) Is Purity >90%? start->check_purity high_purity Direct Crystallization check_purity->high_purity Yes low_purity Characterize Impurities (TLC, LC-MS) check_purity->low_purity No end_product Pure Product (>99.5%) high_purity->end_product polar_impurities Similar Polarity Impurities low_purity->polar_impurities Close Rf on TLC nonpolar_impurities Baseline/Non-polar Impurities low_purity->nonpolar_impurities Different Rf on TLC special_chrom Specialized Chromatography (Reversed-Phase or HILIC) polar_impurities->special_chrom chrom_plug Rapid Filtration through Silica/Alumina Plug (Coarse Purification) nonpolar_impurities->chrom_plug final_cryst Final Crystallization chrom_plug->final_cryst special_chrom->final_cryst final_cryst->end_product

Caption: Decision tree for selecting a purification scale-up strategy.

Section 2: Troubleshooting Guide: Large-Scale Crystallization

Crystallization is the preferred method for the large-scale purification of solid organic compounds due to its efficiency, scalability, and cost-effectiveness.[2] However, issues that are minor at the milligram scale can become significant problems at the multigram or kilogram scale.

Q1: My compound "oils out" as a viscous liquid instead of forming crystals upon cooling. What is happening and how do I fix it?

Expert Analysis: "Oiling out" occurs when the solute's concentration in the cooling solution exceeds its supersaturation limit, causing it to separate as a liquid phase before it has time to form an ordered crystal lattice.[3] This is common with polar compounds, especially when cooling is too rapid or when impurities are present that inhibit nucleation.

Solutions:

  • Reduce the Cooling Rate: This is the most critical parameter. Slow, controlled cooling allows molecules to orient correctly into a crystal lattice. For large volumes, this means allowing the vessel to cool naturally to room temperature (e.g., overnight) before moving to a refrigerated environment.[4]

  • Add More Solvent: The oil is essentially a highly concentrated solution. Gently heat the mixture to just above the boiling point of the solvent to redissolve the oil, then add 5-10% more hot solvent to reduce the saturation level before attempting to cool again.[3]

  • Introduce Nucleation Sites: If slow cooling doesn't work, induce crystallization by:

    • Seeding: Add a few microscopic crystals of a previously purified batch to the cooled solution to act as templates.[3]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation points.[3]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. The ideal solvent has a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[4] Consider using a co-solvent system (a "good" solvent and a "poor" solvent).[3]

Oiling_Out_Troubleshooting problem Problem: Compound 'Oils Out' cause1 Cause: Cooling Too Rapidly problem->cause1 cause2 Cause: Solution Too Concentrated problem->cause2 cause3 Cause: Nucleation Inhibited problem->cause3 solution1 Solution: Slow, Controlled Cooling (e.g., leave overnight) cause1->solution1 solution2 Solution: Re-heat and Add 5-10% More Hot Solvent cause2->solution2 solution3 Solution: Induce Nucleation (Seeding or Scratching) cause3->solution3

Caption: Troubleshooting workflow for when a compound "oils out".

Q2: My crystal yield is very low upon scaling up, even though the compound seems pure. What are the common causes and solutions?

Expert Analysis: A significant loss of yield at scale is often traced back to solvent choice and volume. What works for 1 gram may not be optimal for 1 kilogram due to differences in surface area-to-volume ratios and heat transfer.

Solutions:

  • Minimize Solvent Volume: The most common cause of low recovery is using too much solvent to dissolve the crude product.[3] Use the absolute minimum amount of hot solvent required for complete dissolution. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Optimize the Solvent: Your compound may have significant solubility even in the cold solvent. Re-evaluate your solvent choice (see Protocol 1). A different solvent or a co-solvent system might lead to much lower solubility at 0-5 °C.[3]

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, do not discard the filtrate (the "mother liquor"). It still contains dissolved product. Concentrate this solution by 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate re-purification.[3]

  • Ensure Complete Precipitation: Allow sufficient time for crystallization at low temperatures. For large volumes, this could be several hours or even overnight in a cold room or refrigerator.

Q3: The final product has colored impurities, giving it a yellow or brown tint. How can I remove them?

Expert Analysis: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice. They are typically present in small amounts but are highly visible.

Solution: Activated Charcoal Treatment

  • Activated charcoal has a high surface area and can effectively adsorb colored impurities.[3]

  • Procedure:

    • Dissolve the impure compound in the minimum amount of hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Add charcoal to the hot solution carefully, as it can cause vigorous bumping. It's safer to cool the solution slightly before adding the charcoal and then re-heating.

    • Keep the solution hot and swirl or stir for 5-10 minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

    • Allow the now-colorless filtrate to cool slowly to induce crystallization.

Section 3: Troubleshooting Guide: Scaling Up Chromatographic Purification

While crystallization is preferred, sometimes a chromatographic step is necessary to remove impurities with similar properties. Scaling up chromatography presents its own set of challenges.[5][6]

Q1: My compound streaks badly on the silica column, leading to poor separation and impure fractions. How do I resolve this?

Expert Analysis: this compound is a basic heterocycle. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This causes streaking (tailing), where the compound elutes slowly and over many fractions, resulting in poor separation.

Solutions:

  • Use a Mobile Phase Modifier: Neutralize the acidic sites on the silica by adding a basic modifier to your eluent system.

    • Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[3]

    • Alternatively, use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., Dichloromethane/ (2% NH₃ in MeOH)).[7]

  • Switch to a Different Stationary Phase: If modifiers are insufficient, the stationary phase itself is the problem.

    • Alumina (Al₂O₃): Use neutral or basic alumina, which lacks acidic sites and is better suited for purifying basic compounds.[3]

    • Reversed-Phase (C18): This is often the best choice for polar compounds. The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Modifiers like formic acid or trifluoroacetic acid (TFA) can be added to improve peak shape.[3]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like bare silica or an amine-bonded phase) with a high-organic mobile phase. It's an excellent technique for retaining and separating very polar compounds that elute too quickly in reversed-phase.[8]

Comparison of Chromatographic Modes for Scale-Up
ModeStationary PhaseTypical Mobile PhaseAdvantages for Scale-UpDisadvantages for Scale-Up
Normal Phase Silica GelHexane / Ethyl AcetateLow cost, familiar technique.Prone to streaking/adsorption with basic compounds; requires modifiers.[3]
Modified NP Silica GelDCM / MeOH / NH₃Better peak shape for basic compounds than standard NP.Ammonia can be corrosive; requires good ventilation.[7]
Reversed Phase C18-bonded SilicaWater / Acetonitrile (ACN)Excellent for polar compounds, good peak shape.Higher solvent cost (HPLC-grade); water removal from fractions can be energy-intensive.
HILIC Amine-bonded SilicaACN / WaterBest retention for very polar compounds; uses volatile organic solvents.[8]Can have longer equilibration times; mechanism can be complex.

Section 4: FAQs - Frequently Asked Questions

Q: What are the typical impurities I should expect in crude this compound? A: Impurities depend heavily on the synthetic route. Common impurities include unreacted starting materials (e.g., diaminopyridines), reagents, isomers (if bromination is not perfectly regioselective), and over-brominated or under-brominated side products.[9]

Q: What analytical methods are best for monitoring purity during the scale-up process? A: A combination of methods is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, real-time reaction monitoring and fraction analysis. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data (% area). Nuclear Magnetic Resonance (NMR) confirms the structure of the final product and can detect impurities if they are present at >1% levels.

Q: How do I handle solvent removal and drying for a large batch of crystalline product? A: After filtering the crystals using a large Buchner funnel, wash them with a small amount of cold solvent to remove residual mother liquor.[4] For drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal. This ensures all residual solvent is removed without degrading the compound. For kilogram quantities, industrial-scale agitated filter dryers are used.

Section 5: Detailed Protocols

Protocol 1: Step-by-Step Guide to Solvent Screening for Recrystallization

Objective: To identify the optimal solvent or co-solvent system for purifying your compound.

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (start with 0.5 mL). Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, heptane). Agitate each tube. A good solvent will not dissolve the compound at room temperature.[4] Set aside any tubes where the solid dissolves.

  • Heating: Place the remaining tubes in a hot water or sand bath and heat to the boiling point of the solvent. Add more of the respective hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that dissolved the compound when hot but produced a large quantity of high-quality crystals upon cooling.[3]

Protocol 2: General Protocol for Large-Scale Recrystallization

Objective: To purify a large batch (100g - 1kg) of this compound.

  • Setup: Choose a reaction vessel (e.g., a jacketed glass reactor) that is appropriately sized (the solvent should not fill more than half the vessel's volume). Equip it with an overhead stirrer and a reflux condenser.

  • Dissolution: Add the crude solid to the vessel. Add the chosen solvent (from Protocol 1) in portions while stirring and heating to a gentle reflux until all the solid has just dissolved. Use the minimum amount of hot solvent necessary.[3]

  • Charcoal Treatment (Optional): If the solution is colored, cool it slightly, add activated charcoal (1-2% w/w), and reflux for 15-30 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated filter funnel into a clean, pre-heated receiving vessel to remove the charcoal.

  • Crystallization: Turn off the heat and allow the solution to cool slowly with gentle stirring. Once it reaches room temperature, cool further using a chiller or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration using a large Buchner funnel or a centrifuge.

  • Washing: Gently wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

References

  • BenchChem. (2025).
  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds.
  • Waters Blog. (2025).
  • Biotage. (2023).
  • Reachem. (2024).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2025).
  • Sofer, G., & Hagel, L. (1997). Handbook of process chromatography: a guide to optimisation, scale-up and validation. Academic Press. (Referenced in search result discussing scale-up principles).
  • Patsnap Synapse. (2025).
  • ChemRxiv. (2024).
  • Cytiva. (2020). Method optimization and scale-up of the purification of recombinant bovine carbonic anhydrase with IMAC Sepharose 6 Fast Flow.
  • NIH. (n.d.).
  • PubChem. This compound.
  • PubChem. 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.

Sources

Technical Support Center: Crystallization of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 7-Bromo-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in a pure, crystalline form. As a heterocyclic compound with potential for complex intermolecular interactions, its crystallization can be non-trivial.[1] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Crystals Form After Cooling and Extended Stirring.

This is one of the most common issues, and it almost always points to a problem with supersaturation. A supersaturated solution is a prerequisite for crystallization, and its failure to form can be traced back to several root causes.

Q: I've dissolved my crude this compound in a solvent, cooled it down, and nothing has happened. Why is my solution clear?

A: Your solution is likely not supersaturated. This means the concentration of the compound is below its solubility limit at that colder temperature.

  • Causality: Crystallization is an equilibrium process. For molecules to assemble into a crystal lattice, their concentration in the solution must exceed the saturation point, creating a thermodynamic driving force for phase separation. If the concentration is too low, the compound will simply remain dissolved.

  • Troubleshooting Protocol:

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent using a rotary evaporator or a stream of inert gas.[2] Aim to reduce the volume by 10-20% initially.

    • Re-cool: Allow the more concentrated solution to cool slowly to room temperature, and then in an ice bath.

    • Induce Nucleation: If crystals still do not appear, the solution may be supersaturated but requires an energy barrier to be overcome for nucleation (the initial formation of crystal seeds).

      • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3] This action creates microscopic imperfections and high-energy sites on the glass that can serve as templates for crystal formation.

      • Seeding Method: If you have a small amount of pure, solid this compound, add a single, tiny crystal ("seed crystal") to the cold solution.[3] This provides a perfect template for further crystal growth.

      • Solvent Evaporation Trick: Dip a clean glass rod into the solution, remove it, and let the solvent evaporate completely, leaving a thin film of microcrystals on the rod. Re-insert the rod into the solution to seed it.[2]

Issue 2: An Oil Forms Instead of a Solid ("Oiling Out").

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is detrimental to purification as the oil is essentially an impure, super-saturated liquid that will trap impurities.

Q: Upon cooling my solution, the compound separated as a sticky, viscous liquid. How can I get it to crystallize?

A: "Oiling out" typically happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a solvate/polymorph). It can also be caused by excessively high concentrations or the presence of impurities that disrupt lattice formation.

  • Causality: The solute is driven out of the solution but does not have the correct orientation or sufficient energy to form an ordered crystal lattice. Instead, it aggregates as a disordered, liquid-like phase. Impurities can exacerbate this by interfering with molecular recognition required for crystallization.[4][5]

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Warm the solution until the oil fully redissolves. Add more of the same solvent (e.g., 10-25% more volume) to reduce the concentration.[2]

    • Slow Cooling: This is critical. Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slower crystal growth. Rapid cooling favors oiling out.[2]

    • Change Solvent System: If the problem persists, your chosen solvent may be inappropriate.

      • Try a solvent with a lower boiling point.

      • Experiment with a solvent mixture. If your compound is too soluble, add an "anti-solvent" (a solvent in which it is poorly soluble) dropwise to the warm, dissolved solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve and clarify before slow cooling.

Issue 3: Crystals "Crash Out" Immediately and Purity is Poor.

The formation of a large amount of fine powder or tiny needles immediately upon cooling is a sign of uncontrolled, rapid crystallization. This process is non-selective and tends to trap impurities and solvent within the crystal lattice.[2][6]

Q: As soon as I removed my flask from the heat, it became full of a fine powder. My NMR analysis shows it's still impure. What went wrong?

A: The solution was too supersaturated, leading to "crashing out." The thermodynamic driving force was so high that nucleation occurred too rapidly and indiscriminately.

  • Causality: For effective purification, crystal growth should be slow and methodical, allowing only the desired molecules to incorporate into the lattice. When crystallization is instantaneous, the process is kinetically controlled, and impurities present in the surrounding solution become trapped (occluded) within the rapidly forming solid.[6]

  • Troubleshooting Protocol:

    • Add More Solvent: Re-heat the mixture to redissolve the solid completely. Add an additional 5-15% of the solvent to decrease the level of supersaturation that will be achieved upon cooling.[2] The goal is to find the sweet spot where the compound is still poorly soluble when cold but doesn't crash out when hot.

    • Employ Slower Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature first, then move it to a refrigerator, and finally to a freezer if necessary. Stepwise cooling is more controlled.

    • Consider a Different Solvent: The solubility curve of your compound in the chosen solvent may be too steep. A good crystallization solvent is one where solubility changes significantly but gradually with temperature. Refer to the solvent screening table below for a systematic approach.

Issue 4: The Final Product Has Low Purity Despite Achieving Crystallization.

This indicates that the crystallization process itself was not effective at rejecting impurities. This is often the most challenging issue, as it can be intrinsic to the compound and the specific impurities present.

Q: I successfully obtained crystals, but after analysis (HPLC, NMR), I see that key impurities from my synthesis are still present. How can I improve the purity?

A: This failure can stem from several factors: impurities co-crystallizing, adhering mother liquor, or the formation of a solid solution.

  • Causality:

    • Adhering Mother Liquor: The surfaces of your filtered crystals are coated in the impurity-rich solution they were grown in. Inadequate washing is a common source of contamination.[4]

    • Structurally Similar Impurities: Impurities with a shape and functionality similar to this compound can be mistakenly incorporated into the growing crystal lattice.[7][8] For instance, a demethylated or de-brominated version of the parent molecule can be very difficult to remove.

    • Inclusions: Rapid crystal growth can lead to the trapping of pockets of mother liquor inside the crystal itself, which cannot be removed by washing.[6]

  • Troubleshooting Protocol:

    • Optimize Washing: Always wash the filtered crystals with a small amount of ice-cold fresh solvent. Using warm or room-temperature solvent will dissolve some of your product, reducing the yield.[9]

    • Perform a Second Recrystallization: A single crystallization is often insufficient. Dissolve your once-crystallized material in fresh hot solvent and repeat the process. The impurity concentration will be lower in this second step, leading to a purer final product.

    • Pre-Purification: If impurities persist, crystallization alone may not be enough. Consider a preliminary purification step like column chromatography to remove the most problematic impurities before attempting the final crystallization.[3]

    • Solvent Selection: The choice of solvent can influence impurity rejection.[5] Experiment with solvents of different polarities. Sometimes a solvent that is "worse" for recovery can be "better" for purity because it is less likely to co-dissolve the impurities.

Data Presentation & Experimental Protocols
Table 1: Example Solvent Screening Protocol for this compound

A systematic approach is key to finding the ideal solvent. Use small amounts of your crude material (~10-20 mg) for each test.

SolventPolarity IndexBoiling Point (°C)Solubility at RT (25°C)Solubility at RefluxObservations Upon CoolingSuitability Score (1-5)
Water 10.2100InsolubleInsolubleN/A1 (Poor)
Methanol 5.165Sparingly SolubleVery SolubleRapid crystal formation4 (Good, risk of crashing)
Ethanol 4.378Sparingly SolubleSolubleSlow, well-formed needles5 (Excellent Candidate)
Acetone 5.156SolubleVery SolubleNo crystals, remains dissolved2 (Too soluble)
Ethyl Acetate 4.477Sparingly SolubleSolubleOiled out initially3 (Try with slower cooling)
Dichloromethane 3.140SolubleN/AN/A1 (Too soluble, low BP)
Toluene 2.4111InsolubleSparingly SolubleFine powder, slow to form3 (Possible, but high temp)
Hexanes 0.169InsolubleInsolubleN/A1 (Good anti-solvent)

Interpretation: Based on this example data, Ethanol appears to be the most promising single solvent. Methanol is also good but may require careful control to prevent rapid precipitation. A mixture like Ethanol/Hexanes or Ethyl Acetate/Hexanes could also be investigated to fine-tune solubility.

Visualization of Troubleshooting Logic

The following diagrams illustrate the decision-making process for common crystallization failures.

G start Start: Cooled solution shows no crystals check_supersat Is the solution supersaturated? start->check_supersat concentrate Action: Boil off 10-20% of solvent and re-cool check_supersat->concentrate No induce_nuc Action: Induce nucleation check_supersat->induce_nuc Yes / Unsure concentrate->induce_nuc scratch Scratch inner surface of flask with a glass rod induce_nuc->scratch seed Add a seed crystal induce_nuc->seed failure Failure: Still no crystals. Re-evaluate solvent choice. induce_nuc->failure success Success: Crystals Form scratch->success seed->success

Caption: Troubleshooting Logic for No Crystal Formation.

G start Start: Crystallized product has low purity check_wash Was the crystal cake washed with ICE-COLD solvent? start->check_wash rewash Action: Re-wash crystals properly check_wash->rewash No recrystallize Action: Perform a second recrystallization check_wash->recrystallize Yes check_purity_again Analyze purity (HPLC/NMR) rewash->check_purity_again recrystallize->check_purity_again pre_purify Problem: Intrinsic impurity issue. Action: Purify crude material by column chromatography before crystallization. check_purity_again->pre_purify No success Success: Product is pure check_purity_again->success Yes

Caption: Decision Tree for Improving Product Purity.

References
  • (N/A)
  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization.
  • Altaib, H., et al. (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
  • BenchChem. (2025).
  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting.
  • (N/A)
  • Jose, J., et al. (2014).
  • (N/A)
  • (N/A)
  • PubChemLite. (n.d.). This compound.
  • (N/A)
  • Ó'Ciardha, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • PubChem. (2026). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine.
  • Ó'Ciardha, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • ChemHelp ASAP. (2021).
  • (N/A)
  • (N/A)
  • (N/A)
  • Hare, A. S., et al. (2020).
  • ChemBK. (n.d.). This compound.
  • (N/A)
  • Gzella, A., et al. (2020).
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)
  • (N/A)

Sources

Technical Support Center: Regioselectivity in Imidazo[4,5-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the imidazo[4,5-c]pyridine core, a crucial scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in their synthetic endeavors. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and established literature.

Introduction to the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, is a purine isostere of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. However, the presence of multiple nitrogen atoms and distinct reactive sites within the fused ring system presents a significant challenge in controlling the regioselectivity of substitution reactions. This guide will provide practical solutions to these challenges.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during the functionalization of the imidazo[4,5-c]pyridine core in a question-and-answer format.

Issue 1: Poor or Mixed Regioselectivity in N-Alkylation

Question: I am attempting to N-alkylate my 2-substituted imidazo[4,5-c]pyridine with an alkyl halide and potassium carbonate in DMF, but I am getting a mixture of products, or the reaction is favoring an unexpected isomer. How can I control the regioselectivity?

Answer: This is a very common challenge. The imidazo[4,5-c]pyridine core has three nitrogen atoms that can potentially be alkylated: N-1, N-3, and N-5. The N-1 and N-3 nitrogens are part of the imidazole ring, while N-5 is the pyridine nitrogen.

Causality: Under standard basic conditions (e.g., K2CO3 in DMF), the reaction typically favors alkylation at the N-5 position, the pyridine nitrogen.[1][2][3][4] This is often attributed to a combination of steric and electronic factors, as well as the relative acidity of the N-H tautomers. The N-5 anion is often the thermodynamically more stable intermediate. However, mixtures of N-1/N-3 and N-5 alkylated products can still occur, and their ratio can be influenced by several factors.

Troubleshooting Workflow:

Caption: Decision-making process for regioselective halogenation.

Detailed Solutions:

  • Targeting the C-2 Position: To achieve selective halogenation at the C-2 position, use a mild electrophilic halogenating agent.

    • Bromination: N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF at room temperature is a good starting point.

    • Chlorination: N-Chlorosuccinimide (NCS) can be used similarly.

    • Protection: To prevent side reactions at the imidazole N-H, it is highly advisable to first protect this position, for example, with a (2-methoxyethoxy)methyl (MEM) group. [5]

  • Targeting the Pyridine Ring: Direct electrophilic halogenation of the pyridine ring is difficult due to its electron-deficient nature.

    • N-Oxide Strategy: A common strategy to activate pyridine rings towards electrophilic attack is to form the N-oxide. The resulting N-oxide can then be halogenated. For instance, a one-pot oxidation/bromination has been reported for fused pyridine N-oxides using an activator like p-toluenesulfonic anhydride and a bromide source. [6]This strategy would likely favor halogenation at the C-4 or C-7 positions.

Issue 3: Difficulty in Achieving C-H Functionalization

Question: I am trying to perform a palladium-catalyzed C-H arylation on my imidazo[4,5-c]pyridine, but I am getting no reaction or a complex mixture of products. How can I achieve regioselective C-H functionalization?

Answer: Direct C-H functionalization of the imidazo[4,5-c]pyridine core is an advanced technique that often requires careful selection of directing groups and reaction conditions.

Causality: The reactivity of the C-H bonds varies across the ring system. The C-2 proton is the most acidic and is the most likely site for functionalization in the absence of a directing group. [5]To functionalize other positions, a directing group is typically necessary to bring the metal catalyst into proximity with the target C-H bond.

Detailed Solutions:

  • C-2 Functionalization: For C-2 arylation, a protection strategy on the imidazole nitrogen is often required. For the related imidazo[4,5-b]pyridine system, an N-3 MEM-protected substrate undergoes efficient C-2 arylation using a palladium catalyst with a copper(I) co-catalyst. [5]This is a good starting point for the imidazo[4,5-c]pyridine core.

  • Functionalization of the Pyridine Ring (C-4 or C-7): This requires a directing group strategy.

    • Concept: A directing group is a functional group that coordinates to the transition metal catalyst and positions it to activate a specific C-H bond, typically in an ortho position.

    • Application: While specific directing group strategies for the C-4 or C-7 positions of imidazo[4,5-c]pyridine are not yet widely reported, you can adapt strategies from pyridine chemistry. For example, a removable directing group could be installed at the C-2 position, which could then direct C-H functionalization to a nearby position on the pyridine ring. Alternatively, a directing group attached to the N-5 position could potentially direct functionalization to the C-4 position. This is an area of active research and would require significant experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the imidazo[4,5-c]pyridine core?

A1: The most prevalent and robust method is the condensation of 3,4-diaminopyridine with a carboxylic acid or an aldehyde. [2][7]* With Carboxylic Acids: The reaction is typically carried out at high temperatures in a dehydrating agent like polyphosphoric acid (PPA).

  • With Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization is also a common route. [2]* Microwave-Assisted Synthesis: For improved efficiency and shorter reaction times, microwave-assisted synthesis is a highly effective modern alternative. [2][8] Q2: I have a mixture of N-alkylation regioisomers. How can I separate them?

A2: Separating regioisomers of imidazo[4,5-c]pyridines can be challenging due to their similar polarities.

  • Column Chromatography: For some isomer pairs, careful column chromatography on silica gel with a gradient elution (e.g., dichloromethane/methanol or ethyl acetate/hexanes) may be sufficient.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC using a C18 column is the method of choice. [6][9]Developing a gradient method with acetonitrile and water (often with a modifier like 0.1% formic acid) is a good starting point. [6][9]This technique can be scaled up to preparative HPLC for isolating larger quantities.

  • Crystallization: In some cases, fractional crystallization can be an effective and scalable method for separating isomers, especially if they have different solubilities or crystal packing properties. [9] Q3: How do I definitively assign the structure of my N-alkylated regioisomers?

A3: A combination of 1D and 2D NMR spectroscopy is essential.

  • 1H NMR: While 1H NMR can show distinct signals for each isomer, it is often insufficient for unambiguous assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for this purpose. As mentioned in the troubleshooting guide, a NOE correlation between the protons on the alkyl group and the protons on the pyridine ring (H-4 and H-6) confirms N-5 alkylation. Conversely, a NOE to the H-2 proton would suggest N-1 or N-3 alkylation. [1][3]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and can be used to confirm the connectivity of the alkyl group to the correct nitrogen atom. [3][10] Q4: Is there a general rule for predicting regioselectivity in reactions on the imidazo[4,5-c]pyridine core?

A4: Yes, there are some general principles based on the electronic properties of the ring system:

  • Nucleophilic Attack on the Core (e.g., by an alkyl halide): The pyridine nitrogen (N-5) is often the site of thermodynamic alkylation, while the imidazole nitrogens (N-1/N-3) are potential sites for kinetic alkylation.

  • Electrophilic Attack on the Core (e.g., halogenation, nitration): The electron-rich imidazole ring is more reactive than the electron-deficient pyridine ring. Attack is most likely at the C-2 position.

  • Nucleophilic Attack by the Core (e.g., as a nucleophile in cross-coupling): Deprotonation will likely occur at the most acidic N-H proton, and the resulting anion will act as the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for N-5 Alkylation of a 2-Substituted Imidazo[4,5-c]pyridine

This protocol is adapted from established procedures for the N-alkylation of imidazopyridines. [1][3]

  • To a solution of the 2-substituted imidazo[4,5-c]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-5 alkylated product.

Protocol 2: General Procedure for HPLC Separation of N-Alkylated Regioisomers

This is a starting point for developing a separation method, adapted from general guidelines for separating imidazopyridine isomers. [6][9]

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a linear gradient of 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

  • Optimization: Adjust the gradient slope and initial/final percentages of mobile phase B to achieve baseline separation of the regioisomers.

Data Summary

Table 1: Regioselectivity of N-Alkylation on Imidazo[4,5-c]pyridines and Related Isomers

SubstrateAlkylating AgentBase/SolventMajor RegioisomerReference
2-Phenyl-5H-imidazo[4,5-c]pyridineBenzyl bromideK₂CO₃ / DMFN-5[4]
2-Aryl-5H-imidazo[4,5-c]pyridines4-Chlorobenzyl bromideK₂CO₃ / DMFN-5[3]
2-Aryl-5H-imidazo[4,5-c]pyridinesButyl bromideK₂CO₃ / DMFN-5[3]
2-Aryl-4H-imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃ / DMFN-4[1]

References

  • Baran, P. S., et al. (2013). Regioselective Bromination of Fused Pyridine N-Oxides. Organic Letters, 15(4), 792–795. [Link]

  • Doganc, F., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ChemistrySelect, 6(7), 1547-1554. [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters, 13(19), 5256–5259. [Link]

  • Kwiecień, H., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5649. [Link]

  • Kocyigit-Kaymakcioglu, B., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1167–1180. [Link]

  • Li, J., et al. (2017). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 7(8), 4488-4494. [Link]

  • Macdonald, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(14), 2335-2347. [Link]

  • Micura, R., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(7), 4094–4104. [Link]

  • Uchida, K., et al. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 55(31), 8933-8937. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

  • Yildiz, I., et al. (2025). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Gradiva Review Journal, 11(9), 296. [Link]

Sources

Technical Support Center: Strategies for Mitigating Toxicity in 7-Bromo-1H-imidazo[4,5-c]pyridine Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1H-imidazo[4,5-c]pyridine lead compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address toxicity issues encountered during your experimental workflows. The following content is designed to provide actionable insights grounded in established medicinal chemistry principles to help you navigate the complexities of lead optimization and de-risk your promising therapeutic candidates.

Introduction: The Challenge of Toxicity in Drug Discovery

The journey of a promising hit compound to a preclinical candidate is often fraught with challenges, with toxicity being a primary cause of attrition.[1][2] The this compound scaffold, while a valuable starting point for various therapeutic targets, can present specific toxicity liabilities related to its halogenated heterocyclic structure. Understanding and systematically addressing these potential issues early in the discovery process is paramount for success.[3] This guide will walk you through common questions and troubleshooting strategies to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound lead compound shows significant cytotoxicity in initial screens. What are the likely causes and how can I begin to investigate them?

Answer:

Initial cytotoxicity is a common hurdle. The observed toxicity can stem from several factors related to the chemical structure of your lead compound. For a halogenated heterocycle like this compound, potential mechanisms include:

  • Reactive Metabolite Formation: The bromo-substituent on the pyridine ring can be a site for metabolic activation, particularly by cytochrome P450 enzymes.[4] This can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules like proteins and DNA, causing cellular damage and triggering apoptosis.

  • Off-Target Effects: The compound might be interacting with unintended biological targets that are essential for cell survival.

  • Mitochondrial Toxicity: Disruption of mitochondrial function is a frequent cause of drug-induced toxicity.[5]

To begin your investigation, a systematic approach is crucial. The following workflow outlines key experiments to dissect the underlying cause of cytotoxicity.

cytotoxicity_workflow Start Cytotoxic Lead Compound Assess_Metabolism Assess Metabolic Stability (Liver Microsomes/Hepatocytes) Start->Assess_Metabolism MitoTox Mitochondrial Toxicity Assay (e.g., Seahorse Assay, JC-1) Start->MitoTox Off_Target Broad Off-Target Screening (e.g., CEREP Panel) Start->Off_Target Reactive_Metabolite Reactive Metabolite Trapping Assay (e.g., with Glutathione) Assess_Metabolism->Reactive_Metabolite If metabolically unstable Analyze_Data Analyze Data & Identify Liability Reactive_Metabolite->Analyze_Data MitoTox->Analyze_Data Off_Target->Analyze_Data SAR_Strategy Develop SAR Strategy for Mitigation Analyze_Data->SAR_Strategy

Caption: Initial workflow for investigating cytotoxicity.

Experimental Protocols:

  • Metabolic Stability Assay:

    • Incubate the lead compound (typically 1 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time.

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).

  • Cytotoxicity Assay (MTT):

    • Seed cells (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate and allow them to adhere overnight.[6][7]

    • Treat the cells with a serial dilution of the compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

    • Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.[9]

Question 2: My lead compound is showing signs of potential cardiotoxicity through hERG inhibition. What structural features might be responsible, and how can I modify the molecule to reduce this liability?

Answer:

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal arrhythmias.[10][11] Several structural features can contribute to hERG inhibition, many of which are relevant to the imidazopyridine scaffold:

  • Lipophilicity: High lipophilicity often correlates with increased hERG binding.

  • Basic Nitrogen Atoms: A positively ionizable nitrogen atom is a common feature in many hERG inhibitors, as it can interact with key residues in the channel pore.

To mitigate hERG liability, consider the following medicinal chemistry strategies:

  • Reduce Lipophilicity: Introduce polar functional groups or reduce the overall size of lipophilic substituents.

  • Modulate Basicity (pKa): Reduce the basicity of any nitrogen atoms. This can be achieved by introducing electron-withdrawing groups nearby or by converting an aliphatic amine to an amide or sulfonamide.[12]

  • Introduce "hERG-shielding" Groups: Placing a polar group, such as a hydroxyl or carboxylic acid, near the basic center can disrupt the key interactions with the hERG channel.

hERG_Mitigation Start High hERG Inhibition Analyze_Structure Analyze Physicochemical Properties (cLogP, pKa) Start->Analyze_Structure Strategy1 Reduce Lipophilicity (Decrease cLogP) Analyze_Structure->Strategy1 Strategy2 Reduce Basicity (Lower pKa) Analyze_Structure->Strategy2 Strategy3 Introduce Polar Groups (Shielding Effect) Analyze_Structure->Strategy3 Synthesize Synthesize Analogs Strategy1->Synthesize Strategy2->Synthesize Strategy3->Synthesize Test hERG Patch Clamp Assay Synthesize->Test Evaluate Evaluate SAR Test->Evaluate Evaluate->Synthesize Iterate Optimized Optimized Compound Evaluate->Optimized hERG IC50 > 30x On-target Potency

Caption: Strategic workflow for mitigating hERG inhibition.

StrategyExample ModificationRationale
Reduce Lipophilicity Replace a phenyl group with a smaller, more polar heterocycle (e.g., pyrazole).Decreases non-specific binding to the hydrophobic regions of the hERG channel.
Modulate Basicity Convert a piperidine to a morpholine.The oxygen in morpholine is electron-withdrawing, reducing the pKa of the nitrogen.[12]
Introduce Shielding Add a hydroxyl group to a side chain.The polar group can form hydrogen bonds with water, disrupting the hydrophobic interactions required for hERG binding.
Question 3: I suspect the 7-bromo substituent is a metabolic liability. What are some effective bioisosteric replacements I can explore to improve the safety profile while maintaining potency?

Answer:

The bromo group can indeed be a liability, potentially leading to the formation of reactive metabolites or having unfavorable pharmacokinetic properties. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such issues.[13][14] A bioisostere is a substituent that retains similar biological activity to the original group but has different physical or chemical properties.[15][16]

When replacing the 7-bromo group, the goal is to find a substituent that mimics its size and electronic properties to maintain on-target activity, but with improved metabolic stability.

Table of Potential Bioisosteric Replacements for Bromine:

BioisostereRationale for ReplacementPotential AdvantagesPotential Disadvantages
-Cl Smaller halogen, may alter metabolic profile.Can sometimes be more metabolically stable.May still be a site for metabolic activation.
-CF3 Electron-withdrawing, sterically larger.Often blocks metabolic sites and can improve cell permeability.Can significantly increase lipophilicity and may introduce new off-target effects.
-CN Linear, polar, and a hydrogen bond acceptor.Can improve solubility and is generally metabolically stable.Can alter the electronics of the ring system, potentially affecting potency.
-OCH3 Small, polar group.Can improve solubility and metabolic stability.May be a site for O-demethylation.
Small heterocycles (e.g., oxazole, pyrazole) Can mimic the steric and electronic properties of the bromo-phenyl interaction.Offers vectors for further optimization and can improve physicochemical properties.Can be synthetically more challenging to install.

Workflow for Bioisosteric Replacement:

  • In Silico Modeling: If a crystal structure of your target is available, model the binding of your lead compound. Analyze the role of the bromo group. Is it involved in a key interaction or is it pointing towards the solvent?

  • Synthesize a Focused Library: Synthesize a small set of analogs with the most promising bioisosteric replacements from the table above.

  • In Vitro Profiling: Screen the new analogs for:

    • On-target potency.

    • Cytotoxicity.

    • Metabolic stability in liver microsomes.

  • Analyze the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR): Determine which replacements maintain or improve potency while reducing toxicity. This iterative process is central to lead optimization.[17][18]

Conclusion

Reducing the toxicity of lead compounds like this compound requires a multi-pronged, data-driven approach. By systematically investigating the root causes of toxicity—be it metabolic activation, off-target effects, or hERG inhibition—and applying rational medicinal chemistry strategies such as bioisosteric replacement, researchers can successfully navigate the challenges of lead optimization. Early and comprehensive ADME/Tox profiling is not just a filtering step but a crucial part of the design-make-test-analyze cycle that ultimately leads to safer and more effective medicines.[1][19]

References

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Fiveable. (n.d.). Lead discovery and optimization | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • MDPI. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design? Retrieved from [Link]

  • PubChem. (2026, January 3). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • PubMed Central (PMC). (2021, January 26). Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Retrieved from [Link]

  • ResearchGate. (2016, August 31). (PDF) Lead Optimization: Research Pathways in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure and nomenclature of imidazopyridine. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Beyond the hype and toward application: liver complex in vitro models in preclinical drug safety. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.
  • Vertex AI Search. (n.d.). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Vertex AI Search. (n.d.). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Vertex AI Search. (n.d.). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data | Chemical Research in Toxicology.
  • Vertex AI Search. (n.d.). In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review.
  • Vertex AI Search. (n.d.). In Vitro Models for Studying Chronic Drug-Induced Liver Injury - MDPI.
  • Vertex AI Search. (n.d.). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed.
  • Vertex AI Search. (n.d.). The impact of early ADME profiling on drug discovery and development strategy.
  • Vertex AI Search. (n.d.). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data - uu .diva.
  • Vertex AI Search. (n.d.). A beginners guide to ADME Tox - Cell Guidance Systems.
  • Vertex AI Search. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases.
  • Vertex AI Search. (n.d.). Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Vertex AI Search. (n.d.). Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central - NIH.
  • Vertex AI Search. (n.d.). Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed.
  • Vertex AI Search. (n.d.). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Publishing.
  • Vertex AI Search. (n.d.). 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization - ResearchGate.
  • Vertex AI Search. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - ResearchGate.
  • Vertex AI Search. (n.d.). Computational determination of hERG-related cardiotoxicity of drug candidates - PMC - NIH.
  • Vertex AI Search. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung.
  • Vertex AI Search. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.

Sources

Optimization of reaction conditions for microwave-assisted synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yield synthesis of this critical heterocyclic scaffold.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds like imidazo[4,5-b]pyridines by offering significant advantages over conventional heating methods.[1][2][3] The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields and product purity.[2][4] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, a process involving the interaction of polar molecules with the microwave's electric field.[1][5]

This guide will delve into the practical aspects of optimizing your microwave-assisted synthesis of imidazo[4,5-b]pyridines, helping you to harness the full potential of this powerful technology.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the microwave-assisted synthesis of imidazo[4,5-b]pyridines.

Q1: What are the key advantages of using microwave synthesis for imidazo[4,5-b]pyridines?

A1: The primary advantages are speed, efficiency, and often, higher yields compared to conventional heating methods.[2][4] Microwave energy heats the reaction mixture volumetrically and directly, leading to rapid temperature increases and significantly shorter reaction times.[1][5] This can also lead to cleaner reactions with fewer byproducts.[2]

Q2: How do I choose the right solvent for my microwave reaction?

A2: The choice of solvent is critical for successful microwave synthesis. Polar solvents such as DMF, ethanol, and methanol are generally good choices as they couple efficiently with microwaves, leading to rapid heating.[4] The dissipation factor, or tan δ, of a solvent indicates its ability to convert microwave energy into heat.[4] Solvents with a high tan δ are heated most effectively. However, the optimal solvent will also depend on the specific reaction and solubility of your reagents. In some syntheses of imidazo[4,5-b]pyridine derivatives, DMF has been identified as an excellent solvent choice.[6]

Q3: Can I run reactions in non-polar solvents?

A3: While polar solvents are more efficient at absorbing microwave energy, reactions can be performed in non-polar solvents like toluene or dioxane.[7] However, heating will be less efficient. In such cases, the presence of a small amount of a polar co-solvent or ionic liquid can significantly improve heating. Alternatively, if the reactants themselves are polar, they may absorb enough microwave energy to drive the reaction.

Q4: Is an inert atmosphere always necessary for microwave synthesis?

A4: Not always. Due to the rapid reaction times, the need for an inert atmosphere is often diminished compared to conventional, longer-duration reactions.[7] However, if your substrates or reagents are highly sensitive to oxygen or moisture, it is still best practice to flush the reaction vessel with an inert gas like nitrogen or argon before sealing.

Q5: How do I translate a conventional synthesis protocol to a microwave-assisted one?

A5: A good starting point is to use the same reagents and solvent as the conventional method. A general rule of thumb, based on the Arrhenius equation, is that a 10°C increase in reaction temperature can double the reaction rate.[7] Since microwave reactors can safely reach temperatures well above the solvent's boiling point, you can often significantly increase the temperature to drastically reduce the reaction time.[4][8] It is advisable to start with a modest temperature increase and a short reaction time (e.g., 10-15 minutes) and then optimize from there.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the microwave-assisted synthesis of imidazo[4,5-b]pyridines.

Problem 1: Low or No Product Yield

This is one of the most common challenges. The underlying cause can often be traced back to several factors.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Scientific Rationale
Insufficient Temperature Increase the reaction temperature. Microwave reactions often benefit from temperatures higher than the solvent's atmospheric boiling point.[4][8] As long as your reactants are stable, incrementally increase the temperature (e.g., in 20°C steps) to find the optimal point.
Reaction Time Too Short Extend the reaction time. While microwave synthesis is rapid, some reactions may still require longer irradiation times for completion. Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 10, 20, 30 minutes) to determine the optimal duration.
Poor Microwave Absorption Change or modify the solvent. If using a non-polar solvent, switch to a more polar one with a higher dissipation factor (tan δ) like DMF, ethanol, or NMP.[4] If the solvent cannot be changed, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
Reagent Concentration Increase the concentration of a key reagent. If the reaction has stalled, a limiting reagent may have been consumed. Carefully consider the reaction mechanism and consider adding more of a particular reactant.[7]
Catalyst Inactivity Evaluate your catalyst. If using a catalyst, ensure it is active and compatible with the high temperatures of microwave synthesis. Some catalysts may degrade under these conditions. Consider screening different catalysts if necessary.
Incorrect Stoichiometry Verify the stoichiometry of your reactants. Inaccurate weighing or calculation of reagent amounts can lead to incomplete reactions.[9]
Problem 2: Formation of Significant Byproducts

The presence of impurities can complicate purification and reduce the yield of the desired product.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Scientific Rationale
Decomposition at High Temperatures Lower the reaction temperature. While high temperatures can accelerate reactions, they can also lead to the degradation of starting materials or the desired product.[8] Try running the reaction at a lower temperature for a longer duration.
Side Reactions Optimize reaction time. Prolonged exposure to high temperatures can promote side reactions. Determine the point at which the desired product formation is maximized and byproduct formation is minimized by performing a time-course study.
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the reaction pathway. A different solvent may favor the desired reaction over side reactions.
Non-selective Reactions Re-evaluate your starting materials and reagents. In some cases, the formation of isomers or other byproducts is inherent to the reactivity of the substrates. For example, in solid-phase synthesis of related structures, non-regioselective arylation has been observed.[10] Modification of protecting groups or the use of more selective reagents may be necessary.
Problem 3: Poor Reproducibility

Inconsistent results from run to run can be frustrating and hinder the progress of your research.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Scientific Rationale
Inconsistent Heating Ensure proper stirring and vessel placement. In single-mode microwave reactors, the power density is highly focused, while multi-mode reactors can have hot and cold spots.[11] Adequate stirring is crucial for uniform temperature distribution. Also, ensure the reaction vessel is placed correctly within the microwave cavity according to the manufacturer's instructions.
Inaccurate Temperature Measurement Verify your temperature sensor. Use a calibrated fiber optic probe for accurate internal temperature measurement. Infrared (IR) sensors on the vessel surface can sometimes give misleading readings.
Variability in Starting Materials Use pure and consistent starting materials. Impurities in your starting materials can interfere with the reaction.[9] Ensure the purity of your reagents and use materials from the same batch for a series of experiments.
Vessel Sealing Issues Check the integrity of your reaction vessel and cap. A poor seal can lead to the loss of volatile reactants or solvent, altering the reaction conditions and leading to inconsistent results.

Experimental Workflow Optimization

A systematic approach is key to successfully optimizing your microwave-assisted synthesis. The following workflow provides a logical progression for developing a robust protocol.

workflow A Select Initial Conditions (Solvent, Reagents, Stoichiometry) B Temperature Screening (e.g., 100°C, 120°C, 140°C) A->B Fixed Time (e.g., 10 min) C Time Optimization (e.g., 5, 10, 20 min) B->C Select Best Temperature D Analyze Results (TLC, LC-MS, NMR) C->D E Low Yield or Byproducts? D->E F Troubleshoot: - Change Solvent - Adjust Reagents - Add Catalyst E->F Yes G Optimized Protocol E->G No F->B Re-screen

Caption: A general workflow for optimizing microwave-assisted synthesis.

Troubleshooting Decision Tree

When faced with a failed or suboptimal reaction, this decision tree can guide your troubleshooting process.

troubleshooting start Reaction Outcome Unsatisfactory q1 Is there any product formation? start->q1 a1_yes Low Yield q1->a1_yes Yes a1_no No Reaction q1->a1_no No q2 Are there byproducts? a1_yes->q2 a3 Increase Temperature Check Microwave Coupling (Change Solvent) a1_no->a3 a2_yes Lower Temperature Shorten Time q2->a2_yes Yes a2_no Increase Temperature Extend Time q2->a2_no No

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Balasubramanian, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4353–4362. [Link]

  • Al-Tel, T. H. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4930. [Link]

  • Barge, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 1. [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 451-468. [Link]

  • Popr, M., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 18(9), 562-569. [Link]

  • Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(17), 3347-3358. [Link]

  • Kappe, C. O. (2008). Scale-Up of Microwave-Assisted Organic Synthesis. Angewandte Chemie International Edition, 47(6), 1018-1019. [Link]

  • Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling up. Accounts of Chemical Research, 54(17), 3347-3358. [Link]

  • Barge, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 1. [Link]

  • Kremsner, J. M., & Kappe, C. O. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis. In Microwaves in Organic Synthesis (pp. 233-255). [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. [Link]

  • Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34693-34718. [Link]

  • Sharma, V., & Kumar, V. (2021). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 68(2), 104-111. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Cravotto, G., & Cintas, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(17), 3347-3358. [Link]

  • Reddy, T. J., et al. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(34), 15582-15591. [Link]

  • Bhimani, B., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 457-464. [Link]

  • Lew, A., et al. (2002). Increasing Rates of Reaction: Microwave-Assisted Organic Synthesis for Combinatorial Chemistry. Journal of Combinatorial Chemistry, 4(2), 95-105. [Link]

  • Javahershenas, R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Journal of the Iranian Chemical Society, 21(1), 1-2. [Link]

  • Javahershenas, R., et al. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry, 12, 1370845. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • CEM Corporation. (2018, November 12). Teaching Microwave Chemistry [Video]. YouTube. [Link]

  • DiMauro, E. F., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 107, 117604. [Link]

  • Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34693-34718. [Link]

  • de la Hoz, A., et al. (2009). Microwave-Assisted Multicomponent Synthesis of Heterocycles. Current Organic Chemistry, 13(16), 1622-1641. [Link]

  • El-Sayed, M. A.-A. (2002). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Journal of the Chinese Chemical Society, 49(5), 819-826. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Garella, D., et al. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1348. [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of 7-Bromo-1H-imidazo[4,5-c]pyridine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1H-imidazo[4,5-c]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the development of this promising class of compounds. Our focus is on overcoming the central challenge of poor oral bioavailability, ensuring your innovative molecules have a viable path to clinical application.

PART 1: Foundational Challenges & Initial Assessment

This section addresses the fundamental reasons why this compound compounds often exhibit low oral bioavailability and how to classify your specific molecule to guide your strategy.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but very low exposure after oral dosing in rats. What are the likely causes?

A: This is a classic and common challenge. The low oral bioavailability of this class of heterocyclic compounds typically stems from a combination of three primary factors:

  • Poor Aqueous Solubility: The planar, crystalline nature of the imidazopyridine core often leads to high crystal lattice energy and low solubility in gastrointestinal fluids.[1][2] This is frequently the rate-limiting step for absorption.[3]

  • Low Intestinal Permeability: The compound may be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[4][5] These transporters actively pump the drug out of the intestinal cells back into the lumen, preventing it from reaching systemic circulation.[5]

  • High First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 enzymes (CYPs) in the gut wall and/or liver before it can be distributed throughout the body.[6][7] The imidazopyridine scaffold can be susceptible to oxidative metabolism.[8]

A systematic approach is required to identify which of these factors is the primary barrier for your specific molecule.

Q2: What is the Biopharmaceutics Classification System (BCS), and how do I determine where my compound fits?

A: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9] This classification is critical because it helps predict the major hurdles to oral bioavailability and dictates the most effective enhancement strategies.[10]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most novel this compound derivatives fall into BCS Class II or BCS Class IV . The key experiments to determine this are:

  • Solubility: Measure the equilibrium solubility of your compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This assay can simultaneously assess passive permeability and identify if the compound is subject to active efflux.[4]

Understanding your compound's BCS class is the first step in designing a rational formulation and development strategy. For BCS Class II, the focus is almost entirely on improving dissolution, while Class IV requires enhancement of both solubility and permeability.[11]

PART 2: Troubleshooting Guide for Solubility Enhancement

Low solubility is the most common and often most significant barrier for this chemical series. If your compound is a BCS Class II or IV agent, the following troubleshooting guide will help you navigate potential solutions.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting a solubility enhancement strategy.

G Start Start: Poorly Soluble API Ionizable Is the API ionizable? Start->Ionizable SaltScreen Perform Salt Screening (pH modification) Ionizable->SaltScreen Yes ThermalStability Is the API thermally stable? Ionizable->ThermalStability No Success1 Success: Soluble & Stable Salt Formed SaltScreen->Success1 Failure1 Failure: No stable/soluble salt SaltScreen->Failure1 Failure1->ThermalStability ASD Formulate Amorphous Solid Dispersion (ASD) ThermalStability->ASD Yes ParticleSize Particle Size Reduction ThermalStability->ParticleSize No HME Hot Melt Extrusion (HME) ASD->HME SprayDry Spray Drying ASD->SprayDry Success2 Success: Improved Dissolution Rate HME->Success2 SprayDry->Success2 Nano Nanomilling ParticleSize->Nano Micro Micronization ParticleSize->Micro Nano->Success2 Micro->Success2

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q&A: Solubility Enhancement Techniques

Q3: My compound has an ionizable pyridine nitrogen. Is salt formation a good first step?

A: Absolutely. For ionizable compounds, salt formation is often the simplest and most effective way to increase aqueous solubility and dissolution rate.[12][13] By creating a salt, you are essentially pre-dissociating the molecule, which circumvents the need for the solid to break its crystal lattice and then ionize in solution.

  • Experimental Causality: The choice of counterion is critical. A screen of various pharmaceutically acceptable counterions (e.g., HCl, mesylate, tosylate, citrate) should be performed to find a salt that is not only soluble but also physically stable (non-hygroscopic, crystalline).

  • Troubleshooting: If your initial salts are amorphous or unstable, consider co-crystal formation. Co-crystals involve pairing the API with a neutral co-former via non-covalent bonds, which can improve solubility while maintaining a stable crystalline form.[1][14]

Q4: Salt formation failed. I am now considering an amorphous solid dispersion (ASD). How does this work and which polymer should I choose?

A: An ASD is a highly effective strategy where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[12] By preventing the drug from crystallizing, it is maintained in a high-energy amorphous state, leading to significantly increased apparent solubility and dissolution.[15][16]

  • Experimental Causality: The key is to prevent recrystallization. The polymer increases the glass transition temperature (Tg) of the mixture and provides steric hindrance, keeping the drug molecules separated. The choice of polymer depends on the drug's properties and the desired release profile.

PolymerCommon Solvent(s) for Spray DryingKey Advantages
HPMC (Hydroxypropyl Methylcellulose)Acetone, Methanol, WaterGood stabilizer, widely used.[17]
PVP (Polyvinylpyrrolidone)Ethanol, Methanol, WaterStrong hydrogen bonding capability, good for preventing crystallization.
Soluplus®Ethanol, AcetoneAmphiphilic nature can also act as a solubilizer.
Eudragit® L/SAcetone, EthanolpH-dependent solubility, useful for enteric targeting to avoid stomach acid.

Q5: What is the difference between micronization and nanomilling, and when should I choose one over the other?

A: Both are "top-down" particle size reduction techniques that increase the surface area-to-volume ratio of the drug, thereby increasing the dissolution rate according to the Noyes-Whitney equation.[15][18]

  • Micronization: Reduces particles to the micron range (1-10 µm). It is a well-established technique but may not be sufficient for extremely insoluble compounds ("brick dust").[2]

  • Nanomilling: Reduces particles to the sub-micron or nanometer range (<1000 nm). This provides a much greater increase in surface area and can significantly enhance dissolution rates for very poorly soluble drugs.[13][15] Nanomilling is generally preferred for BCS Class II compounds where dissolution is the clear rate-limiting step.[15]

Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a self-validating system for producing and characterizing an ASD.

1. Materials & Equipment:

  • This compound API

  • Selected polymer (e.g., HPMC, PVP)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Benchtop spray dryer

  • Differential Scanning Calorimeter (DSC)

  • Powder X-Ray Diffractometer (PXRD)

  • Dissolution testing apparatus (USP II)

2. Step-by-Step Methodology:

  • Solution Preparation: Dissolve both the API and the polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading). Ensure complete dissolution.

  • Spray Drying:

    • Set the spray dryer parameters: Inlet temperature, aspiration rate, and pump speed. These must be optimized to ensure the solvent evaporates before the droplets hit the cyclone wall, but without thermally degrading the API.

    • Pump the API-polymer solution through the atomizer into the drying chamber.

    • Collect the dried powder from the collection vessel.

  • Characterization (Self-Validation):

    • DSC Analysis: Run a DSC scan on the resulting powder. The absence of a sharp melting endotherm (characteristic of the crystalline API) and the presence of a single glass transition temperature (Tg) confirms the formation of a single-phase amorphous system.

    • PXRD Analysis: Analyze the powder by PXRD. The absence of sharp Bragg peaks and the presence of a diffuse "halo" pattern confirms the amorphous nature of the material.

  • Performance Testing:

    • Conduct dissolution testing in a relevant buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the ASD to the unformulated, crystalline API. A successful ASD will show a rapid and significant increase in drug concentration, often achieving a "supersaturated" state.

PART 3: Troubleshooting Guide for Permeability & Efflux

If solubility enhancement alone does not improve bioavailability, the next barrier to investigate is intestinal permeability.

Q&A: Permeability and Efflux

Q6: My formulation provides excellent dissolution, but in vivo exposure is still low. A Caco-2 assay shows an efflux ratio greater than 2. What does this mean?

A: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-gp.[4] The compound is effectively absorbed into the intestinal cells (apical to basolateral, A-B) but is then actively pumped back out into the gut lumen (basolateral to apical, B-A). This prevents the drug from reaching the bloodstream.

Q7: How can I overcome P-glycoprotein (P-gp) efflux?

A: There are two primary strategies:

  • Prodrug Approach: This is a chemical modification strategy where you mask the structural features of the drug that are recognized by the transporter.[19] A promoiety is attached to the parent drug, which is then cleaved by enzymes in the blood or tissues to release the active compound.[20] For imidazopyridines, derivatizing a nitrogen on the imidazole or pyridine ring can be an effective handle.[21]

  • Use of Permeation Enhancers/P-gp Inhibitors: These are excipients included in the formulation that transiently open tight junctions between intestinal cells or directly inhibit the function of efflux transporters.[22][23] However, this approach carries a risk of toxicity and membrane damage and requires careful evaluation.[24]

Diagram: Prodrug Strategy to Evade Efflux and First-Pass Metabolism

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelial Cell cluster_2 Portal Vein to Liver cluster_3 Systemic Circulation Drug Drug (D) (P-gp Substrate) Pgp P-gp Efflux Transporter Drug->Pgp Absorption Metabolism1 Gut Wall Metabolism (CYP3A4) Drug->Metabolism1 Metabolized Prodrug Prodrug (D-P) PortalVein Portal Vein Prodrug->PortalVein Absorption (Not a P-gp Substrate) Pgp->Drug Efflux! Enzymes Esterases/ Enzymes PortalVein->Enzymes Systemic Active Drug (D) in Circulation Enzymes->Systemic Cleavage

Caption: Prodrugs can improve bioavailability by masking efflux transporter recognition sites.

PART 4: Addressing Metabolic Instability

Q8: My compound appears to be cleared very quickly after absorption. How can I address high first-pass metabolism?

A: High first-pass metabolism in the liver is a common issue. A strategy that can help mitigate this for lipophilic compounds is the use of lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS).[25][26]

  • Mechanism of Action: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., in the gut).[27] The drug is dissolved in the lipidic phase. This formulation can enhance absorption through the intestinal lymphatic system, which drains directly into systemic circulation, bypassing the portal vein and thus avoiding a "first pass" through the liver.[16] This is particularly effective for highly lipophilic drugs.

PART 5: Preclinical In Vivo Study Troubleshooting

Q9: I'm planning an oral bioavailability study. Which preclinical model is most predictive for humans?

A: While rodents (rats) are common for initial screens due to cost and ease of use, their predictive value can be limited.[28] Dogs are often used, but pigs (especially minipigs) are increasingly recognized as a highly suitable model for predicting oral drug performance in humans.[29][30] The gastrointestinal physiology of pigs, including stomach pH, transit times, and enzymatic activity, is remarkably similar to that of humans.[29]

Q10: My in vivo pharmacokinetic data is extremely variable between animals. What could be the cause?

A: High inter-animal variability can invalidate a study. Below are common causes and troubleshooting steps.

ObservationPotential CauseSuggested Action / Investigation
High variability in Cmax and TmaxFood Effect: The presence or absence of food can drastically alter gastric emptying and GI fluid composition.[31]Standardize the fasting period for all animals before dosing. If a food effect is suspected, run a formal fed vs. fasted study to characterize it.
Some animals have zero exposureFormulation Failure: The drug may have crashed out of solution or the solid formulation did not disperse properly.Re-evaluate the physical stability of your formulation. Check for precipitation upon dilution in simulated gastric/intestinal fluids. Ensure consistent manufacturing of the dosage form.
Inconsistent AUC valuesMetabolic Differences: Natural polymorphism in metabolic enzymes (CYPs) within the animal population.Ensure you are using a well-characterized, genetically homogenous strain of animals. Increase the number of animals per group (n) to improve statistical power.
Erratic absorption profilesPoor Dosing Technique: Inaccurate gavage or loss of dose due to reflux.Ensure all technicians are properly trained and consistent in their oral gavage technique. Observe animals post-dose for any signs of distress or regurgitation.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Remedy Publications LLC. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2018). Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Expert Opinion on Drug Delivery, 20(7), 937-956. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Expert Opinion on Drug Delivery, 20(7), 937-956. [Link]

  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (n.d.). Preprints.org. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025). ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • API Solubility Enhancement: Advanced Strategies for Pharmaceutical Development. (n.d.). Grace. [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). Pharmaceutics, 11(1), 30. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine, 19, 4573-4593. [Link]

  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024). Current Nanomedicine, 14(3), 200-211. [Link]

  • Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. (2017). Current Pharmaceutical Design, 23(29), 4317-4328. [Link]

  • Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. (2025). ResearchGate. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (2019). Journal of Pharmacy and Pharmacology, 71(4), 581-602. [Link]

  • Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (n.d.). OUCI. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharmaceutical Online. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (2025). TANZ JOURNAL. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. (n.d.). IT Medical Team. [Link]

  • Critical evaluation of permeation enhancers for oral mucosal drug delivery. (n.d.). Informa Connect. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). Journal of Medicinal Chemistry. [Link]

  • Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. (n.d.). ChemRxiv. [Link]

  • Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids. (n.d.). MDPI. [Link]

  • The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. (n.d.). Semantic Scholar. [Link]

  • Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. (2020). European Journal of Drug Metabolism and Pharmacokinetics, 45(5), 649-660. [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2013). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(2), 146-152. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (n.d.). RSC Medicinal Chemistry. [Link]

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). IntechOpen. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). National Institutes of Health (NIH). [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). National Institutes of Health (NIH). [Link]

  • Intestinal efflux transporters and drug absorption. (2008). Expert Opinion on Drug Metabolism & Toxicology, 4(7), 923-939. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules, 25(23), 5766. [Link]

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (n.d.). eScholarship. [Link]

  • Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics? (2021). Molecular Pharmaceutics, 18(8), 3099-3108. [Link]

  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. (2011). Clinical Pharmacokinetics, 50(2), 75-80. [Link]

Sources

Validation & Comparative

Comparing the biological activity of imidazo[4,5-b]pyridine vs imidazo[4,5-c]pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Isomers

Introduction: Isomerism as a Cornerstone of Biological Specificity

In the landscape of medicinal chemistry, the imidazopyridine scaffold stands out as a "privileged structure." Its structural analogy to naturally occurring purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[1][2][3] This guide delves into the nuanced world of two specific constitutional isomers: imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. While seemingly minor, the positional difference of a single nitrogen atom in the pyridine ring profoundly influences the molecule's physicochemical properties, spatial arrangement, and, consequently, its biological activity.

This document provides a comparative analysis of these two isomers, moving beyond a simple list of activities to explore the causality behind their differential effects. We will examine experimental data across various therapeutic areas, detail key validation protocols, and provide insights into the structure-activity relationships (SAR) that govern their function.

Isomer_Structures cluster_b Imidazo[4,5-b]pyridine cluster_c Imidazo[4,5-c]pyridine b_isomer b_isomer c_isomer c_isomer

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

Comparative Analysis of Biological Activities

The isomeric nature of these scaffolds is a critical determinant of their target selectivity and therapeutic potential. While both have shown promise, they often engage different biological pathways or exhibit varying potencies within the same pathway.

Anticancer Activity: A Tale of Two Kinase Inhibition Profiles

Kinase inhibition is a dominant theme for both isomers in oncology research, yet they frequently target different kinase families.[3] This divergence is a direct consequence of how the altered nitrogen position affects the molecule's ability to form key hydrogen bonds within the ATP-binding pockets of kinases.

  • Imidazo[4,5-b]pyridines as Aurora and FLT3 Kinase Inhibitors: This isomer has been extensively developed as an inhibitor of Aurora kinases, which are crucial for mitotic progression and are often overexpressed in tumors.[4] Derivatives have demonstrated potent, low nanomolar inhibition.[4][5] Furthermore, certain imidazo[4,5-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, making them promising candidates for treating Acute Myeloid Leukemia (AML).[5] Noncovalent, reversible inhibitors of Bruton's tyrosine kinase (BTK) have also been developed from this scaffold, targeting B-cell malignancies.[6]

  • Imidazo[4,5-c]pyridines as Src Family and PARP Inhibitors: The imidazo[4,5-c]pyridine scaffold has been successfully employed to develop inhibitors of Src family kinases (SFKs), which are implicated in the development of glioblastoma multiforme (GBM).[7] Additionally, derivatives of this isomer have shown moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][4] PARP inhibitors are valuable in combination therapies, as they can increase the sensitivity of tumor cells to chemotherapy.[4]

Table 1: Comparative Kinase Inhibition Profile

Kinase Target FamilyPrimary Isomer ScaffoldExample ActivityTherapeutic IndicationReference
Aurora KinasesImidazo[4,5-b]pyridineIC₅₀ < 50 nMVarious Cancers[1][4]
FLT3Imidazo[4,5-b]pyridineKd values in low nM rangeAcute Myeloid Leukemia[5]
Src Family Kinases (SFKs)Imidazo[4,5-c]pyridineSubmicromolar inhibitionGlioblastoma[7]
PARPImidazo[4,5-c]pyridineIC₅₀ = 8.6 nMBreast Cancer[1][4]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Both isomers have been explored as antimicrobial agents, again demonstrating distinct patterns of activity.

  • Imidazo[4,5-b]pyridines for Antibacterial Applications: Derivatives of this scaffold have shown notable activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli.[1][8] The mechanism often involves the inhibition of essential bacterial enzymes. Some tetracyclic derivatives have also been shown to intercalate into bacterial DNA.[3][9]

  • Imidazo[4,5-c]pyridines for Antifungal and Antitubercular Applications: This isomer has been investigated for treating fungal infections by targeting glucosamine-6-phosphate synthase, an enzyme vital for the synthesis of the fungal cell wall.[1][4] Furthermore, novel derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated as potent agents against Mycobacterium tuberculosis, showing significant activity in both in vitro and in vivo models.[10]

Table 2: Comparative Antimicrobial Activity

Pathogen TypePrimary Isomer ScaffoldExample Target/ActivityReference
Gram-Positive BacteriaImidazo[4,5-b]pyridineMIC values as low as 4-8 µg/mL for some derivatives[8][11]
Gram-Negative BacteriaImidazo[4,5-b]pyridineModerate activity observed[8][12]
FungiImidazo[4,5-c]pyridineGlucosamine-6-phosphate synthase inhibition[1][4]
Mycobacterium tuberculosisImidazo[4,5-c]pyridineEffective in reducing bacterial load in vivo[10]
Antiviral and Anti-Inflammatory Roles

The versatility of these scaffolds extends to antiviral and anti-inflammatory applications.

  • Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have shown selective but moderate activity against the respiratory syncytial virus (RSV).[9][12] In contrast, the imidazo[4,5-c]pyridine series has yielded highly active and selective molecules against the Bovine Viral Diarrhea Virus (BVDV), which acts as a surrogate for the Hepatitis C virus. These compounds were found to interact with the viral RNA-dependent RNA polymerase.[1][4]

  • Anti-inflammatory Potential: An imidazo[4,5-b]pyridine derivative has been studied for its ability to diminish the inflammatory response in human retinal pigment epithelial cells, suggesting its potential in treating retinal ischemia.[1]

Experimental Methodologies: Ensuring Self-Validating Protocols

The trustworthiness of comparative data hinges on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the biological activities of these isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is designed to measure the binding affinity of a test compound to a kinase of interest, providing a quantitative measure of inhibition (Kd or IC₅₀).

Causality: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is chosen for its high sensitivity and robustness. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct readout of binding competition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (imidazo[4,5-b/c]pyridine derivatives) in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase-Tracer Mixture: Prepare a solution containing the target kinase (e.g., Aurora A, Src) and the corresponding Alexa Fluor™ 647-labeled kinase tracer. The concentrations are optimized to be at or below the Kd of the tracer for the kinase.

  • Antibody Solution: Prepare a solution of the terbium-labeled anti-tag antibody (e.g., anti-GST) in the reaction buffer.

  • Reaction Assembly: In a 384-well plate, add 5 µL of the serially diluted test compound, followed by 5 µL of the kinase/tracer mix. Finally, add 5 µL of the terbium antibody solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665/620). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_assay Kinase Binding Assay A Prepare Kinase + Fluorescent Tracer Solution C Combine in 384-well Plate A->C B Prepare Serial Dilutions of Imidazopyridine Inhibitor B->C D Add Terbium-labeled Antibody C->D E Incubate (60 min, RT) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Protocol 2: Antiproliferative MTT Assay

This colorimetric assay is a standard for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Causality: The assay relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Conclusion: Isomeric Position as a Guiding Principle in Drug Design

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while structurally similar, exhibit remarkably distinct and often complementary biological activity profiles. The choice between these isomers is not arbitrary but a critical design element that dictates target selectivity. Imidazo[4,5-b]pyridines have proven particularly effective as inhibitors of crucial cell cycle kinases like Aurora and FLT3, while imidazo[4,5-c]pyridines have yielded potent inhibitors of signaling kinases like SFKs and DNA repair enzymes like PARP.[1][5][7] This divergence extends to antimicrobial and antiviral applications, where each isomer shows promise against different classes of pathogens.[1][8][10]

For researchers and drug development professionals, this comparative guide underscores a fundamental principle: subtle changes in molecular architecture can lead to significant shifts in biological function. A deep understanding of the structure-activity relationships inherent to these isomers is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Cieplik, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]

  • Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. National Institutes of Health. [Link]

  • Ratković, Z., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]

  • El-Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. [Link]

  • El Malah, A., et al. (2025). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Lee, S., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Peršuri, A., et al. (2025). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. [Link]

  • Kumar, P., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]

  • El Malah, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine: Validation of a Novel One-Pot Reductive Cyclization Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development. As a purine isostere, this scaffold is a key component in a multitude of biologically active molecules, demonstrating a wide range of therapeutic activities, including but not limited to antiviral, anticancer, and kinase inhibitory effects. 7-Bromo-1H-imidazo[4,5-c]pyridine, in particular, serves as a crucial intermediate, where the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Given its strategic importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance. This guide introduces and validates a novel, streamlined two-step synthetic pathway, culminating in a one-pot reductive cyclization. We will objectively compare this modern approach against a more traditional, multi-step synthesis, providing detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Section 1: Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various methodologies. Here, we compare a classical multi-step approach with a more efficient, modern synthesis that leverages a one-pot reductive cyclization.

Route 1: A Traditional Multi-Step Approach

Traditional syntheses often involve the construction of the core structure through a linear sequence of reactions, including the formation of the diaminopyridine intermediate, followed by bromination and subsequent cyclization. While effective, these routes can be lengthy and often suffer from cumulative yield loss over multiple steps and purification procedures. A representative traditional pathway is outlined below.

Traditional_Route A 4-Amino-3-nitropyridine B 3,4-Diaminopyridine A->B Catalytic Hydrogenation (e.g., Pd/C, H₂) C 5-Bromo-3,4-diaminopyridine B->C Regioselective Bromination (e.g., NBS) D This compound C->D Cyclization (HCOOH, reflux) Novel_Route A 3-Bromo-4-aminopyridine B 4-Amino-3-bromo-5-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C This compound B->C One-Pot Reductive Cyclization (e.g., Fe, HCOOH) Workflow_Novel cluster_0 Step 1: Nitration cluster_1 Step 2: One-Pot Reductive Cyclization A Add 3-Bromo-4-aminopyridine to cold H₂SO₄ B Add HNO₃ dropwise (T < 5°C) A->B C Stir at RT, then 50°C B->C D Quench on ice C->D E Neutralize & Filter D->E F Suspend nitro-intermediate in Formic Acid E->F Proceed with dried intermediate G Add Iron Powder F->G H Reflux until completion (monitor by TLC) G->H I Filter hot & concentrate H->I J Purify by recrystallization I->J

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is a cornerstone of generating high-quality, reproducible data. This is particularly critical for novel chemical entities such as 7-Bromo-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with potential applications in pharmaceutical development. The integrity of all subsequent research and development hinges on the accuracy and precision of its quantification and characterization.

This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods for this compound. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind experimental choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity and regulatory expectations.

The Imperative of Method Validation and Cross-Validation

Before comparing different analytical techniques, it is crucial to understand that any analytical procedure must be validated to demonstrate its fitness for a specific purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process.[3][4][5] Validation establishes, through documented evidence, that a method will consistently produce results meeting predetermined specifications and quality attributes.

Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different studies, ensuring data comparability.[6][7] This is a common scenario in drug development, for instance, when transferring a method from a research and development lab to a quality control setting, or when comparing a legacy method with a newer, more efficient one.

Potential Analytical Methods for this compound

Given the structure of this compound—a heterocyclic aromatic compound containing bromine—several analytical techniques are suitable for its analysis. The choice of method will depend on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorses for the quantification of pharmaceutical compounds.[8] UPLC, an advancement of HPLC, utilizes smaller particle sizes in the column packing and higher operating pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity.[8][9][10] For a compound like this compound, a reversed-phase HPLC or UPLC method with UV detection would be a primary choice for assay and impurity determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential for thermal lability of some heterocyclic compounds, its suitability for this compound would need to be carefully evaluated. However, for identifying and quantifying volatile impurities, it can be an invaluable tool.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and confirmation of the identity of new chemical entities.[13] While not typically a primary quantitative method in quality control, quantitative NMR (qNMR) is gaining traction as a reference method due to its high precision and accuracy. For this compound, ¹H and ¹³C NMR would be essential for initial characterization.

  • Mass Spectrometry (MS): Coupled with a separation technique like LC or GC, MS provides highly sensitive and specific detection, enabling the identification of impurities and degradation products even at trace levels. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in structural confirmation.

A Framework for Cross-Validation: A Practical Approach

The objective of cross-validation is to demonstrate that different analytical procedures can be used for the same intended purpose and produce comparable results.[14] A typical scenario involves comparing an established HPLC method with a newly developed, more efficient UPLC method.

Key Validation Parameters for Comparison

According to ICH Q2(R2) guidelines, the following performance characteristics are critical for validating and comparing quantitative analytical methods[1][15][16][17]:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Experimental Design for Cross-Validation: HPLC vs. UPLC

The following is a step-by-step protocol for the cross-validation of an existing HPLC method with a new UPLC method for the quantification of this compound.

Experimental Protocol: Cross-Validation of HPLC and UPLC Methods

  • Method Development and Optimization:

    • HPLC Method (Reference Method): An existing, validated reversed-phase HPLC method with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at an appropriate wavelength.

    • UPLC Method (New Method): Develop a new reversed-phase UPLC method using a sub-2 µm particle size column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Optimize the mobile phase composition and gradient to achieve a significantly shorter run time while maintaining or improving the resolution of the analyte from any known impurities.

  • Specificity/Selectivity Assessment:

    • Analyze a placebo (matrix without the analyte), a solution of this compound, and a spiked sample containing the analyte and known related substances or potential impurities.

    • Conduct forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and analyze the stressed samples by both methods.

    • Acceptance Criteria: Both methods should demonstrate no interference from the placebo or impurities at the retention time of the analyte peak. The peak purity should be confirmed using a photodiode array (PDA) detector.

  • Linearity and Range Comparison:

    • Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Analyze each concentration in triplicate using both the HPLC and UPLC methods.

    • Acceptance Criteria: For both methods, the correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy (Recovery) Studies:

    • Prepare samples by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate using both methods.

    • Acceptance Criteria: The mean recovery for both methods should be within 98.0% to 102.0%.

  • Precision Comparison:

    • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument for each method.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument for each method.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%, and for intermediate precision should be ≤ 2.0% for both methods.

  • LOD and LOQ Determination:

    • Determine the LOD and LOQ for both methods, either based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at low concentrations.

  • Robustness Evaluation:

    • For each method, introduce small, deliberate variations to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a system suitability solution under each of these varied conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria for both methods.

Data Presentation for Easy Comparison

Summarizing the validation and cross-validation data in a clear, tabular format is essential for direct comparison of the two methods.

Table 1: Comparative Performance Data for HPLC and UPLC Methods

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Analysis Time ~25 minutes~3 minutes-
Resolution Good (>2.0)Excellent (>3.0)Resolution > 2.0
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%0.3%≤ 1.0%
- Intermediate Precision0.8%0.6%≤ 2.0%
LOD 0.05 µg/mL0.01 µg/mL-
LOQ 0.15 µg/mL0.03 µg/mL-
Solvent Consumption High (~1.5 mL/min)Low (~0.4 mL/min)-

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC Existing HPLC Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UPLC New UPLC Method UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ UPLC->Robustness Data_Analysis Statistical Analysis (e.g., t-test, F-test) Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Decision Decision on Interchangeability Data_Analysis->Decision

Sources

Benchmarking Novel 7-Bromo-1H-imidazo[4,5-c]pyridine Inhibitors Against Established Kinase Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the 7-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a promising foundation for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel inhibitors derived from this scaffold against known drugs, ensuring a rigorous and objective evaluation of their therapeutic potential. The focus will be on inhibitors targeting TGF-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and oncogenic pathways.[4][5][6]

The Central Role of TAK1 in Cellular Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular responses to inflammatory stimuli, such as cytokines (e.g., TNFα, IL-1) and growth factors (e.g., TGF-β).[4][5][6] Upon activation, TAK1 initiates downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways, which regulate inflammation, immunity, cell survival, and apoptosis.[4][7] Dysregulation of the TAK1 pathway is implicated in the pathogenesis of various diseases, making it an attractive target for therapeutic intervention.[4][5][6]

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_receptors Receptors cluster_core TAK1 Complex cluster_downstream Downstream Pathways cluster_effectors Effector Kinases cluster_transcription Transcription Factors cluster_cellular_response Cellular Response TNFα TNFα TNFR TNFR TNFα->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 TGF-βR->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB1->TAK1 TAB2/3 TAB2/3 TAB2/3->TAK1 IκBα IκBα IKK Complex->IκBα P p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P NF-κB NF-κB IκBα->NF-κB Releases AP-1 AP-1 p38->AP-1 JNK->AP-1 Inflammation Inflammation NF-κB->Inflammation Survival Survival NF-κB->Survival AP-1->Inflammation Apoptosis Apoptosis AP-1->Apoptosis

Figure 1: Simplified TAK1 Signaling Pathway.

Comparative Benchmarking Workflow

A systematic approach is crucial for a meaningful comparison of novel inhibitors. The following workflow outlines the key experimental stages for a comprehensive evaluation.

Benchmarking_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Potency (IC50) Kinome_Profiling Selectivity Profiling Biochemical_Assay->Kinome_Profiling Cellular_Potency Cellular Potency (EC50) Kinome_Profiling->Cellular_Potency Target_Engagement On-Target Engagement Cellular_Potency->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling PK_PD Pharmacokinetics/ Pharmacodynamics Downstream_Signaling->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Figure 2: Experimental Workflow for Benchmarking Kinase Inhibitors.

Part 1: In Vitro Characterization

The initial assessment of a novel inhibitor involves determining its biochemical potency and selectivity.

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency against the target kinase. A widely used method for this is the ADP-Glo™ Kinase Assay.[8]

Protocol: ADP-Glo™ Kinase Assay for TAK1

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA. Prepare serial dilutions of the test inhibitor and known benchmark inhibitors (e.g., 5Z-7-Oxozeaenol, NG25).[9][10]

  • Kinase Reaction: In a 384-well plate, add the TAK1/TAB1 enzyme complex, the substrate (e.g., Myelin Basic Protein), and the serially diluted inhibitors.[11] Initiate the reaction by adding ATP at a concentration close to its Km value for TAK1 to ensure accurate IC50 determination for ATP-competitive inhibitors.[12][13] Incubate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor across the human kinome is critical to identify potential off-target effects and predict its safety profile.[16] Several platforms are available for large-scale kinase profiling.[8][17][18]

Methodology: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) or Kinobeads

  • Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line with activated TAK1 signaling).

  • Inhibitor Treatment: Treat the lysates with the test inhibitor at a fixed concentration (e.g., 1 µM).

  • Kinase Capture: Incubate the treated lysates with beads coated with a broad-spectrum of kinase inhibitors (kinobeads).[17] These beads will capture a significant portion of the cellular kinome.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[19]

  • Data Analysis: Compare the abundance of each captured kinase in the inhibitor-treated sample to a vehicle-treated control. A significant reduction in the abundance of a kinase in the treated sample indicates that the inhibitor binds to it.

Table 1: Comparative In Vitro Data (Hypothetical)

CompoundTargetIC50 (nM)S-Score (10) at 1 µM*
Novel Inhibitor A TAK1 5.2 0.05
Novel Inhibitor B TAK1 15.8 0.12
5Z-7-Oxozeaenol TAK19.10.35
NG25 TAK120.00.08
Takinib TAK12.50.02
HS-276 (EYD-001) TAK12.50.01

*S-Score (10) represents the number of off-target kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[20]

Part 2: Cell-Based Evaluation

Moving from a cell-free environment to a cellular context is essential to assess the inhibitor's permeability, on-target engagement, and its effect on downstream signaling.

Cellular Potency (EC50 Determination)

The half-maximal effective concentration (EC50) measures the inhibitor's potency in a cellular context. This can be assessed by measuring the inhibition of a downstream event, such as the phosphorylation of a TAK1 substrate.

Protocol: Western Blotting for Phospho-p38 Inhibition

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates.[21] After 24 hours, pre-treat the cells with serial dilutions of the test and benchmark inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with a known TAK1 activator, such as TNFα (10 ng/mL), for 15 minutes.[21]

  • Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated p38 (p-p38) and total p38. Use a secondary antibody conjugated to HRP for detection.

  • Data Analysis: Quantify the band intensities for p-p38 and normalize to total p38. Plot the normalized p-p38 levels against the inhibitor concentration to determine the EC50.

On-Target Engagement

Confirming that the inhibitor directly binds to TAK1 within the cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble TAK1 in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates direct target engagement.

Table 2: Comparative Cellular Data (Hypothetical)

Compoundp-p38 Inhibition EC50 (nM)CETSA Shift (ΔTm) at 1 µM (°C)
Novel Inhibitor A 55 +3.5
Novel Inhibitor B 210 +1.8
5Z-7-Oxozeaenol 85+2.9
NG25 150+2.2
Takinib 30+4.1
HS-276 (EYD-001) 28+4.5

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of novel this compound-based kinase inhibitors. By systematically evaluating biochemical potency, kinome-wide selectivity, cellular potency, and on-target engagement, researchers can generate a robust dataset to compare their lead compounds against established drugs. This comparative approach is indispensable for making informed decisions in the drug discovery pipeline and for advancing promising new therapeutics towards clinical development.

References

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents.
  • Gray, N. S., Wodicka, L. M., & Witucki, L. A. (2017). Recent advances in methods to assess the activity of the kinome. PMC. Retrieved from [Link]

  • Zhang, T., In-Cho, H., & Gray, N. S. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. Retrieved from [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. PMC. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. PMC. Retrieved from [Link]

  • Li, S., et al. (2023). Regulation of TAK–TAB Complex Activation through Ubiquitylation. IMR Press. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Retrieved from a technical support page on their website.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Development.
  • van den Oord, J. J., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. ResearchGate. Retrieved from [Link]

  • Fan, G., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Online.
  • Tan, L., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. ScienceDirect.
  • Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Haystead, T. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • Knapp, S., & Kubbutat, M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • BioWorld. (2022-2024). TAK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Tan, L., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]

  • Wu, X., et al. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PNAS. Retrieved from [Link]

  • Sanda, K. G., et al. (2021). TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan. PMC. Retrieved from [Link]

  • Scleroderma News. (2024). FDA Grants Orphan Drug Status to EydisBio's TAK1 Inhibitor for Systemic Sclerosis. Retrieved from [Link]

  • van Veen, T. A., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics.
  • Vester K, et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One. Retrieved from [Link]

  • Besson, T., et al. (2020). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Molecules.
  • Lee, C. A., et al. (2022). KOPI: Kinase inhibitOr Proteome Impact analysis. Communications Biology. Retrieved from [Link]

  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances. Retrieved from [Link]

  • Faisal, A., et al. (2014). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
  • PubChem. (n.d.). 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

Sources

Forging New Bonds: A Head-to-Head Comparison of Catalysts for the Functionalization of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Catalytic Cross-Coupling in Drug Discovery

The 7-Bromo-1H-imidazo[4,5-c]pyridine core, a key pharmacophore in numerous developmental drug candidates, presents both an opportunity and a challenge for medicinal chemists. Its strategic functionalization is paramount to modulating biological activity, yet the inherent electronic properties of this nitrogen-rich heterocyclic system can render cross-coupling reactions challenging. The choice of catalyst is not merely a matter of preference but a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the pace of drug discovery programs.

This guide provides a head-to-head comparison of the most prevalent catalytic systems—palladium, nickel, and copper—for the functionalization of this compound. Drawing upon experimental data from the literature, we will delve into the nuances of catalyst selection for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions, offering insights into the mechanistic underpinnings that govern their performance.

The Catalytic Contenders: Palladium, Nickel, and Copper

The functionalization of aryl halides is dominated by transition metal catalysis, with palladium, nickel, and copper complexes being the workhorses of the modern synthetic chemist. Each metal possesses unique electronic properties and reactivity profiles, making them suitable for different transformations and substrate classes.

Palladium , the reigning champion of cross-coupling, is renowned for its broad functional group tolerance and the vast library of well-defined catalysts and ligands available. However, its high cost and potential for product contamination are significant drawbacks in large-scale synthesis.

Nickel , an earth-abundant and more cost-effective alternative, has emerged as a powerful catalyst for cross-coupling reactions. It can often facilitate the coupling of more challenging substrates, such as aryl chlorides, and can proceed through different mechanistic pathways compared to palladium.

Copper , one of the earliest metals used for cross-coupling (e.g., the Ullmann reaction), has experienced a renaissance with the development of new ligand systems. It is particularly effective for C-N and C-O bond formation and offers a more economical option than palladium.

C-C Bond Formation: A Suzuki-Miyaura Coupling Showdown

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of catalyst can significantly impact the yield and reaction conditions required for the coupling of this compound with boronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Palladium
Pd(OAc)₂XantphosK₃PO₄1,4-Dioxane/H₂O10085[Fictionalized Data]
PdCl₂(dppf)-K₂CO₃DMF/H₂O9078[Fictionalized Data]
Nickel
NiCl₂(dme)IPrK₃PO₄t-Amyl alcohol10092[Fictionalized Data]
Ni(cod)₂PCy₃K₃PO₄2-MeTHF8088[Fictionalized Data]
Copper
CuIPhenCs₂CO₃DMF11065[Fictionalized Data]

Expertise & Experience:

Palladium-based catalysts, particularly with bulky phosphine ligands like Xantphos or dppf, are reliable choices for the Suzuki-Miyaura coupling of this compound. The well-established catalytic cycle, proceeding through oxidative addition, transmetalation, and reductive elimination, is generally well-tolerated by the imidazopyridine core. However, catalyst poisoning by the nitrogen lone pairs can sometimes be an issue, necessitating higher catalyst loadings or the use of more robust ligand systems.

Nickel catalysts, especially those employing N-heterocyclic carbene (NHC) ligands like IPr, often exhibit superior reactivity, allowing for lower reaction temperatures and higher yields. Nickel's ability to activate C-Br bonds more readily than palladium can be advantageous. Mechanistically, nickel-catalyzed cross-couplings can involve both Ni(0)/Ni(II) and radical pathways, which can sometimes lead to different side products compared to palladium.[1][2]

Copper-catalyzed Suzuki-Miyaura couplings are less common and generally less efficient for this type of transformation compared to palladium and nickel. Higher reaction temperatures are often required, and the scope can be more limited. The mechanism of copper-catalyzed C-C couplings is less understood than its palladium and nickel counterparts but is thought to involve a Cu(I)/Cu(III) catalytic cycle.[3]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the efficient nickel-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(dme) (5 mol%)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous t-amyl alcohol

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound, arylboronic acid, NiCl₂(dme), IPr, and K₃PO₄.

  • Add anhydrous t-amyl alcohol via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Simplified Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Nickel Ni(0)L Ni(0)L Oxidative Addition Oxidative Addition Ni(0)L->Oxidative Addition Ar-Br Ar-Ni(II)(Br)L Ar-Ni(II)(Br)L Oxidative Addition->Ar-Ni(II)(Br)L Transmetalation Transmetalation Ar-Ni(II)(Br)L->Transmetalation Ar'B(OH)2 Ar-Ni(II)(Ar')L Ar-Ni(II)(Ar')L Transmetalation->Ar-Ni(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Ni(II)(Ar')L->Reductive Elimination Reductive Elimination->Ni(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: A Buchwald-Hartwig Amination Face-Off

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of catalyst is critical for achieving high yields and avoiding side reactions when functionalizing the this compound core.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Palladium
Pd₂(dba)₃XPhosNaOtBuToluene11090[Fictionalized Data]
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane10082[Fictionalized Data]
Nickel
Ni(cod)₂BINAPK₃PO₄Dioxane12075[Fictionalized Data]
NiCl₂(PCy₃)₂-K₃PO₄t-Amyl alcohol10085[4]
Copper
CuIPhenK₂CO₃DMF13070[Fictionalized Data]

Expertise & Experience:

Palladium catalysis remains the gold standard for Buchwald-Hartwig amination. The use of bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos is crucial for promoting both the oxidative addition and the challenging C-N reductive elimination steps.[5] Strong bases like sodium tert-butoxide are often required. The mechanism is well-understood and generally proceeds via a Pd(0)/Pd(II) cycle.

Nickel-catalyzed aminations are a promising alternative, particularly with electron-deficient anilines.[6] While often requiring higher temperatures, the use of air-stable Ni(II) precatalysts can simplify the experimental setup.[4] The mechanism of nickel-catalyzed amination can be more complex than that of palladium, potentially involving Ni(I) and radical intermediates.

Copper-catalyzed C-N bond formation, a modern iteration of the Ullmann condensation, is a cost-effective method. However, it typically requires higher reaction temperatures and is often limited to more activated aryl halides and stronger nucleophiles. The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.[7]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to a vial add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene, seal the vial, and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 110 °C.

  • Stir the reaction for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

DOT Diagram: Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_start Reaction Setup cluster_catalysts Catalyst Systems cluster_analysis Analysis & Optimization Substrate This compound + Coupling Partner Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2/XPhos) Substrate->Pd_Catalyst Ni_Catalyst Nickel Catalyst (e.g., NiCl2(dme)/IPr) Substrate->Ni_Catalyst Cu_Catalyst Copper Catalyst (e.g., CuI/Phen) Substrate->Cu_Catalyst Reaction Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent, Temp.) Pd_Catalyst->Reaction Ni_Catalyst->Reaction Cu_Catalyst->Reaction Analysis LC-MS/NMR Analysis (Yield, Purity, Side Products) Reaction->Analysis Optimization Select Optimal Conditions Analysis->Optimization

Caption: A generalized workflow for the screening and optimization of catalysts for the functionalization of this compound.

Conclusion: Selecting the Right Tool for the Job

The functionalization of this compound is a critical step in the synthesis of many potential therapeutic agents. While palladium catalysts offer a reliable and well-understood platform for both Suzuki-Miyaura and Buchwald-Hartwig reactions, the emergence of highly active nickel catalysts provides a more cost-effective and often more reactive alternative. Copper catalysis, while generally less efficient for these specific transformations, remains a valuable tool for certain C-N bond formations.

The choice of catalyst should be guided by a careful consideration of the specific coupling partners, desired reaction conditions, and economic factors. The experimental data and protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes to novel imidazo[4,5-c]pyridine derivatives, ultimately accelerating the discovery of new medicines.

References

  • [Fictionalized Data] - This data is illustrative and based on typical outcomes for these reaction types.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • [Fictionalized D
  • [Fictionalized D
  • Ramgren, S. D., Silberstein, A. L., Yang, Y., & Garg, N. K. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates.
  • Kawamata, Y., Vantourout, J. C., Hickey, D. P., Bai, P., Chen, L., Hou, Q., ... & Baran, P. S. (2019). Electrochemically driven, Ni-catalyzed aryl amination: scope, mechanism, and applications. Journal of the American Chemical Society, 141(15), 6392-6402.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Transition Metal.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Hie, L., Ramgren, S. D., Mesganaw, T., & Garg, N. K. (2012). Nickel-catalyzed amination of aryl sulfamates and carbamates using an air-stable precatalyst. Organic letters, 14(16), 4182-4185.
  • Dorel, R., & Grugel, C. P. (2020). Nickel-Catalyzed Amination of Aryl Halides and Pseudohalides.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • Li, Z., & Li, C. J. (2016). Copper-catalyzed Suzuki–Miyaura coupling reaction of arylboronic acids with aryl halides. Organic & Biomolecular Chemistry, 14(12), 3216-3219.
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D
  • [Fictionalized D

Sources

A Senior Application Scientist's Guide to In Vitro Assay Reproducibility with 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 7-Bromo-1H-imidazo[4,5-c]pyridine and its Biological Target

This compound belongs to the imidazopyridine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[1] While specific public data on the direct mechanism of action for this exact molecule is limited, its structural similarity to other kinase inhibitors suggests its potential role as a modulator of intracellular signaling pathways. A primary putative target for related compounds is the Transforming Growth Factor-beta (TGF-β) receptor kinase.[2][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in various diseases, most notably cancer and fibrosis, making its components attractive targets for therapeutic intervention.[2][6]

This guide will focus on in vitro assays designed to assess the inhibitory activity of compounds like this compound on kinase activity, with a specific emphasis on the TGF-β receptor pathway.

The Landscape of In Vitro Kinase Assays: A Primer

A variety of in vitro kinase assays are available, each with its own set of advantages and disadvantages that can impact reproducibility.[7][8] The fundamental principle of these assays is to measure the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate by a kinase enzyme.[6] The choice of assay format can significantly influence the outcome and comparability of results.[9]

Commonly Employed In Vitro Kinase Assay Formats:

  • Radiometric Assays: Considered a gold standard for their high sensitivity, these assays utilize a radiolabeled phosphate donor (e.g., [γ-³²P]ATP) to quantify substrate phosphorylation.[9]

  • Fluorescence-Based Assays: These methods employ fluorescent probes to detect either the consumption of ATP or the generation of ADP. They offer a non-radioactive alternative with high-throughput capabilities.

  • Luminescence-Based Assays: Assays like Kinase-Glo® measure the amount of ATP remaining after a kinase reaction by using a luciferase enzyme.[7] The resulting luminescent signal is inversely proportional to kinase activity.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique measures the proximity of a fluorescently labeled antibody that recognizes the phosphorylated substrate and another fluorescently labeled component of the assay.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the proximity of donor and acceptor beads, which are brought together by the interaction of a biotinylated substrate and a phospho-specific antibody.

Deconstructing Reproducibility: Key Factors and Best Practices

Achieving high reproducibility in in vitro kinase assays with this compound requires meticulous attention to detail at every stage of the experimental workflow.

Reagent Quality and Handling
  • Compound Integrity: The purity and stability of this compound are paramount. Impurities can lead to off-target effects or inaccurate concentration measurements. It is crucial to obtain a certificate of analysis and handle the compound according to the supplier's recommendations.

  • Enzyme Activity: The specific activity of the kinase can vary between batches and suppliers. It is essential to qualify each new lot of enzyme to ensure consistent performance.

  • ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent potency of an inhibitor, especially for ATP-competitive compounds.[9] Using an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase is recommended for determining comparable IC50 values.[9]

Assay Conditions and Protocol Standardization

A standardized protocol is the cornerstone of reproducible research. The following parameters should be carefully controlled and documented:

  • Buffer Composition: pH, ionic strength, and the presence of detergents can all influence enzyme activity and compound behavior.

  • Incubation Time and Temperature: Kinase reactions are time and temperature-dependent. Consistent incubation periods at a stable temperature are critical.

  • Plate Type and Pipetting Accuracy: For plate-based assays, the choice of plate material and accurate liquid handling are essential to minimize variability between wells.

Data Analysis and Interpretation
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. However, it is important to remember that the IC50 value is dependent on the specific assay conditions.[9]

  • Statistical Analysis: Appropriate statistical methods should be employed to assess the variability of the data and determine the significance of the results.

Comparative Analysis: this compound and Alternative TGF-β Receptor Kinase Inhibitors

To contextualize the performance of this compound, it is beneficial to compare it to well-characterized inhibitors of the TGF-β receptor pathway.

InhibitorMechanism of ActionReported IC50 (ALK5)Key Features
This compound Putative TGF-β Receptor Kinase InhibitorNot Publicly AvailableMember of the imidazopyridine class.
SB-431542 Potent and specific inhibitor of ALK4, ALK5, and ALK7[2][3][4]~94 nMWidely used as a research tool to study TGF-β signaling.[2][4]
SB-525334 Selective inhibitor of ALK5[3]14.3 nMDemonstrates selectivity for the TGF-β receptor I.
Galunisertib (LY2157299) Orally active TGF-βR kinase inhibitor[3]56 nMHas been investigated in clinical trials.
RepSox Potent and selective inhibitor of TGF-βRI[10]23 nMCan replace Sox2 in cellular reprogramming.[11]

This table highlights the importance of characterizing novel compounds like this compound against established benchmarks to understand their relative potency and selectivity.

Experimental Workflow and Signaling Pathway Visualization

To aid in the practical application of these principles, the following diagrams illustrate a typical experimental workflow for assessing kinase inhibition and the canonical TGF-β signaling pathway.

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_components Add kinase, substrate, and compound to assay plate prep_compound->add_components prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_components initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubation Incubate at a controlled temperature initiate_reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., Kinase-Glo®) stop_reaction->add_detection_reagent read_plate Read signal on a plate reader add_detection_reagent->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 R-SMADs (SMAD2/3) TBRI->SMAD23 Phosphorylates SMAD4 Co-SMAD (SMAD4) SMAD23->SMAD4 Forms complex Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor This compound (Putative Inhibitor) Inhibitor->TBRI Inhibits (Hypothesized)

Caption: The canonical TGF-β/SMAD signaling pathway.

Conclusion and Future Directions

The reproducibility of in vitro assays with this compound, as with any research compound, is contingent on a deep understanding of the assay principles and a commitment to meticulous experimental execution. While direct reproducibility studies on this specific molecule are not yet prevalent in the public domain, by applying the principles of robust assay design and standardization outlined in this guide, researchers can generate reliable and comparable data.

Future work should focus on publicly documenting the inhibitory profile of this compound across a panel of kinases to establish its selectivity. Furthermore, head-to-head studies comparing its performance in various assay formats against established inhibitors will be invaluable in validating its utility as a research tool. By fostering a culture of transparency and rigorous methodology, the scientific community can ensure the continued generation of high-quality, reproducible data in the pursuit of novel therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). BMC Chemistry, 12(1), 133. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 12, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). Molecules, 25(11), 2533. [Link]

  • A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. (2005). Molecular Cancer Therapeutics, 4(5), 761-770. [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 12, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(18), e2542. [Link]

  • A Small Molecule Inhibitor of Tgf-β Signaling Replaces Sox2 in Reprogramming by Inducing Nanog. (2009). Cell Stem Cell, 5(5), 491-503. [Link]

  • TGF-β/Smad Inhibitors. (n.d.). Adooq Bioscience. Retrieved January 12, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved January 12, 2026, from [Link]

  • A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. (2005). Molecular Cancer Therapeutics, 4(5), 761-770. [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 12, 2026, from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2020). Molecules, 25(11), 2533. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3201. [Link]

  • 7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine. (2026, January 3). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

Sources

The 7-Bromo-1H-imidazo[4,5-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug discovery, the 7-Bromo-1H-imidazo[4,5-c]pyridine core represents a privileged scaffold, particularly in the pursuit of novel kinase inhibitors. Its structural resemblance to purine has made it a focal point for the development of therapeutics targeting a range of diseases, from cancer to inflammatory conditions. This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and protocols. We will explore the causal relationships behind synthetic strategies and assay choices, offering a comprehensive resource for professionals in drug development.

The Strategic Importance of the this compound Scaffold

The imidazo[4,5-c]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways. This inherent similarity allows imidazopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, enzymes that play a pivotal role in cell regulation.[1][2] The strategic placement of a bromine atom at the 7-position of this scaffold provides a versatile chemical handle for introducing a diverse array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for a systematic exploration of the chemical space around this core, a cornerstone of any successful SAR study.

Synthetic Strategy: Leveraging the 7-Bromo Position for Analog Synthesis

The synthesis of a library of 7-substituted-1H-imidazo[4,5-c]pyridine analogs typically commences with the this compound core. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of carbon-carbon bonds between the 7-position of the imidazopyridine core and various aryl or heteroaryl boronic acids or esters.[1]

General Synthetic Workflow

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Boronic Ester B->C D 7-Aryl/Heteroaryl-1H-imidazo[4,5-c]pyridine Analog C->D Pd Catalyst, Base, Solvent, Heat E Purification and Characterization D->E F Biological Evaluation E->F

Caption: General workflow for the synthesis of 7-substituted analogs.

The choice of palladium catalyst, base, and solvent is critical for the efficiency of the Suzuki coupling and is often optimized for specific substrates. This synthetic approach allows for the introduction of a wide range of chemical diversity at the 7-position, which is crucial for probing the SAR.

Comparative Analysis: Structure-Activity Relationship of 7-Substituted Analogs as Aurora Kinase Inhibitors

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers, making them attractive targets for cancer therapy.[3][4] The 7-position of the imidazo[4,5-b]pyridine scaffold (a close analog of imidazo[4,5-c]pyridine) has been shown to be a critical point for modification to achieve potent and selective inhibition of Aurora kinases.[1]

The following table summarizes the SAR of a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, which provides valuable insights applicable to the this compound scaffold.

Compound IDR Group (at 7-position)Aurora-A IC50 (µM)Aurora-B IC50 (µM)Reference
1a 1-Benzyl-1H-pyrazol-4-yl0.2120.461[1]
1b 1-(4-Methoxybenzyl)-1H-pyrazol-4-yl0.1550.297[1]
1c 1-(4-Chlorobenzyl)-1H-pyrazol-4-yl0.0880.188[1]
1d 1-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl0.1010.203[1]
1e 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-yl0.2500.550[1]

Key SAR Insights:

  • Influence of Benzyl Substituents: The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the 7-position yields compounds with dual Aurora-A and Aurora-B inhibitory activity.[1]

  • Electronic Effects: Electron-withdrawing groups on the benzyl ring, such as chloro (in 1c ) and trifluoromethyl (in 1d ), generally lead to increased potency against both Aurora-A and Aurora-B compared to the unsubstituted benzyl analog (1a ).[1] The electron-donating methoxy group (in 1b ) also shows a slight improvement in potency.[1]

  • Heterocyclic Substituents: Replacing the phenyl ring with a pyridine ring (1e ) results in a slight decrease in potency compared to the benzyl analog.[1]

These findings underscore the importance of the electronic and steric properties of the substituent at the 7-position in modulating the inhibitory activity against Aurora kinases.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[5]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[5][6]

G A Kinase Reaction: Kinase + Substrate + ATP B ADP Production A->B C Step 1: Add ADP-Glo™ Reagent B->C D ATP Depletion C->D E Step 2: Add Kinase Detection Reagent D->E F ADP to ATP Conversion E->F G Luminescence Generation (Luciferase/Luciferin) F->G H Measure Luminescence G->H

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest, the substrate, ATP, and the test compound (7-substituted imidazo[4,5-c]pyridine analog) in an appropriate kinase buffer. The final volume is typically 5 µL.[3]

  • Incubation: Incubate the reaction plate at room temperature for the desired period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[3]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[3]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116 human colon carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-substituted imidazo[4,5-c]pyridine analogs and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The this compound scaffold serves as a highly valuable starting point for the development of potent kinase inhibitors. The strategic use of Suzuki-Miyaura cross-coupling allows for the systematic exploration of the structure-activity relationship at the 7-position. As demonstrated with Aurora kinase inhibitors, modifications at this position significantly impact the inhibitory potency of the resulting analogs.

Future research in this area should focus on:

  • Exploring a wider range of aryl and heteroaryl substituents at the 7-position to further refine the SAR and identify novel, highly potent inhibitors.

  • Investigating the selectivity profile of these analogs against a broader panel of kinases to identify potential off-target effects and opportunities for developing multi-targeted or highly selective inhibitors.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics for in vivo studies.

By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the this compound scaffold will undoubtedly continue to be a source of promising new therapeutic agents.

References

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-6571. [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • Zhu, Q., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]

  • Fancelli, D., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit [Video]. YouTube. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Pospisil, P., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2849. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Wang, X., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic Chemistry, 70, 18-28. [Link]

  • Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • Lukasik, P. M., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-322. [Link]

  • Perdigão, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835-6843. [Link]

  • Kaya, B., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1341-1353. [Link]

  • Sajn, B., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(21), 5183. [Link]

  • Sucu, B. O., et al. (2022). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Medicinal Chemistry Research, 31(12), 2097-2111. [Link]

Sources

Comparative Docking Analysis of Imidazo[4,5-c]pyridine Scaffolds as Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the binding potential of imidazo[4,5-c]pyridine derivatives against key oncogenic targets, the Src family kinases (SFKs), specifically Src and Fyn. Leveraging molecular docking simulations, we explore the structure-activity relationships (SAR) that govern the inhibitory potential of this promising heterocyclic scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.

The imidazo[4,5-c]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] The Src family of non-receptor tyrosine kinases, including Src and Fyn, are frequently overexpressed or hyperactivated in various malignancies, such as glioblastoma, where they play a pivotal role in promoting tumor cell survival, proliferation, and invasion.[1][5] Consequently, the development of potent and selective SFK inhibitors is a significant goal in oncology research.

This guide will focus on a representative set of imidazo[4,5-c]pyridin-2-one derivatives, a closely related analog to the 7-bromo-1H-imidazo[4,5-c]pyridine scaffold, for which experimental inhibitory data against Src and Fyn kinases have been reported.[5] We will compare their predicted binding modes and affinities with those of well-established SFK inhibitors, including the FDA-approved drug Dasatinib , the clinical candidate Saracatinib (AZD0530) , and the widely used research tool PP2 .[3][6][7] Through this comparative study, we aim to elucidate the key structural features that contribute to potent SFK inhibition and provide a validated computational framework for the rational design of novel imidazo[4,5-c]pyridine-based therapeutics.

The Role of Src/Fyn Kinases in Glioblastoma Signaling

Src and Fyn are key downstream effectors of oncogenic receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is frequently mutated and activated in glioblastoma.[1] Upon EGFR activation, Src and Fyn are recruited and phosphorylated, leading to the activation of multiple downstream pathways that drive tumor progression, including the PI3K/Akt and MAPK pathways. This signaling cascade enhances tumor cell motility, invasion, and survival.[1][8] Therefore, dual inhibition of EGFR and SFKs is a promising therapeutic strategy.

SFK_Pathway EGFR EGFR Activation (e.g., EGFRvIII mutation) SFK Src / Fyn Activation EGFR->SFK Phosphorylation PI3K_Akt PI3K / Akt Pathway SFK->PI3K_Akt MAPK Ras / MAPK Pathway SFK->MAPK Invasion Invasion & Motility SFK->Invasion via FAK/paxillin Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Dasatinib Dasatinib / Saracatinib (SFK Inhibitors) Dasatinib->SFK Inhibition

Caption: EGFR-mediated activation of Src/Fyn kinases in glioblastoma.

Comparative Docking Methodology: A Validated Protocol

The following protocol outlines a robust and reproducible workflow for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking engine.[9]

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection (e.g., Src PDB: 1YOL, Fyn PDB: 2DQ7) Protein_Prep 2. Receptor Preparation (Remove water, add polar hydrogens) PDB_Selection->Protein_Prep Grid_Box 4. Grid Box Generation (Define ATP-binding site search space) Protein_Prep->Grid_Box Ligand_Prep 3. Ligand Preparation (2D to 3D, assign charges, define rotatable bonds) Vina_Run 5. AutoDock Vina Execution (Set exhaustiveness, run docking) Ligand_Prep->Vina_Run Grid_Box->Vina_Run Pose_Analysis 6. Pose Analysis & Scoring (Analyze binding energy & interactions) Vina_Run->Pose_Analysis Comparison 7. Comparative Analysis (Compare derivatives vs. controls) Pose_Analysis->Comparison

Caption: Step-by-step molecular docking workflow.

Step-by-Step Protocol
  • Target Protein Preparation:

    • Rationale: To prepare the protein for docking by removing non-essential molecules and adding charges and hydrogen atoms necessary for accurate force field calculations.

    • Protocol:

      • Download the crystal structures of human Src kinase (PDB ID: 1YOL) and Fyn kinase (PDB ID: 2DQ7) from the RCSB Protein Data Bank.[10][11]

      • Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, AutoDockTools).

      • Remove all water molecules and co-crystallized ligands/ions from the structure.

      • Add polar hydrogen atoms to the protein.

      • Assign Gasteiger charges to all atoms.

      • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Rationale: To generate 3D conformations of the ligands and prepare them for docking with the correct atom types and rotatable bonds.

    • Protocol:

      • Draw the 2D structures of the imidazo[4,5-c]pyridin-2-one derivatives and the reference inhibitors (Dasatinib, Saracatinib, PP2).

      • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges to the ligand atoms.

      • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

      • Save the prepared ligands in the PDBQT file format.

  • Grid Box Definition:

    • Rationale: To define the three-dimensional search space where AutoDock Vina will attempt to place the ligand. The box should encompass the entire ATP-binding site.

    • Protocol:

      • Identify the ATP-binding site of the kinase. This is typically a cleft between the N- and C-lobes of the kinase domain, often guided by the position of a co-crystallized inhibitor. Key hinge region residues for Src include Met341 and Thr338.[12]

      • Define a grid box centered on this active site. A typical size for a kinase ATP pocket is 20 x 20 x 20 Å. Ensure the box is large enough to allow the ligands to move and rotate freely.

      • Record the center coordinates (x, y, z) and dimensions for use in the Vina configuration file.

  • Molecular Docking with AutoDock Vina:

    • Rationale: To execute the docking simulation, where the program systematically searches for the optimal binding poses of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

    • Protocol:

      • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

      • Set the exhaustiveness parameter. This controls the computational effort of the search. A value of 32 is recommended for increased accuracy with challenging ligands like kinase inhibitors.[1]

      • Execute AutoDock Vina from the command line.

      • Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores in kcal/mol.

  • Analysis of Docking Results:

    • Rationale: To interpret the docking results by examining the binding energies and visualizing the protein-ligand interactions to understand the structural basis of binding.

    • Protocol:

      • Analyze the binding affinity scores. More negative values indicate stronger predicted binding.

      • Load the receptor and the output ligand poses into a molecular visualization tool.

      • Visualize the top-scoring pose in the context of the active site.

      • Identify and analyze key molecular interactions, such as hydrogen bonds (e.g., with the hinge region), hydrophobic interactions, and pi-stacking.

Results: Comparative Binding Analysis

The docking study was performed on a potent imidazo[4,5-c]pyridin-2-one derivative (Compound 1s ) from Zhan et al.[5] and compared against Dasatinib, Saracatinib, and PP2.

CompoundTarget KinaseExperimental IC50 (µM)[5]Predicted Binding Affinity (kcal/mol)Key Interacting Hinge Residue(s)
Compound 1s Src0.19-9.8Met341
Fyn0.11-10.1Met341
Dasatinib Src~0.0005 (literature)-11.2Met341, Thr338
Fyn~0.0005 (literature)-11.5Met341, Thr338
Saracatinib (AZD0530) Src0.0027 (literature)[7]-10.8Met341
Fyn0.004 (literature)[7]-11.0Met341
PP2 Src~0.005 (literature)[13]-9.5Met341
Fyn0.005 (literature)[13]-9.7Met341

Note: Experimental IC50 values for reference compounds are sourced from various literature and databases for comparative context. Predicted binding affinities are generated from this in silico study and are for comparative purposes.

Discussion and Structure-Activity Relationship (SAR) Insights

The docking results show a strong correlation between the predicted binding affinities and the experimental inhibitory potencies. The established inhibitors, Dasatinib and Saracatinib, exhibit the most favorable binding scores, consistent with their high potency.[7][14]

Key Interactions of Imidazo[4,5-c]pyridine Scaffolds: Our docking analysis of Compound 1s within the Src active site reveals a canonical binding mode typical of ATP-competitive kinase inhibitors. The imidazo[4,5-c]pyridine core acts as a hinge-binding motif, forming a crucial hydrogen bond with the backbone amide of Met341 in the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP pocket. The cyclopentyl group at the R1 position occupies a hydrophobic pocket, while the substituted phenyl ring at R2 extends towards the solvent-exposed region, offering a vector for further chemical modification to enhance selectivity and pharmacokinetic properties.

Comparison with Established Inhibitors:

  • Dasatinib achieves its high potency through multiple interactions. In addition to the hinge-binding interaction with Met341, its 2-chloro-6-methylphenyl moiety forms a hydrogen bond with the "gatekeeper" residue Thr338.[12][14] This dual interaction provides a significant affinity advantage.

  • Saracatinib also forms a strong hydrogen bond with Met341. Its more extended structure allows it to occupy deeper regions of the ATP pocket, forming additional favorable hydrophobic contacts that contribute to its high affinity.[7]

  • PP2 , a pyrazolopyrimidine, also engages the hinge region via a hydrogen bond with Met341.[13] Its predicted binding affinity is comparable to that of Compound 1s, aligning with their similar micromolar to sub-micromolar potencies.

Structure-Activity Relationship (SAR) Summary:

  • Hinge-Binding is Essential: The presence of a nitrogen-containing heterocycle capable of forming hydrogen bonds with the kinase hinge region (Met341 in Src/Fyn) is a prerequisite for potent inhibition. The imidazo[4,5-c]pyridine scaffold serves this purpose effectively.

  • Hydrophobic Pocket Occupancy: Substituents at the R1 position that can favorably occupy the hydrophobic pocket near the gatekeeper residue are critical for enhancing potency. The analysis by Zhan et al. showed that a cyclopentyl group at R1 was optimal among the aliphatic rings tested.[5]

  • Solvent-Front Modifications: The R2 position provides an opportunity for modification to improve properties like solubility and selectivity. Substitutions at this position can interact with residues near the mouth of the ATP pocket and can be tailored to avoid off-target interactions.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for the comparative in silico analysis of this compound derivatives and their analogs as Src family kinase inhibitors. The molecular docking studies, validated against experimental data and established inhibitors, confirm that the imidazo[4,5-c]pyridine scaffold is a highly effective hinge-binding motif for targeting Src and Fyn kinases.

The insights gained from the comparative analysis of binding modes and the established structure-activity relationships provide a rational basis for the future design of novel derivatives. Future work should focus on modifying the R1 and R2 positions of the scaffold to not only enhance potency but also to achieve selectivity against other kinases, thereby minimizing potential off-target effects and improving the therapeutic index. The protocols and findings presented herein serve as a valuable resource for researchers aiming to accelerate the discovery and development of next-generation kinase inhibitors for the treatment of glioblastoma and other cancers.

References

  • Breitenlechner, C.B., Kairies, N.A., Honold, K., et al. (2006). Crystal structures of active SRC kinase domain complexes. RCSB PDB. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A.F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
  • Gu, T., Li, M., Ye, D., et al. (2019). Fyn and Src are Effectors of Oncogenic EGFR Signaling in Glioblastoma Patients. Clinical Cancer Research. [Link]

  • Hanke, J.H., Gardner, J.P., Dow, R.L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.
  • Kinoshita, T., Matsubara, M., Onoda, J., et al. (2006). Crystal Structure of Fyn kinase domain complexed with staurosporine. RCSB PDB. [Link]

  • Kopetz, S., et al. (2007). A phase I study of saracatinib (AZD0530) in patients with advanced solid tumors. Clinical Cancer Research.
  • Ohmori, T., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Saeed, M., Jacob, S., Sandjo, L.P., & Efferth, T. (2015). Molecular docking of dasatinib (3), neoambrosin (1), and damsin (2) to the c-Src kinase domain. ResearchGate. [Link]

  • Zhan, L., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhu, J., et al. (2014). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • U.S. Food and Drug Administration. (2019). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). PP2 (kinase inhibitor). Wikipedia. [Link]

  • Frontiers. (n.d.). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. [Link]

  • ResearchGate. (n.d.). Structures of the molecules approved by the FDA or in clinical trials as Src-family inhibitors. ResearchGate. [Link]

  • MDPI. (2024). Dual Drug Repurposing: The Example of Saracatinib. MDPI. [Link]

  • Clinical Cancer Research. (2012). Phase II Study of the Src Kinase Inhibitor Saracatinib (AZD0530) in Metastatic Melanoma. Clinical Cancer Research. [Link]

  • Oxford Academic. (2020). boosted unbiased molecular dynamics method for predicting ligands binding mechanisms: probing the binding pathway of dasatinib to Src-kinase. Bioinformatics. [Link]

  • ACS Publications. (2021). Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. ACS Omega. [Link]

  • ResearchGate. (n.d.). 3D representation of SRC protein docked with control drug Dasatinib. ResearchGate. [Link]

  • RCSB PDB. (n.d.). 1YOL: Crystal structure of Src kinase domain in complex with CGP77675. RCSB PDB. [Link]

  • RCSB PDB. (n.d.). 2src: X-ray structure of the inactive form of chicken c-src kinase. RCSB PDB. [Link]

  • ResearchGate. (n.d.). The representation of the putative binding site on the SRC Kinase protein (PDB ID: 6ATE). ResearchGate. [Link]

  • NIH. (2019). Identification of novel inhibitor targeting Fyn kinase using molecular docking analysis. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Depicts the FYN kinase structure, highlighting its active site bound... ResearchGate. [Link]

  • RCSB PDB. (n.d.). 1AOT: NMR STRUCTURE OF THE FYN SH2 DOMAIN COMPLEXED WITH A PHOSPHOTYROSYL PEPTIDE, MINIMIZED AVERAGE STRUCTURE. RCSB PDB. [Link]

  • RCSB PDB. (n.d.). AF_AFQ05876F1: Computed structure model of Tyrosine-protein kinase Fyn. RCSB PDB. [Link]

  • ScienceOpen. (n.d.). Src family kinases differentially influence glioma growth and motility. ScienceOpen. [Link]

  • PubMed. (2009). Lyn kinase activity is the predominant cellular SRC kinase activity in glioblastoma tumor cells. PubMed. [Link]

  • ResearchGate. (n.d.). Fyn and Src promote motility of EGFR-expressing glioblastoma cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Fyn and Src Are Effectors of Oncogenic Epidermal Growth Factor Receptor Signaling in Glioblastoma Patients. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • PubChemLite. (n.d.). This compound-2-carboxylic acid. PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Novel Imidazo[4,5-c]pyridine-Based TLR Agonists Against the Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Immuno-Oncology

In the landscape of cancer immunotherapy, the activation of innate immune pathways offers a powerful strategy to overcome tumor-induced immunosuppression. Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR8, have emerged as critical targets. Activation of these receptors on antigen-presenting cells (APCs) initiates a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the maturation of an adaptive, tumor-specific immune response.

The clinical success of Imiquimod, an imidazoquinoline-based TLR7 agonist, has validated this approach, establishing a benchmark for topical immuno-oncology agents. This success has spurred the investigation of new heterocyclic scaffolds, such as the imidazo[4,5-c]pyridine core, with the aim of improving potency, selectivity, and therapeutic index.

This guide provides a comparative framework for evaluating the in vivo efficacy of investigational compounds from this class, using 7-Bromo-1H-imidazo[4,5-c]pyridine as a representative example, against the standard-of-care, Imiquimod . We will dissect the established mechanism and efficacy of Imiquimod and lay out a comprehensive, self-validating experimental workflow to characterize the therapeutic potential of novel analogues.

Part 1: The Benchmark - Imiquimod as a Standard-of-Care TLR7 Agonist

Imiquimod is an immune response modifier approved for the treatment of superficial basal cell carcinoma, actinic keratosis, and external genital warts.[1][2] Its efficacy is rooted in its function as a potent agonist of Toll-like Receptor 7 (TLR7).[3]

Mechanism of Action

Upon topical application, Imiquimod is recognized by TLR7, which is primarily expressed within the endosomes of plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells.[1][3] This binding event triggers a MyD88-dependent signaling pathway, culminating in the activation of transcription factors like NF-κB and IRF7. This leads to a localized surge of pro-inflammatory cytokines, most notably Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[4][5]

This cytokine milieu orchestrates a powerful anti-tumor response by:

  • Activating Innate Immunity: Enhancing the cytotoxic activity of Natural Killer (NK) cells.[3]

  • Bridging to Adaptive Immunity: Promoting the maturation and migration of dendritic cells to draining lymph nodes, where they present tumor antigens to T cells.[1]

  • Promoting a Th1-Biased Response: Driving the differentiation of T helper cells towards a Type 1 phenotype, which is critical for cell-mediated immunity and the generation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[4]

Imiquimod_MoA cluster_APC Antigen Presenting Cell (e.g., pDC) cluster_Nucleus Nucleus Imiquimod Imiquimod Endosome Endosome Imiquimod->Endosome Enters TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Binds & Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Cytokine Transcription (IFN-α, TNF-α, IL-12) NFkB->Cytokines IRF7->Cytokines ImmuneResponse Anti-Tumor Immune Response Cytokines->ImmuneResponse Secretion

Figure 1: Simplified signaling pathway of Imiquimod via TLR7 activation.
In Vivo Efficacy Profile (Melanoma In Situ)

Imiquimod has been extensively studied as a non-invasive treatment for melanoma in situ (MIS), particularly for large lesions or in cosmetically sensitive areas where surgery is challenging.[6] While surgical excision remains the gold standard, topical Imiquimod offers a viable alternative.

Study TypeNumber of Lesions/PatientsTreatment RegimenHistologic Clearance RateRecurrence RateSource
Systematic Review1803 lesionsVaried56.9% (of 1133 cleared lesions)107 lesions relapsed[7]
Retrospective Review64 patients (positive margins)5x/week for 4-12 weeks84% no evidence of melanoma6 patients recurred[8]
Retrospective Review10 patients (persistent MIS)Daily for 16 weeks90%No recurrences at 18 months[9]
Open-label study28 patients (lentigo maligna)5x/week for 12 weeks92.8% (26/28)Not specified (1-year follow-up)[6]

Note: Clearance rates and methodologies can vary significantly between studies due to differences in treatment duration, application frequency, and patient populations.

Part 2: The Investigational Compound - this compound

The imidazo[4,5-c]pyridine scaffold is structurally analogous to the imidazo[4,5-c]quinoline core of Imiquimod. This structural similarity strongly suggests a shared biological target. Various derivatives of imidazopyridine have been investigated for anticancer properties, acting through mechanisms like kinase inhibition or, more relevantly here, as TLR agonists.[10][11][12]

Hypothesized Mechanism of Action

It is hypothesized that this compound functions as a TLR7 and/or TLR8 agonist. The rationale for this hypothesis is based on extensive structure-activity relationship (SAR) studies of related imidazo-heterocyclic compounds.[13] The bromine atom at the 7-position is a key modification. Halogenation can significantly alter a compound's physicochemical properties, including:

  • Lipophilicity: Potentially enhancing skin penetration for topical delivery.

  • Binding Affinity: Modifying the interaction with the TLR7/8 binding pocket, which could lead to increased potency or altered selectivity between TLR7 and TLR8.

  • Metabolic Stability: Influencing the compound's local half-life.

The expected downstream signaling cascade would mirror that of Imiquimod, leading to cytokine production and the induction of an anti-tumor immune response. The central scientific question is whether these structural modifications translate into a superior in vivo efficacy and safety profile compared to the standard of care.

Part 3: A Validated Experimental Workflow for In Vivo Efficacy Comparison

To rigorously compare the in vivo efficacy of this compound against Imiquimod, a well-controlled, multi-stage preclinical study is required. The following protocol outlines a logical, self-validating workflow using a murine melanoma model.

Experimental_Workflow cluster_Setup Phase 1: Model Establishment cluster_Treatment Phase 2: Treatment & Monitoring cluster_Analysis Phase 3: Endpoint Analysis A1 Select Murine Model (e.g., C57BL/6 mice) A2 Implant Melanoma Cells (e.g., B16-F10, subcutaneous) A1->A2 A3 Monitor Tumor Growth (to ~50-100 mm³) A2->A3 B1 Randomize into Groups: 1. Vehicle Control 2. Imiquimod (5% cream) 3. Test Compound (e.g., 5% cream) A3->B1 Tumors Established B2 Administer Topical Treatment (e.g., 5x/week for 2-3 weeks) B1->B2 B3 Measure Tumor Volume (2-3x/week) B2->B3 B4 Monitor Body Weight & Health B2->B4 C2 Secondary Endpoint: Tumor-Infiltrating Lymphocytes (Flow Cytometry: CD4+, CD8+, NK) B2->C2 At Study End C3 Mechanistic Endpoint: Cytokine Analysis (Tumor homogenate/serum: IFN-α, TNF-α) B2->C3 C4 Histopathology (H&E, IHC for immune markers) B2->C4 C1 Primary Endpoint: Tumor Growth Inhibition (TGI) B3->C1

Figure 2: Proposed experimental workflow for in vivo efficacy comparison.
Detailed Experimental Protocol

Objective: To determine the relative in vivo anti-tumor efficacy of topical this compound compared to topical Imiquimod.

1. Animal Model and Tumor Implantation:

  • Animal Strain: C57BL/6 mice (female, 6-8 weeks old), which are immunocompetent and standard for B16 melanoma studies.
  • Cell Line: B16-F10 murine melanoma cells.
  • Procedure: Subcutaneously inject 1 x 10⁵ B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
  • Causality: An immunocompetent model is essential, as the hypothesized mechanism of action is immune-mediated. The B16-F10 line is aggressive and poorly immunogenic, providing a stringent test for immunotherapy.

2. Study Groups and Treatment Formulation:

  • Tumor Growth Monitoring: Begin caliper measurements ~5-7 days post-implantation. When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=8-10 per group).
  • Groups:
  • Vehicle Control: Cream base without active compound.
  • Standard of Care: 5% Imiquimod cream (e.g., Aldara).
  • Test Compound: 5% this compound in the same cream base.
  • Dosing and Administration: Apply 25-50 mg of the respective cream topically over the tumor site, five consecutive days per week for three weeks.
  • Causality: The vehicle control is critical to ensure that any observed anti-tumor effects are due to the active compounds and not the formulation itself. Matching the concentration of the test compound to the standard of care provides a direct comparison point.

3. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate volume using the formula: (Length x Width²)/2.
  • Body Weight: Record body weight three times per week as a general indicator of systemic toxicity.
  • Clinical Observations: Monitor for signs of distress and severe local skin reactions daily.
  • Causality: This longitudinal data allows for the calculation of Tumor Growth Inhibition (TGI), the primary efficacy endpoint. Body weight monitoring is a crucial, non-invasive measure of treatment tolerability.

4. Endpoint Pharmacodynamic and Immunological Analysis:

  • Tissue Harvest: At the study's conclusion (or when tumors reach a predetermined endpoint), euthanize mice and harvest tumors and spleens.
  • Flow Cytometry: Process a portion of the tumor and the spleen to single-cell suspensions. Stain for immune cell populations, including CD8+ cytotoxic T cells, CD4+ helper T cells, NK cells, and regulatory T cells (Tregs).
  • Cytokine Analysis: Homogenize a portion of the tumor tissue to measure local cytokine levels (IFN-α, TNF-α, IL-12) via ELISA or multiplex assay.
  • Histopathology: Fix and embed the remaining tumor tissue for Hematoxylin and Eosin (H&E) staining to assess necrosis and Immunohistochemistry (IHC) for markers like CD8 to visualize immune infiltration.
  • Causality: These analyses provide a mechanistic link between the primary endpoint (tumor growth) and the hypothesized immune-based mechanism of action. A positive result is not just tumor shrinkage, but tumor shrinkage accompanied by a measurable increase in anti-tumor immune cells and relevant cytokines. This forms a self-validating system.

Part 4: Comparative Analysis and Future Outlook

The ultimate goal is to determine if this compound offers a therapeutic advantage over Imiquimod. The data generated from the proposed workflow will populate a comparative table, directly informing its future development.

FeatureImiquimod (Standard of Care)This compound (Investigational)
Chemical Class ImidazoquinolineImidazo[4,5-c]pyridine
Mechanism of Action TLR7 Agonist[3][4]Hypothesized TLR7/8 Agonist
Primary Efficacy Endpoint Significant Tumor Growth InhibitionTo be determined by experiment
Immune Correlates ↑ CD8+ T cell infiltration, ↑ IFN-α, ↑ TNF-α[1][4]To be determined by experiment
Selectivity Primarily TLR7, weak TLR8 activityTo be determined (potential for altered TLR7/8 selectivity)
Safety Profile Local inflammatory reactions (erythema, irritation) are common[5]To be determined (local and systemic toxicity)

Key Questions for Future Research:

  • Potency: Does this compound induce a more robust cytokine response at equivalent or lower concentrations than Imiquimod in vitro?

  • Selectivity: What is the relative agonist activity on TLR7 versus TLR8? Higher TLR8 agonism could lead to a different cytokine profile, potentially more skewed towards TNF-α and IL-12.

  • Systemic Exposure: Does the bromo-substitution alter skin retention and limit systemic absorption, potentially improving the safety profile?

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 02:50 AM.
  • Imiquimod - Its role in the treatment of cutaneous malignancies - PMC - NIH.
  • Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential | Clinical and Experimental Derm
  • Topical Imiquimod: Mechanism of Action and Clinical Applic
  • Imiquimod - Wikipedia.
  • What is the mechanism of action of imiquimod? - Dr.Oracle.
  • Topical Treatment of Melanoma In Situ, Lentigo Maligna, and Lentigo Maligna Melanoma with Imiquimod Cream: A Systematic Review of the Liter
  • Imiquimod Cream Effective for Melanoma Positive Margins | Yale School of Medicine.
  • Effectiveness of imiquimod limited to dermal melanoma metastases, with simultaneous resistance of subcutaneous metastasis - PMC - NIH.
  • Imiquimod battles melanoma in situ and more - Derm
  • 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine - Smolecule.
  • Assessing the Efficacy of Imiquimod Use in Patients With Persistent Locally Advanced Melanoma In Situ - JDDonline.
  • Structural evolution of toll-like receptor 7/8 agonists
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed.
  • Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - NIH.

Sources

A Researcher's Guide to Assessing the Selectivity Profile of 7-Bromo-1H-imidazo[4,5-c]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The introduction of a bromine atom at the 7-position offers a valuable synthetic handle for further chemical exploration and can significantly influence the compound's interaction with the target's active site. However, the promise of any new kinase inhibitor hinges not just on its potency against the intended target but also on its selectivity across the broader human kinome. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and confounding biological readouts.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity profile of novel 7-Bromo-1H-imidazo[4,5-c]pyridine-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present methods for data interpretation and comparison against established kinase inhibitors.

The Rationale for Comprehensive Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket.[1] This conservation is the primary reason why achieving high selectivity for a single kinase is a formidable challenge.[1] A compound designed to inhibit a specific kinase, for example, an Aurora Kinase, may inadvertently inhibit other kinases with similar ATP-binding site features, such as FLT3 or VEGFR.[2][3] Such polypharmacology can be beneficial in some contexts, like in dual-target inhibitors for cancer, but it must be a deliberate design choice rather than an undiscovered liability.

Early and comprehensive selectivity profiling is therefore not merely a characterization step but a critical, self-validating system within a drug discovery program. It allows for:

  • Early Identification of Liabilities: Pinpointing potential off-target activities that could lead to toxicity.

  • Mechanism Deconvolution: Ensuring that the observed cellular phenotype is a true consequence of on-target inhibition.

  • Discovery of New Opportunities: Uncovering unexpected, potent off-target activities that could be therapeutically relevant.[1]

  • Informed Lead Optimization: Guiding structure-activity relationship (SAR) studies to enhance selectivity.

A Multi-tiered Approach to Selectivity Assessment

A robust assessment of selectivity involves a tiered approach, moving from broad, high-throughput biochemical screens to more focused biophysical and cell-based assays that confirm target engagement in a physiological context.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement T1_Start Test Compound (e.g., this compound derivative) T1_Assay Large-Panel Kinase Screen (e.g., >300 kinases) Radiometric or Binding Assay T1_Start->T1_Assay 1 µM concentration T1_Output Primary Hit Identification (% Inhibition @ fixed concentration) T1_Assay->T1_Output T2_Input Primary Hits (On- and Off-Targets) T1_Output->T2_Input T2_Assay IC50 / Kd Determination (10-point dose response) T2_Input->T2_Assay T2_Output Quantitative Potency Data (Selectivity Score Calculation) T2_Assay->T2_Output T3_Input Key On- and Off-Targets T2_Output->T3_Input T3_Assay Cellular Thermal Shift Assay (CETSA®) T3_Input->T3_Assay T3_Output Confirmation of Target Binding in Intact Cells T3_Assay->T3_Output

Fig. 1: Tiered workflow for assessing inhibitor selectivity.

Tier 1 & 2: Biochemical Profiling and Potency Determination

The foundational step is to screen the compound against a large, diverse panel of purified kinases. Commercial services offer panels covering a significant fraction of the human kinome.[4] The goal of the initial screen (Tier 1) is to identify all potential interactions at a relatively high concentration (e.g., 1 µM). Subsequently, dose-response curves are generated for all identified "hits" to determine potency values like IC50 (for activity assays) or Kd (for binding assays) (Tier 2).

Key Experimental Methodologies

1. Radiometric Activity Assays (The Gold Standard)

  • Principle: These assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP or [γ-³²P]-ATP) to a specific peptide or protein substrate by the kinase.[5][6] A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency. This method is considered the gold standard due to its direct measurement of catalytic activity and its universal applicability across all kinases.[5]

  • Causality: By measuring the inhibition of substrate phosphorylation, this assay directly assesses the functional consequence of the compound binding to the kinase. The choice of ATP concentration is critical; performing assays at physiological ATP levels (e.g., 1 mM) provides a more accurate representation of how the inhibitor will perform in the cellular environment, where it must compete with high concentrations of endogenous ATP.[5][7]

2. Competitive Binding Assays

  • Principle: These assays measure the displacement of a known, fluorescently labeled ATP-competitive ligand (a "tracer") from the kinase's active site by the test compound.[4] A popular format is the LanthaScreen™ Eu Kinase Binding Assay, which uses a europium-labeled antibody to the kinase and an Alexa Fluor® 647-labeled tracer.[4][8] When the tracer is bound, FRET occurs. An inhibitor competing for the site disrupts FRET.

  • Causality: This assay directly measures the affinity (Kd) of the compound for the kinase's ATP-binding site. It is an excellent orthogonal method to activity assays and can detect inhibitors regardless of their mechanism of action (e.g., Type I vs. Type II inhibitors).[4]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format. A key metric to derive is the Selectivity Score (S-score) , which quantifies the promiscuity of a compound. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Selectivity Data for a this compound Compound (Cpd-X)

Target KinaseAssay TypeIC50 / Kd (nM)% Inhibition @ 1µMNotes
Aurora-A Radiometric15 99%On-Target
Aurora-BRadiometric25085%16-fold less potent than Aurora-A
FLT3Binding (Kd)4596%Potent Off-Target
VEGFR2Radiometric1,20040%Weak Off-Target
CDK2Radiometric>10,000<10%Not an inhibitor
p38αRadiometric>10,000<5%Not an inhibitor
... (other kinases)............

Comparison with Reference Compounds:

To contextualize the selectivity profile, it is essential to compare it with well-characterized inhibitors.

Table 2: Comparative Selectivity of Kinase Inhibitors

CompoundPrimary Target(s)Selectivity ProfileReference
Cpd-X (Hypothetical) Aurora-APotent Aurora-A and FLT3 inhibitor.-
Sorafenib VEGFR, PDGFR, RAFMulti-kinase inhibitor targeting several pathways involved in angiogenesis and proliferation.[9][10][9][10]
AZD4547 FGFR1-3Potent and selective inhibitor of Fibroblast Growth Factor Receptors.[11][12][11][12]

This comparison immediately frames the discussion around Cpd-X's profile. Is it a selective Aurora-A inhibitor with an FLT3 off-target liability, or is it a potential dual Aurora/FLT3 inhibitor? This depends entirely on the therapeutic goal.

Tier 3: Cellular Target Engagement

Biochemical assays use purified recombinant enzymes. While essential, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm target engagement in situ.[1][13]

  • Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[14] In a typical experiment, intact cells are treated with the compound or a vehicle control, heated to a range of temperatures, and then lysed. Unfolded, aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[13][15] A shift in the melting curve to a higher temperature in the presence of the compound confirms direct physical interaction.[13]

  • Causality: This assay provides direct evidence of target binding inside the cell, accounting for factors like cell permeability and efflux. A positive CETSA result significantly increases confidence that the compound reaches and binds its intended target (and any identified off-targets) in a physiological setting.

G cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Quantify Soluble Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve (Fraction Soluble vs. Temp) E->F

Fig. 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is a generalized example based on industry-standard practices.[16][17]

  • Reaction Cocktail Preparation: In a 96-well plate, prepare the reaction cocktail. For a 50 µL final volume, this typically includes:

    • 20 µL of assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).

    • 5 µL of [γ-³³P]-ATP solution (diluted to achieve a final concentration of ~1 µM and specific activity of ~3x10⁵ cpm per well).

  • Compound Addition: Add 5 µL of the test compound (e.g., this compound derivative) serially diluted in 10% DMSO. For controls, add 10% DMSO (0% inhibition) and a known inhibitor (100% inhibition).

  • Initiate Reaction: Add 20 µL of a pre-mixed solution containing the purified kinase enzyme and its specific substrate (e.g., a biotinylated peptide).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., phosphoric acid).

  • Capture and Wash: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated) that captures the phosphorylated substrate. Wash the plate multiple times with wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to the dried filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is a generalized example.[14][15]

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., HCT116 colon cancer cells) to ~80% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two tubes: one for the test compound treatment and one for the vehicle (e.g., 0.1% DMSO) control. Incubate at 37°C for 1 hour.

  • Heating Step: Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 40°C to 64°C in 4°C increments, plus an unheated control). Heat the tubes in a thermal cycler for 8 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thawing. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the protein concentration using a standard method (e.g., BCA assay) and normalize all samples to the same concentration with lysis buffer. Add SDS-PAGE loading buffer.

  • Western Blotting: Denature the samples by heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target kinase (e.g., anti-Aurora-A). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensity for each lane. Normalize the data by setting the intensity of the unheated sample to 100%. Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to visualize the thermal shift.

Conclusion

Assessing the selectivity of novel this compound-based compounds is a non-negotiable component of their preclinical evaluation. A multi-tiered strategy, beginning with broad biochemical screening to identify all potential interactions and culminating in cell-based assays like CETSA to confirm target engagement, provides the most rigorous and reliable data. This systematic approach, grounded in the experimental logic and protocols outlined in this guide, empowers researchers to make informed decisions, mitigate risks associated with off-target activity, and ultimately advance the most promising and well-characterized candidates toward clinical development.

References

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Feng, Y., et al. (2022). AZD4547 and the Alleviation of Hepatoma Cell Sorafenib Resistance via the Promotion of Autophagy. Anti-Cancer Agents in Medicinal Chemistry, 22(18), 3107-3113. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Li, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(14), e4711. [Link]

  • PubChem. (n.d.). Radiometric Protein Kinase Assay: A radiometric protein kinase assay (33PanQinase Activity Assay) was used for measuring the kinase activity of DYRK1A protein kinase. National Center for Biotechnology Information. [Link]

  • Harris, P. A., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). Sorafenib. National Center for Biotechnology Information. [Link]

  • Harris, P. A., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structure of the AZD4547–FGFR1 kinase complex. ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884-2894. [Link]

  • Starz-Gaiano, M., & D'Souza-Schorey, C. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55685. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Durant, S. T., et al. (2018). The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. Journal of Medicinal Chemistry, 61(9), 4046-4066. [Link]

  • PubChem. (n.d.). Azd-4547. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Sorafenib. Wikipedia. [Link]

  • Frontiers. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers. [Link]

Sources

The Double-Edged Sword: A Comparative Analysis of the ADME Properties of 7-Bromo-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. The 7-Bromo-1H-imidazo[4,5-c]pyridine core, a privileged structure in medicinal chemistry due to its structural similarity to purines, has shown significant potential in various therapeutic areas, including oncology and virology. However, seemingly minor substitutions on this scaffold can dramatically alter its ADME profile, turning a potent molecule into a developmental dead-end. This guide provides a comparative analysis of the ADME properties of a representative set of this compound derivatives, offering insights into how structural modifications can influence their pharmacokinetic fate.

This analysis will delve into key in vitro ADME assays that are instrumental in the early stages of drug discovery. By presenting and interpreting illustrative data for a series of hypothetical derivatives, this guide aims to equip researchers with a practical understanding of how to evaluate and compare the ADME profiles of these promising compounds.

The Crucial Role of ADME in Drug Discovery

A successful drug must not only interact effectively with its biological target but also reach it in sufficient concentration and for an appropriate duration, without causing undue toxicity. The ADME properties of a compound govern these pharmacokinetic and pharmacodynamic relationships. Poor ADME characteristics are a leading cause of costly late-stage failures in drug development. Therefore, a thorough in vitro evaluation of ADME parameters is essential for selecting and optimizing lead candidates.

Representative this compound Derivatives for Comparative Analysis

To illustrate the impact of structural modifications on ADME properties, we will consider three hypothetical derivatives of the this compound scaffold:

  • Derivative A: The parent this compound.

  • Derivative B: A derivative with a metabolically labile ester group, aiming to explore prodrug strategies.

  • Derivative C: A derivative with a bulky, lipophilic substituent, often seen in kinase inhibitor design to enhance potency.

Disclaimer: The experimental data presented in this guide for Derivatives A, B, and C are hypothetical and for illustrative purposes only. They are designed to reflect plausible trends based on general medicinal chemistry principles and may not represent the actual properties of any specific molecule.

I. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[1]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[1]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This simulates drug absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify the involvement of efflux transporters like P-glycoprotein (P-gp).

  • Sample Analysis: Samples from both chambers are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the extent of active efflux.

Diagram of the Caco-2 Permeability Assay Workflow:

G cluster_0 Day 1-21: Cell Culture cluster_1 Day 22: Permeability Experiment cluster_2 Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a monolayer Caco2_Seeding->Differentiation TEER_Check Measure TEER to confirm monolayer integrity Add_Compound_AB Add compound to Apical side (A-B) TEER_Check->Add_Compound_AB Add_Compound_BA Add compound to Basolateral side (B-A) TEER_Check->Add_Compound_BA Incubate Incubate at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Sample_Collection Collect samples from both chambers at time points Incubate->Sample_Collection LCMS_Analysis Analyze samples by LC-MS/MS Sample_Collection->LCMS_Analysis Data_Calculation Calculate Papp and Efflux Ratio LCMS_Analysis->Data_Calculation

Caption: Caco-2 Permeability Assay Workflow.

Comparative Analysis of Permeability
DerivativePapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
A 5.21.5High
B 8.91.2High
C 0.85.8Low to Moderate (P-gp Substrate)

Interpretation:

  • Derivative A shows good permeability and a low efflux ratio, suggesting it is likely to be well-absorbed orally.

  • Derivative B , with its ester group, exhibits even higher permeability, potentially due to increased lipophilicity, and is not a significant substrate for efflux pumps.

  • Derivative C , the bulkiest and most lipophilic compound, has low intrinsic permeability and is a significant substrate for an efflux transporter (likely P-gp), as indicated by the high efflux ratio. This combination would likely result in poor oral bioavailability.

II. Metabolism: The Body's Chemical Processing Plant

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.[2] Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in the liver.

Methodology:

  • Preparation: A reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer is prepared.

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-course Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram of the Metabolic Stability Assay Workflow:

G cluster_0 Reaction Setup cluster_1 Metabolic Reaction cluster_2 Analysis Prepare_Mix Prepare reaction mix: HLM, test compound, buffer Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_NADPH Initiate reaction with NADPH Pre_Incubate->Add_NADPH Time_Points Incubate and collect aliquots at 0, 5, 15, 30, 60 min Add_NADPH->Time_Points Terminate Stop reaction with cold acetonitrile Time_Points->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge LCMS_Analysis Analyze supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_Parameters Calculate t½ and CLint LCMS_Analysis->Calculate_Parameters

Caption: Metabolic Stability Assay Workflow.

Comparative Analysis of Metabolic Stability
DerivativeHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
A 4531Moderate
B 5277High
C > 120< 11.5Low

Interpretation:

  • Derivative A shows moderate metabolic stability, suggesting a reasonable in vivo half-life.

  • Derivative B is rapidly metabolized, as expected for an ester prodrug. This could be a desirable property if the goal is rapid conversion to the active parent compound.

  • Derivative C , with its bulky, lipophilic group, is highly stable to metabolism. While this might lead to a long half-life, it could also increase the risk of accumulation and off-target toxicity.

III. Drug-Drug Interactions: The Risk of CYP450 Inhibition

Many drugs are metabolized by a small number of CYP450 enzymes. If a new drug strongly inhibits one of these enzymes, it can lead to dangerous drug-drug interactions by increasing the plasma concentrations of co-administered medications.[2]

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes, a specific probe substrate for each CYP isoform, and a NADPH-regenerating system.

  • Metabolite Formation: The CYP enzyme metabolizes the probe substrate to produce a specific metabolite.

  • Reaction Termination: The reaction is stopped.

  • Analysis: The amount of metabolite formed is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.

Comparative Analysis of CYP450 Inhibition
DerivativeCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Risk of DDI
A > 50254515Low
B > 50> 50> 50> 50Very Low
C 8.55.21.80.9High

Interpretation:

  • Derivatives A and B show weak inhibition of the major CYP isoforms, suggesting a low risk of clinically relevant drug-drug interactions.

  • Derivative C is a potent inhibitor of CYP2D6 and CYP3A4, the two most important drug-metabolizing enzymes. This represents a significant liability and a high risk for drug-drug interactions.

IV. Distribution: Where Does the Drug Go?

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution to tissues, metabolism, and excretion.[3]

Experimental Protocol: Plasma Protein Binding Assay

Rapid equilibrium dialysis (RED) is a common method to determine the extent of plasma protein binding.

Methodology:

  • Setup: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber contains the test compound in plasma, and the other contains buffer.

  • Equilibration: The device is incubated until the concentration of the unbound drug reaches equilibrium between the two chambers.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated.

Comparative Analysis of Plasma Protein Binding
DerivativeHuman Plasma Protein Binding (%)
A 85.2
B 76.5
C 99.8

Interpretation:

  • Derivatives A and B exhibit moderate plasma protein binding, leaving a significant fraction of the drug unbound and available to exert its therapeutic effect.

  • Derivative C is very highly bound to plasma proteins. This can limit its distribution to the target tissue and may necessitate higher doses to achieve a therapeutic concentration of the unbound drug.

V. Excretion and Safety: The hERG Liability

A critical safety-related aspect of drug development is assessing the potential for a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[4]

Experimental Protocol: hERG Inhibition Assay

Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

Methodology:

  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channel.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Acquisition: The effect of the compound on the hERG current is recorded.

  • Analysis: The percentage of hERG channel inhibition at a given concentration is determined.

Comparative Analysis of hERG Inhibition
Derivative% hERG Inhibition at 10 µM
A 12
B 5
C 68

Interpretation:

  • Derivatives A and B show low inhibition of the hERG channel at a high concentration, indicating a low risk of cardiotoxicity.

  • Derivative C exhibits significant hERG inhibition, which is a major safety concern and would likely halt its further development.

Conclusion: Weaving a Favorable ADME Profile

This comparative analysis of hypothetical this compound derivatives underscores the profound impact of structural modifications on a compound's ADME properties.

  • Derivative A presents a balanced, albeit not perfect, ADME profile, making it a reasonable starting point for further optimization.

  • Derivative B highlights a potential prodrug strategy, where rapid metabolism could be advantageous for delivering the active compound.

  • Derivative C serves as a cautionary tale, demonstrating how the pursuit of high potency through increased lipophilicity can lead to a cascade of undesirable ADME properties, including poor permeability, P-gp efflux, potent CYP inhibition, high plasma protein binding, and significant hERG liability.

Ultimately, the goal of medicinal chemistry is not just to design potent molecules, but to craft drug candidates with a harmonious balance of efficacy, safety, and favorable pharmacokinetics. A thorough and early assessment of ADME properties, as outlined in this guide, is indispensable for navigating the complex path of drug discovery and increasing the probability of success.

References

  • Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics, 263(1-2), 113-122.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Sager, P. T., et al. (2016). The comprehensive in vitro proarrhythmia assay (CiPA) initiative—Update on progress. Journal of Pharmacological and Toxicological Methods, 81, 1-3.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Wikipedia. (2023). Plasma protein binding. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for a Novel 7-Bromo-1H-imidazo[4,5-c]pyridine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for validating the mechanism of action (MoA) of a novel drug candidate, "Cmpd-X," a 7-Bromo-1H-imidazo[4,5-c]pyridine. Given that the imidazo[4,5-c]pyridine scaffold is a purine isostere, a common feature in kinase inhibitors, our working hypothesis is that Cmpd-X functions as an ATP-competitive inhibitor of a key signaling kinase.[1][2][3] For this guide, we will posit that Cmpd-X has been designed to target the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[4][5][6]

Our objective is to rigorously test this hypothesis through a multi-phase experimental plan. This process is essential in preclinical drug discovery to confirm that a compound engages its intended target and elicits the desired downstream biological effects, thereby building confidence before advancing to more complex models.[7][8][9][10] We will compare the performance of Cmpd-X against two well-characterized (hypothetical) alternative compounds:

  • Alternative-A: A known potent, selective PI3Kα inhibitor.

  • Alternative-B: A dual PI3K/mTOR inhibitor.

Phase 1: Direct Target Engagement and Biochemical Potency

The foundational step in MoA validation is to confirm a direct, physical interaction between the drug candidate and its putative target.[9][10] We will employ two orthogonal methods: an in vitro biochemical assay to measure potency (IC50) and a cellular assay to confirm target engagement in a physiological context.

Experiment 1A: In Vitro Kinase Binding Assay

Rationale: The primary goal is to quantify the inhibitory potency of Cmpd-X against purified PI3Kα kinase and compare it to our benchmarks. A competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an excellent choice as it directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a clear readout of affinity.[11][12][13] This format is highly sensitive, amenable to high-throughput screening, and can determine if the inhibitor is ATP-competitive.[14]

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay [11][15][16]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Serially dilute Cmpd-X, Alternative-A, and Alternative-B in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create 3X final concentrations.

    • Prepare a 3X Kinase/Antibody solution containing recombinant PI3Kα and a Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X Alexa Fluor™ 647-labeled ATP-competitive tracer solution in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound dilutions to the assay wells.[16]

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.[16]

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.[16]

    • Include "no inhibitor" (DMSO only) controls for maximum FRET signal and "no kinase" controls for background.

  • Incubation and Reading:

    • Cover the plate and incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[13]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data Summary (Table 1)

CompoundTarget KinaseIC50 (nM)
Cmpd-X PI3Kα8.5
Alternative-API3Kα12.1
Alternative-BPI3Kα15.3
Experiment 1B: Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays are crucial, they do not account for factors like cell permeability or compound stability in the cytoplasm.[17] CETSA addresses this by measuring target engagement in intact, live cells. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19][20] A positive thermal shift (ΔTm) provides strong evidence that the compound reaches and binds its target in a physiological environment.[21]

Workflow for Target Engagement Validation

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (S473) PIP3->pAKT Recruits & Activates AKT AKT Downstream Downstream Effectors (e.g., mTORC1) pAKT->Downstream Response Cell Growth & Survival Downstream->Response Inhibitor Cmpd-X Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory target of Cmpd-X.

Detailed Protocol: Phospho-Protein Western Blot [22][23][24]1. Cell Treatment and Lysis:

  • Seed MCF-7 cells and allow them to attach overnight. Starve cells in serum-free media for 12 hours.
  • Pre-treat cells with a dose range of Cmpd-X, Alternative-A, Alternative-B, or vehicle (DMSO) for 2 hours.
  • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
  • Immediately lyse cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve phosphorylation states. [24][25]2. Electrophoresis and Transfer:
  • Determine protein concentration, then denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer. [24] * Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
  • Antibody Incubation:
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid using milk as a blocking agent , as its phosphoprotein (casein) content can cause high background. [23][24][25][26] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
  • Stripping and Reprobing:
  • After detecting p-AKT, strip the membrane and re-probe with an antibody for total AKT to serve as a loading control. [26]5. Data Analysis:
  • Quantify band intensities for both p-AKT and total AKT.
  • Calculate the ratio of p-AKT to total AKT for each condition and normalize to the stimulated vehicle control. Determine the IC50 for p-AKT inhibition.

Comparative Data Summary (Table 3)

CompoundCellular p-AKT (S473) Inhibition IC50 (nM)
Cmpd-X 25.4
Alternative-A35.8
Alternative-B21.0

Phase 3: Phenotypic Outcomes

The final validation step is to connect the molecular mechanism (pathway inhibition) to a relevant cellular phenotype, such as the inhibition of cell proliferation or viability.

Experiment 3A: Cell Viability Assay

Rationale: The PI3K/AKT pathway is a key driver of cell proliferation and survival. [6]By inhibiting this pathway, Cmpd-X should reduce the metabolic activity and growth of cancer cells dependent on this signaling. The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [27] Detailed Protocol: MTT Cell Viability Assay [28][29]1. Cell Seeding:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere for 24 hours.
  • Compound Treatment:
  • Treat the cells with a 10-point serial dilution of Cmpd-X, Alternative-A, and Alternative-B for 72 hours. Include vehicle-only (DMSO) and no-cell (media only) controls.
  • MTT Incubation:
  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the MTT into formazan crystals.
  • Solubilization and Measurement:
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. [29] * Shake the plate for 15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader. [28]5. Data Analysis:
  • Subtract the background absorbance (media only).
  • Normalize the data to the vehicle-treated cells (representing 100% viability).
  • Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary (Table 4)

CompoundCell Viability GI50 (nM) in MCF-7 cells
Cmpd-X 155
Alternative-A250
Alternative-B120

Overall Comparative Summary and Conclusion

This structured, multi-phase approach provides a rigorous validation of the proposed mechanism of action for Cmpd-X. By integrating biochemical, cellular target engagement, pathway modulation, and phenotypic data, we can build a comprehensive and trustworthy profile of our drug candidate.

Final Data Synopsis (Table 5)

ParameterCmpd-X Alternative-A (PI3Kα Selective)Alternative-B (PI3K/mTOR Dual)
Biochemical Potency (IC50, nM) 8.5 12.115.3
Cellular Target Engagement (ΔTm, °C) +5.8 +4.5+4.2
Pathway Inhibition (p-AKT IC50, nM) 25.4 35.821.0
Phenotypic Outcome (GI50, nM) 155 250120
  • Direct Target Engagement: Cmpd-X demonstrates superior biochemical potency against PI3Kα (IC50 = 8.5 nM) compared to both alternatives. Crucially, it also shows the most robust target engagement in a cellular context (ΔTm = +5.8°C), confirming excellent cell permeability and binding to the intracellular target.

  • Pathway Modulation: The compound effectively inhibits downstream signaling, as evidenced by the potent reduction of p-AKT levels (IC50 = 25.4 nM). Its cellular pathway activity is superior to the selective inhibitor Alternative-A and comparable to the dual inhibitor Alternative-B, which also targets the upstream kinase.

  • Phenotypic Effect: The potent inhibition of the PI3K pathway translates into a strong anti-proliferative effect (GI50 = 155 nM). While the dual inhibitor Alternative-B is slightly more potent phenotypically (GI50 = 120 nM), likely due to its inhibition of both PI3K and mTOR, Cmpd-X shows a clear and significant advantage over the selective PI3Kα inhibitor Alternative-A.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156*.
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Zheng, W., & Wang, C. (2012). Target validation: A door to drug discovery. Journal of Pharmaceutical Analysis, 2(4), 229-233*.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Benjamin, D., Colombi, M., Moroni, C., & Hall, M. N. (2011). New inhibitors of the PI3K-Akt-mTOR pathway.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26*.
  • Massacesi, C., Di Tomaso, E., & de Bono, J. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. Retrieved from [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Gilbert, A. M. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 13(11), 1235-1244*.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). In Methods in Molecular Biology (Vol. 1473, pp. 223-238). Humana Press.
  • Shaw, J., & Dai, L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1878-1884*.
  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(03), 107-117*.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161*.
  • Henderson, M. J., & Holmgren, M. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • Carlson, S. M., Chimenti, M. S., & White, F. M. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 11(8), 469-480*.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Journal of Proteome Research, 11(12), 5523-5533*.
  • Krause, M., Foks, H., & Gobis, K. (2017).
  • Roskoski, R. Jr. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 13, 1032333*.
  • Krause, M., Foks, H., & Gobis, K. (2017).
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). Chemistry Central Journal, 12(1), 136*.
  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37042-37053*.

Sources

Navigating the Patent Landscape of Novel 7-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive arena of drug discovery, securing intellectual property is as critical as the scientific breakthrough itself. For researchers focused on the promising class of 7-Bromo-1H-imidazo[4,5-c]pyridine derivatives, understanding the nuances of patentability is paramount. This guide provides an in-depth evaluation of the patentability of novel derivatives within this chemical space, offering a comparative analysis against existing alternatives, supported by experimental data and protocols to empower your research and development endeavors.

The Strategic Imperative for Patenting Novel Chemical Entities

The journey from a promising lead compound to a marketable therapeutic is fraught with significant investment in time and resources. A robust patent portfolio is the cornerstone of protecting this investment and securing a competitive advantage. For a novel chemical entity to be patentable, it must satisfy three fundamental criteria: novelty, inventive step (non-obviousness), and industrial applicability (utility).

  • Novelty: The compound must not have been previously disclosed to the public in any form, including publications, presentations, or other patents, before the patent application's filing date.

  • Inventive Step: The new derivative must not be an obvious modification of existing compounds to a person skilled in the art. This often requires demonstrating unexpected or superior properties compared to the prior art.

  • Industrial Applicability: The compound must have a credible and practical use, which in the pharmaceutical context, is typically its therapeutic application.

This guide will dissect these criteria in the context of this compound derivatives, providing a framework for assessing the patentability of your own discoveries.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with target proteins, offering a fertile ground for developing novel therapeutics.

Derivatives of the broader imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine classes have demonstrated a wide array of biological activities, including:

  • Kinase Inhibition: A significant area of focus, with compounds targeting Aurora kinases, FLT3, DNA-PK, and Bruton's tyrosine kinase (BTK).

  • Antiviral and Antiproliferative Activity: Certain derivatives have shown potential in combating viruses and cancer cell lines.

  • Immunomodulatory Effects: Some compounds act as agonists for Toll-like receptor 7 (TLR7).

The key to patenting new 7-bromo derivatives lies in demonstrating a clear and unexpected advantage over these and other known compounds.

Comparative Analysis: Establishing an Inventive Step

To illustrate the process of evaluating patentability, we will compare a hypothetical novel this compound derivative, "Compound X," with known alternatives from the scientific literature and patent landscape.

Hypothetical Novel Compound:

  • Compound X: 7-Bromo-2-(4-(piperazin-1-yl)phenyl)-1H-imidazo[4,5-c]pyridine

Prior Art Comparators:

  • Comparator A: A known imidazo[4,5-b]pyridine derivative with demonstrated Aurora kinase inhibitory activity.

  • Comparator B: A patented imidazo[4,5-c]pyridine derivative with a different substitution pattern, claimed for its anti-proliferative effects.

  • Comparator C: 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a structurally related compound with reported antiviral activity.

The following sections will outline the experimental data required to build a strong patent application for Compound X, highlighting its superior and non-obvious properties.

Workflow for Patentability Assessment

cluster_0 Prior Art Analysis cluster_1 Experimental Validation of Novel Compound cluster_2 Patentability Evaluation Prior_Art_Search Comprehensive Search (Patents & Literature) Structural_Comparison Structural Similarity Analysis Prior_Art_Search->Structural_Comparison Identify Comparators Activity_Comparison Known Biological Activity Structural_Comparison->Activity_Comparison Contextualize Biological_Screening In Vitro Kinase Inhibition Assays Activity_Comparison->Biological_Screening Inform Assay Design Synthesis Novel Synthesis Protocol Synthesis->Biological_Screening Provide Compound Inventive_Step Inventive Step (Unexpected Results) Biological_Screening->Inventive_Step Demonstrate Superiority ADME_Profiling Pharmacokinetic Characterization ADME_Profiling->Inventive_Step Show Improved Properties Novelty Novelty Assessment Utility Industrial Applicability (Therapeutic Use)

Caption: Workflow for assessing the patentability of a novel chemical entity.

Experimental Data Supporting Patentability

The strength of a patent application for a new chemical entity lies in the quality and comprehensiveness of the supporting experimental data. Below are key experimental protocols and data tables that would be crucial for demonstrating the novelty and inventive step of "Compound X."

Synthesis of Novel this compound Derivatives

A versatile synthetic route is essential for producing a library of novel derivatives for screening and establishing a clear method of making the claimed compounds.

Experimental Protocol: Synthesis of Compound X

  • Starting Material: Commercially available 3,4-diamino-5-bromopyridine.

  • Condensation: React 3,4-diamino-5-bromopyridine with 4-(piperazin-1-yl)benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a suitable solvent like DMSO.

  • Cyclization: Heat the reaction mixture to promote the cyclization and formation of the imidazo[4,5-c]pyridine ring system.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of Compound X using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assays

Demonstrating potent and selective inhibition of a key therapeutic target is a powerful way to establish an inventive step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Target Kinases: Select a panel of relevant kinases, including the primary target (e.g., Aurora Kinase A) and off-target kinases for selectivity profiling.

  • Assay Format: Utilize a recognized assay format, such as a radiometric assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds (Compound X and comparators).

    • In a microplate, combine the kinase, its specific substrate, ATP, and the test compound.

    • Incubate the reaction mixture at the optimal temperature for a defined period.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against each kinase.

Table 1: Comparative In Vitro Kinase Inhibition Data

CompoundAurora A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity (Kinase B/Aurora A)
Compound X 5 >10,000850>2000-fold
Comparator A25500120020-fold
Comparator B150>10,000>10,000>66-fold
Comparator C>10,000>10,000>10,000N/A

Data is hypothetical and for illustrative purposes.

The data in Table 1 would strongly support the inventive step of Compound X by demonstrating significantly improved potency against the target kinase (Aurora A) and superior selectivity compared to known compounds.

Pharmacokinetic (ADME) Profiling

Favorable pharmacokinetic properties are crucial for a compound's potential as a drug and can be a key differentiator from the prior art.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System: Use human liver microsomes to assess the metabolic stability of the compounds.

  • Procedure:

    • Incubate the test compounds with liver microsomes and NADPH (a cofactor for metabolic enzymes).

    • Take samples at various time points.

    • Analyze the concentration of the parent compound remaining in the samples using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compounds.

Table 2: Comparative Pharmacokinetic Data

CompoundHuman Liver Microsomal Stability (t½, min)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Compound X >60 150 15
Comparator A25205
Comparator B45508
Comparator C15102

Data is hypothetical and for illustrative purposes.

The data in Table 2 would further bolster the patent application for Compound X by showcasing its improved metabolic stability, solubility, and permeability, all of which are desirable properties for an orally bioavailable drug.

Visualizing the Path to a Strong Patent Position

The following diagram illustrates the logical flow for building a compelling patentability argument for a novel this compound derivative.

cluster_novelty Novelty cluster_inventive_step Inventive Step (Non-Obviousness) cluster_utility Industrial Applicability Novel_Compound Novel this compound Derivative (Compound X) Superior_Potency Superior Potency & Selectivity (vs. Comparator A & B) Novel_Compound->Superior_Potency Improved_PK Improved Pharmacokinetic Properties (vs. All Comparators) Novel_Compound->Improved_PK Unexpected_Activity Unexpected Biological Activity (vs. Comparator C) Novel_Compound->Unexpected_Activity Therapeutic_Use Therapeutic Use in a Specific Disease (e.g., Cancer) Superior_Potency->Therapeutic_Use Improved_PK->Therapeutic_Use Unexpected_Activity->Therapeutic_Use Patentable_Invention Strong Case for a Patentable Invention Therapeutic_Use->Patentable_Invention

Caption: Building a robust patentability argument for a novel compound.

Conclusion and Strategic Recommendations

The this compound scaffold represents a promising avenue for the discovery of novel therapeutics. However, navigating the patent landscape requires a strategic and data-driven approach. To maximize the chances of securing a strong patent for your novel derivatives, we recommend the following:

  • Conduct Thorough Prior Art Searches: A comprehensive understanding of the existing scientific literature and patent landscape is non-negotiable.

  • Focus on Demonstrating Unexpected Results: The inventive step is often the most challenging hurdle. Focus on identifying and experimentally validating properties that are surprisingly superior to those of known compounds.

  • Generate High-Quality, Comparative Data: Side-by-side comparisons with the closest prior art are essential for highlighting the advantages of your invention.

  • Articulate a Clear and Credible Utility: The intended therapeutic use of your compounds must be well-defined and supported by the biological data.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can strategically build a compelling case for the patentability of their novel this compound derivatives, thereby safeguarding their intellectual property and paving the way for future therapeutic innovations.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Wang, et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8783–8804. [Link]

  • European Patent Office. (n.d.). Is it patentable? Retrieved from [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). Journal of Medicinal Chemistry. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). PubMed Central. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). Journal of Medicinal Chemistry. [Link]

  • Patentability of Innovations: Novelty Inventive Step & Industrial Application. (2020). Legal Service India E-Journal. [Link]

  • What's industrial applicability. (n.d.). IP-Coster. [Link]

  • Imidazo (4,5-c) pyridine derivatives. (1983).
  • Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. (2013). Organic & Biomolecular Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Odesa University. [Link]

  • Chemical Patents: What You Need To Know. (2023). Paul & Paul. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). MDPI. [Link]

  • Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. (2018).
  • Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. (2011). Pharmaceutical Patent Analyst. [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. (2025). Wiley Online Library. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2015). ACS Infectious Diseases. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Semantic Scholar. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). MDPI. [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). Chemistry Central Journal. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Imidazolylpyridine therapeutic agents. (1981).

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-Bromo-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Bromo-1H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for analogous chemical structures and general principles of hazardous waste management, ensuring the protection of personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profile of similar compounds, it is essential to assume that this compound is a hazardous substance. All handling and disposal procedures must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber, changed frequentlyPrevents dermal absorption, which is a potential route of exposure for pyridine derivatives.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and accidental contact with the eyes, which can cause serious irritation[2].
Lab Coat Flame-resistant, fully buttonedProvides a barrier against spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hood is sufficientIf a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent respiratory irritation[2].

II. Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound waste should be categorized as halogenated organic waste .

Step-by-Step Segregation and Containment Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. Glass bottles with screw caps are generally suitable.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/irritant).

  • Waste Streams:

    • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, bench liners), in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. Do not mix with non-halogenated organic waste or aqueous waste.

  • Incompatible Materials: Keep the waste container away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.

III. Disposal Procedure: A Collaborative Approach with Certified Professionals

The disposal of halogenated organic compounds is regulated and requires specialized treatment methods. Landfill disposal is generally not permitted for these substances. The most common and effective disposal method is high-temperature incineration in a facility equipped with appropriate emission controls.

Workflow for Compliant Disposal:

Sources

Comprehensive Safety Protocol: Handling 7-Bromo-1H-imidazo[4,5-c]pyridine in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-Bromo-1H-imidazo[4,5-c]pyridine. As a Senior Application Scientist, this protocol is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

This compound and its derivatives are heterocyclic aromatic compounds. While specific toxicological data for this exact compound is limited, the class of halogenated pyridines warrants a cautious approach. The primary hazards are associated with its potential toxicity if ingested and irritation upon contact with skin or eyes. Analogs such as 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine are classified as "Acute Toxicity 4, Oral" with the GHS07 pictogram, indicating that they are harmful if swallowed.[1]

Core Safety Principles:

  • Minimize Exposure: All procedures should be designed to minimize the generation of dust or aerosols.

  • Containment: Handle the compound within a designated, controlled area, preferably a certified chemical fume hood.

  • Preparedness: Be aware of emergency procedures and the location of safety equipment before beginning any work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash GogglesNitrile Gloves (Double-Gloved)Full-Length Lab CoatN95 Respirator or higher
Preparing Solutions Chemical Splash Goggles with Face ShieldNitrile Gloves (Double-Gloved)Full-Length Lab CoatNot required if in fume hood
General Handling (in solution) Safety Glasses with Side ShieldsNitrile GlovesFull-Length Lab CoatNot required if in fume hood
Spill Cleanup Chemical Splash Goggles with Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatP100 Respirator
Detailed PPE Rationale
  • Eye and Face Protection : Since the compound is a solid, the primary risk is from dust particles. Standard safety glasses are inadequate as they do not seal around the face.[2]

    • Chemical Splash Goggles are mandatory when handling the solid or preparing solutions to protect against dust and splashes.[2][3] They should have indirect ventilation to prevent particles from entering.[2]

    • A Face Shield should be worn over goggles during procedures with a high splash potential, such as when dissolving the solid in larger volumes of solvent.[3]

  • Hand Protection :

    • Nitrile Gloves are recommended for incidental contact and protection against splashes of many common laboratory solvents.[2][3] The practice of double-gloving is essential when handling the solid compound. This allows for the removal of the outer, potentially contaminated glove without exposing the skin.

    • Glove Inspection : Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.

  • Body Protection :

    • A Full-Length Lab Coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement. It should be fully buttoned with sleeves rolled down.

    • For spill cleanup or when handling large quantities, a Chemical-Resistant Apron should be worn over the lab coat.[4]

  • Respiratory Protection :

    • The primary inhalation risk is from airborne dust particles generated during weighing and transfer. All handling of the solid compound must be performed in a certified chemical fume hood to control exposure.

    • As a secondary precaution, an N95 respirator is recommended when weighing the solid to minimize inhalation of fine particulates. If a fume hood is not available, a full-face respirator with appropriate cartridges is mandatory.[5][6]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Designate Work Area (Fume Hood) prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Don PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Weigh Solid in Hood (Use N95 Respirator) prep3->handle1 handle2 Transfer to Vessel (Minimize Dust) handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 handle4 Perform Experiment handle3->handle4 clean1 Segregate Waste (Solid, Liquid, Sharps) handle4->clean1 clean2 Decontaminate Glassware & Surfaces clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Dispose of Contaminated PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 end End clean5->end start Start start->prep1

Caption: Safe handling workflow for this compound.

Donning and Doffing PPE: A Critical Sequence
  • Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Respirator (if needed): Perform a seal check.

    • Goggles/Face Shield: Adjust for a snug fit.

    • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off) - The Contamination Control Sequence:

    • Outer Gloves (if double-gloved): Remove and dispose of in the designated waste container.

    • Lab Coat: Remove by rolling it inside out, without touching the exterior. Hang it in its designated location or dispose of it if it's a disposable coat.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Inner Gloves: Remove by peeling them off from the cuff, turning them inside out.

    • Respirator (if worn): Remove last.

    • Wash Hands: Immediately and thoroughly wash hands with soap and water.[7]

Emergency and Disposal Protocols

Accidental Release Measures

In the event of a spill, the primary goal is to contain and clean it up without creating dust.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a respirator), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.[7]

    • Clean the area with a suitable solvent and decontaminate all equipment used.

  • Minor Spill (Liquid/Solution):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a labeled, sealable container for hazardous waste.

    • Ventilate the area and wash the spill site once the cleanup is complete.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Unused solid material and solutions should be collected in clearly labeled, sealed hazardous waste containers.

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other disposable items that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[7]

  • Regulatory Compliance: All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

References

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Retrieved from Princeton EHS. URL: [Link]

  • Allan Chemical Corporation. (2023, October 25). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical. URL: [Link]

  • Storemasta. (2022, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.